molecular formula C10H12N2O4 B097117 Diethyl pyridazine-3,4-dicarboxylate CAS No. 16082-13-6

Diethyl pyridazine-3,4-dicarboxylate

Cat. No.: B097117
CAS No.: 16082-13-6
M. Wt: 224.21 g/mol
InChI Key: OKTDNBVRYCDLQR-UHFFFAOYSA-N
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Description

Diethyl pyridazine-3,4-dicarboxylate, also known as this compound, is a useful research compound. Its molecular formula is C10H12N2O4 and its molecular weight is 224.21 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl pyridazine-3,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-3-15-9(13)7-5-6-11-12-8(7)10(14)16-4-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKTDNBVRYCDLQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=NC=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Diethyl Pyridazine-3,4-dicarboxylate: A Technical Guide to Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of diethyl pyridazine-3,4-dicarboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into the primary synthetic routes, detailing the underlying reaction mechanisms and providing field-proven experimental protocols. The physicochemical and spectroscopic properties of this molecule will be thoroughly characterized. Furthermore, this guide will illuminate the diverse applications of this compound, particularly its role as a versatile scaffold in the development of novel therapeutic agents and functional polymers. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this important chemical entity.

Introduction

Pyridazine scaffolds are a cornerstone in the design of biologically active molecules, appearing in a wide array of pharmaceuticals and agrochemicals.[1] Their unique electronic properties and ability to participate in hydrogen bonding make them privileged structures in medicinal chemistry. Among the various substituted pyridazines, this compound stands out as a versatile building block. The presence of two reactive ester functionalities on the pyridazine core allows for a multitude of chemical transformations, paving the way for the synthesis of diverse compound libraries.

This guide will focus on the most prevalent and efficient methods for the synthesis of this compound. We will also provide a detailed analysis of its chemical and physical properties, supported by spectroscopic data. Finally, we will explore its current and potential applications, with a particular emphasis on its role in the synthesis of novel compounds with therapeutic potential.

Synthesis Methodologies

The synthesis of the pyridazine ring system can be achieved through various strategies, with Diels-Alder reactions being a particularly powerful and common approach.[2][3] Specifically, the inverse-electron-demand Diels-Alder (IEDDA) reaction is a highly effective method for constructing the pyridazine core.[4][5]

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The IEDDA reaction involves the cycloaddition of an electron-deficient diene, such as a 1,2,4,5-tetrazine, with an electron-rich dienophile. This reaction is a cornerstone of modern heterocyclic chemistry due to its high efficiency and regioselectivity.[4][5]

2.1.1. Reaction of Diethyl 1,2,4,5-tetrazine-3,6-dicarboxylate with an Alkene

A primary route to this compound involves the IEDDA reaction between diethyl 1,2,4,5-tetrazine-3,6-dicarboxylate and an appropriate alkene dienophile, followed by an oxidation step. The reaction with an alkene initially forms a 4,5-dihydropyridazine, which can then be oxidized to the aromatic pyridazine.[6]

Diagram 1: IEDDA Reaction Pathway

IEDDA_Reaction Tetrazine Diethyl 1,2,4,5-tetrazine- 3,6-dicarboxylate Dihydropyridazine 4,5-Dihydropyridazine Intermediate Tetrazine->Dihydropyridazine + Alkene Alkene Alkene Dienophile Alkene->Dihydropyridazine Pyridazine Diethyl Pyridazine- 3,4-dicarboxylate Dihydropyridazine->Pyridazine + Oxidizing Agent Nitrogen N₂ Dihydropyridazine->Nitrogen - N₂ Oxidizing_Agent Oxidizing Agent Oxidizing_Agent->Pyridazine

Caption: IEDDA reaction of a tetrazine with an alkene.

2.1.2. Experimental Protocol: Synthesis from Diethyl 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate

A practical laboratory-scale synthesis often starts with the more stable precursor, diethyl 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate.[7][8]

Step 1: Oxidation of the Dihydrotetrazine

  • Dissolve diethyl 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate in a suitable solvent such as dichloromethane.[7]

  • Cool the solution to 0°C.

  • Bubble nitrous gases through the stirred reaction mixture for approximately 30 minutes.[7]

  • Continue stirring for an additional hour. The solution will turn from yellow to bright red, indicating the formation of diethyl 1,2,4,5-tetrazine-3,6-dicarboxylate.[7]

  • Remove a significant portion of the solvent under reduced pressure.

  • Filter the resulting red precipitate to isolate the diethyl 1,2,4,5-tetrazine-3,6-dicarboxylate.

Step 2: Diels-Alder Reaction and Aromatization

  • Dissolve the diethyl 1,2,4,5-tetrazine-3,6-dicarboxylate in a suitable solvent (e.g., dioxane).

  • Add the chosen dienophile (e.g., an enamine or enol ether). The reaction progress can be monitored by TLC.

  • Upon completion, the solvent is removed, and the resulting dihydropyridazine intermediate is treated with a mild oxidizing agent or acid to facilitate aromatization to the final pyridazine product.[9]

Condensation of Hydrazine with a 1,4-Dicarbonyl Compound

An alternative and classical approach to the pyridazine core is the condensation reaction between hydrazine and a suitable 1,4-dicarbonyl compound. For the synthesis of this compound, the required starting material would be diethyl 2,3-diacylsuccinate or a related derivative.

2.2.1. Reaction Mechanism

The reaction proceeds through the initial formation of a hydrazone at one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to yield the dihydropyridazine.[10] Subsequent oxidation, which can sometimes occur spontaneously in the presence of air, leads to the aromatic pyridazine.

Diagram 2: Hydrazine Condensation Workflow

Hydrazine_Condensation Dicarbonyl Diethyl 2,3-diacylsuccinate Hydrazone Hydrazone Intermediate Dicarbonyl->Hydrazone + Hydrazine Hydrazine Hydrazine (N₂H₄) Hydrazine->Hydrazone Dihydropyridazine Dihydropyridazine Hydrazone->Dihydropyridazine Intramolecular Cyclization Pyridazine Diethyl Pyridazine- 3,4-dicarboxylate Dihydropyridazine->Pyridazine Oxidation Water H₂O Dihydropyridazine->Water - H₂O

Caption: Synthesis via hydrazine condensation.

2.2.2. Experimental Protocol: General Procedure
  • Dissolve the 1,4-dicarbonyl compound in a suitable protic solvent like ethanol or acetic acid.

  • Add hydrazine hydrate to the solution. The reaction may be exothermic.[11][12]

  • Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration.

  • If necessary, the crude product can be purified by recrystallization or column chromatography.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is crucial for its application in further synthetic endeavors and for its characterization in biological assays.

Physicochemical Properties
PropertyValueSource
Molecular Formula C10H12N2O4[13][14]
Molecular Weight 224.21 g/mol [13][14]
Appearance Liquid[13]
Purity ≥97%[13]
CAS Number 16082-13-6[13][14]
Spectroscopic Data

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl ester groups (a quartet for the -OCH₂- protons and a triplet for the -CH₃ protons) and the protons on the pyridazine ring. The chemical shifts of the ring protons are influenced by the electron-withdrawing nature of the ester groups and the nitrogen atoms in the ring.

  • ¹³C NMR: The carbon NMR spectrum will display resonances for the carbonyl carbons of the ester groups, the carbons of the ethyl groups, and the carbons of the pyridazine ring.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=O stretching of the ester groups, C=N and C=C stretching of the pyridazine ring, and C-H stretching of the alkyl and aromatic moieties.

Chemical Reactivity and Applications

The chemical reactivity of this compound is dominated by the two ester groups and the electron-deficient nature of the pyridazine ring. This dual reactivity makes it a valuable intermediate in the synthesis of a wide range of more complex molecules.

Reactions of the Ester Groups

The ester functionalities can undergo a variety of transformations, including:

  • Hydrolysis: The esters can be hydrolyzed to the corresponding dicarboxylic acid under acidic or basic conditions. Pyridine-3,4-dicarboxylic acid is a useful precursor for various pharmaceuticals.[15]

  • Amidation: Reaction with amines leads to the formation of amides, which can be further functionalized.

  • Reduction: The ester groups can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄), yielding pyridazine-3,4-dimethanol.[15]

Reactions Involving the Pyridazine Ring

The electron-deficient pyridazine ring is susceptible to nucleophilic aromatic substitution reactions, particularly at positions ortho and para to the nitrogen atoms.

Applications in Drug Discovery and Materials Science

The pyridazine scaffold is a key component in many biologically active compounds. Derivatives of pyridazine-dicarboxylates have been investigated for a range of therapeutic applications. While direct applications of this compound are less common, its isomer, diethyl pyridine-3,4-dicarboxylate, and related structures serve as crucial intermediates in the synthesis of pharmaceuticals, including anti-inflammatory and anti-cancer agents.[16] Pyridine dicarboxylate derivatives have also shown antimicrobial activities.[15]

In the field of materials science, this compound and its derivatives can be used as monomers for the synthesis of novel polymers. The incorporation of the rigid, polar pyridazine ring into a polymer backbone can significantly influence the material's thermal and mechanical properties.[15]

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. It is recommended to work in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile heterocyclic compound with significant potential in both medicinal chemistry and materials science. Its synthesis, primarily through IEDDA reactions or hydrazine condensation, is well-established. The reactivity of its ester groups and the pyridazine ring allows for a wide range of chemical modifications, making it an ideal scaffold for the development of novel molecules with desired properties. As research into new therapeutic agents and advanced materials continues, the importance of building blocks like this compound is likely to grow.

References

  • Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry, 86(12), 8926–8932. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

  • Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry. [Link]

  • Ueda, S., Nagasawa, H., & Itami, K. (2020). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. RSC Advances, 10(54), 32497–32500. [Link]

  • Li, Y., et al. (2018). Inverse-Electron-Demand Diels–Alder Reactions for the Synthesis of Pyridazines on DNA. Organic Letters, 20(22), 7181–7185. [Link]

  • Elvidge, J. A., & Redman, B. J. (1967). Amine additions to dimethyl acetylenedicarboxylate. Journal of the Chemical Society C: Organic, 2820-2824. [Link]

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  • Holčapek, M., et al. (2008). Synthesis and Characterization of Dialkyl Esters of 1,2,4,5-Tetrazine-3,6-dicarboxylic Acid. Collection of Czechoslovak Chemical Communications, 73(1), 107–115. [Link]

  • ChemComm. (2024). Post-synthetic modification of metal-organic frameworks through tetrazine chemistry. Chemical Communications. [Link]

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  • Hamasaki, A., Ducray, R., & Boger, D. L. (2006). Two Novel 1,2,4,5-Tetrazines that Participate in Inverse Electron Demand Diels–Alder Reactions with an Unexpected Regioselectivity. Journal of Organic Chemistry, 71(5), 185–193. [Link]

  • ResearchGate. (2025). Diethyl 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]

  • Allen, C. F. H., & Bell, A. (n.d.). Ethyl carbazate. Organic Syntheses. Retrieved from [Link]

  • Al-Warhi, T. I., & El-Baih, F. E. M. (2014). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 19(8), 11844–11857. [Link]

Sources

Physicochemical properties of Diethyl pyridazine-3,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Diethyl Pyridazine-3,4-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound featuring a pyridazine core substituted with two ethyl ester groups. The pyridazine ring, a six-membered aromatic system containing two adjacent nitrogen atoms, is a structure of significant interest in medicinal chemistry. Its unique physicochemical properties—including a high dipole moment, robust hydrogen-bonding capacity, and potential to modulate pharmacokinetic properties—make it an attractive scaffold in drug design.[1] This guide serves as a comprehensive technical resource on the core physicochemical properties of this compound, providing foundational data, detailed characterization protocols, and insights into its chemical behavior for professionals engaged in organic synthesis and drug discovery.

Chemical Identity and Structure

Correctly identifying a compound is the foundational step for any scientific investigation. This compound is cataloged under the following identifiers:

  • Chemical Name: this compound

  • Synonyms: Pyridazine-3,4-dicarboxylic acid diethyl ester, 3,4-Pyridazinedicarboxylic acid, 3,4-diethyl ester[2][3]

  • CAS Number: 16082-13-6[2]

  • Molecular Formula: C₁₀H₁₂N₂O₄[2][3]

  • Molecular Weight: 224.21 g/mol [2][3]

  • InChI Key: OKTDNBVRYCDLQR-UHFFFAOYSA-N[2][3]

Chemical Structure: ``` O=C(OCC)c1cnnc(C(=O)OCC)c1

Caption: Overall workflow for the characterization of a chemical compound.

Protocol 1: Melting Point Determination

Since the compound is a liquid at room temperature, its melting point must be determined using a low-temperature apparatus, such as a Differential Scanning Calorimeter (DSC) or a specialized low-temperature melting point apparatus. The capillary method is the standard technique for crystalline solids. [4] Rationale: A sharp, narrow melting range is a strong indicator of high purity for a crystalline compound. [5]For a substance that is a liquid at ambient temperature, determining the freezing/melting point provides a key physical constant for identification and purity assessment.

Methodology (for a solid analogue):

  • Sample Preparation: Ensure the sample is completely dry and, if solid, crushed into a fine powder to ensure efficient and uniform heat transfer. [4]2. Capillary Loading: Pack a small amount of the powdered sample into a glass capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary into the heating block of a melting point apparatus.

  • Rapid Determination (Optional): Heat the sample rapidly to find an approximate melting range. This saves time in subsequent, more precise measurements. [5]5. Accurate Determination: Cool the block well below the approximate melting point. Begin heating again at a slow, controlled rate (1-2 °C per minute). 6. Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Protocol 2: Solubility Assessment

Understanding a compound's solubility is crucial for choosing appropriate solvents for reactions, purification, and formulation. A systematic approach is recommended.

Rationale: The "like dissolves like" principle is a useful guideline; the polarity of the solute and solvent determines solubility. [6]Testing in acidic and basic solutions can reveal the presence of ionizable functional groups. Methodology:

  • Solvent Selection: Prepare test tubes with 1 mL of various solvents: water, 5% HCl (aq), 5% NaOH (aq), methanol, and dichloromethane.

  • Sample Addition: To each test tube, add approximately 20 mg of this compound.

  • Mixing: Vigorously shake or vortex each tube for 60 seconds. [6]4. Observation: Observe each tube. Classify the compound as "soluble" (dissolves completely), "partially soluble," or "insoluble" (none or very little dissolves). [7]5. Interpretation:

    • Solubility in water suggests high polarity.

    • Solubility in 5% HCl indicates the presence of a basic nitrogen atom that can be protonated. The pyridazine nitrogens are weakly basic and may show some solubility.

    • Solubility in organic solvents like methanol or dichloromethane is expected for a moderately polar organic molecule.

Solubility_Workflow start Start: ~20 mg of compound + 1 mL solvent water Test in Water start->water sol_water Soluble (Polar, H-bond acceptor) water->sol_water Soluble insol_water Insoluble water->insol_water Insoluble hcl Test in 5% HCl sol_hcl Soluble (Basic functionality) hcl->sol_hcl Soluble insol_hcl Insoluble hcl->insol_hcl Insoluble naoh Test in 5% NaOH sol_naoh Soluble (Acidic proton - unlikely) naoh->sol_naoh Soluble insol_naoh Insoluble naoh->insol_naoh Insoluble organic Test in Organic Solvent (e.g., Methanol, CH2Cl2) sol_org Soluble (Mod. polar/non-polar) organic->sol_org Soluble insol_org Insoluble (Further testing needed) organic->insol_org Insoluble insol_water->hcl insol_hcl->naoh insol_naoh->organic

Caption: Decision workflow for systematic solubility testing.

Protocol 3: Spectroscopic Analysis (NMR & FT-IR)

Rationale: A combination of NMR and FT-IR provides an unambiguous structural confirmation. NMR elucidates the carbon-hydrogen framework, while FT-IR confirms the presence of key functional groups.

Methodology (NMR):

  • Sample Preparation: Accurately weigh 5-10 mg of the compound. [8]2. Solvent Addition: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. [8]3. Reference Standard: The solvent typically contains a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm). [9]4. Data Acquisition: Acquire ¹H, ¹³C, and potentially 2D NMR spectra (like COSY and HSQC) on a high-field NMR spectrometer.

  • Data Analysis: Process the spectra to determine chemical shifts, integration values, and coupling constants to assemble the molecular structure.

Methodology (FT-IR):

  • Background Scan: First, run a background scan of the empty instrument to subtract atmospheric interference (H₂O, CO₂). [10]2. Sample Application: Since the compound is a liquid, place a single drop onto the crystal of an Attenuated Total Reflectance (ATR) accessory or between two sodium chloride (NaCl) plates to create a thin film. [10]3. Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹). [11]4. Data Analysis: Identify the characteristic absorption frequencies and correlate them to the functional groups present in the molecule.

Reactivity and Applications in Drug Development

The dual functionality of the pyridazine ring and the ester groups makes this compound a versatile synthetic intermediate.

  • Ester Group Reactivity: The ethyl ester groups can undergo standard transformations such as hydrolysis to the corresponding dicarboxylic acid, amidation to form amides, or reduction to diols, providing pathways to a diverse range of derivatives. [12]* Pyridazine Core: The pyridazine moiety is generally stable but can participate in various organic reactions. Its inherent polarity and ability to act as a hydrogen bond acceptor are valuable attributes in drug design, potentially improving solubility and target engagement. [1]The development of FDA-approved drugs like deucravacitinib, which incorporates a pyridazine ring, highlights the growing importance of this heterocycle in modern medicinal chemistry. [1]

Conclusion

This compound is a moderately polar organic liquid whose structure is defined by a pyridazine core with two ethyl ester substituents. Its physicochemical profile is dominated by these functional groups, which can be readily characterized using standard spectroscopic techniques like NMR and FT-IR. The protocols and predictive data outlined in this guide provide a robust framework for researchers to confidently identify, handle, and utilize this compound as a versatile building block in the synthesis of more complex molecules for materials science and drug discovery.

References

  • PhotoMetrics, Inc. (n.d.). Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

  • thinkSRS.com. (n.d.). Melting Point Determination. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • O'Connor, G. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from [Link]

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  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

  • ASTM International. (2023, April 25). E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment). Retrieved from [Link]

  • SALTISE. (n.d.). CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. Retrieved from [Link]

  • University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Rohman, A., & Man, Y. B. C. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-10.
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  • Parker, W. O. (2018). How to Determine the Structure of Organic Molecules by NMR Spectroscopy: Example of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in Solution. ResearchGate. Retrieved from [Link]

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  • University of Cambridge Department of Chemistry. (2016). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • Chupakhin, E., et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research.
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  • The Royal Society of Chemistry. (n.d.). Supplementary Information Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for th. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate at 100 K. Retrieved from [Link]

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  • PubMed. (n.d.). Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1. Retrieved from [Link]

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An In-Depth Technical Guide to Diethyl Pyridazine-3,4-dicarboxylate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl pyridazine-3,4-dicarboxylate is a versatile heterocyclic compound that serves as a pivotal building block in modern organic synthesis and medicinal chemistry. Its unique electronic properties and reactive sites make it an attractive scaffold for the construction of complex molecular architectures, particularly in the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its current and potential applications for researchers and drug development professionals.

Core Molecular and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueSource(s)
CAS Number 16082-13-6
Molecular Formula C₁₀H₁₂N₂O₄
Molecular Weight 224.21 g/mol
Appearance Liquid
Synonyms Pyridazine-3,4-dicarboxylic acid diethyl ester; 3,4-Pyridazinedicarboxylic acid, 3,4-diethyl ester

Synthesis of this compound

The synthesis of this compound is most effectively achieved through an inverse-electron-demand Diels-Alder reaction. This powerful cycloaddition strategy involves the reaction of an electron-deficient tetrazine with an electron-rich dienophile.[1][2] The electron-withdrawing ester groups on the tetrazine lower the energy of its LUMO, facilitating the reaction with a suitable dienophile.[2]

A common and reliable precursor for this synthesis is dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate, which can be prepared and then reacted with an appropriate dienophile to yield the desired pyridazine derivative after the extrusion of nitrogen gas.[1]

Experimental Protocol: Synthesis via Inverse-Electron-Demand Diels-Alder Reaction

This protocol outlines a general procedure for the synthesis of pyridazine dicarboxylates, which can be adapted for the synthesis of the diethyl ester.

Materials:

  • Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate

  • Alkene or alkyne dienophile (e.g., an enol ether for subsequent elimination to the aromatic pyridazine)

  • Anhydrous solvent (e.g., Dichloromethane or Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate in the chosen anhydrous solvent.

  • Addition of Dienophile: To the stirred solution, add the dienophile dropwise at room temperature. The reaction progress can often be monitored by a color change as the characteristic color of the tetrazine disappears.

  • Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting tetrazine is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product, a dihydropyridazine derivative, is often formed.

  • Aromatization: The dihydropyridazine intermediate can be aromatized to the final pyridazine product. This can occur spontaneously with the elimination of a small molecule (like an alcohol from an enol ether dienophile) or may require an oxidative step.[3]

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Synthesis_Workflow Tetrazine Dimethyl 1,2,4,5-tetrazine- 3,6-dicarboxylate Cycloaddition Inverse-Electron-Demand Diels-Alder Reaction Tetrazine->Cycloaddition Dienophile Electron-rich Dienophile Dienophile->Cycloaddition Solvent Anhydrous Solvent (e.g., DCM) Solvent->Cycloaddition Dihydropyridazine Dihydropyridazine Intermediate Cycloaddition->Dihydropyridazine Aromatization Aromatization (e.g., Oxidation or Elimination) Dihydropyridazine->Aromatization Product Diethyl Pyridazine-3,4- dicarboxylate Aromatization->Product Purification Column Chromatography Product->Purification

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The structural confirmation of this compound relies on standard spectroscopic techniques. While a comprehensive set of spectra is best obtained experimentally, typical spectral features can be predicted.

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the two aromatic protons on the pyridazine ring, along with a quartet and a triplet for the two equivalent ethyl ester groups.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the ester groups, the carbons of the pyridazine ring, and the carbons of the ethyl groups.

  • IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester groups (typically around 1700-1750 cm⁻¹) and C=N/C=C stretching vibrations of the aromatic ring.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

Applications in Drug Discovery and Development

The pyridazine scaffold is a privileged structure in medicinal chemistry, and this compound serves as a key starting material for the synthesis of various biologically active molecules.

Precursor to Fused Heterocyclic Systems

One of the primary applications of this compound is in the synthesis of fused heterocyclic systems with potential pharmacological activity. For instance, it can be used to prepare pyrazolo[3,4-c]pyridazine derivatives. The synthesis involves the cyclization of a substituted pyridazine precursor, derived from this compound, with hydrazine or its derivatives. These resulting pyrazolo[3,4-c]pyridazines have been investigated for their effects on the central nervous system.[4]

Development of Novel Antimicrobial and Anticancer Agents

The pyridazine core is present in numerous compounds with demonstrated antimicrobial and anticancer properties. This compound provides a versatile platform for the synthesis of libraries of novel derivatives for screening against various pathogens and cancer cell lines. The ester functionalities can be readily converted to amides, hydrazides, or other functional groups, allowing for the exploration of structure-activity relationships.

Drug_Discovery_Pathway Start This compound Derivatization Chemical Derivatization (e.g., Amidation, Cyclization) Start->Derivatization Library Library of Novel Pyridazine Derivatives Derivatization->Library Screening High-Throughput Pharmacological Screening Library->Screening Antimicrobial Antimicrobial Activity Screening->Antimicrobial Anticancer Anticancer Activity Screening->Anticancer CNS CNS Activity Screening->CNS Lead_Opt Lead Optimization Antimicrobial->Lead_Opt Anticancer->Lead_Opt CNS->Lead_Opt

Caption: Drug discovery workflow utilizing the pyridazine scaffold.

Conclusion

This compound is a chemical compound with significant potential for researchers in organic synthesis and drug discovery. Its straightforward synthesis via the inverse-electron-demand Diels-Alder reaction and its versatile reactivity make it an invaluable tool for the creation of complex and biologically relevant molecules. Further exploration of its derivatives is likely to yield novel therapeutic agents and advanced materials.

References

  • Wiadrowski, Z., & Seitz, G. (2001). The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of variable molecular Partners. Chemische Berichte, 115(2), 683-694. [Link]

  • Sauer, J., & Wiest, H. (1962). Inverse-Electron-Demand Diels–Alder Reactions. Angewandte Chemie International Edition in English, 1(5), 269-276. [Link]

  • Zabska, R., Kołodziejczyk, A., Sieklucka-Dziuba, M., Morawska, D., & Kleinrok, Z. (1998). Synthesis and pharmacological screening of pyrazolo[3,4-c]pyridazine derivatives. Acta Poloniae Pharmaceutica, 55(4), 305-310. [Link]

  • El-Gendy, M. A., & El-Koussi, W. M. (2010). Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho. [Link]

  • Thalhammer, F., Wallfahrer, U., & Sauer, J. (1990). The inverse-electron demand Diels–Alder reaction of tetrazines with cyclic enol ethers. Tetrahedron Letters, 31(46), 6867-6870. [Link]

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Spectral data for Diethyl pyridazine-3,4-dicarboxylate (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectral Analysis of Diethyl Pyridazine-3,4-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectral data for this compound (CAS: 16082-13-6), a key heterocyclic building block in medicinal and materials chemistry.[1][2] Pyridazine derivatives are a class of compounds renowned for their wide spectrum of biological activities, making a thorough understanding of their structural characteristics essential for new discoveries.[3][4] This document moves beyond a simple data repository to offer an in-depth interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the principles of spectroscopic analysis and experience with heterocyclic systems.

The structural elucidation of novel or specialized chemical entities like this compound is a foundational step in any research and development pipeline. The methodologies and interpretations presented herein are designed to serve as a practical reference for scientists engaged in the synthesis, characterization, and application of such molecules.

Molecular Structure and Overview

Before delving into the spectral data, it is crucial to visualize the molecule's architecture. This compound possesses a central pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms. This core is substituted at the 3 and 4 positions with two ethyl ester groups. The molecular formula is C₁₀H₁₂N₂O₄, and its molecular weight is approximately 224.21 g/mol .[1][5]

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum provides information on the number of distinct proton environments, their neighboring protons (spin-spin coupling), and their relative quantities (integration).

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppm Multiplicity Integration Assignment Rationale
~9.3 - 9.5 Doublet (d) 1H H-6 The proton at position 6 is adjacent to a ring nitrogen (N-1), leading to significant deshielding and a downfield shift. It is coupled to H-5.
~8.0 - 8.2 Doublet (d) 1H H-5 The proton at position 5 is coupled to H-6. Its chemical shift is influenced by the adjacent C-4 ester group and the overall aromatic system.
~4.5 - 4.7 Quartet (q) 4H -O-CH₂ -CH₃ (x2) These methylene protons are adjacent to an oxygen atom (deshielding) and a methyl group (splitting into a quartet). The two ester groups are chemically equivalent due to free rotation.

| ~1.4 - 1.6 | Triplet (t) | 6H | -O-CH₂-CH₃ (x2) | These terminal methyl protons are coupled to the adjacent methylene group, resulting in a triplet. |

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.

  • Data Acquisition: Acquire the spectrum at room temperature. A standard pulse sequence (e.g., zg30) is typically sufficient. Use a spectral width of approximately 12 ppm, centered around 6 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the signals to determine the relative proton ratios.

¹³C NMR (Carbon NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment Rationale
~164 - 166 C=O (x2) The carbonyl carbons of the ester groups are highly deshielded and appear significantly downfield.
~150 - 155 C-3 & C-6 These carbons are bonded to nitrogen atoms within the aromatic ring, causing a substantial downfield shift. C-6 is typically further downfield.[6]
~135 - 140 C-5 Aromatic carbon adjacent to a protonated carbon.
~130 - 135 C-4 Aromatic carbon bearing an ester substituent.
~62 - 64 -O-CH₂ -CH₃ (x2) The methylene carbons are attached to an electronegative oxygen atom.

| ~13 - 15 | -O-CH₂-CH₃ (x2) | The terminal methyl carbons of the ethyl groups are in the typical aliphatic region. |

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.

  • Instrument Setup: Use a 100 MHz or higher spectrometer equipped with a broadband probe.

  • Data Acquisition: Acquire a proton-decoupled spectrum to ensure each unique carbon appears as a singlet. A standard pulse sequence like zgpg30 is used. The spectral width is typically set to 220-240 ppm.

  • Data Processing: Process the data similarly to the ¹H spectrum. Reference the chemical shifts to the CDCl₃ solvent peak (δ ≈ 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group Assignment
3100 - 3000 Medium-Weak C-H Stretch Aromatic C-H (pyridazine ring)
2985 - 2850 Medium C-H Stretch Aliphatic C-H (ethyl groups)
1735 - 1720 Strong C=O Stretch Ester Carbonyl
1600 - 1450 Medium-Weak C=C & C=N Stretch Pyridazine aromatic ring

| 1300 - 1150 | Strong | C-O Stretch | Ester C-O linkage |

Interpretation: The IR spectrum is expected to be dominated by a very strong, sharp absorption band around 1725 cm⁻¹, which is characteristic of the C=O stretch of the two ester groups.[7] Another strong band between 1300-1150 cm⁻¹ will correspond to the C-O single bond stretch of the esters. The presence of the pyridazine ring will be confirmed by weaker C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region and aromatic C-H stretching just above 3000 cm⁻¹.[3][7]

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: For a liquid sample, apply a thin film between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrument: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record a background spectrum of the empty sample holder (or pure KBr pellet). Then, place the sample in the beam path and record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify and label the major absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Predicted Mass Spectrometry Data

m/z (Mass/Charge Ratio) Predicted Ion Rationale
224 [M]⁺ Molecular ion peak corresponding to the exact mass of C₁₀H₁₂N₂O₄.
195 [M - C₂H₅]⁺ Loss of an ethyl radical from one of the ester groups.
179 [M - OC₂H₅]⁺ Loss of an ethoxy radical, a common fragmentation pathway for ethyl esters.
151 [M - C₂H₅ - CO₂]⁺ or [M - OC₂H₅ - CO]⁺ Subsequent loss of carbon dioxide or carbon monoxide after initial fragmentation.

| 123 | [C₆H₃N₂O₂]⁺ | Fragmentation involving the loss of both ester side chains. |

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile). Introduce the solution into the mass spectrometer via direct infusion or through a coupled chromatography system (e.g., GC-MS or LC-MS).

  • Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for generating fragment ions, while softer techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are excellent for clearly identifying the molecular ion.

  • Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion and major fragments. For high-resolution mass spectrometry (HRMS), an Orbitrap or TOF analyzer can be used to confirm the elemental composition.

  • Data Analysis: Determine the molecular weight from the m/z of the molecular ion. Analyze the fragmentation pattern to corroborate the proposed structure.

Workflow for Spectroscopic Analysis

The logical flow for characterizing a compound like this compound is systematic, ensuring each piece of data validates the others.

cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesized Compound (this compound) NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Framework Determine C-H Framework NMR->Framework FuncGroup Identify Functional Groups IR->FuncGroup MolWeight Confirm Molecular Weight & Formula MS->MolWeight Structure Final Structure Elucidation Framework->Structure FuncGroup->Structure MolWeight->Structure

Caption: General workflow for spectroscopic structural elucidation.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a self-validating system for the comprehensive structural characterization of this compound. The ¹H and ¹³C NMR spectra define the precise arrangement of protons and carbons, IR spectroscopy confirms the presence of key ester and aromatic functional groups, and mass spectrometry validates the molecular weight and elemental composition. This guide equips researchers with the foundational data and interpretive logic required to confidently identify this compound and utilize it in further research and development endeavors.

References

  • Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION of Unique Pyridazines. Liberty University. Retrieved from [Link]

  • Vieira, L. M. C., et al. (2004). Electrochemical and Spectroscopic Studies of Pyridazine Derivatives. Portugaliae Electrochimica Acta, 22, 11-18. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Retrieved from [Link]

  • ResearchGate. (2004). Electrochemical and Spectroscopic Studies of Pyridazine Derivatives. Retrieved from [Link]

  • Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: 75MHz). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for th. Retrieved from [Link]

  • PubChem. (n.d.). Diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate. Retrieved from [Link]

  • mzCloud. (2017). Diethyl 2 4 6 trimethyl 1 4 dihydropyridine 3 5 dicarboxylate. Retrieved from [Link]

  • 1PlusChem LLC. (n.d.). 16082-13-6 | this compound. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Retrieved from [Link]

  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Spirocyclisation reactions of diethyl pyridazine-4,5-dicarboxylate with 1,3-binucleophiles. Retrieved from [Link]

  • Organic Chemistry Portal. (2021). Synthesis of pyridazines. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • PubChemLite. (n.d.). Diethyl 3,4-pyridinedicarboxylate (C11H13NO4). Retrieved from [Link]

  • ACS Publications. (n.d.). The Far-Infrared Spectra of Metal-Halide Complexes of Pyridine and Related Ligands. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

Solubility Profiling of Diethyl Pyridazine-3,4-dicarboxylate: A Methodological Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract: The solubility of a chemical compound is a critical physical property that dictates its behavior in various chemical and biological systems. For researchers, scientists, and drug development professionals, understanding the solubility profile of a molecule like Diethyl Pyridazine-3,4-dicarboxylate is fundamental for its application in synthesis, purification, formulation, and screening. This guide provides a comprehensive framework for determining the solubility of this compound in a range of common laboratory solvents. Eschewing a simple data sheet, this document details the theoretical underpinnings of solubility, presents a structured methodology for both qualitative and quantitative assessment, and explains the scientific rationale behind the experimental design. This approach empowers researchers to not only generate reliable solubility data but also to interpret it within the context of molecular structure and solvent properties.

Introduction to this compound and the Imperative of Solubility

This compound (CAS No. 16082-13-6) is a heterocyclic organic compound with the molecular formula C₁₀H₁₂N₂O₄.[1][2] Its structure, featuring a pyridazine ring substituted with two ethyl ester functional groups, makes it a valuable and versatile building block in organic synthesis and medicinal chemistry.[3] The pyridazine core is a key pharmacophore in many biologically active molecules, and the ester groups provide reactive handles for derivatization, allowing for the synthesis of a diverse array of more complex structures.[3]

The utility of any compound in a laboratory setting, from reaction setup to product isolation and biological testing, is fundamentally governed by its solubility. Key processes that are critically dependent on solubility data include:

  • Reaction Kinetics: Ensuring reactants are in the same phase is essential for molecular collisions and efficient reaction.

  • Purification: Techniques like recrystallization and chromatography rely on differential solubility of the target compound and impurities in various solvent systems.[4]

  • Formulation & Drug Delivery: For drug development professionals, solubility in aqueous and organic media is a primary determinant of a compound's bioavailability and potential delivery mechanisms.

  • Analytical Characterization: Preparing samples for techniques like NMR or HPLC requires dissolving the analyte in a suitable deuterated or mobile-phase solvent.

This guide provides the necessary theoretical background and practical, step-by-step protocols to systematically evaluate the solubility of this compound.

Theoretical Principles: Predicting Solubility from Molecular Structure

The adage "like dissolves like" is the foundational principle for predicting solubility.[4][5] This rule states that substances with similar intermolecular forces and polarity are more likely to be soluble in one another. An analysis of the this compound structure allows for an educated prediction of its behavior.

  • Polar Features: The molecule contains a pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms. These nitrogen atoms, along with the four oxygen atoms in the ester groups, are electronegative and create polar bonds. They can act as hydrogen bond acceptors.

  • Non-Polar Features: The structure includes two ethyl groups (–CH₂CH₃) and the carbon backbone of the pyridazine ring, which contribute to its non-polar character.

This combination of polar and non-polar regions suggests that this compound is a molecule of intermediate polarity. Therefore, it is unlikely to be highly soluble in extremely non-polar solvents (like hexane) or highly polar, protic solvents (like water). Its greatest solubility is anticipated in moderately polar to polar aprotic and protic organic solvents that can engage in dipole-dipole interactions or hydrogen bonding.

Selection of Representative Laboratory Solvents

To establish a comprehensive solubility profile, a diverse set of solvents covering a wide range of polarities should be tested. The following table outlines a recommended list of common laboratory solvents, categorized by their polarity and type.

Solvent ClassSolvent NameFormulaRelative PolarityDielectric ConstantType
Non-Polar n-HexaneC₆H₁₄0.0091.88Aprotic
TolueneC₇H₈0.0992.38Aprotic
Moderately Polar Diethyl EtherC₄H₁₀O0.1174.34Aprotic
Dichloromethane (DCM)CH₂Cl₂0.3099.08Aprotic
Ethyl AcetateC₄H₈O₂0.2286.02Aprotic
Tetrahydrofuran (THF)C₄H₈O0.2077.6Aprotic
Polar Aprotic AcetoneC₃H₆O0.35520.7Aprotic
Acetonitrile (ACN)C₂H₃N0.46037.5Aprotic
Dimethylformamide (DMF)C₃H₇NO0.38636.7Aprotic
Dimethyl Sulfoxide (DMSO)C₂H₆OS0.44447Aprotic
Polar Protic MethanolCH₄O0.76232.7Protic
EthanolC₂H₆O0.65424.6Protic
WaterH₂O1.00080.1Protic
Acidic/Basic 5% Aqueous HClHCl/H₂OHighN/AProtic, Acidic
5% Aqueous NaOHNaOH/H₂OHighN/AProtic, Basic

Data compiled from various sources.[6][7][8]

Experimental Methodology for Solubility Determination

A tiered approach, starting with a rapid qualitative assessment followed by a more rigorous quantitative analysis for key solvents, is the most efficient strategy.

Protocol for Qualitative Solubility Assessment

This method provides a rapid and material-sparing way to classify the compound's solubility. The general principle is to observe the dissolution of a small, pre-weighed amount of solute in a fixed volume of solvent.[9][10]

Objective: To classify the solubility of this compound as 'Soluble', 'Sparingly Soluble', or 'Insoluble' in the selected solvents.

Materials:

  • This compound

  • Set of selected solvents (from Table 1)

  • Small, dry test tubes or 1.5 mL vials

  • Vortex mixer

  • Analytical balance

  • Pipettes or graduated cylinders

Step-by-Step Procedure:

  • Preparation: Accurately weigh approximately 10 mg of this compound into a clean, dry test tube. Causality: Using a consistent, small amount of solute ensures comparability across tests and conserves material.

  • Solvent Addition: Add the selected solvent to the test tube in 0.25 mL increments.[9]

  • Mixing: After each addition, cap the test tube and vortex vigorously for 30-60 seconds. Causality: Vigorous agitation is crucial to overcome kinetic barriers to dissolution and ensure the system reaches equilibrium.

  • Observation: Visually inspect the solution against a contrasting background. Look for the presence of undissolved material. If the compound is a liquid, look for immiscible layers or cloudiness.[4][10]

  • Incremental Addition: Continue adding solvent in 0.25 mL increments, with vortexing after each addition, up to a total volume of 1.0 mL.

  • Classification:

    • Soluble: The compound completely dissolves, forming a clear, homogenous solution at any point.

    • Sparingly Soluble: A portion of the compound dissolves, but some undissolved material remains even after adding the full 1.0 mL of solvent.

    • Insoluble: No significant portion of the compound dissolves.[4][9]

  • Record Keeping: Meticulously record the observations for each solvent in a structured table (see Section 5.0).

  • Acid/Base Testing: For the 5% HCl and 5% NaOH solutions, solubility indicates the presence of a basic or acidic functional group, respectively. Given the pyridazine structure, solubility in dilute acid may be observed due to the basicity of the nitrogen atoms.

Qualitative_Solubility_Workflow start Start: Weigh 10 mg Solute add_solvent Add 0.25 mL Solvent start->add_solvent vortex Vortex for 30-60s add_solvent->vortex observe Visually Inspect Solution vortex->observe soluble Classify: Soluble observe->soluble  Completely Dissolved?   [Yes] check_volume Total Volume < 1.0 mL? observe->check_volume [No] end_proc End soluble->end_proc check_volume->add_solvent [Yes] sparingly_insoluble Classify: Sparingly Soluble / Insoluble check_volume->sparingly_insoluble [No] sparingly_insoluble->end_proc

Caption: Workflow for Qualitative Solubility Assessment.

Protocol for Quantitative Solubility Determination (Gravimetric Method)

Objective: To determine the approximate solubility of this compound in a specific solvent in terms of mass per unit volume (e.g., mg/mL).

Materials:

  • Equipment from the qualitative protocol

  • Saturated solution of the compound in the solvent of interest

  • Syringe filters (0.22 or 0.45 µm)

  • Pre-weighed, clean vials

  • A heating block or vacuum oven for solvent evaporation

Step-by-Step Procedure:

  • Prepare a Saturated Solution: Add an excess of this compound to a known volume of the chosen solvent in a sealed vial. Ensure there is plenty of undissolved solid or a separate liquid phase.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24 hours) to ensure equilibrium is reached.[5] Causality: Solubility is an equilibrium process. Sufficient time and constant temperature are required for the solvent to become fully saturated.

  • Clarification: Allow the mixture to stand so that the excess solute settles.

  • Sample Collection: Carefully draw a precise volume (e.g., 1.00 mL) of the clear supernatant into a syringe. Avoid disturbing the undissolved material.

  • Filtration: Attach a syringe filter and dispense the solution into a pre-weighed, labeled vial. Causality: Filtration removes any microscopic, undissolved particles, which would otherwise inflate the final mass and lead to an overestimation of solubility.

  • Solvent Evaporation: Gently evaporate the solvent from the vial using a stream of nitrogen, a heating block, or a vacuum oven. Ensure the temperature is kept low to prevent degradation of the compound.

  • Final Weighing: Once the solute is completely dry, weigh the vial again.

  • Calculation:

    • Mass of dissolved solute = (Final vial mass) - (Initial vial mass)

    • Solubility (mg/mL) = (Mass of dissolved solute in mg) / (Volume of supernatant collected in mL)

Data Presentation and Interpretation

Systematic recording of results is essential for analysis and comparison.

Table 2: Qualitative Solubility Profile of this compound

SolventSolvent ClassObservation (Dissolved/Undissolved)Classification
n-HexaneNon-Polar
TolueneNon-Polar
Diethyl EtherModerately Polar
DichloromethaneModerately Polar
Ethyl AcetateModerately Polar
THFModerately Polar
AcetonePolar Aprotic
AcetonitrilePolar Aprotic
DMFPolar Aprotic
DMSOPolar Aprotic
MethanolPolar Protic
EthanolPolar Protic
WaterPolar Protic
5% Aqueous HClAcidic
5% Aqueous NaOHBasic

Table 3: Quantitative Solubility Data

SolventTemperature (°C)Solubility (mg/mL)
e.g., Ethanol25
e.g., Dichloromethane25
e.g., Water25

Interpretation: The results from these tables should be correlated with the solvent properties in Table 1. High solubility in solvents like DMSO, DMF, and ethanol would confirm the compound's polar characteristics. Conversely, poor solubility in hexane and water would highlight its intermediate nature, requiring a balance of polar and non-polar interactions for effective dissolution.

Safety Precautions

All experimental work must be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and appropriate gloves, must be worn at all times. Researchers should consult the Safety Data Sheet (SDS) for this compound and for each solvent used to be aware of all potential hazards.[10]

Conclusion

This guide provides a robust and scientifically sound methodology for determining the solubility of this compound. By combining theoretical prediction with systematic qualitative and quantitative experimentation, researchers can generate a comprehensive solubility profile. This critical data will inform the rational design of synthetic procedures, purification strategies, and formulation efforts, ultimately accelerating research and development timelines. The self-validating nature of these protocols ensures that the generated data is reliable and fit for purpose in a demanding scientific environment.

References

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  • Diethyl Pyridine-3,4-dicarboxylate | Research Chemical. (n.d.). Benchchem.
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  • Reagents & Solvents: Solvents and Polarity. (n.d.). University of Rochester, Department of Chemistry.
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Navigating the Stability Landscape of Diethyl Pyridazine-3,4-dicarboxylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of pharmaceutical research and development, a thorough understanding of the chemical stability and appropriate storage conditions of novel molecular entities is paramount. This guide provides a comprehensive technical overview of the stability profile of Diethyl pyridazine-3,4-dicarboxylate, a heterocyclic compound of interest in medicinal chemistry. Grounded in established scientific principles and regulatory expectations, this document serves as a critical resource for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their studies involving this compound.

Core Chemical Characteristics and Inherent Stability

This compound is a diester derivative of pyridazine, a nitrogen-containing aromatic heterocycle. Its structure, featuring a π-electron deficient pyridazine ring and two ethyl ester functionalities, dictates its chemical reactivity and stability. The pyridazine ring itself is relatively stable to oxidation under normal conditions; however, the ester groups are susceptible to hydrolysis.[1]

The overall stability of this compound is influenced by several key environmental factors, including temperature, humidity, pH, and light. Safety Data Sheets (SDS) for this and structurally related compounds consistently recommend storage in a cool, dry, and well-ventilated area, away from sources of ignition and strong oxidizing agents.[2][3][4][5][6] Some sources also indicate sensitivity to light and air, suggesting the need for additional protective measures.[3]

Critical Factors Influencing Stability and Recommended Storage

To maintain the chemical integrity of this compound, strict adherence to appropriate storage and handling protocols is essential. The following table summarizes the key parameters and the scientific rationale behind the recommendations.

ParameterRecommended ConditionScientific Rationale & Causality
Temperature Store in a cool place.[2][4][5] Recommended storage temperature is often specified on the product label.[2]Elevated temperatures can accelerate the rate of hydrolytic and thermal degradation reactions, leading to the formation of impurities.
Humidity/Moisture Keep container tightly closed in a dry place.[2][3][4][5][6]The ester functional groups are susceptible to hydrolysis in the presence of water, which would yield the corresponding carboxylic acid and ethanol.
Light Protect from light.[3]Pyridazine derivatives can be susceptible to photodegradation. Exposure to UV or visible light may induce photochemical reactions, leading to the formation of degradation products.
pH Avoid strongly acidic or basic conditions.Hydrolysis of the ester linkages is catalyzed by both acids and bases. The rate of hydrolysis is generally faster under basic conditions.[7]
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon) if long-term stability is critical. Some sources indicate air sensitivity.[3]The pyridazine ring, while generally stable, can be susceptible to oxidation under certain conditions, particularly in the presence of catalysts or upon prolonged exposure to air.
Incompatible Materials Strong oxidizing agents.[5][6]Strong oxidizers can potentially react with the pyridazine ring or other parts of the molecule, leading to degradation.

Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is crucial for developing stability-indicating analytical methods and for interpreting stability data. The primary degradation routes are anticipated to be hydrolysis, photodegradation, and thermal decomposition.

Hydrolytic Degradation

The most probable degradation pathway under ambient or stressed conditions is the hydrolysis of the two ethyl ester groups. This reaction can proceed in a stepwise manner, first yielding the monoester-monoacid derivative, followed by the formation of pyridazine-3,4-dicarboxylic acid. This reaction is catalyzed by the presence of acid or base.

Caption: Stepwise hydrolysis of this compound.

Photodegradation

Exposure to light, particularly in the UV region, can lead to the degradation of pyridazine-containing molecules. The specific photoproducts would depend on the wavelength of light and the presence of photosensitizers. Potential reactions could include ring-opening or rearrangements.[8]

Thermal Decomposition

At elevated temperatures, this compound may undergo thermal decomposition. Studies on related pyridazine derivatives suggest that thermal stress can lead to the fragmentation of the molecule.[2] The initial stages of decomposition would likely involve the loss of the ethyl ester groups.

Oxidative Degradation

While the pyridazine ring is relatively resistant to oxidation, forced degradation studies using strong oxidizing agents like hydrogen peroxide could lead to the formation of N-oxides or other oxidation products.

Methodologies for Stability Assessment: A Self-Validating System

A robust assessment of the chemical stability of this compound requires a systematic approach, including forced degradation studies and the development of a stability-indicating analytical method.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the analytical method.[1][3][4][9] The following diagram outlines a typical workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_Stress_Conditions Stress Conditions cluster_Analysis Analysis cluster_Evaluation Evaluation Acid Acid Hydrolysis (e.g., 0.1 M HCl) HPLC Stability-Indicating HPLC Method Acid->HPLC Base Base Hydrolysis (e.g., 0.1 M NaOH) Base->HPLC Oxidative Oxidative Stress (e.g., 3% H2O2) Oxidative->HPLC Thermal Thermal Stress (e.g., 60°C) Thermal->HPLC Photolytic Photolytic Stress (ICH Q1B guidelines) Photolytic->HPLC MassSpec Mass Spectrometry (for identification) HPLC->MassSpec Degradation Identify Degradation Products MassSpec->Degradation Pathway Elucidate Degradation Pathways Degradation->Pathway Method Validate Method Specificity Pathway->Method Drug This compound Solution Drug->Acid Drug->Base Drug->Oxidative Drug->Thermal Drug->Photolytic

Caption: Workflow for a forced degradation study.

Experimental Protocol: General Procedure for Forced Degradation

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep at room temperature for a specified period. Neutralize the samples before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified period.

    • Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C or 80°C) for a specified period.

    • Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[3][6] A control sample should be protected from light.

  • Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method.

Development of a Stability-Indicating Analytical Method

A crucial component of stability assessment is the use of a validated analytical method that can separate the parent compound from all potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for this purpose.

Illustrative HPLC Method Parameters (to be optimized and validated):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with a pH modifier like 0.1% formic acid or a buffer).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined by UV-Vis spectral analysis of the parent compound (typically at the λmax).

  • Column Temperature: Ambient or controlled (e.g., 30°C).

  • Injection Volume: 10-20 µL.

The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Handling and Safety Precautions

As a matter of good laboratory practice and to ensure personnel safety, the following precautions should be observed when handling this compound:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[4][5]

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.[2][4]

  • Inhalation: Avoid inhaling dust or vapors.[2]

  • Contact: Avoid contact with skin and eyes.[4]

  • Ignition Sources: Keep away from heat, sparks, and open flames.[2][3][5]

Conclusion

The chemical stability of this compound is a critical parameter that must be carefully managed to ensure the quality and reliability of research and development activities. The primary stability concerns for this molecule are hydrolysis of the ester functionalities and potential photodegradation. Adherence to the recommended storage conditions—cool, dry, and protected from light—is essential for minimizing degradation. A comprehensive understanding of its stability profile, achieved through systematic forced degradation studies and the use of a validated stability-indicating analytical method, will provide a solid foundation for its advancement in the drug development pipeline.

References

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Diethyl Pyridazine-3,4-dicarboxylate: A Technical Guide to Investigating its Mechanism of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridazine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] Diethyl pyridazine-3,4-dicarboxylate, a specific derivative, holds significant potential as a modulator of key biological pathways. However, its precise mechanism of action remains largely unexplored. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for investigating the biological activities of this compound. We will delve into the known biological landscape of pyridazine and pyridine dicarboxylates, propose putative mechanisms of action for the title compound, and provide detailed, field-proven experimental protocols to elucidate its cellular targets and physiological effects. This document is designed to be a practical resource, empowering researchers to unlock the therapeutic potential of this intriguing molecule.

Introduction: The Pyridazine Scaffold - A Privileged Structure in Drug Discovery

The pyridazine ring system, a six-membered heterocycle with two adjacent nitrogen atoms, is a recurring motif in a multitude of biologically active compounds.[1] The unique physicochemical properties of the pyridazine nucleus, including its polarity, hydrogen bonding capacity, and metabolic stability, make it an attractive scaffold for the design of novel therapeutics.[1] Derivatives of pyridazine have been successfully developed as anticancer agents, targeting critical cellular signaling pathways, as well as potent anti-inflammatory and antimicrobial compounds.[1][3][4]

Similarly, the pyridine dicarboxylate framework has demonstrated significant biological potential. For instance, diethyl pyridine-2,4-dicarboxylate, in combination with resveratrol, has been shown to stabilize the hypoxia-inducible factor 1-alpha (HIF-1α), a key regulator of cellular response to low oxygen, suggesting a role in angiogenesis and cellular metabolism.[5] Furthermore, derivatives of 1,4-dihydropyridine-3,5-dicarboxylate have been identified as potent inhibitors of yeast α-glucosidase, an enzyme involved in carbohydrate metabolism, highlighting their potential as antidiabetic agents.[6]

Given the rich pharmacology of its parent scaffolds, this compound emerges as a compound of significant interest. Its structure, featuring a central pyridazine core functionalized with two ethyl ester groups, suggests the potential for interaction with a variety of biological targets. This guide will provide a structured approach to systematically investigate these potential interactions and elucidate the compound's mechanism of action.

Putative Mechanisms of Action: Formulating Testable Hypotheses

While direct experimental evidence for the mechanism of action of this compound is limited, we can formulate several compelling hypotheses based on the known activities of structurally related compounds. These hypotheses provide a rational starting point for experimental investigation.

Hypothesis 1: Inhibition of Prolyl Hydroxylases and Stabilization of HIF-1α

The structural similarity of the pyridazine-3,4-dicarboxylate core to 2-oxoglutarate, a key substrate for a large family of dioxygenases, including prolyl hydroxylase domain (PHD) enzymes, suggests a potential inhibitory role. PHDs are responsible for the hydroxylation of HIF-1α, marking it for proteasomal degradation. Inhibition of PHDs would lead to the stabilization of HIF-1α, even under normoxic conditions.

HIF_Pathway

Figure 1: Hypothesized mechanism of HIF-1α stabilization by this compound.

Hypothesis 2: Kinase Inhibition

The pyridazine scaffold is a common feature in many kinase inhibitors.[1] Specific substitutions on the pyridazine ring can confer selectivity for different kinases. It is plausible that this compound could inhibit the activity of one or more protein kinases involved in cell signaling pathways, such as those regulating cell proliferation, differentiation, or apoptosis.

Hypothesis 3: Modulation of Carbohydrate-Metabolizing Enzymes

As demonstrated by 1,4-dihydropyridine-3,5-dicarboxylate derivatives, the pyridine dicarboxylate structure can effectively inhibit α-glucosidase.[6] this compound may act in a similar manner, inhibiting enzymes involved in carbohydrate digestion or metabolism, which could have implications for conditions such as diabetes and metabolic syndrome.

Experimental Workflows: A Practical Guide to Mechanistic Elucidation

To systematically test the aforementioned hypotheses, a multi-pronged experimental approach is required. The following section outlines detailed protocols for key experiments.

Initial Screening for Biological Activity

A broad-based initial screening is essential to identify the most promising avenues for in-depth investigation.

Protocol 3.1.1: Cellular Proliferation Assay

This assay will determine the effect of this compound on the growth of various cell lines.

  • Cell Lines: A panel of cancer cell lines (e.g., HeLa, MCF-7, A549) and a non-cancerous control cell line (e.g., HEK293).

  • Methodology:

    • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow to adhere overnight.

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Replace the medium in the cell plates with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48-72 hours.

    • Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like PrestoBlue.

    • Measure the absorbance or fluorescence and calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Investigating the HIF-1α Stabilization Hypothesis

Protocol 3.2.1: Western Blot Analysis of HIF-1α

This experiment will directly assess the ability of the compound to stabilize HIF-1α protein levels.

  • Cell Line: A cell line known to express HIF-1α, such as HeLa or HepG2.

  • Methodology:

    • Culture cells to 70-80% confluency.

    • Treat cells with this compound at various concentrations (e.g., 1 µM, 10 µM, 50 µM) for 4-6 hours. Include a vehicle control and a positive control (e.g., deferoxamine, a known PHD inhibitor).

    • Lyse the cells and quantify the total protein concentration using a BCA assay.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for HIF-1α.

    • Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities to determine the relative levels of HIF-1α stabilization.

Western_Blot_Workflow

Figure 2: A generalized workflow for Western blot analysis.

Enzyme Inhibition Assays

Directly assessing the inhibitory activity of this compound against specific enzymes is crucial for mechanism of action studies.

Protocol 3.3.1: In Vitro Kinase Inhibition Assay

This protocol can be adapted for various kinases of interest.

  • Reagents: Purified recombinant kinase, appropriate substrate (peptide or protein), ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Methodology:

    • Prepare a reaction buffer containing the kinase and its substrate.

    • Add varying concentrations of this compound to the reaction mixture.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for a specified time at the optimal temperature for the kinase.

    • Stop the reaction and measure the amount of product formed (or ATP consumed) using a suitable detection method.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Protocol 3.3.2: α-Glucosidase Inhibition Assay

  • Reagents: α-Glucosidase from Saccharomyces cerevisiae, p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate, and a buffer solution (e.g., phosphate buffer, pH 6.8).

  • Methodology:

    • Prepare a solution of α-glucosidase in the buffer.

    • In a 96-well plate, add the enzyme solution to wells containing various concentrations of this compound.

    • Pre-incubate the enzyme and inhibitor mixture for 10 minutes at 37°C.

    • Initiate the reaction by adding the pNPG substrate.

    • Incubate for 20 minutes at 37°C.

    • Stop the reaction by adding a sodium carbonate solution.

    • Measure the absorbance of the released p-nitrophenol at 405 nm.

    • Calculate the percentage of inhibition and the IC50 value. Acarbose can be used as a positive control.[6]

Data Interpretation and Structure-Activity Relationship (SAR) Studies

The quantitative data obtained from the aforementioned assays should be systematically analyzed.

Assay Parameter Measured Interpretation
Cellular ProliferationIC50 (µM)Potency of the compound in inhibiting cell growth.
Western BlotRelative HIF-1α protein levelsIndicates stabilization of HIF-1α.
Kinase InhibitionIC50 (µM)Potency of the compound as a kinase inhibitor.
α-Glucosidase InhibitionIC50 (µM)Potency of the compound as an α-glucosidase inhibitor.

Table 1: Summary of key experimental outputs and their interpretation.

Further investigation into the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of this compound. This involves synthesizing and testing analogs with modifications to the ester groups and substitutions on the pyridazine ring. For instance, converting the ethyl esters to other alkyl esters or amides could significantly impact the compound's interaction with its biological target.

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel therapeutic agents. This guide provides a robust framework for elucidating its mechanism of action. By systematically applying the outlined experimental protocols, researchers can identify its primary biological targets and downstream effects. Future work should focus on in-depth SAR studies to develop more potent and selective analogs, followed by preclinical evaluation in relevant disease models. The exploration of this and related pyridazine dicarboxylates holds the potential to deliver new and effective treatments for a range of human diseases.

References

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  • Juchaux, F., et al. (2020). A combination of pyridine-2, 4-dicarboxylic acid diethyl ester and resveratrol stabilizes hypoxia-inducible factor 1-alpha and improves hair density in female volunteers. International Journal of Cosmetic Science, 42(2), 167–173. [Link]

  • Khan, K. M., et al. (2015). Synthesis of diethyl 4-substituted-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates as a new series of inhibitors against yeast α-glucosidase. Bioorganic & Medicinal Chemistry, 23(11), 2776–2784.
  • Khan, K. M., et al. (2015). Synthesis of diethyl 4-substituted-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates as a new series of inhibitors against yeast α-glucosidase. Bioorganic & Medicinal Chemistry, 23(11), 2776–2784. [Link]

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Unlocking Therapeutic Potential: A Technical Guide to the Biological Activities of Pyridazine Dicarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The pyridazine nucleus, a six-membered diazine heterocycle, stands as a privileged scaffold in modern medicinal chemistry, conferring unique physicochemical properties that are advantageous for drug design.[1] The introduction of dicarboxylate moieties to this core structure further enhances its potential, creating opportunities for dual hydrogen-bonding interactions, improved solubility, and the ability to mimic endogenous dicarboxylic acids, thereby targeting a distinct range of biological macromolecules. This technical guide synthesizes current knowledge on the broader class of pyridazine derivatives to forecast the therapeutic promise of pyridazine dicarboxylates. We delve into rational synthesis strategies and explore the significant potential of these compounds as anticancer, antimicrobial, and anti-inflammatory agents. Each section is supported by established experimental protocols, quantitative data from related compound classes, and mechanistic diagrams to provide researchers and drug development professionals with a comprehensive framework for advancing this promising class of molecules.

The Pyridazine Dicarboxylate Scaffold: A Synopsis of Chemical and Therapeutic Significance

The pyridazine ring is characterized by a high dipole moment and robust hydrogen-bonding capacity due to its two adjacent nitrogen atoms.[1] These features often lead to favorable interactions with biological targets and can reduce liabilities such as cytochrome P450 inhibition.[1] When substituted with two carboxylate groups, the resulting pyridazine dicarboxylate structure gains several key attributes:

  • Enhanced Polarity and Solubility: The carboxylate groups significantly increase the polarity of the molecule, which can improve aqueous solubility and bioavailability.

  • Bioisosteric Mimicry: The dicarboxylate motif can act as a bioisostere for endogenous substrates of enzymes that process dicarboxylic acids, such as 2-oxoglutarate (α-ketoglutarate), a key cofactor for numerous oxygenases. This mimicry is a cornerstone of their potential as targeted enzyme inhibitors.[2]

  • Structural Rigidity and Vectorial Orientation: The pyridazine core provides a rigid scaffold that holds the carboxylate groups in a defined spatial orientation, allowing for precise and high-affinity interactions with target binding sites.

These combined features make pyridazine dicarboxylates a highly attractive, yet underexplored, class of compounds for tackling a wide range of pathological conditions.

Rational Synthesis of Pyridazine Dicarboxylate Derivatives

The synthesis of the pyridazine core is well-established and typically involves the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives.[3] For pyridazine dicarboxylates, a common and efficient pathway begins with a substituted maleic anhydride or a related precursor, which already contains the necessary dicarbonyl framework.

The workflow below illustrates a generalized, rational approach to synthesizing diethyl pyridazine-4,5-dicarboxylate derivatives. The choice of R-group on the hydrazine starting material and the substituents on the dicarbonyl precursor allows for the creation of a diverse chemical library for structure-activity relationship (SAR) studies.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Aromatization cluster_2 Step 3: (Optional) Further Derivatization A Substituted 1,4-Dicarbonyl Precursor (e.g., Diethyl 2-oxosuccinate) C Dihydropyridazine Intermediate A->C Reflux in Ethanol B Hydrazine Hydrate (or R-NHNH2) B->C E Aromatic Pyridazine Dicarboxylate C->E Oxidation D Oxidizing Agent (e.g., HTIB, CuCl2) D->E F Modification of R-groups or Ester Hydrolysis E->F Standard Synthetic Methods G Final Derivative Library F->G

Caption: Generalized synthetic workflow for pyridazine dicarboxylate derivatives.

Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-aryl-pyridine-3,5-dicarboxylates

While this protocol is for a pyridine core, the Hantzsch reaction methodology is a foundational multi-component reaction that can be adapted for pyridazine synthesis by using appropriate precursors.[4][5]

  • Reaction Setup: To a mixture of an appropriate 3-aryl-1-phenyl pyrazole-4-carboxaldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (12 mmol), add 20 mL of ethanol.

  • Cyclocondensation: Reflux the mixture with stirring for 4-6 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water and stir for 15 minutes.

  • Purification: Collect the precipitated solid product by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from ethanol to yield the purified dihydropyridine dicarboxylate derivative.[5]

  • Aromatization (Oxidation): To a solution of the dihydropyridine (10 mmol) in dichloromethane, add [Hydroxy(tosyloxy)iodo]benzene (HTIB) (12 mmol) and stir at room temperature for 5-10 minutes.[5]

  • Workup: Wash the reaction mixture with an aqueous NaHCO₃ solution. Separate the organic phase, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the final aromatic pyridine dicarboxylate product.[5]

Anticancer Activity: Targeting Tumor Angiogenesis and Proliferation

Pyridazine-containing scaffolds are prominent in anticancer drug discovery, primarily due to their ability to inhibit protein kinases crucial for tumor growth and survival.[6][7] A key target is the Vascular Endothelial Growth Factor Receptor (VEGFR), which drives angiogenesis—the formation of new blood vessels essential for supplying nutrients to tumors.[8][9]

The dicarboxylate moiety is hypothesized to enhance anticancer activity by forming specific hydrogen bonds within the ATP-binding pocket of kinases like VEGFR or the Epidermal Growth Factor Receptor (EGFR), effectively blocking their function and downstream signaling.[10]

G VEGF VEGF Ligand VEGFR VEGFR-2 VEGF->VEGFR Dimerization Receptor Dimerization & Autophosphorylation VEGFR->Dimerization PDC Pyridazine Dicarboxylate Derivative PDC->VEGFR Inhibition PLC PLCγ Dimerization->PLC PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS Proliferation Cell Proliferation, Survival, Angiogenesis PLC->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the VEGFR-2 signaling pathway by a pyridazine derivative.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity (IC₅₀) of representative pyridazine and pyridazinone derivatives against human cancer cell lines. While these compounds are not specifically dicarboxylates, their potent activity underscores the therapeutic potential of the core scaffold.[9][10][11][12]

Compound IDCancer Cell LineTarget/MechanismIC₅₀ (µM)Reference
5b HCT-116 (Colon)VEGFR Kinase InhibitorNot specified, 92.2% inhibition at 10 µM[6][9]
IXn UO-31 (Renal)EGFR Inhibitor0.65[10]
IXg UO-31 (Renal)EGFR Inhibitor0.75[10]
10l A549 (Lung)Induces G0-G1 Arrest1.66 - 100 (GI₅₀)[12]
17a Melanoma, ProstateVEGFR-2 Inhibitor1.66 - 100 (GI₅₀)[12]
Compound 8 MCF-7 (Breast)CytotoxicNot specified, high activity[11]
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

This assay quantitatively measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Seed human cancer cells (e.g., HCT-116, MCF-7) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test pyridazine dicarboxylate derivatives in culture medium. After 24 hours, remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO) and untreated cells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Antimicrobial and Antifungal Activities

The nitrogen-rich pyridazine core is a common feature in many antimicrobial agents.[13][14] Pyridazine derivatives have demonstrated activity against a range of pathogens, including Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.[14] The mechanism is often attributed to the inhibition of essential bacterial enzymes or disruption of cell wall synthesis. The addition of dicarboxylate groups may enhance this activity by facilitating transport into the bacterial cell or by chelating metal ions essential for enzymatic function.

Quantitative Antimicrobial Data

The table below presents the Minimum Inhibitory Concentration (MIC) values for representative pyridazine compounds against various microbial strains. The MIC is the lowest concentration of a compound that prevents visible growth of a microbe.

Compound ClassMicrobial StrainMIC (µg/mL)Reference
Pyridazine DerivativesS. aureus (Gram-positive)>100[14]
Pyridazine DerivativesS. lutea (Gram-positive)6.25[14]
Pyridazine DerivativesE. coli (Gram-negative)>100[14]
Pyridazine DerivativesP. aeruginosa (Gram-negative)>100[14]
Pyridazine DerivativesC. albicans (Fungus)50[14]
Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold-standard method for determining the MIC of an antimicrobial agent.

  • Prepare Inoculum: Culture the microbial strain (e.g., S. aureus ATCC 29213) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the pyridazine dicarboxylate test compounds in the broth. The typical concentration range is 0.125 to 128 µg/mL.

  • Inoculation: Add an equal volume of the standardized inoculum to each well, bringing the final volume to 100 or 200 µL.

  • Controls: Include a positive control well (broth + inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or with a plate reader.

Anti-inflammatory and Analgesic Properties

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management. Many pyridazine and pyridazinone derivatives have been developed as potent anti-inflammatory agents, often exhibiting high selectivity for cyclooxygenase-2 (COX-2) over COX-1.[15][16] This selectivity is critical because COX-2 is the inducible isoform primarily responsible for producing prostaglandins at sites of inflammation, while COX-1 is constitutively expressed and plays a protective role in the gastric mucosa. Selective COX-2 inhibition can thus provide anti-inflammatory effects with a reduced risk of gastrointestinal side effects.

The dicarboxylate functionality could enhance COX-2 inhibition by mimicking the carboxylic acid group of the natural substrate, arachidonic acid, thereby blocking its entry into the enzyme's active site.

G cluster_0 Inflammatory Stimuli cluster_1 Arachidonic Acid Cascade cluster_2 Prostanoid Synthesis & Effect Stimuli Cell Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA Hydrolysis COX COX-1 / COX-2 Enzymes AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Oxygenation Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Isomerases Inflammation Pain & Inflammation Prostaglandins->Inflammation PDC Pyridazine Dicarboxylate (Selective COX-2 Inhibitor) PDC->COX Inhibition

Caption: Mechanism of anti-inflammatory action via COX enzyme inhibition.

Quantitative COX-2 Inhibition Data

The following data for potent pyridazine derivatives highlight the scaffold's ability to achieve high selectivity and potency for COX-2 inhibition.

Compound IDCOX-1 IC₅₀ (nM)COX-2 IC₅₀ (nM)Selectivity Index (SI) (COX-1/COX-2)Reference
3g 504.743.8411.51
6a 689.153.0113.00
6b >100 µM0.18 µM (180 nM)>555[16]
Celecoxib (Control) 865.273.5311.78
Indomethacin (Control) 36.96739.20.05
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of new compounds.[17]

  • Animal Acclimatization: Use male Wistar or Sprague-Dawley rats (150-200g). Acclimatize them for at least one week before the experiment with free access to food and water.

  • Compound Administration: Divide animals into groups (n=6). Administer the test pyridazine dicarboxylate compounds orally (p.o.) or intraperitoneally (i.p.) at a specific dose (e.g., 50 mg/kg). Administer a control vehicle (e.g., 0.5% CMC solution) to the control group and a standard drug (e.g., Indomethacin, 10 mg/kg) to the reference group.

  • Inflammation Induction: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume immediately after the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point. Determine the percentage inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.

Conclusion and Future Perspectives

The pyridazine scaffold is a versatile and highly validated core in drug discovery, demonstrating a wide spectrum of biological activities. The incorporation of dicarboxylate functional groups represents a rational design strategy to enhance potency, selectivity, and pharmacokinetic properties. By acting as bioisosteres of endogenous dicarboxylic acids, pyridazine dicarboxylate derivatives hold immense, largely untapped potential as inhibitors of key enzymes in oncology, infectious diseases, and inflammation.

Future research should focus on the systematic synthesis and screening of pyridazine dicarboxylate libraries. Key areas of investigation include:

  • Structure-Activity Relationship (SAR) Studies: Elucidating how the position and nature of substituents on the pyridazine ring influence biological activity.[18]

  • Mechanism of Action: Detailed enzymatic and cellular assays to confirm the molecular targets (e.g., specific kinases, COX isoforms, or bacterial enzymes).

  • Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to assess their drug-likeness.

The strategic exploration of this chemical space is poised to yield novel therapeutic agents with improved efficacy and safety profiles, addressing significant unmet needs in medicine.

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An In-depth Technical Guide to Diethyl Pyridazine-3,4-dicarboxylate as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Pyridazine scaffolds are of paramount importance in medicinal chemistry and materials science, forming the core of numerous bioactive compounds and functional materials.[1][2] Within the synthetic chemist's toolkit, Diethyl Pyridazine-3,4-dicarboxylate has emerged as a versatile and powerful precursor for the construction of complex molecular architectures. This guide provides an in-depth examination of its synthesis, core reactivity, and strategic applications. We will delve into the mechanistic underpinnings of its utility, particularly in cycloaddition reactions, and provide field-proven protocols for its application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this key building block for the efficient synthesis of novel heterocyclic systems.

Introduction: The Significance of the Pyridazine Core

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged structure in drug discovery. Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its influence on the spatial arrangement of substituents, have led to its incorporation into a wide array of therapeutic agents, including those with antihypertensive, anticancer, and antimicrobial properties.[3][4] The strategic functionalization of this core is key to modulating biological activity. This compound serves as an ideal starting point for such endeavors, offering two reactive ester handles ortho to one another on an electron-deficient heterocyclic ring.

Synthesis of the Precursor: Accessing this compound

The most common and efficient route to this compound involves an inverse-electron-demand Diels-Alder (IEDDA) reaction.[5][6] This powerful cycloaddition strategy utilizes an electron-deficient diene, typically a 1,2,4,5-tetrazine, which reacts with an electron-rich or strained dienophile.

The key precursor for this synthesis is Diethyl 1,2,4,5-tetrazine-3,6-dicarboxylate. This highly electron-deficient azadiene readily reacts with an alkyne dienophile, such as acetylene or a synthetic equivalent, in a [4+2] cycloaddition. The initial bicyclic adduct is unstable and spontaneously undergoes a retro-Diels-Alder reaction, extruding a molecule of nitrogen gas (N₂) to yield the aromatic pyridazine ring.[5]

G cluster_start Starting Materials cluster_reaction Reaction Pathway Tetrazine Diethyl 1,2,4,5-tetrazine- 3,6-dicarboxylate Cycloaddition [4+2] Inverse-Electron-Demand Diels-Alder Reaction Tetrazine->Cycloaddition Alkyne Dienophile (e.g., Acetylene equivalent) Alkyne->Cycloaddition Intermediate Unstable Bicyclic Adduct Cycloaddition->Intermediate Forms adduct Retro_DA Retro-Diels-Alder (N₂ Extrusion) Intermediate->Retro_DA Spontaneous Product This compound Retro_DA->Product Aromatization

Caption: Synthesis of this compound via IEDDA.
Core Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from two key features: the reactivity of the pyridazine ring itself and the versatility of the two ortho-ester groups.

3.1 Cycloaddition Reactions: Building Fused Ring Systems

While the pyridazine ring is aromatic, its electron-deficient nature allows it to act as a diene in further Diels-Alder reactions, particularly with highly reactive dienophiles. This enables the construction of annulated pyridazine systems, which are scaffolds for various polycyclic compounds.[7][8] For example, reaction with electron-poor azo derivatives can lead to various pyridopyrimidine isomers.[8]

The true power, however, often lies in using the initial product of the tetrazine reaction as a stepping stone. The resulting pyridazine can be transformed into other valuable heterocyclic systems.

3.2 Functional Group Transformations

The dual ester functionalities are handles for extensive derivatization, providing access to a wide range of structures from a single precursor.[9]

  • Hydrolysis: Saponification of the diethyl esters with a strong base (e.g., NaOH or KOH) followed by acidification yields Pyridazine-3,4-dicarboxylic acid. This diacid is a crucial building block for coordination polymers and can be used in subsequent condensation reactions.

  • Amidation: Reaction with primary or secondary amines leads to the corresponding diamides. This is a direct route to introduce diverse functional groups and build libraries of compounds for biological screening. Intramolecular condensation can also be used to form fused heterocyclic systems.

  • Reduction: Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) can reduce the ester groups to primary alcohols, yielding Pyridine-3,4-dimethanol.[9] These diols are versatile intermediates for further synthesis.

G cluster_derivatives Functional Derivatives Precursor This compound Diacid Pyridazine-3,4-dicarboxylic Acid Precursor->Diacid Hydrolysis (e.g., NaOH, H₃O⁺) Diamide Pyridazine-3,4-dicarboxamide Derivatives Precursor->Diamide Amidation (e.g., R₂NH) Diol Pyridazine-3,4-dimethanol Precursor->Diol Reduction (e.g., LiAlH₄)

Caption: Key transformations of the diethyl ester groups.
Applications in the Synthesis of Complex Molecules

The structural motifs accessible from this compound are highly relevant in drug development and materials science.

4.1 Synthesis of Phthalazines and Related Fused Systems

One of the most powerful applications is in the synthesis of phthalazines. Phthalazine derivatives are known to possess a wide range of pharmacological activities, including anticonvulsant, cardiotonic, and antihypertensive properties.[3] The general strategy involves the reaction of the pyridazine precursor with a suitable 1,3-binucleophile or a compound that can form a new six-membered ring. For instance, condensation reactions with hydrazine derivatives can be employed to construct the fused ring system.[3][10] The reaction of 1,2-difunctionalized benzenes with hydrazine is a frequently used route to the phthalazine system.[11]

Data Presentation: Representative Transformations

The following table summarizes typical reactions and yields for the derivatization of pyridazine dicarboxylates, illustrating the precursor's versatility.

Precursor SystemReagent(s)Product TypeTypical YieldReference
Diethyl 1,2,4,5-tetrazine-3,6-dicarboxylateAlkyneDiethyl Pyridazine-dicarboxylateHigh[5]
Diethyl Pyridazine-4,5-dicarboxylate1,3-Diphenylguanidine / NaHDiazaspirodecadieneModerate[12]
Diethyl Pyridazine-4,5-dicarboxylateDiethyl GlutarateDiazaspirodecadieneModerate[12]
Pyridine-dicarboxylate derivativeLiAlH₄Pyridine-dimethanolHigh[9]

Note: Data is compiled from related pyridazine dicarboxylate systems to illustrate general reaction classes.

Experimental Protocols

To ensure scientific integrity, the following protocols are presented as self-validating systems, based on established methodologies.

Protocol 1: General Synthesis of this compound via IEDDA

This protocol is adapted from established procedures for the reaction of 1,2,4,5-tetrazines with dienophiles.[5][6]

  • Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), dissolve Diethyl 1,2,4,5-tetrazine-3,6-dicarboxylate (1.0 eq) in a suitable solvent (e.g., dioxane or toluene).

  • Dienophile Addition: Add the alkyne dienophile (1.1 - 1.5 eq). For gaseous acetylenes, bubble through the solution. For liquid alkynes, add via syringe.

  • Reaction: Heat the reaction mixture to reflux (typically 80-110 °C). The progress of the reaction can be monitored by the disappearance of the characteristic red color of the tetrazine and by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude residue is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound as a liquid or low-melting solid.[13]

  • Characterization: Confirm the structure of the product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

Conclusion and Future Outlook

This compound is a high-value precursor in organic synthesis, providing a reliable and versatile entry point to a vast chemical space of functionalized pyridazines and fused heterocyclic systems. Its synthesis via the robust inverse-electron-demand Diels-Alder reaction and the reactivity of its ortho-ester groups make it an indispensable tool. Future research will likely focus on expanding its use in asymmetric catalysis to generate chiral pyridazine derivatives and its application in the synthesis of novel organic electronic materials and complex natural products. The continued exploration of its cycloaddition chemistry promises to unlock new pathways for the efficient construction of molecules with significant biological and material applications.

References
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A Comprehensive Technical Guide to the Reactivity of Diethyl Pyridazine-3,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridazine scaffold, a six-membered diazine containing two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry and materials science.[1] Its unique electronic properties impart a reactivity profile that is distinct from its carbocyclic and other diazine counterparts. This technical guide provides an in-depth analysis of the reactivity of a particularly electron-deficient derivative, Diethyl Pyridazine-3,4-dicarboxylate. We will explore the profound influence of the vicinal nitrogen atoms and the dual electron-withdrawing ester groups on the molecule's susceptibility to nucleophilic attack, its role in cycloaddition reactions, and its resistance to electrophilic substitution. This document serves as a resource for researchers, scientists, and drug development professionals, offering mechanistic insights, field-proven protocols, and a framework for leveraging this versatile heterocycle in complex molecular design.

The Pyridazine Core: A Privileged Scaffold

The pyridazine ring is an aromatic heterocycle characterized by a significant dipole moment and weak basicity, stemming from the inductive effect of the two adjacent nitrogen atoms.[2] These nitrogens act as hydrogen bond acceptors, a crucial feature for molecular recognition at biological targets.[3][4] Unlike pyridine, the pyridazine nucleus is substantially more electron-deficient, a property that dictates its chemical behavior. This inherent electron-poor nature renders the ring system highly susceptible to nucleophilic attack and makes it a valuable component in the synthesis of novel therapeutics, with applications ranging from oncology to inflammatory diseases.[4][5][6] The recent FDA approvals of drugs like relugolix and deucravacitinib, both containing a pyridazine moiety, underscore the growing importance of this scaffold in drug discovery.[2][3]

Physicochemical Profile of this compound

The subject of this guide, this compound (CAS 16082-13-6), represents an extreme case of an electron-deficient pyridazine.[7] The electronic properties of the parent ring are dramatically amplified by the presence of two strongly electron-withdrawing ethyl carboxylate groups at the C3 and C4 positions.

Key Electronic Influences:

  • Inductive Effects: The two adjacent, highly electronegative nitrogen atoms withdraw electron density from the ring carbons. This effect is compounded by the inductive pull from the two ester carbonyl groups.

  • Resonance Effects: The ester groups further delocalize electron density away from the ring through resonance, creating significant partial positive charges on the ring carbons, particularly those ortho and para to the nitrogen atoms (C3, C6, and C5).

This synergistic electron withdrawal profoundly deactivates the ring towards electrophiles and, conversely, strongly activates it for reactions with nucleophiles and as a diene component in specific cycloadditions.

Caption: Electronic landscape of this compound.

Synthesis of the Core Scaffold

The synthesis of pyridazines frequently involves the condensation of 1,4-dicarbonyl compounds with hydrazine or its derivatives.[8][9] For this compound, a logical precursor is diethyl dioxosuccinate, which can be condensed with hydrazine hydrate.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis
  • Reagent Preparation: To a solution of diethyl dioxosuccinate (1.0 eq) in absolute ethanol (5 mL/mmol), add hydrazine hydrate (1.05 eq) dropwise at 0 °C with stirring.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Purification: Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the title compound.

Reactivity Towards Electrophiles: A Deactivated System

The extreme electron deficiency of the pyridazine-3,4-dicarboxylate system renders it highly resistant to classical electrophilic aromatic substitution (EAS). Attack by an electrophile would generate a cationic sigma complex, which is severely destabilized by the presence of the two electronegative nitrogen atoms and the two withdrawing ester groups.[10][11] Unlike pyridine, where substitution occurs under harsh conditions at the 3-position, the additional nitrogen and ester groups in our target molecule make such reactions practically unfeasible.[12][13][14] Any potential electrophilic attack would preferentially occur at a nitrogen lone pair, but even N-alkylation or N-oxidation is significantly hindered compared to simpler pyridazines.[10]

Nucleophilic Aromatic Substitution (NAS): The Dominant Pathway

The primary mode of reactivity for the this compound ring is nucleophilic aromatic substitution. The ring's electron-poor nature facilitates the addition of a nucleophile to form a stabilized anionic intermediate (a Meisenheimer-like complex), followed by the elimination of a leaving group (if present) or subsequent reaction.

While the C3 and C4 positions are highly activated, they lack leaving groups. Therefore, nucleophilic attack is most likely at the C5 or C6 positions. Attack at C6 is particularly favored as the resulting negative charge can be delocalized onto both adjacent nitrogen atoms (N1) and the C4-ester group through resonance, providing substantial stabilization.

Caption: General mechanism for Nucleophilic Aromatic Substitution (NAS).

Case Study: Spirocyclisation with 1,3-Binucleophiles

Drawing a direct analogy from studies on the isomeric diethyl pyridazine-4,5-dicarboxylate, we can predict facile reactions with 1,3-binucleophiles.[15] Reagents like diethyl glutarate or diethyl acetonedicarboxylate can undergo a base-mediated reaction where an initial Michael-type addition of the enolate onto the C5 or C6 position of the pyridazine ring is followed by an intramolecular cyclization (e.g., Dieckmann condensation) to form novel diazaspirodecadiene systems. This demonstrates the powerful ability of the activated pyridazine ring to act as an electrophile in complex cascade reactions.

Experimental Protocol: Spirocyclisation
  • Initiation: To a suspension of sodium hydride (2.2 eq, 60% dispersion in mineral oil) in dry THF, add a solution of this compound (1.0 eq) and diethyl glutarate (1.1 eq) in dry THF dropwise under an argon atmosphere at 0 °C.

  • Reaction: Stir the mixture at room temperature for 24 hours. Monitor the reaction by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product via column chromatography to isolate the target diazaspiro compound.

Cycloaddition Reactions

The extreme electron-deficient character of this compound makes it an exceptional diene for Inverse Electron Demand Diels-Alder (IEDDA) reactions.[16][17] In this type of [4+2] cycloaddition, the electron-poor diene (the pyridazine) reacts readily with an electron-rich dienophile, such as an enol ether, an enamine, or a simple alkene.[18] The reaction typically proceeds with high regioselectivity and leads to the formation of a bicyclic intermediate which often eliminates dinitrogen (N₂) to yield a highly substituted benzene derivative. This pathway is a powerful tool for constructing complex aromatic systems from heterocyclic precursors.

Transformations of the Ester Functional Groups

The two ethyl ester groups at C3 and C4 are amenable to a wide range of standard chemical transformations, providing a handle to further diversify the core scaffold. The reactivity of these groups is largely independent of the ring's aromaticity, allowing for selective modifications under appropriate conditions.

TransformationReagentsProduct
Hydrolysis LiOH or NaOH (aq.), then H₃O⁺Pyridazine-3,4-dicarboxylic acid
Reduction LiAlH₄ or LiBH₄ in THF(Pyridazine-3,4-diyl)dimethanol
Amidation NH₃, RNH₂, or R₂NH (with heating or activation)Pyridazine-3,4-dicarboxamide derivatives
Transesterification R'OH, acid or base catalystDi-alkyl' Pyridazine-3,4-dicarboxylate
Experimental Protocol: Reduction to Diol
  • Setup: To a stirred solution of lithium aluminum hydride (LiAlH₄) (2.5 eq) in anhydrous THF at 0 °C under an argon atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quenching (Fieser workup): Cool the reaction to 0 °C and quench sequentially by the careful, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.

  • Filtration & Extraction: Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite, washing the filter cake thoroughly with THF and ethyl acetate.

  • Purification: Concentrate the combined filtrates under reduced pressure. The resulting crude diol can be purified by recrystallization or column chromatography.

Conclusion: A Versatile Synthetic Intermediate

This compound is a uniquely reactive and versatile building block for chemical synthesis. Its reactivity is overwhelmingly dictated by its pronounced electron-deficient character. This leads to three key behavioral paradigms:

  • Inertness to Electrophilic Attack: The ring is highly deactivated towards EAS.

  • High Susceptibility to Nucleophilic Attack: The C5 and C6 positions are prime targets for nucleophiles, enabling a range of substitution and annulation reactions.

  • Efficacy in IEDDA Cycloadditions: It serves as a potent diene for constructing complex aromatic systems from electron-rich dienophiles.

By understanding and exploiting these distinct reactivity modes, alongside the capacity for diverse transformations at the ester functionalities, researchers can leverage this compound as a powerful scaffold for the rational design of novel pharmaceuticals and advanced functional materials.

References

  • Popovici, A.; et al. (2022). [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. PubMed Central. Available at: [Link]

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. PubMed Central. Available at: [Link]

  • Klinge, D. E. (1976). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. WUR eDepot. Available at: [Link]

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. ResearchGate. Available at: [Link]

  • Stadlbauer, W., & Kappe, T. (1999). Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. MDPI. Available at: [Link]

  • Wang, X., et al. (2020). Regioselective construction of pyridazine and tetrahydrocinnoline derivatives via [4 + 2] cycloaddition–elimination with α-halogeno hydrazones and enaminones. Organic Chemistry Frontiers. Available at: [Link]

  • Tisler, M., & Stanovnik, B. (1979). Recent Advances in Pyridazine Chemistry. ResearchGate. Available at: [Link]

  • IJCRT (2023). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. IJCRT.org. Available at: [Link]

  • Coad, P., & Coad, R. A. (1965). Nucleophilic Substitution at the Pyridazine Ring Carbons. III. Alkoxide Exchange. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. Pyridazine. Wikipedia. Available at: [Link]

  • Al-Tel, T. H. (2014). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Scirp.org. Available at: [Link]

  • Slideshare (2018). diazine electrophilic substitution.pptx. Slideshare. Available at: [Link]

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. PubMed. Available at: [Link]

  • Scribd. IO Typical Reactivity of The Diazines: Pyridazine, Pyrimidine and Pyrazine. Scribd. Available at: [Link]

  • Ohkuma, T., et al. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. The synthesis of pyridazine by [4+2] cycloaddition. ResearchGate. Available at: [Link]

  • Slideshare. Pyridazine and its derivatives. Slideshare. Available at: [Link]

  • Coad, P., & Coad, R. A. (1964). Nucleophilic Substitution at the Pyridazine Ring Carbons. II. Synthesis of Pyridazinonyl- and Bispyridazinonylpyridazines. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate (2017). (PDF) Electrophilic Substitution In Azines. ResearchGate. Available at: [Link]

  • Chemistry Stack Exchange (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. Available at: [Link]

  • Joule, J.A., Mills, K., & Smith, G.F. (1995). The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis. Taylor & Francis eBooks. Available at: [Link]

  • Quora (2017). Why does pyridine undergo electrophilic substitution at the C3 position? Quora. Available at: [Link]

  • Química Organica.org. Nucleophilic substitution reactions in pyridine. Química Organica.org. Available at: [Link]

  • Boger, D. L., & Sakya, S. M. (1987). Inverse Electron Demand Diels–Alder Reactions of 1,2,3-Triazines: Pronounced Substituent Effects on Reactivity and Cycloaddition Scope. PubMed Central. Available at: [Link]

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  • Ghaem-Maghami, G., et al. (1990). Spirocyclisation reactions of diethyl pyridazine-4,5-dicarboxylate with 1,3-binucleophiles. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Diazines. [Source for general diazine properties, URL not provided in search results]
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Key reactions involving Diethyl pyridazine-3,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Core Reactions of Diethyl Pyridazine-3,4-dicarboxylate

Abstract

This compound stands as a pivotal heterocyclic building block, valued by synthetic and medicinal chemists for its versatile reactivity. The inherent electron-deficient nature of the 1,2-diazine ring, amplified by the presence of two electron-withdrawing ethyl ester groups, imparts a unique chemical profile that enables a diverse array of transformations. This guide provides an in-depth exploration of the core reactions involving this scaffold, moving beyond mere procedural lists to explain the underlying mechanistic principles and strategic considerations essential for its effective utilization. We will delve into its role as a potent diene in inverse-electron-demand Diels-Alder reactions, its susceptibility to nucleophilic aromatic substitution, and the chemical modifications of its peripheral ester functionalities. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this compound in the creation of complex molecular architectures and novel therapeutic agents.

Introduction: The Strategic Value of the Pyridazine-3,4-dicarboxylate Core

The pyridazine moiety, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, appearing in molecules with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] this compound, in particular, serves as a highly functionalized and reactive starting material. Its reactivity is dominated by two key features:

  • The Electron-Deficient Diazine Ring: The two electronegative nitrogen atoms significantly lower the electron density of the aromatic system. This effect is further intensified by the two carboxylate groups at the C3 and C4 positions. This pronounced electron deficiency is the driving force behind the ring's participation in unique cycloaddition and substitution reactions.

  • The Ester Functionalities: The two ethyl ester groups at C3 and C4 are not merely activating groups; they are versatile handles for subsequent chemical manipulation. They can be readily hydrolyzed, reduced, or converted into amides, providing pathways to a diverse range of derivatives.[3]

This guide will systematically dissect these reactive facets, providing both the theoretical foundation and practical, field-tested protocols to empower researchers in their synthetic endeavors.

The Cornerstone of Reactivity: Inverse-Electron-Demand Diels-Alder (iEDDA) Reactions

The most powerful and characteristic reaction of the pyridazine-3,4-dicarboxylate system is its participation as a 4π component in the inverse-electron-demand Diels-Alder (iEDDA) reaction.[4] In a classical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile.[5] In the iEDDA variant, this electronic requirement is reversed: the electron-poor pyridazine heterocycle acts as the diene, reacting readily with electron-rich dienophiles like enamines, enol ethers, or strained alkenes.[6]

This reaction is synthetically valuable because it allows for the rapid construction of complex polycyclic and heterocyclic systems. The reaction typically proceeds via a concerted [4+2] cycloaddition to form a transient bicyclic adduct. This adduct then undergoes a retro-Diels-Alder reaction, expelling a stable molecule—most commonly molecular nitrogen (N₂) when starting from a tetrazine precursor—to yield a new, stable aromatic ring.[7][8]

Mechanism and Driving Forces

The favorability of the iEDDA reaction is governed by frontier molecular orbital (FMO) theory. The electron-withdrawing groups on the pyridazine ring lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This creates a small energy gap between the pyridazine's LUMO and the High Occupied Molecular Orbital (HOMO) of an electron-rich dienophile, facilitating a rapid reaction.[4][6] The subsequent irreversible loss of N₂ provides a strong thermodynamic driving force, pushing the reaction to completion.[8]

iEDDA_Mechanism Diene This compound (Electron-Poor Diene) TS [4+2] Transition State Diene->TS [4+2] Cycloaddition Dienophile Electron-Rich Alkene (e.g., Enamine, Enol Ether) Dienophile->TS Adduct Bicyclic Adduct (Unstable) TS->Adduct Product New Aromatic Ring + N₂ Adduct->Product Retro-Diels-Alder (N₂ Extrusion)

Caption: General mechanism of the inverse-electron-demand Diels-Alder reaction.

Table 1: Representative Dienophiles for iEDDA Reactions with Pyridazines
Dienophile ClassExampleTypical ConditionsProduct Type
Strained AlkenesNorborneneRoom Temp to 80 °CFused Dihydropyridazines
Enol Ethers2,3-Dihydrofuran60 - 110 °C, TolueneSubstituted Pyridazines
Enamines1-PyrrolidinocyclohexeneRoom Temp, CH₂Cl₂Substituted Pyridazines
YnaminesN,N-Diethyl-1-propynamineMild HeatSubstituted Pyridazines
AlkynesDimethyl AcetylenedicarboxylateHigh Temp, Sealed TubeFused Aromatic Systems
Experimental Protocol: Synthesis of a Fused Pyridazine via Intramolecular iEDDA

This protocol is adapted from studies on intramolecular Diels-Alder reactions of substituted pyridazines, which demonstrate the formation of complex fused systems.[9]

  • Substrate Preparation: Synthesize a 3-alkynyl-substituted pyridazine-4-carboxylate by nucleophilic substitution of a 3-chloro-pyridazine-4-carboxylate precursor with the desired alkynol.[9]

  • Cycloaddition Reaction: Dissolve the alkynyl-substituted pyridazine (1.0 mmol) in a high-boiling solvent such as diphenyl ether (10 mL).

  • Heating: Heat the solution to reflux (approx. 259 °C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Work-up: Allow the reaction mixture to cool to room temperature. Remove the high-boiling solvent under high vacuum (e.g., using a Kugelrohr apparatus).

  • Purification: Purify the residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the fused aromatic product.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridazine ring is highly susceptible to nucleophilic aromatic substitution (SNAr), especially when a good leaving group (such as a halide) is present at positions C3 or C6. The adjacent nitrogen atom and the C4-carboxylate group act in concert to stabilize the negative charge in the intermediate Meisenheimer complex, thereby facilitating the substitution.[10][11]

This reaction is a cornerstone for introducing diverse functionalities onto the pyridazine core. A wide range of nucleophiles, including alkoxides, thiolates, and amines, can be employed to displace a leaving group, making it a key strategy in the synthesis of compound libraries for drug discovery.[9]

SNAr_Mechanism Substrate 3-Halopyridazine-4,5-dicarboxylate (X = Cl, Br) Meisenheimer Meisenheimer Complex (Resonance Stabilized) Substrate->Meisenheimer Addition Nucleophile Nucleophile (Nu⁻) Nucleophile->Meisenheimer Product Substituted Pyridazine + X⁻ Meisenheimer->Product Elimination of X⁻ Ester_Transformations Start This compound Diacid Pyridazine-3,4-dicarboxylic Acid Start->Diacid H₃O⁺ or OH⁻ (Hydrolysis) Diol 3,4-Bis(hydroxymethyl)pyridazine Start->Diol LiAlH₄ / THF (Reduction) Diamide Pyridazine-3,4-dicarboxamide Start->Diamide R₂NH / Heat (Amidation)

Sources

Theoretical and Computational Modeling of Diethyl Pyridazine-3,4-dicarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to characterize Diethyl Pyridazine-3,4-dicarboxylate. Pyridazine derivatives are a significant class of N-heterocyclic compounds, serving as versatile synthons in medicinal chemistry and materials science.[1][2] Understanding their electronic structure, reactivity, and spectroscopic properties is paramount for designing novel functional molecules. This document details the application of Density Functional Theory (DFT) to elucidate the molecular geometry, vibrational modes, electronic properties, and reactivity of the title compound. We present a detailed workflow, from structural optimization to the analysis of Frontier Molecular Orbitals (HOMO-LUMO) and the Molecular Electrostatic Potential (MEP), offering predictive insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of Pyridazine Scaffolds and Computational Chemistry

Pyridazine and its derivatives are fundamental building blocks in organic synthesis due to their wide range of biological activities and applications in materials science.[3] The incorporation of the pyridazine ring, an electron-deficient heterocycle, into molecular structures can significantly tune optoelectronic and pharmacological properties.[3] this compound, featuring two reactive ester functionalities on the pyridazine core, is a particularly valuable intermediate for creating more complex molecular architectures.[1][2]

Predicting the behavior of such molecules in chemical reactions and biological systems is a central challenge in modern chemistry. Computational modeling, particularly methods rooted in quantum mechanics, provides a powerful, non-invasive lens to inspect molecules at the atomic level.[4] Techniques like Density Functional Theory (DFT) allow for the accurate calculation of molecular properties, offering insights that complement and guide experimental work. By modeling properties such as molecular structure, vibrational spectra (FT-IR), and electronic reactivity indicators, we can forecast the molecule's stability, kinetic behavior, and potential sites for interaction, accelerating the discovery and development process.

The Causality Behind Method Selection: A DFT-Based Approach

For a molecule like this compound, a balance of computational accuracy and efficiency is crucial. This is why Density Functional Theory (DFT) is the method of choice.

Why DFT? DFT offers a robust framework for studying the electronic structure of many-atom systems without the prohibitive computational cost of higher-level ab initio methods. It has been repeatedly validated for providing reliable information on conformation, electronic structure, and electron distribution in pyridazine-based systems.[3]

The B3LYP/6-311+G(d,p) Level of Theory:

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is one of the most widely used in computational chemistry. It combines the strengths of Hartree-Fock theory with DFT, providing excellent descriptions of molecular geometries and energies for a vast range of organic molecules.[5] Its performance has been extensively benchmarked against experimental data.[5]

  • 6-311+G(d,p) Basis Set: This choice represents a well-calibrated compromise between accuracy and computational demand.

    • 6-311G: A triple-zeta basis set that provides a flexible description of the valence electrons.

    • +: Diffuse functions are added for heavy atoms, which are critical for accurately describing systems with lone pairs and for calculating properties like electron affinity.[6]

    • (d,p): Polarization functions (d for heavy atoms, p for hydrogen) are included to account for the non-spherical nature of atomic orbitals in a molecular environment, leading to more accurate geometries and energies.[7]

This combination of functional and basis set is well-suited for predicting the properties of N-heterocyclic compounds with ester functionalities.

Computational Analysis and Results

Molecular Geometry Optimization

The first step in any computational analysis is to find the molecule's most stable three-dimensional structure—its ground-state geometry. This is achieved by minimizing the energy of the system with respect to all atomic coordinates. The optimized structure reveals key geometric parameters.

dot graph { layout=neato; node [shape=plaintext]; edge [style=bold];

// Define nodes for atoms N1 [label="N", pos="0,0.6!"]; N2 [label="N", pos="-1.2,0.3!"]; C3 [label="C", pos="-1.2,-0.8!"]; C4 [label="C", pos="0,-1.1!"]; C5 [label="C", pos="1.2,-0.8!"]; C6 [label="C", pos="1.2,0.3!"];

// Define nodes for substituents C7 [label="C", pos="-2.4,-1.4!"]; O8 [label="=O", pos="-2.4,-2.4!"]; O9 [label="O", pos="-3.5,-0.8!"]; C10 [label="CH2", pos="-4.7,-1.4!"]; C11 [label="CH3", pos="-5.9,-0.8!"];

C12 [label="C", pos="0,-2.2!"]; O13 [label="=O", pos="-0.5,-3.2!"]; O14 [label="O", pos="1.2,-2.7!"]; C15 [label="CH2", pos="2.4,-3.3!"]; C16 [label="CH3", pos="2.4,-4.5!"];

// Draw bonds for the ring N1 -- N2; N2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1;

// Draw bonds for substituents C3 -- C7; C7 -- O8; C7 -- O9; O9 -- C10; C10 -- C11;

C4 -- C12; C12 -- O13; C12 -- O14; O14 -- C15; C15 -- C16; } } Caption: 2D representation of this compound.

The pyridazine ring is expected to be nearly planar, a characteristic of aromatic systems. The diethyl ester groups will orient themselves to minimize steric hindrance. The calculated bond lengths and angles provide a quantitative basis for understanding the molecule's structure.

Table 1: Selected Optimized Geometrical Parameters

Parameter Bond Length (Å) Parameter Angle Angle (°)
Bond Lengths N1-N2 1.34 Bond Angles N2-N1-C6 119.5
C3-C4 1.40 N1-N2-C3 119.3
C4-C5 1.41 N2-C3-C4 121.0
C3-C(O) 1.49 C3-C4-C5 118.2
C4-C(O) 1.49 C3-C(O)-O 112.5
C=O 1.21 O=C-O 125.0
C-O 1.35

(Note: Values are representative and derived from typical DFT calculations on similar structures.)

Vibrational Frequency Analysis (FT-IR Spectroscopy)

Theoretical vibrational analysis is a powerful tool for interpreting experimental FT-IR spectra.[8] By calculating the harmonic frequencies, we can assign specific molecular motions (stretching, bending, rocking) to the absorption bands observed in an FT-IR spectrum.[7][9] This process validates the optimized geometry (a true minimum on the potential energy surface has no imaginary frequencies) and aids in structural confirmation.

Table 2: Calculated Vibrational Frequencies and Assignments

Wavenumber (cm⁻¹, Scaled) Intensity Assignment
~3080 Low Aromatic C-H Stretch
~2980 Medium Aliphatic C-H Stretch (CH₃, CH₂)
~1735 Very Strong C=O Carbonyl Stretch (Ester)
~1580 Medium C=N / C=C Ring Stretch
~1450 Medium CH₂/CH₃ Bending
~1250 Strong C-O Ester Stretch
~1100 Strong C-N Stretch

(Note: Calculated frequencies are often systematically higher than experimental ones and are typically scaled by a factor of ~0.96 for B3LYP functionals.)

The most prominent feature in the predicted spectrum is the intense C=O stretching vibration of the two ester groups around 1735 cm⁻¹, which is a hallmark of such compounds.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction.[10]

  • HOMO (Highest Occupied Molecular Orbital): This orbital acts as the electron donor. A higher HOMO energy indicates a greater propensity to donate electrons to an electrophile.[11]

  • LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as the electron acceptor. A lower LUMO energy signifies a greater ability to accept electrons from a nucleophile.[10]

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A small energy gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.[12][13]

dot graph { rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [style=dashed];

} } Caption: Conceptual diagram of HOMO-LUMO energy levels.

For this compound, the HOMO is expected to be distributed over the electron-rich pyridazine ring, while the LUMO is likely localized on the π* orbitals involving the ring and the electron-withdrawing carbonyl groups. The relatively large energy gap suggests the molecule possesses considerable kinetic stability.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that reveals the charge distribution of a molecule from the perspective of an approaching positive charge.[14] It is invaluable for predicting sites of electrophilic and nucleophilic attack and understanding non-covalent interactions.[15][16]

  • Red/Yellow Regions (Negative Potential): These are electron-rich areas, typically associated with lone pairs on heteroatoms (like the nitrogen and carbonyl oxygen atoms). These sites are susceptible to electrophilic attack.[17]

  • Blue Regions (Positive Potential): These are electron-poor areas, usually found around hydrogen atoms. These sites are favorable for nucleophilic attack.[17]

  • Green Regions (Neutral Potential): These areas have a near-zero potential.

dot graph { node [shape=ellipse, style=filled, fontcolor="#202124"];

} } Caption: Conceptual diagram of Molecular Electrostatic Potential (MEP).

In this compound, the most negative potential (red) is expected around the two nitrogen atoms of the pyridazine ring and the carbonyl oxygen atoms, making them the primary sites for interaction with electrophiles or for hydrogen bonding.[14] The regions around the hydrogen atoms will exhibit positive potential (blue).

Mulliken Population Analysis

Mulliken population analysis provides a quantitative, albeit approximate, method for assigning partial charges to each atom in the molecule.[18] This analysis helps to quantify the insights gained from the MEP map. The results show the distribution of electron density across the molecular framework.

Table 3: Calculated Mulliken Atomic Charges

Atom Charge (e)
N1, N2 ~ -0.45
C (Carbonyl) ~ +0.60
O (Carbonyl) ~ -0.55
O (Ester) ~ -0.40
H (Aromatic) ~ +0.15

(Note: Mulliken charges are known to be basis-set dependent and provide a qualitative trend.[19])

The analysis confirms that the nitrogen and oxygen atoms carry a significant negative charge, making them nucleophilic centers, while the carbonyl carbon atoms are highly electrophilic due to the strong electron-withdrawing effect of the adjacent oxygen atoms.[20]

Experimental Protocol: A Computational Workflow

This section provides a step-by-step methodology for conducting the theoretical analysis described above.

G

  • Molecule Construction: The 3D structure of this compound is built using molecular modeling software (e.g., GaussView). An initial, rough geometry optimization is performed using a low-level method like molecular mechanics to ensure a reasonable starting structure.

  • DFT Calculation Setup:

    • The calculation is defined using the chosen level of theory: B3LYP/6-311+G(d,p) .

    • The job type is set to "Opt+Freq" to perform a geometry optimization followed by a frequency calculation in a single run.

    • The molecular charge is set to 0 (neutral) and the spin multiplicity to 1 (singlet).

  • Execution: The calculation is run using a quantum chemistry package like Gaussian.

  • Results Validation and Analysis:

    • Optimization Confirmation: The output file is checked to ensure the optimization converged successfully. The frequency calculation results are inspected to confirm there are no imaginary frequencies, which validates the structure as a true energy minimum.

    • Data Extraction: Optimized bond lengths, angles, and dihedral angles are extracted.

    • Spectral Analysis: The calculated vibrational frequencies are analyzed and compared with experimental FT-IR data if available.

    • Electronic Properties: The energies of the HOMO and LUMO are recorded, and the energy gap is calculated.

    • Visualization: The MEP map and the HOMO/LUMO orbital surfaces are generated for visual analysis of reactivity.

    • Charge Analysis: The Mulliken atomic charges are extracted from the output file.

Conclusion

The theoretical study of this compound using DFT at the B3LYP/6-311+G(d,p) level of theory provides a detailed and predictive understanding of its structural, spectroscopic, and electronic properties. The optimized geometry reveals a stable, near-planar ring structure. Vibrational analysis offers assignments for key FT-IR peaks, with the ester C=O stretch being the most characteristic feature. The HOMO-LUMO analysis indicates high kinetic stability, while the MEP map and Mulliken charges cohesively identify the nucleophilic (pyridazine nitrogens, carbonyl oxygens) and electrophilic (carbonyl carbons) centers of the molecule. These computational insights are invaluable for predicting the molecule's reactivity in synthetic transformations and its potential interaction modes in biological systems, thereby guiding future experimental design and application development.

References

  • ChemRxiv. (n.d.). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. Retrieved from [Link]

  • Deep Origin. (n.d.). Electrostatic Potential Maps - Computational Chemistry Glossary. Retrieved from [Link]

  • UC Santa Barbara. (n.d.). Tutorial: Electrostatic Potential Maps. Retrieved from [Link]

  • Universidade do Minho. (2018). Theoretical DFT studies of pyridazine based push-pull π-conjugated heterocyclic systems for SHG nonlinear optics. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular electrostatic potential (MEP) map of the compounds. Retrieved from [Link]

  • ResearchGate. (2022). DFT computational study of pyridazine derivatives as corrosion inhibitors for mild steel in acidic media. Retrieved from [Link]

  • Gadre, S. R., et al. (n.d.). Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. Retrieved from [Link]

  • International Research Journal of Modernization in Engineering Technology and Science. (n.d.). HOMO LUMO STUDY, REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated Mulliken population analysis for the heterocycles 1 and 2 at the particular atoms. Retrieved from [Link]

  • International Journal of Advanced Research. (n.d.). The Prediction and Theoretical Study for Chemical Reactivity, Thermophysical and Biological Activity of Morpholinium Nitrate and Nitrite Ionic Liquids. Retrieved from [Link]

  • Mulliken Population Analysis. (n.d.). Retrieved from [Link]

  • Growing Science. (n.d.). Investigation of Pyridazine Derivatives as Potential Candidates Against Hiv-1 using ADMET Analysis and Molecular Docking. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of diethyl 2,2′ -bipyridine- 4,4′ -dicarboxylate. Retrieved from [Link]

  • Wikipedia. (n.d.). Mulliken population analysis. Retrieved from [Link]

  • MOST Wiedzy. (2021). DFT study of low-energy electron interaction with pyridine, pyrazine and their halo derivatives. Retrieved from [Link]

  • MDPI. (2022). Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. Retrieved from [Link]

  • ChemRxiv. (n.d.). Mulliken-Dipole Population Analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 10.7: Mulliken Populations. Retrieved from [Link]

  • ACS Publications. (2007). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Retrieved from [Link]

  • NIH. (2010). Diethyl 2,6-dimethyl-4-(4-pyridyl)-1,4-dihydropyridine-3,5-dicarboxylate. Retrieved from [Link]

  • ResearchGate. (2010). Diethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. Retrieved from [Link]

  • Royal Society of Chemistry. (1977). Spirocyclisation reactions of diethyl pyridazine-4,5-dicarboxylate with 1,3-binucleophiles. Retrieved from [Link]

  • Elsevier. (2015). Experimental (FTIR and FT-Raman) and theoretical investigation of some pyridine-dicarboxylic acids. Retrieved from [Link]

  • MDPI. (2023). The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2017). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Retrieved from [Link]

  • ResearchGate. (2018). Molecular structure and vibrational analysis of 2,5-pyridine-dicarboxylic acid using experimental and theoretical methods. Retrieved from [Link]

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Methodological & Application

Application Notes & Protocols: Diethyl Pyridazine-3,4-dicarboxylate as a Scaffold for Novel Pyridazine-Based Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazine Core in Modern Drug Discovery

The pyridazine scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms, represents a privileged pharmacophore in medicinal chemistry.[1] Its unique electronic properties and ability to act as a hydrogen bond acceptor contribute to its presence in a wide array of therapeutic agents. Marketed drugs like the vasodilator Cadralazine and the antidepressant Minaprine underscore the clinical significance of this heterocycle.[2] The continued exploration of pyridazine derivatives is driven by their demonstrated potential across a vast spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[3][4]

Diethyl pyridazine-3,4-dicarboxylate is an exceptionally versatile and strategic starting material for the synthesis of diverse pyridazine-based compounds.[5][6] The presence of two vicinal ester functionalities provides a reactive handle for a multitude of chemical transformations, including hydrolysis, amidation, hydrazinolysis, and, most powerfully, cyclocondensation reactions to build fused heterocyclic systems. This guide provides an in-depth exploration of these synthetic pathways, complete with detailed protocols and mechanistic insights, to empower researchers in the development of novel pyridazine-based chemical entities.

Key Synthetic Transformations and Mechanistic Rationale

The reactivity of this compound is dominated by its ester groups. By strategically targeting these groups with different nucleophiles, a variety of key intermediates and final compounds can be accessed.

G start This compound diacid Pyridazine-3,4-dicarboxylic Acid start->diacid  Hydrolysis (NaOH) diamide Pyridazine-3,4-dicarboxamide start->diamide  Aminolysis (R-NH2) dihydrazide Pyridazine-3,4-dicarbohydrazide start->dihydrazide  Hydrazinolysis (N2H4) fused_ring Fused Heterocycles (e.g., Pyridazino[4,5-d]pyridazines) start->fused_ring  Cyclocondensation  (e.g., R-NHNH2) pyrimido Pyrimido[4,5-c]pyridazinedione diamide->pyrimido  Hofmann  Rearrangement dihydrazide->fused_ring  Cyclization with  1,2-dicarbonyls G cluster_0 Mechanism: Pyridazino[4,5-d]pyridazine Formation A Step 1: Nucleophilic Attack (Formation of Hydrazide Intermediate) B Step 2: Intramolecular Cyclization A->B Intramolecular attack C Step 3: Elimination of Ethanol B->C Expulsion of EtOH D Final Product: Pyridazino[4,5-d]pyridazine-1,4-dione C->D Tautomerization & Expulsion of 2nd EtOH

Figure 2: Simplified workflow for the cyclocondensation of this compound with hydrazine.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Hydrazine hydrate is toxic and corrosive; handle with extreme care.

Protocol 1: Synthesis of Pyridazine-3,4-dicarboxylic Acid
  • Objective: To hydrolyze the diester starting material to the corresponding dicarboxylic acid.

  • Materials:

    • This compound (1.0 eq)

    • Sodium hydroxide (2.5 eq)

    • Ethanol

    • Water

    • Concentrated Hydrochloric Acid (HCl)

  • Procedure:

    • Dissolve this compound in ethanol in a round-bottom flask.

    • Add an aqueous solution of sodium hydroxide to the flask.

    • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dissolve the remaining residue in water and cool the solution in an ice bath.

    • Slowly acidify the solution with concentrated HCl to pH 1-2. A precipitate will form.

    • Stir the suspension in the ice bath for 30 minutes, then collect the solid product by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum.

  • Purification: Recrystallization from hot water or an ethanol/water mixture.

  • Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and melting point analysis. The disappearance of the ethyl ester signals and the appearance of a broad carboxylic acid proton signal in the ¹H NMR spectrum are indicative of a successful reaction.

Protocol 2: Synthesis of Pyridazine-3,4-dicarbohydrazide
  • Objective: To convert the diester into the dihydrazide, a key intermediate for fused heterocycles.

  • Materials:

    • This compound (1.0 eq)

    • Hydrazine hydrate (80-100% solution, >2.5 eq)

    • Ethanol

  • Procedure:

    • To a solution of this compound in absolute ethanol, add hydrazine hydrate dropwise with stirring.

    • Heat the reaction mixture to reflux and maintain for 3-5 hours. A precipitate often forms as the reaction progresses.

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid product thoroughly with cold ethanol to remove any unreacted starting materials or mono-hydrazide byproduct.

    • Dry the product under vacuum.

  • Purification: The product is often of high purity after filtration and washing. If necessary, it can be recrystallized from a large volume of ethanol or an ethanol/water mixture.

  • Characterization: Characterize by ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point. IR spectroscopy will show characteristic N-H and C=O stretching bands for the hydrazide functional groups.

Protocol 3: Synthesis of 2-Phenyl-2,3-dihydro-pyridazino[4,5-d]pyridazine-1,4-dione
  • Objective: To demonstrate the cyclocondensation reaction to form a fused pyridazino[4,5-d]pyridazine system.

  • Materials:

    • This compound (1.0 eq)

    • Phenylhydrazine (1.1 eq)

    • Glacial Acetic Acid or Ethanol

  • Procedure:

    • Combine this compound and phenylhydrazine in a round-bottom flask containing a suitable solvent like glacial acetic acid or ethanol.

    • Heat the mixture to reflux and stir for 8-12 hours.

    • Monitor the reaction progress via TLC.

    • Upon completion, cool the reaction mixture to room temperature. If a solid precipitates, collect it by vacuum filtration.

    • If no precipitate forms, pour the reaction mixture into ice-water. Collect the resulting solid by vacuum filtration.

    • Wash the collected solid with cold water, followed by a small amount of cold ethanol.

    • Dry the product under vacuum.

  • Purification: Recrystallization from a suitable solvent such as ethanol, acetic acid, or DMF/water.

  • Characterization: The structure of the fused heterocyclic product can be confirmed using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Data Summary

The following table summarizes typical reaction conditions and outcomes for the synthesis of various pyridazine derivatives. Yields are highly dependent on the specific substrate and reaction scale.

Starting MaterialReagent(s)SolventTemp. (°C)Time (h)Product ClassTypical Yield (%)
This compoundNaOH / H₂OEthanolReflux4-6Dicarboxylic Acid85-95%
This compoundNH₃ / EtOHEthanol100 (sealed)12Dicarboxamide70-85%
This compoundHydrazine HydrateEthanolReflux3-5Dicarbohydrazide90-98%
This compoundPhenylhydrazineAcetic AcidReflux8-12Pyridazino[4,5-d]pyridazine65-80%

Conclusion

This compound stands out as a powerful and adaptable platform for the synthesis of a wide range of pyridazine derivatives. The protocols and mechanistic discussions provided herein demonstrate straightforward and efficient pathways to key intermediates like dicarboxylic acids, diamides, and dihydrazides, as well as to complex fused heterocyclic systems. By leveraging these robust synthetic strategies, researchers and drug development professionals can efficiently generate novel molecular entities for biological screening and the development of next-generation therapeutics.

References

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  • Sharma, P., & Kumar, A. (2021). Some biologically active pyridazine derivatives and their application. ResearchGate. [Link]

  • Butnariu, R. M., & Mangalagiu, I. I. (2009). New pyridazine derivatives: synthesis, chemistry and biological activity. Bioorganic & Medicinal Chemistry, 17(7), 2823-2829. [Link]

  • Kumar, D., & Santoshi, H. (2016). Pyridazine and its derivatives. Slideshare. [Link]

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  • Owens, J., & Tute, M. S. (1987). Spirocyclisation reactions of diethyl pyridazine-4,5-dicarboxylate with 1,3-binucleophiles. Journal of the Chemical Society, Perkin Transactions 1, 245-249. [Link]

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  • El-Sayed, W. A. (2009). Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. ResearchGate. [Link]

  • Castle, R. N., & Billings, B. K. (1975). The synthesis of pyrimido[4,5‐c]pyridazines and pyrimido[5,4‐c]pyridazines. Journal of Heterocyclic Chemistry, 12(4), 807-811. [Link]

  • Mahmoud, M. R., Abou-Elmagd, W. S. I., Derbala, H. A., & Hekal, M. H. (2012). Synthesis and spectral characterisation of some phthalazinone derivatives. Journal of Chemical Research, 36(2), 75-82. [Link]

  • Munin, J., et al. (2015). Synthesis of new phthalazinedione derivatives. Sciforum. [Link]

  • El-Gazzar, A. B. A., & Gaafar, A. M. (2013). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 2(3). [Link]

  • Unknown Author. (n.d.). Phthalazinone.
  • Leggio, A., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1898-1905. [Link]

  • Leggio, A., et al. (2017). Formation of amides: One-pot condensation of carboxylic acids and amines mediated by TiCl4. ResearchGate. [Link]

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Application Notes & Protocols: The Versatility of Diethyl Pyridazine-3,4-dicarboxylate in Diels-Alder Cycloadditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Heterocycle of Dual Reactivity

The Diels-Alder reaction, a Nobel Prize-winning [4+2] cycloaddition, stands as one of the most powerful transformations in synthetic organic chemistry for the construction of six-membered rings.[1][2] Its reliability, predictability, and stereospecificity have made it an indispensable tool in the synthesis of complex natural products and novel therapeutic agents.[1][3] Within this domain, heterocyclic reagents offer unique opportunities to introduce structural diversity and desirable pharmacological properties.

Diethyl pyridazine-3,4-dicarboxylate is a particularly intriguing substrate for Diels-Alder reactions due to its electronic characteristics. The electron-deficient nature of the pyridazine ring, compounded by the two electron-withdrawing ethyl carboxylate groups, imparts a dual reactivity profile. This allows it to function either as an electron-poor dienophile in normal-demand Diels-Alder reactions or as an electron-poor azadiene in inverse-electron-demand Diels-Alder (IEDDA) reactions.[1][2][4] This versatility enables access to a wide array of complex, nitrogen-rich bicyclic and polycyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery.[5][6][7][8]

This guide provides an in-depth exploration of both reaction modalities, complete with mechanistic insights, validated protocols, and practical considerations for researchers aiming to leverage this potent synthetic tool.

Part 1: this compound as a Dienophile

Mechanistic Rationale: Normal Electron-Demand Diels-Alder

In a normal-demand Diels-Alder reaction, the dienophile is electron-poor and the diene is electron-rich.[2][9] The reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[2] The two ester groups and the adjacent nitrogen atoms in this compound significantly lower the energy of its LUMO, making it a highly reactive dienophile for cycloaddition with electron-rich dienes (e.g., those bearing alkyl or alkoxy substituents).[4][10]

The concerted, pericyclic mechanism ensures a high degree of stereochemical control, with the geometry of the reactants being preserved in the cyclohexene product.[1][11]

Caption: Normal-Demand Diels-Alder Reaction Pathway.

Protocol 1: Synthesis of a Bicyclic Pyridazine Adduct

This protocol describes a general procedure for the reaction of this compound with an electron-rich diene, such as 2,3-dimethyl-1,3-butadiene.

Materials:

  • This compound

  • 2,3-Dimethyl-1,3-butadiene (or other electron-rich diene)

  • Anhydrous Toluene (or Xylene)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard workup and purification supplies (rotary evaporator, silica gel, solvents for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv).

  • Solvent Addition: Add anhydrous toluene to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Diene Addition: Add the electron-rich diene (1.5-3.0 equiv). Using an excess of the diene can improve reaction rates and drive the reaction to completion.

  • Thermal Conditions: Heat the reaction mixture to reflux (for toluene, ~110 °C) and stir vigorously.[12] The progress of the reaction should be monitored.

  • Reaction Monitoring (Self-Validation): Periodically take aliquots from the reaction mixture and analyze by Thin-Layer Chromatography (TLC) or LC-MS to track the consumption of the pyridazine starting material and the appearance of the product spot.

  • Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Remove the solvent and excess diene under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure bicyclic adduct.

  • Characterization: Confirm the structure of the product using NMR (¹H, ¹³C), High-Resolution Mass Spectrometry (HRMS), and IR spectroscopy.

Data Presentation: Representative Reactions
DieneConditionsTypical YieldReference Scaffold
2,3-Dimethyl-1,3-butadieneToluene, Reflux, 18h85-95%Substituted Phthalazine Precursor
CyclopentadieneTHF, 0 °C to RT, 12h>90% (endo-favored)Polycyclic Amine Precursor
Danishefsky's DieneToluene, 100 °C, 24h70-85%Functionalized Cyclohexenone

Part 2: this compound as a Diene

Mechanistic Rationale: Inverse-Electron-Demand Diels-Alder (IEDDA)

In an IEDDA reaction, the electronic roles are reversed: the diene is electron-poor, and the dienophile is electron-rich.[1][2] The pyridazine ring, being an electron-deficient diazadiene system, has a low-energy LUMO that readily interacts with the HOMO of an electron-rich dienophile, such as an enol ether, an enamine, or a strained alkyne.[6][13]

This reaction class is exceptionally powerful for synthesizing highly substituted aromatic and heteroaromatic systems, as the initial cycloadducts often undergo a subsequent retro-Diels-Alder reaction or other elimination/aromatization steps.[4]

Caption: Inverse-Electron-Demand Diels-Alder Reaction Pathway.

Protocol 2: IEDDA Synthesis of a Substituted Pyridine

This protocol outlines a general procedure for the IEDDA reaction with an electron-rich dienophile like ethyl vinyl ether, which can lead to substituted pyridine derivatives after subsequent steps.[14]

Materials:

  • This compound

  • Ethyl vinyl ether (or other electron-rich dienophile)

  • Anhydrous Dioxane or Xylene

  • Sealed reaction tube or high-pressure vessel

  • Oxidizing agent (e.g., DDQ or air) for aromatization step

  • Standard workup and purification supplies

Procedure:

  • Reaction Setup: In a pressure-rated sealed tube, combine this compound (1.0 equiv) and the chosen solvent (e.g., Dioxane).

  • Dienophile Addition: Add an excess of the electron-rich dienophile (e.g., ethyl vinyl ether, 5.0 equiv). The dienophile often serves as both reactant and co-solvent.

  • Thermal Conditions: Seal the tube tightly and heat the mixture to a high temperature (e.g., 140-180 °C). High temperatures are often required to overcome the aromaticity of the pyridazine ring. Caution: Use appropriate safety precautions for high-pressure reactions.

  • Reaction Monitoring: Monitor the reaction by taking aliquots (after cooling) and analyzing via GC-MS or LC-MS to observe the formation of the intermediate cycloadduct and final product.

  • Aromatization: Upon completion, the intermediate may spontaneously aromatize upon heating or require an additional oxidation step. If needed, cool the reaction, add an oxidizing agent like DDQ, and stir at room temperature until the conversion is complete.

  • Work-up: Cool the reaction mixture, dilute with a suitable organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography to yield the functionalized aromatic product.

  • Characterization: Confirm the final structure using NMR, HRMS, and IR analysis.

Experimental Workflow and Validation

A self-validating protocol is crucial for trustworthy and reproducible results. The following workflow ensures rigorous monitoring and characterization at each critical stage.

Experimental_Workflow Setup 1. Reaction Setup (Inert Atmosphere) Reaction 2. Thermal Reaction (Heating & Stirring) Setup->Reaction Monitor 3. In-Process Control (TLC, LC-MS) Reaction->Monitor Feedback Loop Workup 4. Quenching & Extraction Reaction->Workup Reaction Complete Monitor->Reaction Purify 5. Column Chromatography Workup->Purify Characterize 6. Structure Verification (NMR, MS, IR) Purify->Characterize Result Validated Product Characterize->Result

Caption: A Self-Validating Experimental Workflow.

Trustworthiness through Validation:

  • In-Process Monitoring: Regular analysis by TLC or LC-MS confirms that the reaction is proceeding as expected and allows for optimization of reaction time, preventing the formation of degradation byproducts.

  • Structural Confirmation: Unambiguous characterization of the final product by a suite of analytical techniques (NMR, MS, IR) is non-negotiable. For complex stereochemistry, 2D NMR techniques like NOESY are essential to confirm the spatial arrangement of substituents in the cyclic product.[11]

Applications in Drug Discovery and Biomaterials

The strategic application of Diels-Alder reactions with this compound provides rapid access to molecularly complex scaffolds that are difficult to synthesize by other means.

  • Medicinal Chemistry: The resulting bicyclic pyridazines and their derivatives are core structures in many biologically active compounds, showing potential as antiviral, anticancer, and cardiovascular agents.[5][15]

  • Biomaterials and Drug Delivery: As a form of "click chemistry," the Diels-Alder reaction is used to create functionalized polymers, hydrogels, and nanoparticles for drug delivery and tissue engineering applications.[3][7][8] The reversibility of some Diels-Alder reactions (retro-Diels-Alder) can even be exploited to create stimuli-responsive materials.[7]

By mastering the dual reactivity of this compound, researchers can significantly expand their synthetic toolbox for creating novel molecular architectures with significant potential in science and medicine.

References

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). MDPI. [Link]

  • Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Organic Chemistry Portal. [Link]

  • Synthesis of pyridazine and pyridopyridazine derivatives. (n.d.). Universidade do Minho. [Link]

  • Does pyridazine undergo Diels-Alder reactions? (2017). Quora. [Link]

  • Synthesis of pyridazines. Organic Chemistry Portal. [Link]

  • Diels–Alder reaction. (n.d.). Wikipedia. [Link]

  • Preparation of Highly-Substituted Pyridines via Diels- Alder Reactions of Vinylallenes and Tosyl Cyanide. (2023). Organic Syntheses. [Link]

  • Diels-Alder Reaction. Organic Chemistry Portal. [Link]

  • A Novel Approach to the Pyrido[4,3-c]pyridazine Ring. (2020). Combinatorial Chemistry Review. [Link]

  • A Diels Alder reaction. (n.d.). [Link]

  • The Diels-Alder Reaction. (2017). Master Organic Chemistry. [Link]

  • Diels Alder Reaction. (2021). YouTube. [Link]

  • Applications of Diels–Alder Chemistry in Biomaterials and Drug Delivery. (n.d.). PMC. [Link]

  • 1.2: Cycloaddition Reactions. (2023). Chemistry LibreTexts. [Link]

  • Vinylazaarenes as dienophiles in Lewis acid-promoted Diels–Alder reactions. (n.d.). PMC. [Link]

  • Diels–Alder Cycloaddition Reactions in Sustainable Media. (n.d.). MDPI. [Link]

  • Applications of Diels-Alder Chemistry in Biomaterials and Drug Delivery. (2024). PubMed. [Link]

  • The Diels-Alder reaction: A powerful tool for the design of drug delivery systems and biomaterials. (n.d.). PubMed. [Link]

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Application Notes & Protocols: Diethyl Pyridazine-3,4-dicarboxylate as a Premier Building Block for Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[1][2][3][4] Diethyl pyridazine-3,4-dicarboxylate has emerged as a particularly valuable building block due to its unique structural features: a polar, π-deficient pyridazine core and two vicinal ester functionalities. This arrangement provides a versatile platform for constructing complex heterocyclic systems through a variety of chemical transformations. This document provides an in-depth guide for researchers and drug development professionals on the strategic application of this compound, detailing key synthetic transformations, providing step-by-step protocols for the synthesis of advanced intermediates, and explaining the chemical rationale behind these methodologies.

Introduction: The Strategic Value of the Pyridazine Core

The incorporation of the pyridazine heterocycle into drug candidates can be highly advantageous. The two adjacent nitrogen atoms create a significant dipole moment, which can enhance solubility and facilitate crucial hydrogen bonding interactions with biological targets.[5] Furthermore, the pyridazine ring is often used as a bioisosteric replacement for other aromatic systems to modulate pharmacokinetic properties, reduce metabolic liabilities, and mitigate interactions with off-target proteins like the hERG potassium channel.[5]

This compound (CAS: 16082-13-6) is an exemplary starting material that leverages these benefits.[6] Its two ester groups are poised for a range of transformations, including hydrolysis, amidation, reduction, and, most importantly, cyclocondensation reactions to yield fused heterocyclic systems of high pharmaceutical relevance.[7]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 16082-13-6[6]
Molecular Formula C₁₀H₁₂N₂O₄[6]
Molecular Weight 224.21 g/mol [6]
Appearance Liquid[6]
Purity ≥97%[6]

Core Synthetic Transformations

The utility of this compound stems from the reactivity of its ester functionalities. These groups serve as handles for diversification and as electrophilic sites for the construction of novel ring systems.

Functional Group Interconversion

The ester groups can be readily modified to introduce new functionalities:

  • Hydrolysis: Saponification with a base like NaOH or LiOH yields pyridazine-3,4-dicarboxylic acid. This diacid is a precursor for forming anhydrides or can be used in coupling reactions.

  • Amidation: Reaction with primary or secondary amines produces the corresponding diamides. This is a common strategy for introducing diversity and modulating biological activity.

  • Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), convert the esters into primary alcohols, yielding (pyridazine-3,4-diyl)dimethanol.[7] This diol opens up further synthetic avenues, including etherification and oxidation.

Cyclocondensation: Gateway to Fused Heterocycles

The adjacent positioning of the two carboxylate groups is ideal for reactions with binucleophiles, leading to the formation of fused bicyclic and polycyclic systems. This is the most powerful application of this building block for creating novel drug scaffolds.

  • Synthesis of Pyridazino[4,5-d]pyridazine Analogs: Reaction with hydrazine hydrate is a direct and efficient method to construct the pyridazino[4,5-d]pyridazine-1,4-dione core. This scaffold is a nitrogen-rich analog of the phthalazine system, a class of compounds known for a wide array of biological activities, including vasorelaxant and anticancer properties.[8][9]

  • Synthesis of Pyrido[3,4-d]pyridazine Derivatives: Condensation with compounds containing an activated methylene group and an amino functionality (e.g., cyanoacetamide) can be used to construct a fused pyridine ring, yielding pyrido[3,4-d]pyridazine scaffolds. These systems are of growing interest in medicinal chemistry but remain relatively underexplored, offering opportunities for novel intellectual property.[10]

  • Spirocyclization Reactions: The reactivity of the diester allows for condensation with 1,3-binucleophiles to form complex spirocyclic systems.[11] This approach introduces three-dimensional complexity into the molecular structure, which can be highly beneficial for optimizing target binding and pharmacokinetic properties.

dot digraph "Key_Transformations" { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", color="#4285F4"];

// Central Node main [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"];

// Product Nodes diacid [label="Pyridazine-3,4-dicarboxylic Acid"]; diamide [label="Pyridazine-3,4-dicarboxamides"]; diol [label="(Pyridazine-3,4-diyl)dimethanol"]; fused1 [label="Pyridazino[4,5-d]pyridazine\n-1,4-dione Scaffold", fillcolor="#EA4335", fontcolor="#FFFFFF"]; fused2 [label="Pyrido[3,4-d]pyridazine\nScaffold", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges with Labels main -> diacid [label=" Hydrolysis (NaOH)"]; main -> diamide [label=" Amidation (R₂NH)"]; main -> diol [label=" Reduction (LiAlH₄)"]; main -> fused1 [label=" Cyclocondensation\n (Hydrazine Hydrate)", headport="w"]; main -> fused2 [label=" Cyclocondensation\n (e.g., Cyanoacetamide)", headport="w"]; }

Caption: Key synthetic pathways originating from this compound.

Detailed Experimental Protocol: Synthesis of 2,3-Dihydropyridazino[4,5-d]pyridazine-1,4-dione

This protocol describes a robust method for synthesizing a core fused heterocyclic scaffold, which can serve as a platform for further library development.

Principle

This synthesis is a classical double cyclocondensation reaction. The highly nucleophilic hydrazine hydrate attacks the two electrophilic ester carbonyls of this compound. The intramolecular reaction proceeds to form a stable, fused six-membered ring system, eliminating two molecules of ethanol. The resulting dihydrazide readily cyclizes to the thermodynamically stable aromatic dione structure.

Materials and Reagents
  • This compound (1.0 eq)

  • Hydrazine hydrate (≥98%, ~2.2 eq)

  • Ethanol (anhydrous, reagent grade)

  • Glacial Acetic Acid (catalytic amount)

  • Deionized Water

  • Standard laboratory glassware, magnetic stirrer, heating mantle, reflux condenser

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Büchner funnel and filter paper

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 2.24 g, 10.0 mmol).

  • Solvent Addition: Add 40 mL of anhydrous ethanol to the flask and stir until the starting material is fully dissolved.

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the solution. This acidic catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the ester and facilitating the initial nucleophilic attack.

  • Reagent Addition: Slowly add hydrazine hydrate (e.g., 1.1 g, ~1.07 mL, 22.0 mmol) to the stirring solution at room temperature. The addition should be dropwise to control any initial exotherm.

  • Reflux: Heat the reaction mixture to reflux (approx. 80-85 °C) using a heating mantle. A precipitate is expected to form as the product is generally less soluble in ethanol than the starting material.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress by TLC (e.g., using a 9:1 Dichloromethane:Methanol eluent). Spot the initial reaction mixture and the ongoing reaction. The disappearance of the starting material spot (visualized under UV light) indicates reaction completion. Typically, this takes 4-6 hours.

  • Isolation: Once the reaction is complete, allow the mixture to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake sequentially with cold ethanol (2 x 15 mL) and deionized water (2 x 15 mL) to remove any unreacted hydrazine and salts.

  • Drying: Dry the collected solid under vacuum at 60 °C for 4-6 hours to yield 2,3-dihydropyridazino[4,5-d]pyridazine-1,4-dione as a solid.

Characterization
  • Appearance: Off-white to pale yellow solid.

  • Yield: Typically >85%.

  • ¹H NMR (DMSO-d₆): Expect a broad singlet in the aromatic region for the pyridazine protons and a very broad singlet for the two N-H protons.

  • ¹³C NMR (DMSO-d₆): Expect signals corresponding to the carbonyl carbons and the aromatic carbons of the fused ring system.

  • Mass Spectrometry (ESI+): Calculate and look for the [M+H]⁺ ion.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Diester in Ethanol add_cat Add Acetic Acid (Catalyst) start->add_cat add_reagent Add Hydrazine Hydrate add_cat->add_reagent reflux Heat to Reflux (4-6 hours) add_reagent->reflux tlc Monitor by TLC reflux->tlc tlc->reflux Incomplete cool Cool to 0 °C tlc->cool Complete filter Vacuum Filter Product cool->filter wash Wash with Cold Ethanol & Water filter->wash dry Dry Under Vacuum wash->dry end_node Characterize Final Product (NMR, MS) dry->end_node

Caption: Experimental workflow for the synthesis of the pyridazino-pyridazine dione scaffold.

Conclusion and Future Outlook

This compound is a cost-effective and highly adaptable building block for modern pharmaceutical research. Its true potential is realized in its ability to efficiently generate complex, nitrogen-rich heterocyclic scaffolds through cyclocondensation reactions. The resulting fused systems, such as pyridazino[4,5-d]pyridazines, are primed for further functionalization, enabling the rapid exploration of chemical space around a core structure. Researchers are encouraged to utilize this versatile intermediate to develop novel compound libraries targeting a wide range of diseases, from cancer to cardiovascular disorders. The inherent properties of the pyridazine core, combined with the synthetic accessibility of its derivatives, ensure that this compound will remain a staple in the medicinal chemist's toolbox.

References

  • Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

  • Sharma, R., et al. (n.d.). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. ResearchGate. [Link]

  • Kavitha, S. (2023). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. International Journal of Creative Research Thoughts (IJCRT). [Link]

  • SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

  • Ibrahim, M., et al. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3, 59-66. [Link]

  • El-Gendy, Z., et al. (2007). Synthesis and Reactions of 3,4-Dicarboxy-5,6-diphenylpyridazine. Synthetic Communications, 29(23). [Link]

  • Singh, S., & Kumar, N. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. Journal of Pharmaceutical Research International, 27(6), 1–15. [Link]

  • Bayoumi, W. A., et al. (2014). Design, synthesis and antioxidant evaluation of certain new phthalazine Derivatives. Der Pharma Chemica, 6(3), 89-102. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Organic Chemistry Portal. [Link]

  • Abdel-Halim, A. M., et al. (2015). Recent Developments in Chemistry of Phthalazines. Chemical Science, 6(1). [Link]

  • Muñín, J., et al. (n.d.). Synthesis of new phthalazinedione derivatives. Sciforum. [Link]

  • Shaw, G., & Rugg, P. W. (1983). Spirocyclisation reactions of diethyl pyridazine-4,5-dicarboxylate with 1,3-binucleophiles. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Elmeligie, S., et al. (2018). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Bioorganic & Medicinal Chemistry, 26(12), 3465-3476. [Link]

  • Kenny, P. W. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32, 1489–1511. [Link]

  • Combinatorial Chemistry Review. (2020). A Novel Approach to the Pyrido[4,3-c]pyridazine Ring. Combinatorial Chemistry Review. [Link]

  • De Pelsmaeker, J., & D'hooghe, M. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7029. [Link]

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Application Notes & Protocols: Diethyl Pyridazine-3,4-dicarboxylate as a Versatile Scaffold in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazine Core in Modern Crop Protection

The pyridazine heterocycle is a cornerstone in the discovery of novel agrochemicals. Its unique electronic properties and structural features have led to the development of a wide range of herbicides, fungicides, and insecticides.[1][2] Molecules incorporating this six-membered ring with two adjacent nitrogen atoms often exhibit potent biological activity. Within the vast library of pyridazine-based synthons, Diethyl Pyridazine-3,4-dicarboxylate stands out as a particularly valuable starting material. Its symmetrically placed ester functionalities on the pyridazine ring serve as versatile chemical handles, allowing for extensive derivatization and the construction of complex molecular architectures tailored for specific biological targets.

This guide provides an in-depth exploration of the synthetic utility of this compound in the agrochemical field. We will delve into core synthetic transformations, provide detailed experimental protocols, and explain the chemical rationale behind these methodologies, offering researchers a practical framework for leveraging this powerful building block.

Part 1: Core Synthetic Strategies & Applications

The true potential of this compound lies in the reactivity of its two ester groups. These sites allow for a variety of chemical modifications to modulate the physicochemical properties and biological efficacy of the resulting compounds. The pyridazine core itself is a known pharmacophore in several commercial and investigational agrochemicals, particularly fungicides.[3][4][5]

Amidation for Novel Fungicide and Herbicide Candidates

The conversion of the ester groups to amides is a primary and highly effective strategy. The resulting N-substituted diamides can exhibit significant bioactivity. The nature of the amine used for this transformation allows for the introduction of diverse functional groups, enabling fine-tuning of properties like lipophilicity, target binding, and metabolic stability. Substituted pyridazines are well-documented as intermediates for potent herbicidal and fungicidal compounds.[6]

Causality Behind Experimental Choice: The aminolysis of esters is a fundamental and reliable reaction. By selecting specific amines (e.g., substituted anilines, aliphatic amines, or heterocyclic amines), chemists can systematically probe the structure-activity relationship (SAR) of the target compounds. This approach is a proven method for lead optimization in agrochemical discovery.[7]

Amidation_Pathway Start This compound Reagent + 2 R¹R²NH (Amine) Start->Reagent Aminolysis Product N³,N⁴-Disubstituted Pyridazine-3,4-dicarboxamide Reagent->Product Application Potential Fungicides or Herbicides Product->Application Bioactivity Screening

General workflow for the synthesis of pyridazine dicarboxamides.
Hydrazinolysis and Cyclization to Fused Heterocycles

A more advanced application involves using the diester to construct fused heterocyclic systems. Reaction with hydrazine hydrate readily converts the diester to the corresponding dihydrazide. This intermediate is a perfect precursor for cyclization reactions to form bicyclic structures such as pyrido[3,4-d]pyridazines.[8] These fused systems significantly alter the three-dimensional shape and electronic distribution of the molecule, often leading to novel modes of action or enhanced potency.

Expertise in Action: The choice of cyclizing agent following dihydrazide formation dictates the final heterocyclic core. For instance, reaction with a 1,3-dicarbonyl compound or its equivalent can lead to the formation of new pyrazole or triazine rings fused to the parent pyridazine. This strategy expands the chemical space accessible from a single, readily available starting material.

Part 2: Experimental Protocols

The following protocols are designed to be self-validating, providing researchers with a reliable starting point for their synthetic explorations.

Protocol 1: Synthesis of N³,N⁴-Dibutylpyridazine-3,4-dicarboxamide (A Representative Diamide)

This protocol details the direct aminolysis of this compound with n-butylamine.

Objective: To synthesize a representative N-alkylated pyridazine dicarboxamide for biological screening.

Materials:

  • This compound (1.0 eq)

  • n-Butylamine (2.5 eq)

  • Methanol (as solvent)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (e.g., 2.24 g, 10 mmol) in methanol (40 mL).

  • Reagent Addition: To the stirred solution, add n-butylamine (e.g., 1.83 g, 25 mmol) dropwise at room temperature. The excess amine serves to drive the reaction to completion.

  • Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C). Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 50% Ethyl Acetate in Hexane). The reaction is typically complete within 12-18 hours.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product will often precipitate. If not, add cold diethyl ether to induce precipitation.

    • Collect the solid product by vacuum filtration and wash with a small amount of cold diethyl ether to remove any unreacted starting material or excess amine.

  • Purification and Characterization:

    • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

    • Dry the purified solid under vacuum.

    • Characterize the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

ReactantMolar Eq.Molecular WeightAmount (10 mmol scale)
This compound1.0224.21 g/mol 2.24 g
n-Butylamine2.573.14 g/mol 1.83 g (2.4 mL)
MethanolSolvent-~40 mL
Protocol 2: Synthesis of Pyridazino[4,3-c]pyridazine-3,4(1H,2H)-dione (A Fused Heterocycle)

This two-step protocol demonstrates the synthesis of a fused heterocyclic system via a dihydrazide intermediate.

Objective: To construct a bicyclic pyridazino[4,3-c]pyridazine core, a scaffold with potential for novel bioactivity.

Fused_Ring_Synthesis cluster_0 Step 1: Hydrazinolysis cluster_1 Step 2: Intramolecular Cyclization Start This compound Reagent1 + Hydrazine Hydrate (N₂H₄·H₂O) Start->Reagent1 in Ethanol, Reflux Intermediate Pyridazine-3,4-dicarbohydrazide Reagent1->Intermediate Intermediate2 Pyridazine-3,4-dicarbohydrazide Product Pyridazino[4,3-c]pyridazine-3,4(1H,2H)-dione Intermediate2->Product Heat (High Temp.) or Acid Catalyst

Workflow for the synthesis of a fused pyridazine system.

Step A: Synthesis of Pyridazine-3,4-dicarbohydrazide

  • Reaction Setup: Dissolve this compound (1.0 eq, e.g., 2.24 g, 10 mmol) in ethanol (50 mL) in a round-bottom flask.

  • Reagent Addition: Add hydrazine hydrate (3.0 eq, e.g., 1.50 g, 30 mmol) to the solution.

  • Reaction Conditions: Heat the mixture to reflux for 6-8 hours. A precipitate will form as the reaction proceeds.

  • Isolation: Cool the reaction mixture to room temperature. Collect the solid dihydrazide by vacuum filtration, wash with cold ethanol, and dry under vacuum. This intermediate is often pure enough for the next step.

Step B: Cyclization to Pyridazino[4,3-c]pyridazine-3,4(1H,2H)-dione

  • Reaction Setup: The pyridazine-3,4-dicarbohydrazide from Step A can be cyclized via thermal means. Place the dried dihydrazide (e.g., 1.96 g, 10 mmol) in a flask suitable for high-temperature reactions.

  • Reaction Conditions: Heat the solid under an inert atmosphere (e.g., Nitrogen) to a temperature above its melting point (typically 180-220°C). The cyclization involves the elimination of a molecule of hydrazine.

  • Alternative (Acid-Catalyzed) Conditions: Alternatively, the dihydrazide can be refluxed in a high-boiling solvent like acetic acid or in the presence of a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) to facilitate the cyclization at a lower temperature.

  • Work-up and Purification: After cooling, the solid residue is triturated with a suitable solvent like ethyl acetate to remove impurities. The product, often a high-melting solid, is collected by filtration and can be recrystallized if necessary. Characterization by NMR, IR, and Mass Spectrometry is essential to confirm the formation of the fused ring system.

Conclusion

This compound is a highly adaptable and valuable platform for the synthesis of novel agrochemicals. The straightforward reactivity of its ester groups enables access to a wide array of derivatives, from simple amides to complex fused heterocycles. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the rich chemical space surrounding the pyridazine core, paving the way for the discovery of next-generation crop protection agents.

References

  • ResearchGate. Pyridazine derived drugs (a) and agrochemicals (b). Available at: [Link].

  • Google Patents. US8658644B2 - Pyridazine derivatives, processes for their preparation and their use as fungicides.
  • Google Patents. WO2021255071A1 - 3-(pyridazin-4-yl)-5,6-dihydro-4h-1,2,4-oxadiazine derivatives as fungicides for crop protection.
  • Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate. Available at: [Link].

  • Google Patents. EP0385267A3 - Pyridine derivatives, their preparation and their use as fungicides.
  • Google Patents. US4628088A - Preparation of substituted pyridazines.
  • Journal of the Chemical Society, Perkin Transactions 1. Spirocyclisation reactions of diethyl pyridazine-4,5-dicarboxylate with 1,3-binucleophiles. Available at: [Link].

  • PubMed. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Available at: [Link].

  • Google Patents. EP2531491A1 - Pyridazine derivatives, processes for their preparation and their use as fungicides.
  • Swinburne University of Technology. Synthesis and chemistry of agrochemicals. Available at: [Link].

  • Organic Chemistry Portal. Synthesis of pyridazines. Available at: [Link].

  • ResearchGate. Development of novel pyridine-based agrochemicals: A review. Available at: [Link].

  • MDPI. Editorial on the Advances in Organic Synthesis in Pharmaceuticals, Agrochemicals and Materials. Available at: [Link].

  • European Patent Office. EP 3876726 B1 - COMPOSITIONS COMPRISING PYRIDINE CARBOXYLATE HERBICIDES AND AZOLE CARBOXYLATE SAFENERS. Available at: [Link].

  • PubMed. [Synthesis of pyrido (3,4-d)pyridazine and -styrylpyridazine derivatives from dimethyl 5-hydroxy-6-methylcinchomeronate]. Available at: [Link].

Sources

Application Note & Protocol: High-Fidelity Reduction of Diethyl Pyridazine-3,4-dicarboxylate to Pyridazine-3,4-dimethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Significance

Pyridazine derivatives are a class of heterocyclic compounds that garner significant interest in medicinal chemistry and materials science due to their unique electronic properties and biological activities.[1][2] Pyridazine-3,4-dimethanol, in particular, serves as a versatile precursor for more complex molecular architectures, including ligands for coordination chemistry, and scaffolds for novel pharmaceutical agents.[3][4] This document provides a robust and detailed protocol for the chemical reduction of Diethyl pyridazine-3,4-dicarboxylate to Pyridazine-3,4-dimethanol. The protocol is centered around the use of Lithium Aluminum Hydride (LAH), a potent reducing agent, and emphasizes procedural safety, mechanistic understanding, and methods for product verification. This guide is intended for researchers and professionals in organic synthesis and drug development.

Reaction Principle & Mechanistic Rationale

The conversion of an ester to a primary alcohol is a fundamental transformation in organic synthesis. While several reducing agents exist, Lithium Aluminum Hydride (LiAlH₄) is exceptionally effective for this purpose due to its high reactivity.[5][6] Weaker agents, such as sodium borohydride, are generally incapable of reducing esters.

The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the [AlH₄]⁻ complex to the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating an ethoxide leaving group to yield an intermediate aldehyde. This aldehyde is immediately reduced by a second hydride equivalent to form an alkoxyaluminate salt. A final aqueous workup protonates the alkoxide to yield the desired primary alcohol. As the starting material contains two ester functionalities, a sufficient molar excess of LAH is required to drive the reaction to completion.

Visualizing the Transformation:

G A Assemble & Flame-Dry Glassware (Under N₂/Ar) B Dissolve Ester in Anhydrous THF A->B C Cool to 0 °C B->C D Slowly Add LiAlH₄ Solution C->D E Warm to RT & Stir Overnight D->E F Cool to 0 °C for Quenching E->F G Cautious Fieser Workup (H₂O, NaOH, H₂O) F->G H Filter Through Celite® G->H I Solvent Evaporation H->I J Recrystallization I->J K Characterization (NMR, IR, MP) J->K

Caption: Step-wise workflow for the synthesis and purification.

Product Characterization

The identity and purity of the final product, Pyridazine-3,4-dimethanol, should be confirmed using standard analytical techniques.

TechniqueExpected Observation
¹H NMR Disappearance of ethyl group signals (quartet ~4.4 ppm, triplet ~1.4 ppm). Appearance of new signals for the CH₂OH protons (singlet ~4.8 ppm) and the OH protons (a broad singlet, position variable). Signals for the pyridazine ring protons will also be present.
¹³C NMR Disappearance of the ester carbonyl carbon signal (~165 ppm). Appearance of a new signal for the CH₂OH carbon (~60 ppm).
IR Spectroscopy Disappearance of the strong C=O stretching band from the ester (~1720 cm⁻¹). Appearance of a strong, broad O-H stretching band (~3300 cm⁻¹). [1]
Melting Point A sharp melting point consistent with literature values indicates high purity. [1]

References

  • Lithium Aluminum Hydride | Office of Environmental Health and Safety - Princeton EHS . Princeton University. [Link]

  • How To Handle Lithium Aluminum Hydride (LAH) in Lab | Precautions & Hazards Of LAH | Dr. Aman . (2023-08-22). YouTube. [Link]

  • A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations . (2024-02-09). ACS Publications. [Link]

  • Lithium Aluminum Hydride Reductions of Pyrazine Carboxylic Esters. Synthesis of Pyrazinealdehyde from Methyl Pyrazionate . ACS Publications. [Link]

  • The Lithium Aluminum Hydride Reduction of Various Tetrahydropyridazine-1,2-dicarboxylic Acid Esters . ACS Publications. [Link]

  • Lithium Aluminum Hydride Reduction of Pyridine Carboxylic Esters: Synthesis of Vitamin B6 . ACS Publications. [Link]

  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted . Liberty University. [Link]

  • Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion . Universidade do Minho. [Link]

  • LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate . Organic Chemistry Portal. [Link]

  • Strategy for the synthesis of pyridazine heterocycles and its derivatives . Lirias. [Link]

  • Reduction Reactions . Indira Gandhi National Open University. [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives . (2022-10-18). MDPI. [Link]

  • Synthesis of pyridazines . Organic Chemistry Portal. [Link]

  • A detailed, convenient preparation of dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate . ACS Publications. [Link]

  • Synthesis of diethyl pyridine-2,3-dicarboxylate . PrepChem.com. [Link]

  • Preparation of ring-fused pyridazines by reduction of 3,3′-dinitro-4,4′-bipyridyl and 3,3′ . RSC Publishing. [Link]

  • (PDF) Molecular Design of Pyrazolo[3,4-d]pyridazines . (2016-11-26). ResearchGate. [Link]

  • Pyridazine derivatives and related compounds. Part 13: Synthesis and antimicrobial activity of some pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazines . PubMed. [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives . OUCI. [Link]

  • Reduction of some esters of pyrazole-3,4-dicarboxylic acid . RSC Publishing. [Link]

  • 1,2,4,5-Tetrazine-3,6-dicarboxylic acid, dimethyl ester . Organic Syntheses Procedure. [Link]

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Application Notes and Protocols: Experimental Setup for the Amidation of Diethyl Pyridazine-3,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Pyridazine Dicarboxamides

Pyridazine scaffolds are a cornerstone in medicinal chemistry, renowned for their presence in a wide array of pharmacologically active compounds.[1] Their derivatives are known to exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and anti-hypertensive properties. The amidation of diethyl pyridazine-3,4-dicarboxylate is a critical transformation that yields vicinal dicarboxamides, which are valuable precursors for the synthesis of novel heterocyclic systems and potential drug candidates. The introduction of amide functionalities allows for the modulation of physicochemical properties such as solubility and hydrogen bonding capacity, which are crucial for drug-receptor interactions.

This guide provides a comprehensive experimental protocol for the amidation of this compound, focusing on a robust and reproducible methodology. We will delve into the rationale behind the experimental design, potential challenges, and detailed characterization of the final products.

Reaction Principle and Strategy

The direct amidation of esters is a common yet sometimes challenging transformation. The reactivity of the ester and the nucleophilicity of the amine are key factors. This compound is an electron-deficient heterocycle, which can influence the reactivity of the ester groups. Two primary strategies can be employed for this amidation:

  • Direct Aminolysis: This involves the direct reaction of the diester with a primary amine. This method is often preferred for its atom economy. The reaction can be conducted under thermal conditions or with the aid of a catalyst to enhance the reaction rate.

  • Two-Step Procedure via Dicarboxylic Acid: This method involves the initial hydrolysis of the diethyl ester to pyridazine-3,4-dicarboxylic acid, followed by activation (e.g., conversion to the diacyl chloride) and subsequent reaction with the amine.[2] While longer, this can be more reliable for less reactive amines.

This protocol will focus on the direct aminolysis approach, which is generally more efficient. We will explore a thermally driven method and a modern, microwave-assisted alternative.

Experimental Workflow Overview

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start reagents Assemble Reagents: - this compound - Primary Amine - Solvent start->reagents glassware Prepare Glassware: - Round-bottom flask - Condenser - Stirring mechanism reagents->glassware reaction_setup Combine Reagents in Flask glassware->reaction_setup heating Heat under Reflux (Thermal Method) or Microwave Irradiation reaction_setup->heating monitoring Monitor Reaction (TLC/LC-MS) heating->monitoring workup Aqueous Work-up: - Quench reaction - Extract with organic solvent - Wash and dry monitoring->workup purification Purify Product: - Column Chromatography or - Recrystallization workup->purification characterization Characterize Product: - NMR (1H, 13C) - IR Spectroscopy - Mass Spectrometry purification->characterization end End characterization->end

Caption: General workflow for the amidation of this compound.

Detailed Experimental Protocols

Protocol 1: Thermal Amidation

This protocol describes a standard thermal method for the amidation of this compound with a primary amine, using benzylamine as an example.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
This compound16082-13-6224.211.12 g5.0
Benzylamine100-46-9107.151.18 g (1.2 mL)11.0
Toluene108-88-392.1425 mL-
Saturated Sodium Bicarbonate Solution--20 mL-
Brine--20 mL-
Anhydrous Sodium Sulfate7757-82-6142.04As needed-
Ethyl Acetate141-78-688.11For extraction-
Hexane110-54-386.18For chromatography-

Equipment:

  • 50 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.12 g, 5.0 mmol).

  • Add toluene (25 mL) to dissolve the diester.

  • Add benzylamine (1.18 g, 1.2 mL, 11.0 mmol, 2.2 equivalents).

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate).

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the desired N,N'-dibenzyl-pyridazine-3,4-dicarboxamide.

Protocol 2: Microwave-Assisted Amidation

Microwave-assisted synthesis can significantly reduce reaction times and often leads to higher yields.[3][4]

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
This compound16082-13-6224.21224 mg1.0
Benzylamine100-46-9107.15236 mg (0.24 mL)2.2
N,N-Dimethylformamide (DMF)68-12-273.095 mL-

Equipment:

  • 10 mL microwave reaction vial with a stir bar

  • Microwave synthesizer

  • Standard work-up and purification equipment as in Protocol 1

Procedure:

  • In a 10 mL microwave reaction vial, combine this compound (224 mg, 1.0 mmol), benzylamine (236 mg, 0.24 mL, 2.2 mmol), and N,N-dimethylformamide (5 mL).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 150 °C for 30-60 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Proceed with the aqueous work-up and purification as described in Protocol 1.

Characterization of the Product: N,N'-dibenzyl-pyridazine-3,4-dicarboxamide

Expected Yield: 70-85% (for both methods, may vary depending on the purity of starting materials and reaction scale).

Physical Appearance: White to off-white solid.

Spectroscopic Data (Predicted, based on analogous structures):

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 9.25 (d, J = 4.8 Hz, 1H, pyridazine-H), 8.80 (t, J = 5.6 Hz, 2H, NH), 7.85 (d, J = 4.8 Hz, 1H, pyridazine-H), 7.40-7.25 (m, 10H, Ar-H), 4.65 (d, J = 5.6 Hz, 4H, CH₂). The exact chemical shifts of the pyridazine protons can be influenced by the amide substituents.[5][6][7]

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) 165.2 (C=O), 152.0 (C-pyridazine), 148.5 (C-pyridazine), 138.0 (C-Ar), 135.0 (C-pyridazine), 132.5 (C-pyridazine), 128.8 (C-Ar), 127.9 (C-Ar), 127.6 (C-Ar), 44.0 (CH₂). The chemical shifts of the pyridazine carbons can be confirmed using 2D NMR techniques like HMBC and HSQC.[5][8]

  • FT-IR (KBr, cm⁻¹): 3300-3250 (N-H stretch), 3100-3000 (Ar C-H stretch), 1640 (C=O stretch, Amide I), 1550 (N-H bend, Amide II). The IR spectrum of pyridazine itself shows characteristic ring vibrations.[9][10][11]

  • Mass Spectrometry (EI): The mass spectrum is expected to show the molecular ion peak (M⁺). Characteristic fragmentation patterns for pyridazines may also be observed.[12][13][14]

Troubleshooting and Mechanistic Considerations

Potential Side Reactions

The proximity of the two ester groups on the pyridazine ring raises the possibility of intramolecular cyclization, especially if a diamine is used as the nucleophile. With primary amines, the main side reaction to consider is incomplete reaction, resulting in the mono-amide mono-ester.

SideReaction start This compound + Amine monoamide Mono-amide Mono-ester start->monoamide Incomplete Reaction cyclization Potential Cyclization (with diamines) start->cyclization diamide Desired Diamide Product monoamide->diamide Further Reaction

Caption: Potential reaction pathways and side products.

Troubleshooting Tips
  • Low Yield:

    • Increase reaction time or temperature: For the thermal method, ensure the reaction is at a vigorous reflux. For the microwave method, consider increasing the irradiation time or temperature.

    • Use a catalyst: For challenging amines, the addition of a Lewis acid catalyst (e.g., Ti(OiPr)₄) or a base (e.g., NaH) might be beneficial, although this will require further optimization. Borane-pyridine has also been shown to be an effective catalyst for direct amidation.[15]

    • Purity of reagents: Ensure all reagents and solvents are dry and of high purity.

  • Incomplete Reaction (Presence of Mono-amide):

    • Increase the equivalents of amine: Using a larger excess of the amine can drive the reaction to completion.

    • Higher reaction temperature: This can help to overcome the activation energy for the second amidation.

  • Formation of Byproducts:

    • Optimize purification: Careful column chromatography is crucial for separating the desired diamide from any side products.

    • Consider the two-step approach: If significant byproduct formation is observed, the hydrolysis to the dicarboxylic acid followed by activation and amidation may provide a cleaner reaction profile.

Conclusion

The amidation of this compound is a versatile reaction for the synthesis of novel pyridazine dicarboxamides. The protocols provided in this guide offer both a traditional thermal method and a rapid microwave-assisted approach. Careful monitoring of the reaction and appropriate purification techniques are key to obtaining the desired products in high yield and purity. The characterization data provided will aid in the confirmation of the product structure. These pyridazine dicarboxamides can serve as valuable building blocks for the development of new therapeutic agents and functional materials.

References

  • Tewari, A. K., & Mishra, A. (2001). Synthesis and anti-inflammatory activities of N4,N5-disubstituted-3-methyl- H-pyrazolo[3,4-c]pyridazines. Bioorganic & Medicinal Chemistry, 9(3), 715–718. [Link]

  • Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. (2011). Magnetic Resonance in Chemistry, 49(7), 437-442. [Link]

  • 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. (n.d.). ResearchGate. [Link]

  • Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Millimeter-wave and high-resolution infrared spectroscopy of the low-lying vibrational states of pyridazine isotopologues. (2025). ResearchGate. [Link]

  • Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. (2006). Semantic Scholar. [Link]

  • The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. (n.d.). Scilit. [Link]

  • Mass spectroscopy of 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H). (2013). Growing Science. [Link]

  • Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. (n.d.). RACO. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (n.d.). MDPI. [Link]

  • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. (2020). PMC. [Link]

  • Borane-Pyridine: An Efficient Catalyst for Direct Amidation. (2024). MDPI. [Link]

  • Side reactions in peptide synthesis: An overview. (n.d.). Bibliomed. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]

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Application Note: Diethyl Pyridazine-3,4-dicarboxylate as a Versatile Tecton for the Design of Functional Coordination Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides an in-depth exploration of diethyl pyridazine-3,4-dicarboxylate as a ligand for the synthesis of coordination polymers (CPs). We delve into the synthetic protocols for the ligand and its subsequent use in forming diverse CP architectures. The document highlights the ligand's versatile coordination modes and discusses how experimental conditions can be tuned to control the final structure and properties of the resulting materials. Potential applications in areas such as luminescence, catalysis, and sensing are also examined, grounded in authoritative research.

Introduction: The Promise of Pyridazine-Based Coordination Polymers

Coordination polymers (CPs) and their highly porous subclass, metal-organic frameworks (MOFs), represent a frontier in materials science. These crystalline materials, constructed from metal ions or clusters linked by organic ligands, offer unparalleled tunability in their structure and function. This has led to a surge in research exploring their roles in catalysis, gas adsorption and separation, magnetism, and chemical sensing.[1]

The choice of the organic linker is paramount in dictating the final topology and properties of the CP. Among the vast library of available ligands, nitrogen-containing heterocycles are of particular interest. Pyridazine-based ligands, for instance, are not only integral components in medicinal chemistry with applications in drug design and enzyme regulation, but their unique electronic properties also make them excellent candidates for constructing novel CPs.[2][3] The pyridazine ring, a π-deficient aromatic system with two adjacent nitrogen atoms, offers distinct coordination vectors and electronic characteristics compared to its pyridine analogue.[2][4]

This note focuses on This compound , a bifunctional linker possessing both N-donor sites on the pyridazine ring and O-donor sites on the two adjacent ester groups. The reactivity of these ester functionalities, which can potentially undergo in-situ hydrolysis to carboxylates under solvothermal conditions, provides a pathway to a diverse range of coordination modes and, consequently, a rich variety of CP architectures.[5]

Ligand Synthesis: A Representative Protocol

The synthesis of pyridazine derivatives can be achieved through various organic chemistry pathways, often involving condensation and cycloaddition reactions.[6][7] The following is a representative protocol for the synthesis of a pyridazine dicarboxylate compound, which serves as a foundational method.

Protocol 2.1: Synthesis of this compound

  • Rationale: This procedure is based on the classical approach of reacting a 1,2-dicarbonyl compound with hydrazine to form the pyridazine ring. Subsequent esterification yields the desired product.

  • Step-by-Step Methodology:

    • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, dissolve diethyl 2,3-dioxosuccinate (1 equivalent) in ethanol.

    • Hydrazine Addition: To this solution, add hydrazine hydrate (1 equivalent) dropwise at room temperature. The reaction is often exothermic, and cooling may be necessary to maintain control.

    • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Workup: Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

    • Characterization: Confirm the structure of the synthesized ligand using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry.

Formation of Coordination Polymers via Solvothermal Synthesis

Solvothermal and hydrothermal syntheses are powerful techniques for crystallizing CPs, as the elevated temperatures and pressures can overcome kinetic barriers and facilitate the formation of thermodynamically stable, highly crystalline products.[8] Factors such as temperature, solvent polarity, pH, and the metal-to-ligand ratio are critical variables that can be tuned to direct the self-assembly process towards a desired network topology.[8][9][10]

Protocol 3.1: General Solvothermal Synthesis of a Coordination Polymer

  • Rationale: This protocol provides a robust starting point for exploring the coordination chemistry of this compound with various metal salts. The conditions promote the slow crystallization required for single-crystal growth. In-situ hydrolysis of the ester to a carboxylate is common under these conditions, leading to stronger coordination with the metal center.

  • Materials:

    • This compound (Ligand)

    • Metal Salt (e.g., Co(NO₃)₂·6H₂O, Zn(NO₃)₂·6H₂O, Cd(NO₃)₂·4H₂O)

    • Solvent (e.g., N,N-Dimethylformamide (DMF), Diethylformamide (DEF), Ethanol)

  • Step-by-Step Methodology:

    • Preparation: In a small glass vial, combine this compound (e.g., 0.1 mmol) and the chosen metal salt (e.g., 0.1 mmol) in a 1:1 molar ratio.

    • Solvation: Add the desired solvent or solvent mixture (e.g., 4 mL of DMF). The mixture may not fully dissolve at room temperature.

    • Sealing: Seal the vial tightly and place it inside a larger Teflon-lined stainless-steel autoclave.

    • Heating: Place the autoclave in a programmable oven. Heat the assembly to a specific temperature (e.g., 90-140 °C) over several hours and hold it at that temperature for 2-3 days.[8]

    • Cooling: Allow the oven to cool slowly to room temperature over 24-48 hours. Slow cooling is crucial for the formation of high-quality single crystals.

    • Isolation: Carefully open the autoclave and collect the crystalline product by filtration.

    • Washing: Wash the crystals with the mother liquor or a fresh portion of the synthesis solvent (e.g., DMF) to remove any unreacted starting materials.

    • Drying: Dry the crystals in air or under a mild vacuum.

    • Characterization: Analyze the product using Single-Crystal X-ray Diffraction (SCXRD) to determine the structure, Powder X-ray Diffraction (PXRD) to confirm phase purity, Thermogravimetric Analysis (TGA) to assess thermal stability, and FT-IR to confirm ligand coordination.

Experimental Workflow

G cluster_prep 1. Preparation cluster_reaction 2. Solvothermal Reaction cluster_analysis 3. Product Isolation & Characterization Ligand Diethyl Pyridazine- 3,4-dicarboxylate Mix Mix Components in Vial Ligand->Mix Metal Metal Salt (e.g., Zn(NO3)2) Metal->Mix Solvent Solvent (e.g., DMF) Solvent->Mix Seal Seal in Autoclave Mix->Seal Heat Heat in Oven (e.g., 120°C, 48h) Seal->Heat Cool Slow Cooling to RT Heat->Cool Filter Filter & Wash Crystals Cool->Filter Dry Dry Product Filter->Dry SCXRD SCXRD (Structure) Dry->SCXRD Analysis PXRD PXRD (Purity) Dry->PXRD Analysis TGA TGA (Stability) Dry->TGA Analysis

Caption: General workflow for solvothermal synthesis and characterization of CPs.

Structural Diversity and Coordination Modes

The structural versatility of this compound (or its hydrolyzed form, H₂pydc-3,4) is its greatest asset. The ligand can adopt multiple coordination modes, acting as a bridge between metal centers to form 1D chains, 2D layers, or complex 3D frameworks.[11][12]

  • N,N'-Chelation: The two adjacent nitrogen atoms of the pyridazine ring can chelate a single metal ion.

  • Carboxylate Coordination: After hydrolysis, the two carboxylate groups can coordinate in monodentate, bidentate chelating, or bridging fashions.[1][11]

  • Bridging: The ligand can bridge two or more metal centers using a combination of its nitrogen and oxygen donor atoms, leading to extended network structures.

The interplay between the ligand's coordination preferences, the coordination geometry of the metal ion, and the presence of co-ligands or solvent molecules ultimately determines the final architecture.[11][12]

Potential Coordination Modes of the Pyridazine-3,4-dicarboxylate Ligand

G cluster_modes Coordination Modes of Pyridazine-3,4-dicarboxylate (pydc²⁻) cluster_diagrams L1 Mode I (N,N'-Chelate, O-Monodentate) L2 Mode II (N,O-Chelate, N',O'-Bridging) L3 Mode III (μ₂-Bridging) M1 M Ligand1 [pydc²⁻] M1->Ligand1 M2 M Ligand2 [pydc²⁻] M2->Ligand2 M3 M M4 M Ligand2->M3 Ligand3 [pydc²⁻] M4->Ligand3 M5 M Ligand3->M5

Caption: Potential coordination modes of the hydrolyzed pyridazine-3,4-dicarboxylate ligand.

Data Presentation: Representative Structural Features

The following table summarizes hypothetical yet plausible structural data for CPs derived from the pyridazine-3,4-dicarboxylate ligand, based on findings for analogous systems.

Metal IonFormula FragmentDimensionalityLigand Coordination Mode(s)Reference Analogy
Co(II)[Co(pydc-3,4)(H₂O)₂]1D Chainμ₂-Bridging (N,O and N',O')[9]
Zn(II)[Zn₂(pydc-3,4)₂(bpy)] (bpy = 2,2'-bipyridine)2D LayerN,O-Chelate; N',O'-Bridging[8]
Cd(II)[Cd(pydc-3,4)]3D Frameworkμ₃-Bridging (N,N'-bridging and carboxylate bridging)[11]
Mn(II)[Mn(pydc-3,4)]3D Frameworkμ₄-Bridging via all donor sites[11]

Note: pydc-3,4 refers to the pyridazine-3,4-dicarboxylate dianion.

Potential Applications

The structural and electronic features of CPs derived from this compound suggest their utility in several advanced applications.

  • Luminescence and Sensing: CPs constructed from d¹⁰ metal ions like Zn(II) and Cd(II) are excellent candidates for luminescent materials.[8] The emission properties can be sensitive to the presence of guest molecules, allowing for the development of chemical sensors. For example, luminescence quenching upon exposure to nitroaromatic compounds, which are common pollutants, has been observed in similar CP systems.[1][9]

  • Heterogeneous Catalysis: The ordered pores and accessible metal sites within 3D frameworks can function as active centers for heterogeneous catalysis. The Lewis acidic metal centers and basic nitrogen sites on the pyridazine ring could synergistically catalyze organic reactions such as Knoevenagel or aldol condensations.[11]

  • Gas Adsorption: By selecting appropriate metal clusters and reaction conditions, it is possible to generate porous frameworks with high surface areas. Such materials could be investigated for their ability to selectively adsorb and store gases like CO₂ or H₂.[1][9]

Conclusion

This compound is a highly promising and adaptable building block for the rational design of functional coordination polymers. Its combination of N- and O-donor sites, coupled with the potential for in-situ hydrolysis, provides access to a rich structural landscape. By carefully controlling synthesis parameters such as temperature, solvent, and metal ion choice, researchers can tune the dimensionality and topology of the resulting frameworks. The potential for these materials in luminescence, sensing, and catalysis warrants further investigation, paving the way for the development of novel, high-performance materials.

References

  • Construction of Pyrazine-Appended 1D and 3D Cobalt(II) Succinate Coordination Polymers: Influence of Solvent on Architectures and Applications in Gas Adsorption and NAC Detection. (2022). ACS Omega.
  • Diethyl Pyridine-3,4-dicarboxyl
  • Solvothermal synthesis of coordination polymers at different temperatures and their luminescence studies. (2016). CrystEngComm.
  • Construction of Pyrazine-Appended 1D and 3D Cobalt(II) Succinate Coordination Polymers: Influence of Solvent on Architectures and Applications in Gas Adsorption and NAC Detection. (2022). PubMed Central.
  • Pyridazine-Based Ligands and Their Coordinating Ability towards First-Row Transition Metals.
  • A Critical Review of Coordination Chemistry of Pyrimidine and Pyridazine. Scribd.
  • Use of Polyfunctionalized Pyridazines as Reactive Species for Building Chemical Diversity.
  • Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and C
  • pH effect on hydrothermal synthesis of the coordination polymers containing pyrazine-2,3-dicarboxylate: Investigation of thermal stability, luminescence and electrical conductivity properties. (2019). Semantic Scholar.
  • Synthesis of pyridazines. Organic Chemistry Portal.
  • Structural Diversity of Heteroleptic Cobalt(II) Dicyanamide Coordination Polymers with Substituted Pyrazines and Pyrimidines as Auxiliary Ligands. MDPI.
  • Structural modulation and luminescent properties of four CdII coordination architectures based on 3-(pyridin-4-yl)−5-(pyrazin-2-yl)−1H-1,2,4-triazole and flexible/rigid dicarboxylate ligands.
  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.

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Application Notes & Protocols: Enzymatic Hydrolysis of Diethyl Pyridazine-3,4-dicarboxylate for Chiral Synthon Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Intersection of Pyridazine Chemistry and Biocatalysis

The pyridazine ring is a privileged scaffold in medicinal chemistry, valued for its unique physicochemical properties that facilitate strong drug-target interactions.[1] Its applications are extensive, ranging from anticancer agents to compounds targeting neurodegenerative diseases.[1][2] In the synthesis of complex pharmaceutical intermediates, the precise control of stereochemistry is paramount. Biocatalysis, utilizing enzymes to perform chemical transformations, offers an elegant solution, providing unparalleled selectivity under mild, environmentally benign conditions.

This guide focuses on the enzymatic hydrolysis of Diethyl pyridazine-3,4-dicarboxylate, a prochiral diester. The selective hydrolysis of one of the two ester groups can generate a chiral monoester, a valuable building block for asymmetric synthesis. We present a detailed framework and protocol for this transformation using Pig Liver Esterase (PLE, EC 3.1.1.1), a versatile and widely used serine hydrolase known for its ability to catalyze the asymmetric hydrolysis of a broad range of esters, including cyclic and heterocyclic diesters.[1][3]

PART 1: Scientific Principles and Rationale

The Causality of Enzyme Selection: Why Pig Liver Esterase?

Pig Liver Esterase (PLE) is not a single enzyme but a mixture of isoenzymes, predominantly belonging to the carboxylesterase family.[3] Its utility in organic synthesis stems from several key features:

  • Broad Substrate Specificity: PLE accepts a wide array of ester substrates, making it a robust choice when a specific enzyme has not been identified for a novel substrate.[1][4] It is known to hydrolyze malonates, glutarates, and cyclic diesters.[1]

  • Enantioselectivity: The active site of PLE is chiral. When a prochiral or meso-diester like this compound binds to the active site, the enzyme preferentially hydrolyzes one of the two enantiotopic ester groups, leading to a single enantiomer of the monoacid product.[1]

  • Operational Simplicity: PLE is commercially available, relatively inexpensive, and does not require cofactors, simplifying reaction setup.[5] It operates in aqueous buffer systems under mild pH and temperature conditions.[1]

Mechanism: The Serine Hydrolase Catalytic Triad

The hydrolytic activity of PLE is centered around a catalytic triad of amino acids (typically Serine, Histidine, and an acidic residue like Aspartate or Glutamate) within its active site. The reaction proceeds via a two-step mechanism:

  • Acylation: The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, releasing the alcohol (ethanol) and forming a covalent acyl-enzyme intermediate.

  • Deacylation: A water molecule, activated by the histidine residue, acts as a nucleophile to hydrolyze the acyl-enzyme intermediate. This regenerates the free enzyme and releases the carboxylic acid product.

For a diester, this process ideally stops after the first hydrolysis, yielding the desired monoacid.

Diagram of the General Enzymatic Reaction

G sub This compound (Substrate) ple Pig Liver Esterase (PLE) + H₂O sub->ple 1. Hydrolysis mono Ethyl hydrogen Pyridazine-3,4-dicarboxylate (Monoester Product) mono->ple 2. (Slower) Hydrolysis diacid Pyridazine-3,4-dicarboxylic acid (Diacid Byproduct) ple->mono ple->diacid etoh1 Ethanol ple->etoh1 etoh2 Ethanol ple->etoh2

Caption: General scheme of PLE-catalyzed hydrolysis of this compound.

PART 2: Experimental Protocol - A Self-Validating System

While no specific published protocol for this compound exists, the following is a robust, general-purpose protocol adapted from established methods for the PLE-catalyzed hydrolysis of cyclic diesters.[4][5][6] This protocol is designed as a starting point and includes guidance for optimization.

Materials and Reagents
  • Substrate: this compound

  • Enzyme: Pig Liver Esterase (PLE), lyophilized powder or ammonium sulfate suspension (e.g., Sigma-Aldrich E3019 or equivalent)[7]

  • Buffer: 0.1 M Phosphate buffer or 0.01 M Borate buffer[7]

  • pH Adjustment: 0.1 M Sodium Hydroxide (NaOH), standardized solution

  • Reaction Quenching: 2 M Hydrochloric Acid (HCl)

  • Extraction Solvent: Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Drying Agent: Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Co-solvent (Optional): Dimethyl sulfoxide (DMSO) or acetone

  • Equipment: pH meter with electrode, magnetic stirrer, temperature-controlled water bath, separatory funnel, rotary evaporator.

Step-by-Step Methodology

Step 1: Enzyme and Substrate Preparation

  • Prepare 500 mL of 0.1 M phosphate buffer and adjust the pH to 7.5 at room temperature.

  • If using lyophilized PLE, prepare a stock solution of ~10-20 mg/mL (e.g., 500 units/mL) in cold buffer immediately before use.[7] If using a suspension, use it directly.

  • Prepare a stock solution of the this compound substrate in a minimal amount of a water-miscible organic co-solvent like DMSO or acetone if solubility in the buffer is low. The final co-solvent concentration in the reaction should ideally be kept below 5% (v/v) to avoid enzyme denaturation.

Step 2: Reaction Setup and Monitoring

  • In a temperature-controlled reaction vessel (e.g., a jacketed beaker) maintained at 25-30°C, add the phosphate buffer.

  • Add the substrate solution to the buffer with vigorous stirring to achieve the desired final concentration (e.g., 10-50 mM).

  • Calibrate a pH meter and place the electrode in the solution.

  • Initiate the reaction by adding the PLE solution (a typical enzyme loading is 50-200 units per mmol of substrate).[5]

  • Monitor the reaction: The hydrolysis of the ester group releases a carboxylic acid, causing the pH to drop. The reaction progress can be monitored by:

    • pH-stat Titration: Maintain the pH at 7.5 by the controlled, automatic or manual addition of 0.1 M NaOH. The consumption of one equivalent of NaOH corresponds to the complete conversion of the diester to the monoester.[5]

    • TLC/HPLC: Periodically withdraw small aliquots (e.g., 50 µL), quench with an equal volume of acetonitrile or 0.1 M HCl, centrifuge to remove the enzyme, and analyze the supernatant.[6][8] A typical TLC mobile phase could be a 7:3 mixture of ethyl acetate and hexanes with a trace of acetic acid. The monoester product should have a lower Rf value than the starting diester.

Step 3: Reaction Workup and Product Isolation

  • Once the reaction has reached the desired conversion (typically after the addition of ~1 equivalent of NaOH or as determined by HPLC), terminate the reaction by acidifying the mixture to pH 2-3 with 2 M HCl. This inactivates the enzyme and protonates the carboxylate product.

  • Transfer the acidified solution to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous MgSO₄.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude monoester product.

Step 4: Purification and Characterization

  • The crude product can be purified by column chromatography on silica gel if necessary.

  • Characterize the final product using standard analytical techniques:

    • ¹H and ¹³C NMR: To confirm the structure (presence of one ethyl ester and one carboxylic acid).

    • Mass Spectrometry: To confirm the molecular weight.

    • Chiral HPLC: To determine the enantiomeric excess (ee) of the product. This often requires derivatization of the carboxylic acid group.

Diagram of the Experimental Workflow

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_workup Workup & Isolation cluster_analysis Analysis prep_buffer 1. Prepare 0.1 M Phosphate Buffer (pH 7.5) setup 4. Combine Buffer & Substrate in Reactor at 25-30°C prep_buffer->setup prep_sub 2. Prepare Substrate Stock Solution prep_sub->setup prep_enz 3. Prepare PLE Enzyme Solution initiate 5. Initiate with PLE prep_enz->initiate setup->initiate monitor 6. Monitor by pH-stat or HPLC/TLC initiate->monitor quench 7. Quench: Acidify to pH 2-3 monitor->quench When complete extract 8. Extract with Ethyl Acetate quench->extract dry 9. Dry & Evaporate Solvent extract->dry purify 10. Purify (e.g., Chromatography) dry->purify char 11. Characterize: NMR, MS, Chiral HPLC purify->char

Caption: Experimental workflow for PLE-catalyzed hydrolysis.

PART 3: Data Presentation and Optimization

The success of an enzymatic reaction often depends on fine-tuning the conditions for a specific substrate. The following tables provide standard starting parameters and suggest variables for optimization.

Table 1: Standard Reaction Parameters
ParameterRecommended ValueRationale / Notes
Enzyme Pig Liver Esterase (PLE)Broad substrate specificity, commercially available.[1]
Substrate Conc. 10 - 50 mMBalances reaction rate with potential substrate inhibition.
Enzyme Loading 50 - 200 U / mmol substrateHigher loading can reduce reaction time but increases cost.[5]
Buffer 0.1 M Phosphate, pH 7.0 - 8.0Maintains optimal pH for PLE activity.[1][7]
Temperature 25 - 37 °CGood compromise between enzyme activity and stability.[4][6]
Co-solvent < 5% (v/v) DMSO or AcetoneUsed only if necessary to dissolve the substrate.
Monitoring pH-stat or HPLCpH-stat provides real-time kinetics; HPLC gives precise concentrations.[5][8][9]
Table 2: Guide to Reaction Optimization
Parameter to VaryRange to ExploreExpected Outcome & Justification
pH 6.0 - 8.5Enzyme activity and stereoselectivity are often pH-dependent. Lower pH can sometimes improve enantiomeric excess (ee).[5]
Temperature 20 - 40 °CLower temperatures may increase enzyme stability and improve selectivity, but will decrease the reaction rate.
Co-solvent Type Acetone, DMSO, t-butanolDifferent co-solvents can affect substrate presentation to the enzyme's active site, influencing both rate and selectivity.
Enzyme Source PLE from different suppliers, Recombinant PLE, other lipasesDifferent isoenzyme compositions or different enzymes (e.g., from Candida rugosa) can yield different selectivities.
Substrate Conc. 5 - 100 mMInvestigating for potential substrate or product inhibition, which can affect reaction kinetics and yield.

References

  • Wikipedia. (n.d.). Asymmetric ester hydrolysis with pig-liver esterase. Retrieved from [Link]

  • Stadlbauer, W., & Hojas, M. A. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 329-353. Available from: [Link]

  • Fan, Z., et al. (2019). Pig liver esterases PLE1 and PLE6: heterologous expression, hydrolysis of common antibiotics and pharmacological consequences. Scientific Reports, 9(1), 15477. Available from: [Link]

  • Wang, D., et al. (2021). Pig Liver Esterases Hydrolyze Endocannabinoids and Promote Inflammatory Response. Frontiers in Immunology, 12, 769018. Available from: [Link]

  • Shervington, L. A., et al. (2022). Investigating the Stability of Six Phenolic TMZ Ester Analogues, Incubated in the Presence of Porcine Liver Esterase and Monitored by High-Performance Liquid Chromatography. Molecules, 27(9), 2958. Available from: [Link]

  • Liu, Z., et al. (2015). Using a simple HPLC approach to identify the enzymatic products of UTL-5g, a small molecule TNF-α inhibitor, from porcine esterase and from rabbit esterase. Analytical Methods, 7(18), 7549-7555. Available from: [Link]

  • Eberle, M., Missbach, M., & Seebach, D. (1990). (1s,2s,3r)-3-hydroxy-2-nitrocyclohexyl acetate. Organic Syntheses, 69, 1. Available from: [Link]

  • ResearchGate. (n.d.). pig liver esterase. Retrieved from [Link]

  • Wang, Y. F., et al. (1988). A Study of Stereoselective Hydrolysis of Symmetrical Diesters with Pig Liver Esterase. Journal of the American Chemical Society, 110(21), 7200–7205. Available from: [Link]

  • ResearchGate. (n.d.). Expression level and hydrolysis activity of PLE in liver of LT (L) and TC (T). [Image]. Retrieved from [Link]

  • Jones, J. B., Hinks, R. S., & Hultin, P. G. (1985). Enzymes in organic synthesis. 33. Stereoselective pig liver esterase-catalyzed hydrolyses of meso cyclopentyl-, tetrahydrofuranyl-, and tetrahydrothiophenyl-1,3-diesters. Canadian Journal of Chemistry, 63(2), 452-456. Available from: [Link]

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Application Notes & Protocols: Diethyl Pyridazine-3,4-dicarboxylate as an Emerging Ligand in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The quest for novel ligand architectures is a central theme in the advancement of transition metal catalysis. While phosphine and N-heterocyclic carbene ligands have dominated the field, diazine-based ligands are emerging as compelling alternatives that can offer unique reactivity and catalytic pathways.[1] The pyridazine ring, characterized by its adjacent nitrogen atoms and electron-deficient nature, presents a distinct electronic and steric profile compared to its pyridine analogues.[2][3] This document explores the potential of diethyl pyridazine-3,4-dicarboxylate as a bidentate N,N'-chelating ligand in transition metal catalysis. We provide a comprehensive guide for researchers, including the synthesis of the ligand, its coordination to a palladium center, and a detailed protocol for its application in a model Suzuki-Miyaura cross-coupling reaction. The causality behind experimental choices is discussed, grounding the protocols in established mechanistic principles to provide a framework for future development.

Introduction to this compound

This compound, a derivative of the pyridazine heterocycle, is a structurally intriguing molecule for ligand design. The two adjacent nitrogen lone pairs are pre-organized for chelation to a metal center, forming a stable five-membered ring. Furthermore, the electron-withdrawing character of both the pyridazine ring and the two ethyl ester groups is expected to create a highly electrophilic metal center. This electronic modulation can significantly influence the elementary steps of a catalytic cycle—oxidative addition, transmetalation, and reductive elimination—potentially leading to enhanced catalytic activity or novel selectivity.[1][4]

Physicochemical Properties
PropertyValueReference
CAS Number 16082-13-6[5]
Molecular Formula C₁₀H₁₂N₂O₄[5][6]
Molecular Weight 224.21 g/mol [5][6]
Appearance Liquid[6]
InChI Key OKTDNBVRYCDLQR-UHFFFAOYSA-N[6]
Rationale for Use in Catalysis

The primary motivation for investigating diazine-based ligands stems from their distinct electronic properties. Compared to pyridine, the additional nitrogen atom in pyridazine lowers the energy of the π* orbitals and imparts significant electron-deficient character.[2] This has several potential consequences in a catalytic context:

  • Stabilization of Electron-Rich Metal Centers: The strong π-acceptor ability can stabilize low-valent metal species, which are often the active catalysts.

  • Promotion of Reductive Elimination: An electron-deficient ligand sphere can accelerate the reductive elimination step, which is often the rate-limiting step in cross-coupling reactions, thereby increasing catalyst turnover.[7]

  • Altered Reactivity: In some cases, diazine-based ligands have been shown to outperform their pyridine counterparts or enable entirely new catalytic transformations.[1]

Synthesis and Characterization of the Ligand

While commercially available, the synthesis of this compound can be achieved through various methods for constructing the pyridazine core. One modern and efficient approach is the inverse-electron-demand Diels-Alder reaction between a 1,2,4,5-tetrazine and a suitable dienophile.[8]

Protocol 2.1: Synthesis of this compound

This protocol describes a plausible synthesis via the reaction of hydrazine with diethyl 2,3-diformylsuccinate, a 1,4-dicarbonyl precursor.

Materials:

  • Diethyl 2,3-diformylsuccinate

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol (EtOH)

  • Acetic Acid (AcOH, catalytic amount)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve diethyl 2,3-diformylsuccinate (1 equivalent) in ethanol.

  • Add a catalytic amount of acetic acid (e.g., 0.1 equivalents).

  • Slowly add hydrazine hydrate (1.1 equivalents) dropwise to the stirred solution at room temperature. An exotherm may be observed.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain pure this compound.

Self-Validation:

  • Expected Outcome: A pale yellow liquid.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR should show characteristic signals for the pyridazine ring protons and the two ethyl ester groups.

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification A Diethyl 2,3-diformylsuccinate C 1. Dissolve in EtOH 2. Add catalytic AcOH 3. Add Hydrazine 4. Reflux 4-6h A->C B Hydrazine Hydrate B->C D 1. Concentrate 2. EtOAc Extraction 3. NaHCO₃/Brine Wash 4. Dry & Concentrate C->D E Silica Gel Chromatography D->E F This compound E->F

Caption: Workflow for the synthesis of this compound.

Application in Palladium-Catalyzed Cross-Coupling

To demonstrate the utility of this compound (herein referred to as L1 ) as a ligand, we present protocols for the synthesis of a palladium(II) precatalyst and its subsequent application in a Suzuki-Miyaura cross-coupling reaction.

Protocol 3.1: Synthesis of Dichlorobis(this compound)palladium(II) [PdCl₂(L1)₂]

Rationale: The synthesis of a well-defined precatalyst allows for more controlled and reproducible catalytic experiments compared to generating the active species in situ. Bis(acetonitrile)dichloropalladium(II) is a common starting material as the acetonitrile ligands are labile and easily displaced.

Materials:

  • This compound (L1 )

  • Bis(acetonitrile)dichloropalladium(II) [PdCl₂(MeCN)₂]

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, anhydrous

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve PdCl₂(MeCN)₂ (1 equivalent) in anhydrous DCM.

  • In a separate flask, dissolve L1 (2.1 equivalents) in anhydrous DCM.

  • Slowly add the solution of L1 to the stirred palladium solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. A color change and/or precipitation of the product may be observed.

  • Reduce the solvent volume under vacuum until the product begins to precipitate.

  • Add anhydrous diethyl ether to complete the precipitation.

  • Isolate the solid product by filtration under inert atmosphere, wash with a small amount of cold diethyl ether, and dry under high vacuum.

Self-Validation:

  • Expected Outcome: A stable, colored (typically yellow or orange) solid.

  • Characterization: Confirm the structure and purity using ¹H NMR (coordination shifts of ligand protons), FT-IR (Pd-Cl stretches), and Elemental Analysis (C, H, N).

Caption: Expected bidentate chelation mode of the ligand to a metal center (M).

Protocol 3.2: Suzuki-Miyaura Coupling of 4-Bromoanisole and Phenylboronic Acid

Rationale: This reaction is a benchmark for testing the efficacy of new catalyst systems. The use of an electron-rich aryl bromide (4-bromoanisole) and a standard boronic acid provides a reliable measure of catalytic activity. A comparison table is included to evaluate the performance of the PdCl₂(L1)₂ precatalyst against a common catalyst.

Materials:

  • PdCl₂(L1)₂ precatalyst (from Protocol 3.1)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (for comparison)

  • 4-Bromoanisole

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Dodecane (internal standard for GC analysis)

Procedure:

  • To a Schlenk tube, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.5 mmol), and the palladium precatalyst (0.01 mmol, 1 mol%).

  • Add dodecane (internal standard, ~0.5 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times.

  • Add anhydrous, degassed 1,4-dioxane (3 mL) and degassed water (0.6 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction for the desired time (e.g., set up time points at 1, 4, and 12 hours).

  • To monitor, cool the reaction to room temperature, withdraw a small aliquot, dilute with ethyl acetate, filter through a small plug of silica, and analyze by GC-MS to determine the conversion and yield.

  • For workup, after the reaction is complete, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Data Presentation: Catalyst Performance Comparison

PrecatalystLoading (mol%)Time (h)Conversion (%) [a]
PdCl₂(L1)₂ 14[Hypothetical: 95%]
Pd(dppf)Cl₂14[Hypothetical: 99%]
No Catalyst-12< 1%
[a] Determined by GC-MS analysis relative to an internal standard.

Mechanistic Considerations and Catalytic Cycle

The performance of the L1 ligand is dictated by its influence on the canonical Suzuki-Miyaura catalytic cycle. The electron-deficient nature of L1 is hypothesized to have the most significant impact on the oxidative addition and reductive elimination steps. While a highly electron-poor palladium center might slow the oxidative addition of the aryl halide, it is expected to substantially accelerate the final reductive elimination step to release the biaryl product and regenerate the active Pd(0) species.

pd0 L1Pd(0) (Active Catalyst) oa_complex Ar-Pd(II)-(L1)-X pd0->oa_complex Oxidative Addition (Ar-X) trans_complex Ar-Pd(II)-(L1)-R oa_complex->trans_complex Transmetalation (R-B(OH)₂) trans_complex->pd0 Reductive Elimination (-Ar-R) re_complex Product Complex

Caption: Simplified Suzuki-Miyaura catalytic cycle featuring the L1 ligand.

Future Directions and Conclusion

This guide establishes a foundational methodology for exploring this compound as a ligand in transition metal catalysis. While demonstrated here for a Suzuki-Miyaura coupling, the unique electronic properties of this ligand warrant its investigation in a broader range of palladium-catalyzed reactions, such as Buchwald-Hartwig amination or C-H functionalization, where ligand electronics play a critical role.[9] Furthermore, its coordination chemistry with other late transition metals like nickel, copper, or rhodium could unlock novel catalytic activities.[10] The protocols provided herein serve as a robust starting point for researchers and drug development professionals to harness the potential of this promising, yet underexplored, ligand scaffold.

References

  • Protesescu, L., & Gandelman, M. (2021). Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transformations. ACS Organic & Inorganic Au. Available at: [Link]

  • Bucevic-Popovic, V., et al. (2023). Copper(ii) and silver(i) complexes with dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate (py-2pz). National Institutes of Health (NIH). Available at: [Link]

  • Blumberg Institute (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (1985). Spirocyclisation reactions of diethyl pyridazine-4,5-dicarboxylate with 1,3-binucleophiles. Available at: [Link]

  • ResearchGate (2019). Pyridazine-Based Ligands and Their Coordinating Ability towards First-Row Transition Metals. Available at: [Link]

  • 1PlusChem LLC (2024). 16082-13-6 | this compound. Available at: [Link]

  • ResearchGate (2021). Discovery of Switchable Metal‐ and Ligand‐Centered Reactivity via Mechanistic Studies on C−O Activation of Pyridines. Available at: [Link]

  • Meanwell, N. A. (2021). The pyridazine heterocycle in molecular recognition and drug discovery. National Institutes of Health (NIH). Available at: [Link]

  • Royal Society of Chemistry (2021). Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. Available at: [Link]

  • Organic Chemistry Portal (2024). Synthesis of pyridazines. Available at: [Link]

  • National Institutes of Health (NIH) (2009). Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate at 100 K. Available at: [Link]

  • Journal of the American Chemical Society (2023). Synergizing Mn(IV)/Mn(III) Dual-Excitable Complexes and Chiral Cobalt Catalysis for Divergent Asymmetric Transformations. Available at: [Link]

  • Royal Society of Chemistry (2018). Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction. Available at: [Link]

  • ResearchGate (2006). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. Available at: [Link]

  • Colacot, T. J. (2020). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. National Institutes of Health (NIH). Available at: [Link]

  • MDPI (2023). Green Chemistry in Organic Synthesis: Recent Update on Green Catalytic Approaches in Synthesis of 1,2,4-Thiadiazoles. Available at: [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. National Institutes of Health (NIH). Available at: [Link]

  • ResearchGate (2010). Diethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. Available at: [Link]

  • MDPI (2021). One-Pot Synthesis of 1,3,4-Oxadiazines from Acylhydrazides and Allenoates. Available at: [Link]

  • National Institutes of Health (NIH) (2010). Diethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. Available at: [Link]

  • PubChemLite (2024). Diethyl 3,4-pyridinedicarboxylate (C11H13NO4). Available at: [Link]

  • ResearchGate (2012). Synthesis of pyridazinyl ligands for multimetallic complexes. Available at: [Link]

  • Goossen, L. J., et al. (2013). Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides. National Institutes of Health (NIH). Available at: [Link]

Sources

Application Notes and Protocols: A Guide to the Purification of Diethyl Pyridazine-3,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence:

Abstract

This comprehensive guide provides detailed protocols for the purification of Diethyl pyridazine-3,4-dicarboxylate, a key intermediate in pharmaceutical and materials science research. Addressing the need for high-purity samples in these demanding fields, we present two primary methodologies: flash column chromatography and recrystallization. This document outlines the rationale behind procedural steps, offers insights into troubleshooting, and provides a framework for adapting these methods to specific purity requirements. The protocols are designed for researchers, chemists, and professionals in drug development, ensuring scientific integrity and reproducibility.

Introduction: The Imperative for Purity

This compound is a heterocyclic compound of significant interest due to the versatile reactivity of its pyridazine core and ester functionalities. Its structural motif is a precursor in the synthesis of a range of biologically active molecules and functional polymers. The presence of impurities, which can arise from various synthetic routes—such as the cyclocondensation of dicarbonyl compounds with hydrazine or Diels-Alder reactions—can significantly impact the outcome of subsequent reactions, affecting yields, selectivity, and the biological activity of final compounds[1][2]. Therefore, robust purification is not merely a procedural step but a critical determinant of research success.

This guide details two effective purification techniques: flash column chromatography for the separation of closely related impurities and recrystallization for the removal of minor contaminants, assuming the compound can be induced to solidify.

Pre-Purification Analysis and Safety Considerations

Before commencing any purification protocol, it is essential to characterize the crude material to identify the nature and extent of impurities. Techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are invaluable for this purpose.

Safety Precautions: this compound and the solvents used for its purification may pose health risks. Based on safety data for analogous compounds, appropriate personal protective equipment (PPE), including safety goggles, laboratory coats, and chemical-resistant gloves, must be worn. All procedures should be conducted in a well-ventilated fume hood[3][4][5].

Purification via Flash Column Chromatography

Flash column chromatography is the method of choice for purifying this compound from complex mixtures of byproducts and unreacted starting materials. This technique leverages the differential adsorption of compounds onto a solid stationary phase as a liquid mobile phase passes through it[6][7].

Rationale for Method Selection

The polarity of this compound, conferred by its ester groups and nitrogen-containing aromatic ring, allows for effective separation on a polar stationary phase like silica gel. By carefully selecting a mobile phase of appropriate polarity, a high degree of separation can be achieved[8].

Experimental Protocol

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (EtOAc)

  • Glass column with stopcock

  • Collection tubes

  • TLC plates (silica gel coated) and developing chamber

  • UV lamp (254 nm)

Step-by-Step Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate.

    • Develop the plate using various ratios of Hexane:EtOAc (e.g., 9:1, 4:1, 2:1) to find the optimal eluent system. The ideal system should provide a retention factor (Rf) of approximately 0.3 for the desired compound[6][9].

  • Column Packing:

    • Secure the column vertically in a fume hood.

    • Prepare a slurry of silica gel in the chosen mobile phase (e.g., 4:1 Hexane:EtOAc).

    • Pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, creating a packed bed. Drain the excess solvent until the solvent level is just above the silica surface.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Carefully apply the sample solution to the top of the silica bed using a pipette[7].

  • Elution and Fraction Collection:

    • Add the mobile phase to the column and begin elution.

    • Collect fractions in separate tubes.

    • Monitor the separation by spotting the collected fractions on TLC plates and visualizing under a UV lamp.

  • Product Isolation:

    • Combine the pure fractions containing the desired compound.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Data Presentation
ParameterRecommended ConditionsRationale
Stationary Phase Silica Gel (230-400 mesh)Provides a large surface area for effective separation of moderately polar compounds[8].
Mobile Phase Hexane:Ethyl Acetate (gradient)A gradient from a less polar to a more polar solvent system allows for the sequential elution of compounds with varying polarities[9].
Optimal Rf ~0.3Provides a good balance between separation and elution time[6].
Workflow Diagram

Chromatography_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis (Determine Eluent) Pack Pack Column (Silica Gel Slurry) TLC->Pack Load Load Crude Sample Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions (TLC) Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for the purification of this compound via flash column chromatography.

Purification via Recrystallization

Recrystallization is a powerful technique for purifying compounds that are solid at room temperature or have a low melting point. Although this compound is described as a liquid, it may be possible to induce crystallization at low temperatures, making this method viable[10]. The principle relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures[11].

Rationale for Method Selection

This method is particularly effective for removing small amounts of impurities from a relatively pure sample. The ideal solvent will dissolve the compound sparingly at low temperatures but completely at higher temperatures, while the impurities remain either soluble or insoluble at all temperatures. For esters, a solvent pair, such as an ether and a hydrocarbon, can be effective[12].

Experimental Protocol

Materials:

  • Crude this compound

  • Recrystallization solvents (e.g., Diethyl ether, Hexane)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Step-by-Step Procedure:

  • Solvent Selection:

    • Test the solubility of the crude product in various solvents and solvent mixtures at room temperature and upon heating. A good solvent system will show poor solubility at low temperatures and high solubility at elevated temperatures. A diethyl ether/hexane mixture is a promising starting point for polar esters[12].

  • Dissolution:

    • Place the crude compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent (e.g., diethyl ether) and gently heat the mixture on a hot plate until the solid dissolves completely.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities[11].

  • Drying:

    • Dry the purified crystals in a vacuum oven at a low temperature to remove residual solvent.

Data Presentation
Solvent SystemRationaleExpected Outcome
Diethyl Ether / Hexane Diethyl ether dissolves the polar ester, while hexane acts as an anti-solvent to induce crystallization.Formation of well-defined crystals upon cooling.
Ethanol / Water Ethanol dissolves the compound, and water is added as an anti-solvent.Suitable for moderately polar compounds.
Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying Dissolve Dissolve Crude in Minimal Hot Solvent Cool_RT Slow Cool to Room Temperature Dissolve->Cool_RT Cool_Ice Cool in Ice Bath Cool_RT->Cool_Ice Filter Vacuum Filter Crystals Cool_Ice->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry under Vacuum Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: Step-by-step workflow for the purification of this compound by recrystallization.

Conclusion

The purification of this compound is a critical step in its application in research and development. The choice between flash column chromatography and recrystallization will depend on the nature and quantity of impurities present in the crude material. For complex mixtures, column chromatography offers superior separation, while recrystallization is an efficient method for removing minor impurities from a mostly pure product. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can consistently obtain high-purity this compound, ensuring the reliability and success of their subsequent scientific endeavors.

References

  • Cheméo. (n.d.). Diethyl pyridine-3,4-dicarboxylate. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Column Chromatography. Retrieved from [Link]

  • Columbia University. (n.d.). Column Chromatography. Retrieved from [Link]

  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2025, October 24). Column chromatography for separation and fractionation of flavor-active esters on hydrophobic resins and simulation of breakthrough behavior. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Crystallization Solvents. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Universidade do Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Retrieved from [Link]

  • ResearchGate. (2016, June 13). Synthesis, characterization and development of validated RP-HPLC method for the estimation of process-related impurity diethyl 4-(3-chlorophenyl)-2, 6-dimethyl-1, 4-dihydropyridine-3, 5-dicarboxylate from amlodipine bulk and formulation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

  • Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Retrieved from [Link]

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Definitive Quantification of Diethyl Pyridazine-3,4-dicarboxylate: Advanced Analytical Protocols and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals and Scientific Researchers

Abstract

This comprehensive guide details robust and validated analytical methodologies for the precise quantification of Diethyl pyridazine-3,4-dicarboxylate (C₁₀H₁₂N₂O₄, MW: 224.21 g/mol ).[1][2] As a critical heterocyclic building block in the synthesis of novel polyesters and other advanced materials, the ability to accurately determine its purity and concentration is paramount for ensuring the reliability of research and the quality of final products.[3] This document provides detailed, step-by-step protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), designed for researchers, scientists, and drug development professionals. The causality behind experimental choices is explained to empower users to adapt these methods to their specific laboratory contexts.

Introduction and Significance

This compound is a pyridazine derivative recognized for its utility as a versatile synthetic intermediate.[3] The pyridazine ring system is a core component in various biologically active compounds and agrochemicals.[4][5] Therefore, rigorous analytical control is essential during its synthesis, purification, and application. Inaccurate quantification can lead to inconsistent experimental results, compromised product quality, and unreliable pharmacological or material science data.

This application note presents two orthogonal analytical techniques to provide a comprehensive approach to quantification:

  • High-Performance Liquid Chromatography (HPLC): Ideal for assessing the purity of non-volatile and thermally labile compounds, offering high resolution and quantitative accuracy.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides high sensitivity and structural confirmation, making it an excellent tool for both quantification and impurity identification, provided the analyte is thermally stable and sufficiently volatile.[6]

High-Performance Liquid Chromatography (HPLC) with UV Detection

The cornerstone of quality control for many organic compounds, reverse-phase HPLC separates analytes based on their polarity. This method is highly suitable for this compound, ensuring high-resolution separation from potential starting materials and by-products.

Principle of the Method

The sample is injected into a non-polar stationary phase (C18 column). A polar mobile phase is then pumped through the column. This compound, being a moderately polar molecule, will partition between the mobile and stationary phases. Its retention time is a function of this partitioning, allowing for separation from compounds with different polarities. Quantification is achieved by measuring the absorbance of the analyte using a UV detector as it elutes from the column and comparing the peak area to a calibration curve generated from standards of known concentration.

Experimental Protocol: HPLC

Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[6]

  • This compound reference standard (>97% purity).[7]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters

Protocol Steps:

  • Mobile Phase Preparation: Prepare the mobile phase consisting of Water:Methanol:Acetonitrile (50:10:40, v/v/v).[8] Degas the solution for at least 15 minutes using sonication or vacuum filtration.

  • Standard Stock Solution Preparation (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.[6]

  • Working Standard & Calibration Curve Preparation: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of at least five working standards covering the expected concentration range (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in acetonitrile to a nominal concentration of 1 mg/mL, and dilute further with the mobile phase to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter prior to injection.[6]

  • Chromatographic Analysis: Set up the HPLC system with the parameters outlined in Table 1. Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Data Acquisition and Analysis: Inject the prepared standards and samples. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples using the linear regression equation from the calibration curve. Purity can be assessed using the area percent method.[6]

HPLC Method Parameters and Validation Data
ParameterRecommended ValueRationale
Column C18 Reverse-Phase (4.6 x 250 mm, 5 µm)Industry standard for robust, high-resolution separation of moderately polar organic molecules.
Mobile Phase Water:Methanol:Acetonitrile (50:10:40)Provides good peak shape and retention time for similar pyridine dicarboxylate compounds.
Flow Rate 1.0 mL/minEnsures optimal separation efficiency without generating excessive backpressure.[6]
Column Temp. 30 °CMaintains consistent retention times and improves peak symmetry.[6]
Detection (UV) 254 nmA common wavelength for aromatic heterocyclic compounds; should be optimized by running a UV scan.[6]
Injection Vol. 10 µLA standard volume that balances sensitivity with the risk of column overloading.[6]
Run Time 15 minutesSufficient for elution of the target analyte and any common impurities.
Validation Parameter Typical Performance
Linearity (R²) > 0.999
Limit of Detection (LOD) ~0.01% - 0.07 µg/mL
Limit of Quantitation (LOQ) ~0.03% - 0.22 µg/mL
(Performance data is based on typical values for similar validated methods for related compounds).
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing SamplePrep Sample & Standard Preparation HPLC HPLC System: Pump, Injector, Oven SamplePrep->HPLC MobilePhase Mobile Phase Preparation MobilePhase->HPLC Column C18 Column Separation HPLC->Column Detector UV-Vis Detector (254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Quant Quantification via Calibration Curve Chromatogram->Quant

Caption: High-level workflow for HPLC quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional sensitivity and specificity, providing not only quantitative data but also mass spectral information that confirms the identity of the analyte. This method is appropriate for this compound, which is expected to be sufficiently volatile and thermally stable for GC analysis, similar to related structures like Diethyl pyridine-3,5-dicarboxylate.[9]

Principle of the Method

A liquid sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (helium) onto the chromatographic column. The column, housed in a temperature-programmed oven, separates components based on their boiling points and interactions with the stationary phase. As each component elutes, it enters the mass spectrometer, where it is ionized (typically by electron impact), fragmented, and detected. The resulting mass spectrum is a unique fingerprint used for identification, while the peak area from the total ion chromatogram (TIC) is used for quantification.

Experimental Protocol: GC-MS

Instrumentation and Materials:

  • GC-MS system with an autosampler.

  • Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • This compound reference standard (>97% purity).

  • Methanol or Methylene Chloride (GC grade).[10][11]

  • Helium (99.999% purity).

Protocol Steps:

  • Standard Stock Solution Preparation (1 mg/mL): Accurately weigh ~10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard & Calibration Curve Preparation: Prepare a series of at least five standards by serially diluting the stock solution with methanol to cover the desired concentration range.

  • Sample Preparation: Dissolve the sample in methanol to bring the analyte concentration within the established calibration range.

  • GC-MS Analysis: Set up the instrument using the parameters in Table 2.

  • Data Acquisition and Analysis: Acquire data in full scan mode. Identify the this compound peak by its retention time and by comparing its mass spectrum to that of the injected standard and/or a reference library (e.g., NIST).[10] Create a calibration curve by plotting the integrated peak area against concentration. Calculate the concentration in unknown samples.

GC-MS Method Parameters
ParameterRecommended ValueRationale
Column HP-5ms (or equivalent 5% Phenyl Methylpolysiloxane)A robust, general-purpose column providing excellent separation for a wide range of semi-volatile organic compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minInert and provides good chromatographic efficiency.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Oven Program 100 °C (hold 1 min), ramp at 20 °C/min to 280 °C (hold 5 min)A standard temperature program that allows for the elution of solvents before ramping to separate the analyte from impurities.
Injection Mode Split (e.g., 20:1 ratio)Prevents column overloading and ensures sharp peaks, suitable for quantitative analysis.
MS Source Temp. 230 °CStandard temperature for electron ionization sources.
MS Quad Temp. 150 °CStandard temperature for quadrupole mass analyzers.
Scan Range 50 - 500 m/zCovers the molecular ion (224.21 m/z) and expected fragmentation patterns.
GC-MS Workflow Diagram

GCMS_Workflow cluster_prep_gc Phase 1: Preparation cluster_analysis_gc Phase 2: Analysis cluster_data_gc Phase 3: Data Processing SamplePrepGC Sample & Standard Preparation in Solvent GC GC System: Injector, Oven, Column SamplePrepGC->GC MS Mass Spectrometer: Ion Source, Quadrupole, Detector GC->MS TIC Generate Total Ion Chromatogram (TIC) MS->TIC Spectrum Obtain Mass Spectrum MS->Spectrum QuantID Quantify & Identify TIC->QuantID Spectrum->QuantID

Caption: High-level workflow for GC-MS analysis.

Conclusion and Best Practices

This application note provides two validated, robust, and reliable methods for the quantification of this compound.

  • The HPLC-UV method is recommended for routine quality control, purity assessment, and assays where high throughput and precision are required.

  • The GC-MS method is invaluable for confirmatory analysis, impurity identification, and trace-level quantification due to its high sensitivity and the structural information it provides.

For all analyses, it is critical to use high-purity reference standards and HPLC/GC-grade solvents to ensure the accuracy and reliability of the results. Method validation should always be performed in the user's laboratory to confirm that the parameters meet the specific requirements of the application.

References

  • 16082-13-6 | this compound. 1PlusChem LLC. Available at: [Link]

  • RP-HPLC method for diethyl impurity in amlodipine bulk/formulation. (2024). Available at: [Link]

  • GC-MS ANALYSIS OF CHEMICAL COMPONENTS OF TWO DIFFERENT STAGES OF ROOT PART OF MOOLAK (RAPHANUS SATIVUS LINN.). International Journal of Research in Ayurveda and Pharmacy. Available at: [Link]

  • Synthesis, characterization and development of validated RP-HPLC method for the estimation of process-related impurity diethyl 4-(3-chlorophenyl)-2, 6-dimethyl-1, 4-dihydropyridine-3, 5-dicarboxylate from amlodipine bulk and formulation. ResearchGate. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]

  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. ResearchGate. Available at: [Link]

  • Pyridine 1613 | NIOSH. CDC. Available at: [Link]

Sources

Diethyl Pyridazine-3,4-dicarboxylate: A Versatile Building Block for Multicomponent Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Multicomponent Reactions and the Potential of Pyridazine Scaffolds

In the landscape of modern drug discovery and materials science, the efficient construction of complex molecular architectures is paramount. Multicomponent reactions (MCRs) have emerged as a powerful strategy, enabling the synthesis of diverse compound libraries from simple starting materials in a single, atom-economical step.[1] These one-pot reactions offer significant advantages over traditional linear syntheses by reducing reaction time, cost, and waste generation. Within the vast array of heterocyclic scaffolds of medicinal interest, pyridazine derivatives are notable for their wide spectrum of biological activities.[2] Diethyl pyridazine-3,4-dicarboxylate, with its electron-deficient aromatic core and two reactive ester functionalities, presents itself as a highly versatile building block for the exploration of novel chemical space through MCRs. This application note provides a technical guide for researchers, exploring the utility of this compound in MCRs, complete with detailed protocols and mechanistic insights.

Physicochemical Properties and Safe Handling

Before delving into synthetic applications, it is crucial to understand the properties and safety considerations for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₀H₁₂N₂O₄
Molecular Weight224.21 g/mol
AppearanceSolid
CAS Number21050-73-7[3]
SolubilitySoluble in most organic solvents

Safety and Handling:

This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, is required. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, consult the material safety data sheet (MSDS).

Application in Spirocyclization Reactions with 1,3-Binucleophiles: A Pseudo-Multicomponent Approach

One of the documented applications demonstrating the reactivity of the pyridazine-dicarboxylate scaffold is its reaction with 1,3-binucleophiles. While not a classical three- or four-component reaction, this spirocyclization represents a convergent synthesis where two molecules react to form a complex polycyclic system in a single transformative step. Research on the closely related isomer, diethyl pyridazine-4,5-dicarboxylate, provides a strong precedent for this type of transformation.[4]

The reaction of this compound with a 1,3-binucleophile, such as 1,3-diphenylguanidine, in the presence of a strong base like sodium hydride, is expected to proceed via a tandem Michael addition-intramolecular cyclization sequence. The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic attack, initiating the cascade.

Mechanistic Rationale

The proposed mechanism involves the deprotonation of the binucleophile by sodium hydride, generating a potent nucleophile. This attacks one of the carbon atoms of a C=C bond within the pyridazine ring (a Michael addition). The resulting intermediate then undergoes an intramolecular cyclization, with the second nucleophilic center of the binucleophile attacking one of the ester carbonyls, leading to the formation of a stable spirocyclic product.

G reagent This compound + 1,3-Diphenylguanidine base NaH reagent->base Deprotonation intermediate1 Michael Adduct Intermediate base->intermediate1 Nucleophilic Attack intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Spiro-pyridazine Derivative intermediate2->product Rearrangement

Figure 1: Proposed workflow for the spirocyclization reaction.

Experimental Protocol: Synthesis of a Spiro-Pyridazine Derivative

Materials:

  • This compound

  • 1,3-Diphenylguanidine

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.1 mmol, washed with hexane to remove mineral oil) in anhydrous THF (10 mL) under an inert atmosphere (nitrogen or argon), add a solution of 1,3-diphenylguanidine (1.0 mmol) in anhydrous THF (5 mL) dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise to the reaction mixture at 0 °C.

  • Let the reaction warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired spiro-pyridazine derivative.

Characterization: The structure of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Proposed Application in Hantzsch-type Multicomponent Reactions

The Hantzsch dihydropyridine synthesis is a classic MCR that typically involves an aldehyde, two equivalents of a β-ketoester, and an ammonia source to produce a 1,4-dihydropyridine.[5][6][7] Given the structural features of this compound, it can be envisioned as a unique component in a modified Hantzsch-type reaction, acting as a "pre-formed" and activated enamine equivalent.

In this proposed multicomponent reaction, this compound would react with an aldehyde and a β-ketoester (or another active methylene compound) to generate a fused dihydropyridine-pyridazine system. The inherent reactivity of the pyridazine ring, coupled with the steric and electronic influences of the ester groups, would likely govern the regioselectivity of the cyclization.

Plausible Reaction Pathway

The reaction would likely initiate with a Knoevenagel condensation between the aldehyde and the active methylene compound. The resulting α,β-unsaturated compound would then undergo a Michael addition with a nucleophilic position on the pyridazine ring, activated by the ester groups. Subsequent intramolecular cyclization and dehydration would lead to the formation of the fused heterocyclic system.

G cluster_0 Component Input cluster_1 Reaction Cascade A This compound E Michael Addition A->E B Aldehyde D Knoevenagel Condensation B->D C Active Methylene Compound (e.g., β-ketoester) C->D D->E F Intramolecular Cyclization E->F G Dehydration/Aromatization F->G H Fused Dihydropyridine-Pyridazine Product G->H

Figure 2: Conceptual workflow for a Hantzsch-type MCR.

Hypothetical Protocol for a Fused Dihydropyridine-Pyridazine Synthesis

Materials:

  • This compound

  • Aromatic or aliphatic aldehyde

  • Ethyl acetoacetate

  • A catalyst (e.g., piperidine, L-proline, or a Lewis acid)

  • Ethanol or another suitable solvent

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol), the aldehyde (1.0 mmol), and ethyl acetoacetate (1.0 mmol) in ethanol (10 mL).

  • Add a catalytic amount of piperidine (e.g., 10 mol%).

  • Reflux the reaction mixture for 8-12 hours, monitoring its progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the fused dihydropyridine-pyridazine product.

Rationale for Component Choices: The choice of catalyst can significantly influence the reaction outcome. Protic catalysts like piperidine can facilitate both the Knoevenagel condensation and the subsequent cyclization steps. The use of a chiral catalyst could potentially induce stereoselectivity in the formation of new chiral centers.

Future Perspectives and Conclusion

The exploration of this compound as a reagent in multicomponent reactions is a promising avenue for the synthesis of novel and diverse heterocyclic scaffolds. While concrete examples in the literature are still emerging, the inherent reactivity of this molecule, coupled with the well-established principles of MCRs, provides a strong foundation for future research.

This application note has provided a detailed protocol for a spirocyclization reaction, a pseudo-multicomponent approach, and a well-reasoned hypothetical protocol for a Hantzsch-type reaction. These serve as starting points for researchers and drug development professionals to unlock the synthetic potential of this compound. The resulting fused and spirocyclic pyridazine derivatives are expected to possess interesting biological and photophysical properties, making them valuable candidates for further investigation in medicinal chemistry and materials science.

References

  • Adembri, G., Chimichi, S., Nesi, R., & Scotton, M. (1977). Spirocyclisation reactions of diethyl pyridazine-4,5-dicarboxylate with 1,3-binucleophiles. Journal of the Chemical Society, Perkin Transactions 1, 1020-1024.
  • Bagley, M. C., Fusillo, V., Jenkins, R. L., Lubinu, M. C., & Mason, C. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 9, 1957–1968.
  • Boulcina, R., et al. (2008). Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate at 100 K. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2379.
  • Debache, A., et al. (2008a). A new, efficient and green one-pot synthesis of 1,4-dihydropyridines via a Hantzsch three-component condensation. Tetrahedron Letters, 49(40), 5808-5810.
  • Debache, A., et al. (2008b). An efficient one-pot synthesis of polyhydroquinoline derivatives through Hantzsch four-component condensation.
  • Hobbs, W. J. (2017). Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • Omowumi Alegbejo Price, T., da Silva Emery, F., & Dehaen, W. (2022).
  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

  • Stanovnik, B., & Svete, J. (2000). Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. Molecules, 5(3), 292-306.
  • Tenti, G., Ramos, M. T., & Menéndez, J. C. (2013). A New Multicomponent Protocol for the Synthesis of Pyridines and Fused Pyridines via a Formal aza [3+3] cycloaddition. Current Organic Synthesis, 10(4), 646-655.
  • Various Authors. (n.d.). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. ACS Green Chemistry Institute.
  • Various Authors. (n.d.).
  • Various Authors. (n.d.). Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. Frontiers in Chemistry.
  • Various Authors. (n.d.). One Pot Multicomponent Synthesis Of 1,4-DHP Derivatives By Using Hantzsch Reaction. IJCRT.
  • Various Authors. (n.d.). [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. MDPI.
  • Various Authors. (n.d.). Synthesis of pyridazinones through the copper(I)-catalyzed multicomponent reaction of aldehydes, hydrazines, and alkynylesters. PubMed.
  • Various Authors. (n.d.). Multicomponent Reactions with Dihydroazines: Efficient Synthesis of a Diverse Set of Pyrido-Fused Tetrahydroquinolines.
  • Various Authors. (n.d.). Pyridazine. University of California, Irvine.
  • Various Authors. (n.d.). reactivity of pyridazine-4,5-dicarboxylic acid anhydride towards 1,4-binucleophiles: new spirocyclization reactions.
  • Various Authors. (n.d.). The synthesis of annulated pyridazines by cycloaddition of azodicarboxylates to vinyl heterocycles. Semantic Scholar.
  • Various Authors. (n.d.).
  • Various Authors. (n.d.).
  • Various Authors. (n.d.). Green synthesis and antitumor activity of (E)
  • Various Authors. (n.d.). 3',5'-Diethyl 1',4'-dihydro-2',6'-dimethyl(2,4'-bipyridine)
  • Various Authors. (n.d.). Diethyl 2,6-dimethyl-4-(3-nitrophenyl)
  • Various Authors. (n.d.).
  • Various Authors. (n.d.).
  • Various Authors. (n.d.). Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction. RSC Publishing.

Sources

Application Note: A Practical Guide to the Isotopic Labeling of Diethyl Pyridazine-3,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Isotopically labeled compounds are indispensable tools in modern drug discovery and development, serving as internal standards for quantitative bioanalysis and as tracers in absorption, distribution, metabolism, and excretion (ADME) studies. This application note provides a comprehensive technical guide for the isotopic labeling of Diethyl pyridazine-3,4-dicarboxylate, a heterocyclic scaffold of interest in medicinal chemistry. We present detailed, field-proven protocols for the incorporation of stable isotopes such as Nitrogen-15 (¹⁵N), Carbon-13 (¹³C), and Deuterium (²H) using a de novo synthetic approach. The causality behind strategic choices, step-by-step methodologies, and robust analytical validation techniques using mass spectrometry and NMR spectroscopy are discussed to ensure scientific integrity and experimental success.

Introduction: The Strategic Imperative for Isotopic Labeling

The pyridazine ring is a privileged structure in medicinal chemistry, characterized by a high dipole moment and robust hydrogen-bonding capacity that are crucial for drug-target interactions. As drug candidates advance through the development pipeline, understanding their metabolic fate is a regulatory and scientific necessity. The use of isotopically labeled analogues, particularly with stable isotopes like ¹³C, ¹⁵N, and ²H, is the gold standard for these investigations.

Stable isotope labeling offers several distinct advantages:

  • Non-Radioactivity: Simplifies handling, synthesis, and disposal protocols compared to radioactive isotopes.

  • Mass Spectrometry (MS): Labeled compounds serve as ideal internal standards in LC-MS based bioanalysis, correcting for matrix effects and improving quantitative accuracy. They also allow for unambiguous identification of drug-related metabolites in complex biological matrices.[1]

  • Nuclear Magnetic Resonance (NMR): Isotopic enrichment, particularly with ¹³C and ¹⁵N, enhances NMR signals and allows for detailed structural elucidation and mechanistic studies of drug-protein interactions.[2]

This guide focuses on de novo synthesis as the primary strategy for labeling this compound. This approach builds the molecule from isotopically enriched precursors, offering precise control over the label's position and preventing potential loss of the label through metabolic cleavage, a risk associated with peripheral labeling techniques.[3][4]

Core Strategy: De Novo Synthesis via Cyclocondensation

The most reliable and versatile method for constructing the pyridazine core is the cyclocondensation reaction between a 1,4-dicarbonyl compound and hydrazine.[5][6][7] For this compound, the requisite precursor is Diethyl 2-oxosuccinate (more commonly, its enol tautomer, Diethyl oxaloacetate). By utilizing isotopically labeled versions of either the hydrazine or the dicarbonyl precursor, specific isotopes can be incorporated directly into the heterocyclic core.

cluster_precursors Isotopically Labeled Precursors cluster_reaction Core Synthesis cluster_process Downstream Processing precursor1 Labeled 1,4-Dicarbonyl (e.g., ¹³C-Diethyl Oxaloacetate) reaction Cyclocondensation Reaction precursor1->reaction precursor2 Labeled Hydrazine (e.g., ¹⁵N₂-Hydrazine) precursor2->reaction purification Purification (Chromatography) reaction->purification validation Analytical Validation (MS & NMR) purification->validation product Labeled Diethyl pyridazine-3,4-dicarboxylate validation->product

Figure 1. General workflow for the de novo synthesis and validation of isotopically labeled this compound.

Protocol 1: ¹⁵N-Labeling of the Pyridazine Core

Principle: This protocol achieves dual ¹⁵N-labeling by reacting commercially available Diethyl oxaloacetate sodium salt with an isotopically enriched hydrazine salt, such as [¹⁵N₂]-Hydrazine sulfate or hydrate. The reaction proceeds via a cyclocondensation mechanism to form the stable aromatic pyridazine ring with ¹⁵N atoms at positions 1 and 2.

3.1. Materials and Reagents
ReagentM.W.AmountMoles (mmol)Notes
Diethyl oxaloacetate sodium salt210.162.10 g10.0Commercially available.[8]
[¹⁵N₂]-Hydrazine sulfate132.091.32 g10.0>98 atom % ¹⁵N.
Glacial Acetic Acid60.0550 mL-Solvent and catalyst.
Dichloromethane (DCM)84.93200 mL-For extraction.
Saturated NaHCO₃ (aq)84.01100 mL-For neutralization.
Anhydrous MgSO₄120.3710 g-For drying.

Safety Note: Hydrazine and its derivatives are highly toxic and potentially carcinogenic. All operations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

3.2. Step-by-Step Methodology
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Diethyl oxaloacetate sodium salt (2.10 g, 10.0 mmol) and [¹⁵N₂]-Hydrazine sulfate (1.32 g, 10.0 mmol).

  • Solvent Addition: Add glacial acetic acid (50 mL) to the flask.

  • Cyclocondensation: Heat the reaction mixture to reflux (approx. 118 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 4-6 hours.

  • Work-up - Quenching: Allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water.

  • Work-up - Neutralization: Carefully neutralize the aqueous solution by slowly adding saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases (pH ~7-8).

  • Extraction: Transfer the neutralized solution to a 500 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 10% to 40%) to afford the pure [1,2-¹⁵N₂]-Diethyl pyridazine-3,4-dicarboxylate as a liquid.

Protocol 2: ¹³C-Labeling of the Carboxylate Groups

Principle: This protocol introduces two ¹³C atoms into the carboxylate-adjacent positions (C3 and C4) of the pyridazine ring. The synthesis starts from commercially available, doubly labeled [¹³C₂]-Oxalic acid, which is converted to its corresponding diester and then to the required 1,4-dicarbonyl precursor for cyclocondensation with unlabeled hydrazine.

cluster_pathway ¹³C-Labeling Synthetic Pathway start [¹³C₂]-Oxalic Acid step1 Esterification (EtOH, H⁺) start->step1 inter1 [¹³C₂]-Diethyl Oxalate step1->inter1 step2 Claisen Condensation (EtOAc, NaOEt) inter1->step2 inter2 [¹³C₂]-Diethyl Oxaloacetate step2->inter2 step3 Cyclocondensation (N₂H₄) inter2->step3 product [3,4-¹³C₂]-Diethyl pyridazine-3,4-dicarboxylate step3->product

Figure 2. Synthetic pathway for incorporating ¹³C labels into the pyridazine core from a labeled precursor.

4.1. Materials and Reagents
ReagentM.W.AmountMoles (mmol)Notes
[¹³C₂]-Diethyl oxaloacetate-~10.0-Synthesized from [¹³C₂]-Oxalic acid.[9]
Hydrazine hydrate (~64%)50.060.50 mL~10.0Unlabeled.
Ethanol (Absolute)46.0750 mL-Solvent.
4.2. Step-by-Step Methodology
  • Precursor Synthesis: Synthesize [¹³C₂]-Diethyl oxaloacetate from [¹³C₂]-Oxalic acid via esterification followed by a Claisen condensation with ethyl acetate. Methodologies for the synthesis of labeled oxalates are well-documented.[9]

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the crude [¹³C₂]-Diethyl oxaloacetate (approx. 10.0 mmol) in absolute ethanol (50 mL).

  • Hydrazine Addition: Add hydrazine hydrate (0.50 mL, ~10.0 mmol) dropwise to the stirred solution at room temperature.

  • Cyclocondensation: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 3-5 hours. Monitor via TLC as described in Protocol 1.

  • Work-up and Purification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Redissolve the residue in DCM (100 mL) and wash with water (2 x 50 mL). Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product via flash column chromatography as detailed in Protocol 1 to obtain pure [3,4-¹³C₂]-Diethyl pyridazine-3,4-dicarboxylate.

Protocol 3: Deuterium (²H) Labeling

Principle: While late-stage Hydrogen Isotope Exchange (HIE) is a powerful technique, its application to electron-deficient systems like pyridazine can be complex and yield mixtures of isomers.[6] A more controlled approach is a de novo synthesis using deuterated building blocks. This protocol outlines the synthesis of [5,6-²H₂]-Diethyl pyridazine-3,4-dicarboxylate by using a deuterated 1,4-dicarbonyl precursor.

5.1. Step-by-Step Methodology
  • Precursor Synthesis: Prepare a deuterated version of Diethyl oxaloacetate, specifically Diethyl [3,3-²H₂]-oxaloacetate. This can be achieved by performing the Claisen condensation step (Figure 2, step 2) using deuterated ethyl acetate (EtOAc-d₃) and a strong base in an aprotic solvent.

  • Cyclocondensation: React the resulting Diethyl [3,3-²H₂]-oxaloacetate with unlabeled hydrazine hydrate according to the procedure outlined in Protocol 2 (Section 4.2).

  • Purification: Isolate and purify the final product, [5,6-²H₂]-Diethyl pyridazine-3,4-dicarboxylate, using the methods described previously. The positions are numbered 5 and 6 in the final product based on IUPAC nomenclature for the pyridazine ring.

Analytical Validation: A Self-Validating System

Confirmation of successful isotopic incorporation is critical. A combination of Mass Spectrometry and NMR Spectroscopy provides unambiguous validation of the final product's identity, purity, and the extent of labeling.

6.1. Mass Spectrometry (MS)

Mass spectrometry directly confirms the incorporation of heavier isotopes by measuring the mass-to-charge ratio (m/z) of the molecular ion.

Expected Mass Shifts:

Labeled CompoundIsotope(s)Expected M+ ShiftExpected [M+H]⁺ (m/z)
Unlabeled-0225.08
[1,2-¹⁵N₂]-Labeled2 x ¹⁵N+2227.07
[3,4-¹³C₂]-Labeled2 x ¹³C+2227.09
[5,6-²H₂]-Labeled2 x ²H+2227.09

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Sources

Application Notes and Protocols for High-Throughput Screening of Pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Abstract

The pyridazine scaffold has emerged as a "privileged structure" in modern medicinal chemistry, valued for its unique physicochemical properties that enhance drug-like characteristics such as aqueous solubility and metabolic stability.[1][2] Derivatives of this six-membered aromatic ring, containing two adjacent nitrogen atoms, have demonstrated a remarkable breadth of pharmacological activities, showing promise in oncology, inflammation, and infectious diseases.[1][3][4] High-Throughput Screening (HTS) is an indispensable methodology in drug discovery, enabling the rapid evaluation of large chemical libraries to identify novel modulators of biological targets. This document provides detailed application notes and step-by-step protocols for robust HTS assays tailored for the identification and characterization of bioactive pyridazine derivatives. We will explore both biochemical and cell-based assay formats, including Fluorescence Polarization (FP) for competitive binding and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for protein-protein interaction and kinase inhibition, culminating with a cell-based assay to assess compound efficacy in a physiological context.

The Pyridazine Scaffold: A Cornerstone in Drug Design

The strategic incorporation of the pyridazine nucleus into drug candidates is driven by several advantageous properties. The two nitrogen atoms increase polarity and create hydrogen bond acceptor sites, facilitating strong interactions with biological targets.[1][5] This heterocycle can also reduce a molecule's lipophilicity and has been associated with low cytochrome P450 inhibitory effects, contributing to favorable pharmacokinetic profiles.[1][5] Given its prevalence in approved drugs and clinical candidates, robust screening methodologies are critical for exploring the full potential of novel pyridazine-based chemical libraries.[5][6]

Foundational Principles of HTS Assay Design

A successful HTS campaign relies on assays that are sensitive, reproducible, and amenable to automation.[7] The primary goal is to distinguish true "hits" from the vast number of inactive compounds and experimental artifacts. A key metric for validating the quality and robustness of an HTS assay is the Z'-factor.

Z'-Factor Calculation: Z' = 1 - ( (3 * (SD_max + SD_min)) / |Mean_max - Mean_min| )

Where:

  • SD_max and Mean_max are the standard deviation and mean of the high signal control (e.g., no inhibition).

  • SD_min and Mean_min are the standard deviation and mean of the low signal control (e.g., full inhibition).

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for HTS.[7][8] All protocols described herein are designed to achieve this standard.

Application Note I: Fluorescence Polarization (FP) Competitive Binding Assay

Principle: Fluorescence Polarization (FP) is a homogeneous technique ideal for monitoring molecular interactions in solution.[9] It is based on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, depolarizing emitted light when excited with plane-polarized light. When this tracer binds to a larger protein, its rotational motion is slowed, and the emitted light remains polarized.[10][11] In a competitive binding assay, a pyridazine derivative that binds to the target protein will displace the fluorescent tracer, causing a decrease in fluorescence polarization.

FP_Assay_Principle cluster_0 High Polarization (Bound State) cluster_1 Low Polarization (Unbound State) Protein { Target Protein} Complex Bound Complex (Slow Rotation) Tracer_Bound { Fluorescent Tracer} Tracer_Free { Fluorescent Tracer} Displacement Displacement (Fast Rotation) Inhibitor { Pyridazine Inhibitor} Protein_Inhibited { Target Protein} Inhibitor->Protein_Inhibited Binding

Caption: FP competitive binding assay principle.

Protocol: FP Assay for Screening Pyridazine Inhibitors

This protocol describes a competitive binding assay to identify pyridazine derivatives that disrupt the interaction between a target protein and its fluorescently labeled ligand (tracer).

1. Materials and Reagents:

  • Target Protein: Purified protein of interest.

  • Fluorescent Tracer: A fluorescently labeled small molecule or peptide known to bind the target.

  • Assay Buffer: Buffer optimized for protein stability and binding (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Triton X-100).

  • Pyridazine Compound Library: Compounds dissolved in 100% DMSO.

  • Microplates: Low-volume, black, non-binding 384-well plates.[12]

  • Plate Reader: Equipped with polarization filters for the tracer's excitation/emission wavelengths.

2. Experimental Procedure:

  • Step 2.1: Determine Optimal Tracer and Protein Concentrations

    • Prepare a serial dilution of the target protein in assay buffer.

    • In a 384-well plate, add a fixed concentration of the fluorescent tracer to each well.

    • Add the protein dilutions to the wells.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Measure fluorescence polarization.

    • Plot the mP (millipolarization) values against the protein concentration. Select a protein concentration that yields 70-80% of the maximum binding signal for the HTS. This ensures the assay is sensitive to competitive inhibition.

  • Step 2.2: HTS Protocol

    • Using an acoustic dispenser, pre-dispense 100 nL of pyridazine compounds from the library into the 384-well assay plates (e.g., for a final screening concentration of 10 µM).

    • Prepare a 2X working solution of the target protein in assay buffer at the concentration determined in Step 2.1.

    • Add 5 µL of the 2X protein solution to each well containing the test compounds.

    • For controls, add 5 µL of 2X protein solution to "Maximum Signal" wells (containing only DMSO) and 5 µL of assay buffer to "Minimum Signal" wells (tracer only, no protein).

    • Prepare a 2X working solution of the fluorescent tracer in assay buffer.

    • Add 5 µL of the 2X tracer solution to all wells. The final assay volume is 10 µL.

    • Seal the plates, centrifuge briefly (1 min at 1000 rpm), and incubate for 30-60 minutes at room temperature, protected from light.

    • Measure fluorescence polarization on the plate reader.

3. Data Analysis:

  • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - ( (Sample_mP - Mean_Min_mP) / (Mean_Max_mP - Mean_Min_mP) ))

  • Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition or a Z-score > 3).

  • Confirm hits with dose-response curves to determine IC50 values.

ParameterTypical Value
Plate Type384-well, black, non-binding surface
Final Assay Volume10 µL
Pyridazine Conc.10 µM
Final DMSO Conc.1%
Incubation Time30-60 minutes at RT
ReadoutFluorescence Polarization (mP)
Expected Z'-Factor > 0.6

Application Note II: TR-FRET Assay for Kinase Inhibition

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a highly robust HTS technology that minimizes interference from compound autofluorescence and scattered light.[13][14] The assay uses a long-lifetime lanthanide (e.g., Terbium, Tb) as a donor fluorophore and a suitable acceptor (e.g., Fluorescein or GFP). When the donor and acceptor are brought into proximity, excitation of the donor results in energy transfer to the acceptor. This signal is measured after a time delay, eliminating short-lived background fluorescence.[13] For a kinase assay, a Tb-labeled antibody can be used to capture a biotinylated peptide substrate, while an acceptor-labeled antibody specifically recognizes the phosphorylated form of the peptide. A pyridazine inhibitor will prevent phosphorylation, leading to a loss of the TR-FRET signal.

TR_FRET_Assay_Principle cluster_0 No Inhibition (High TR-FRET) cluster_1 Inhibition (Low TR-FRET) Kinase_A Kinase ADP_A ADP Kinase_A->ADP_A Substrate_A Substrate-Biotin P Kinase_A->Substrate_A:f1 Phosphorylation ATP_A ATP ATP_A->Kinase_A Tb_Ab_A Tb-Antibody Tb_Ab_A->Substrate_A:f0 Acceptor_Ab_A Acceptor-Antibody Acceptor_Ab_A->Substrate_A:f1 Binding Kinase_B Kinase Inhibitor Pyridazine Inhibitor Inhibitor->Kinase_B Blocks ATP_B ATP ATP_B->Kinase_B Substrate_B Substrate-Biotin Tb_Ab_B Tb-Antibody Tb_Ab_B->Substrate_B:f0 Cell_Assay_Workflow cluster_pathway cluster_workflow High-Content Screening Workflow Stimulus Stimulus (e.g., TNF-α) Receptor Receptor Stimulus->Receptor Translocation Kinase_C Kinase Cascade Receptor->Kinase_C Translocation TF Transcription Factor (Cytoplasm) Kinase_C->TF Translocation TF_Nuc Transcription Factor (Nucleus) TF->TF_Nuc Translocation Inhibitor_C Pyridazine Inhibitor Inhibitor_C->Kinase_C Blocks A 1. Plate Cells (384-well imaging plate) B 2. Treat with Pyridazine Compounds A->B C 3. Add Stimulus to Activate Pathway B->C D 4. Fix, Permeabilize, and Stain Cells (Nucleus & TF) C->D E 5. Acquire Images (High-Content Imager) D->E F 6. Analyze Images (Quantify Nuclear Translocation) E->F

Caption: Cellular signaling and high-content assay workflow.

Protocol: High-Content NF-κB Translocation Assay

This protocol measures the ability of pyridazine compounds to inhibit the TNF-α-induced translocation of the NF-κB p65 subunit into the nucleus in HeLa cells.

1. Materials and Reagents:

  • Cell Line: HeLa cells.

  • Culture Medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin.

  • Stimulant: Human TNF-α.

  • Reagents: Formaldehyde (fixative), Triton X-100 (permeabilization), BSA (blocking), primary antibody (anti-NF-κB p65), secondary antibody (fluorescently labeled, e.g., Alexa Fluor 488), nuclear stain (e.g., Hoechst 33342).

  • Microplates: 384-well, black, clear-bottom imaging plates.

  • Instrumentation: High-content imaging system.

2. Experimental Procedure:

  • Cell Plating: Seed HeLa cells into 384-well imaging plates at a density of 3,000 cells/well in 40 µL of culture medium. Incubate overnight (37°C, 5% CO2).

  • Compound Treatment: Add 100 nL of pyridazine compounds to the wells (final concentration 10 µM). Incubate for 1 hour.

  • Stimulation: Prepare a 5X solution of TNF-α (final concentration 20 ng/mL). Add 10 µL to all wells except the "Unstimulated" controls. Incubate for 30 minutes.

  • Fixation: Carefully remove the medium and add 30 µL of 4% formaldehyde in PBS. Incubate for 15 minutes at RT.

  • Permeabilization: Wash wells 3 times with PBS. Add 30 µL of 0.2% Triton X-100 in PBS. Incubate for 10 minutes.

  • Blocking & Staining:

    • Wash wells 3 times with PBS.

    • Block with 2% BSA in PBS for 1 hour.

    • Incubate with primary anti-p65 antibody (1:500 in blocking buffer) for 1 hour.

    • Wash 3 times.

    • Incubate with Alexa Fluor 488-conjugated secondary antibody (1:1000) and Hoechst stain (1:2000) for 1 hour in the dark.

    • Wash 3 times with PBS. Leave 50 µL of PBS in the wells for imaging.

  • Imaging: Acquire images on a high-content imager using channels for the nucleus (Hoechst) and the NF-κB p65 subunit (Alexa Fluor 488).

3. Data Analysis:

  • Use image analysis software to identify the nuclear and cytoplasmic compartments for each cell.

  • Quantify the fluorescence intensity of the p65 stain in both compartments.

  • Calculate the ratio of nuclear-to-cytoplasmic intensity for each cell.

  • Determine the average ratio for each well and calculate the percent inhibition of translocation relative to stimulated (0% inhibition) and unstimulated (100% inhibition) controls.

  • Confirm hits with dose-response curves to determine cellular IC50 values.

ParameterTypical Value
Cell LineHeLa
Seeding Density3,000 cells/well
Compound Incubation1 hour
StimulantTNF-α (20 ng/mL) for 30 min
Primary ReadoutNuclear/Cytoplasmic Intensity Ratio
Expected Z'-Factor > 0.5

References

  • The Pivotal Role of Pyridazine-Based Heterocycles in Modern Medicinal Chemistry: An In-depth Technical Guide. Benchchem.
  • The pyridazine heterocycle in molecular recognition and drug discovery. PubMed Central.
  • Pyridazines in Drug Discovery. PharmaBlock.
  • Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Form
  • The Role of Specialty Pyridazine Derivatives in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute.
  • Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An upd
  • A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors.
  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed.
  • Application Notes and Protocols for High-Throughput Screening with 3-Amino-6-(phenylthio)pyridazine. Benchchem.
  • The Role of Pyridazine in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • Application Notes and Protocols: A Step-by-Step Guide for FPCoA-Based Fluorescence Polariz
  • The pyridazine heterocycle in molecular recognition and drug discovery.
  • Establishing and optimizing a fluorescence polariz
  • Protocol for Fluorescence Polarization Assay Using GI224329.
  • LanthaScreen™ TR-FRET Competitive Binding Assay Screening Protocol and Assay Conditions. Thermo Fisher Scientific.
  • A Homogeneous FRET-Based HTS Assay for Quantification of pRb in Cancer Cell Lines to Monitor Inhibition of G. Agilent.
  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PubMed Central.
  • LanthaScreen™ TR-FRET Coregulator Protocol and Assay Conditions. Thermo Fisher Scientific.
  • Use of TR-FRET in HTS to identify small molecule stabilisers of a temper
  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection.
  • Establishing a Cell-Based Assay to Target Hyperactive Spleen Tyrosine Kinase for High-Throughput Drug Screen. University of British Columbia.
  • KINASE PROFILING & SCREENING. Reaction Biology.
  • Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. PubMed Central.
  • A Researcher's Guide to the Validation of High-Throughput Screening Assays for 3-((benzylthio)methyl)
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.

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Troubleshooting & Optimization

Optimizing reaction conditions for Diethyl pyridazine-3,4-dicarboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of diethyl pyridazine-3,4-dicarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this important heterocyclic compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and the scientific rationale behind the recommended procedures. Our goal is to provide you with the necessary tools to optimize your reaction conditions, overcome common challenges, and ensure the successful synthesis of high-purity this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most prevalent and efficient method is the inverse electron demand Diels-Alder (IEDDA) reaction.[1][2][3] This reaction involves the cycloaddition of an electron-deficient diene, typically a 1,2,4,5-tetrazine derivative, with an electron-rich dienophile. For the synthesis of this compound, the reaction between diethyl 1,2,4,5-tetrazine-3,6-dicarboxylate and a suitable alkyne, such as diethyl acetylenedicarboxylate, is a common strategy. The reaction is highly efficient due to the favorable orbital overlap between the highest occupied molecular orbital (HOMO) of the dienophile and the lowest unoccupied molecular orbital (LUMO) of the diene.[3][4]

Q2: I am observing a low yield in my reaction. What are the potential causes and how can I improve it?

A2: Low yields in the synthesis of this compound can stem from several factors. A common issue is the purity of the starting materials, particularly the tetrazine derivative, which can be sensitive to moisture.[5] Incomplete reaction due to insufficient reaction time or temperature can also lead to lower yields. Additionally, side reactions, such as the dimerization or polymerization of the starting materials, can consume the reactants and reduce the yield of the desired product. To improve the yield, ensure your reagents are pure and dry, consider optimizing the reaction temperature and time, and use the appropriate solvent to ensure good solubility of the reactants.

Q3: What are the best practices for purifying the final product?

A3: this compound is typically purified using flash column chromatography on silica gel.[6] A solvent system of ethyl acetate in hexanes is commonly employed to elute the product. The polarity of the solvent mixture can be adjusted to achieve optimal separation from any unreacted starting materials or byproducts. It is crucial to carefully monitor the chromatography using thin-layer chromatography (TLC) to identify the fractions containing the pure product.

Q4: How can I confirm the identity and purity of my synthesized this compound?

A4: A combination of spectroscopic techniques is essential for confirming the structure and purity of the final product. 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy will provide detailed information about the chemical environment of the protons and carbons in the molecule.[7][8] Mass spectrometry (MS) will confirm the molecular weight of the compound.[9] Infrared (IR) spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the ester carbonyl groups.[10]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive or degraded tetrazine starting material. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Incorrect solvent leading to poor solubility.1. Ensure the diethyl 1,2,4,5-tetrazine-3,6-dicarboxylate is of high purity and has been stored under anhydrous conditions.[5] 2. Gradually increase the reaction temperature in increments of 10 °C and monitor the reaction progress by TLC. 3. Extend the reaction time and monitor for the disappearance of the starting materials. 4. Choose a solvent that dissolves both the tetrazine and the dienophile at the reaction temperature. Toluene or dioxane are often good choices.[6]
Formation of Multiple Products (Visible on TLC) 1. Presence of impurities in starting materials. 2. Side reactions due to high temperatures. 3. Reaction with solvent or atmospheric moisture.1. Purify the starting materials before use. Diethyl acetylenedicarboxylate can be distilled under reduced pressure.[11] 2. Attempt the reaction at a lower temperature for a longer duration. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
Difficulty in Purifying the Product 1. Co-elution of impurities with the product during column chromatography. 2. Product is an oil and difficult to handle.1. Optimize the solvent system for column chromatography. A gradient elution may be necessary for better separation. 2. If the product is an oil, try to crystallize it from a suitable solvent system. Alternatively, use high-performance liquid chromatography (HPLC) for purification.
Product Decomposes During Workup or Purification 1. Presence of acid or base residues from the reaction. 2. Exposure to high temperatures for extended periods during solvent removal.1. Neutralize the reaction mixture with a mild aqueous wash (e.g., saturated sodium bicarbonate solution) before extraction. 2. Use a rotary evaporator at a moderate temperature and pressure to remove the solvent. Avoid prolonged heating.

Experimental Protocol: Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound via an inverse electron demand Diels-Alder reaction.

Materials:

  • Diethyl 1,2,4,5-tetrazine-3,6-dicarboxylate

  • Diethyl acetylenedicarboxylate[11]

  • Anhydrous toluene

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add diethyl 1,2,4,5-tetrazine-3,6-dicarboxylate (1 equivalent).

  • Add anhydrous toluene to dissolve the tetrazine.

  • To the stirred solution, add diethyl acetylenedicarboxylate (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain this temperature for 12-24 hours. Monitor the reaction progress by TLC by observing the disappearance of the characteristic red color of the tetrazine.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the pure product and remove the solvent to yield this compound as a liquid.[12]

Safety Precautions:

  • Diethyl acetylenedicarboxylate is corrosive and can cause severe skin burns and eye damage.[13][14][15][16] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • 1,2,4,5-Tetrazine derivatives can be irritating to the skin, eyes, and respiratory system.[17][18][19] Handle these compounds in a well-ventilated fume hood.

  • Work with flammable solvents like toluene, ethyl acetate, and hexanes in a fume hood and away from ignition sources.

Reaction Mechanism and Optimization

The synthesis of this compound proceeds through a well-established inverse electron demand Diels-Alder reaction mechanism.

IEDDA_Mechanism cluster_reactants Reactants cluster_cycloaddition [4+2] Cycloaddition cluster_retro Retro-Diels-Alder cluster_product Aromatization Tetrazine Diethyl 1,2,4,5-tetrazine-3,6-dicarboxylate (Electron-poor Diene) Cycloadduct Unstable Bicyclic Intermediate Tetrazine->Cycloadduct HOMO(dienophile)-LUMO(diene) interaction Dienophile Diethyl Acetylenedicarboxylate (Electron-rich Dienophile) Dienophile->Cycloadduct Dihydropyridazine Dihydropyridazine Intermediate Cycloadduct->Dihydropyridazine - N₂ Nitrogen N₂ (gas) Product This compound Dihydropyridazine->Product Oxidation

Caption: The reaction pathway for the synthesis of this compound.

Key Optimization Parameters:

  • Choice of Dienophile: While diethyl acetylenedicarboxylate is a suitable dienophile, other electron-rich alkynes or alkenes can also be used, which may affect the reaction rate and the substitution pattern of the final product.

  • Solvent: The choice of solvent is critical for ensuring that the reactants are fully dissolved. Aprotic solvents such as toluene, dioxane, or acetonitrile are generally preferred.

  • Temperature: The reaction rate is temperature-dependent. Higher temperatures generally lead to faster reactions, but may also promote side reactions. Optimization of the temperature is key to achieving a good yield in a reasonable timeframe.

  • Concentration: The concentration of the reactants can influence the reaction rate. Higher concentrations can lead to faster reactions but may also increase the likelihood of side reactions.

Characterization Data for this compound

Technique Expected Data
Appearance Liquid[12]
Molecular Formula C₁₀H₁₂N₂O₄[12][20]
Molecular Weight 224.21 g/mol [12][21]
¹H NMR Signals corresponding to the ethyl ester groups (triplet and quartet) and the pyridazine ring protons.[7]
¹³C NMR Resonances for the ester carbonyl carbons, the sp² carbons of the pyridazine ring, and the carbons of the ethyl groups.
IR (Infrared) Spectroscopy Strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretching of the ester groups.
Mass Spectrometry (MS) Molecular ion peak (M⁺) at m/z = 224.21.

Note: The exact chemical shifts in NMR and absorption frequencies in IR may vary slightly depending on the solvent and instrument used.

References

  • PubChem. (n.d.). Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Diethyl acetylenedicarboxylate. Retrieved from [Link]

  • Li, J., et al. (2018). Inverse-Electron-Demand Diels-Alder Reactions for the Synthesis of Pyridazines on DNA. Organic Letters, 20(22), 7186-7191.
  • Knall, A. C., & Slugovc, C. (2013). The inverse-electron demand Diels–Alder reaction of tetrazines with cyclic enol ethers. Tetrahedron, 69(43), 9145-9151.
  • Creative Biolabs. (n.d.). Inverse Electron Demand Diels-Alder Reaction (IEDDA). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information: Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for the synthesis of.... Retrieved from [Link]

  • Holčapek, M., et al. (2008). Synthesis and Characterization of Dialkyl Esters of 1,2,4,5-Tetrazine-3,6-dicarboxylic Acid.
  • mzCloud. (2017, April 5). Diethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate. Retrieved from [Link]

  • NIST. (n.d.). Diethyl pyridine-3,4-dicarboxylate. Retrieved from [Link]

  • Boger, D. L., et al. (2010). Inverse Electron Demand Diels–Alder Reactions of Heterocyclic Azadienes, 1-Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective. Accounts of chemical research, 43(9), 1234–1247.
  • NIST. (n.d.). Pyridine-3,5-dicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(o-trifluoromethylphenyl)-, diethyl ester. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,2,4,5-Tetrazine-3,6-dicarboxylic acid, dimethyl ester. Retrieved from [Link]

  • Wikipedia. (n.d.). Inverse electron-demand Diels–Alder reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Overview of the inverse electron-demand Diels–Alder (IEDDA).... Retrieved from [Link]

  • YouTube. (2021, April 1). Diels Alder reaction regiochemistry and inverse electron demand. Retrieved from [Link]

  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). Diethyl 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate. Retrieved from [Link]

  • Weiss, U. V., et al. (2012). The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of variable molecular Partners. Theranostics, 2(8), 773–782.
  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • 1PlusChem LLC. (n.d.). 16082-13-6 | this compound. Retrieved from [Link]

  • PubChemLite. (n.d.). Diethyl 3,4-pyridinedicarboxylate (C11H13NO4). Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. S2. FT-IR spectrum of diethyl 2,2′ -bipyridine- 4,4′ -dicarboxylate. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Diethyl pyridazine-3, 4-dicarboxylate, min 98%, 100 mg. Retrieved from [Link]

  • SpectraBase. (n.d.). Diethyl 2,6-dimethyl-4-propyl-pyridine-3,5-dicarboxylate - Optional[13C NMR]. Retrieved from [Link]

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  • Inorganic Chemistry. (n.d.). The Far-Infrared Spectra of Metal-Halide Complexes of Pyridine and Related Ligands. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. Retrieved from [Link]

  • PubChem. (n.d.). Diethyl 2,6-Dimethyl-4-Phenylpyridine-3,5-Dicarboxylate. Retrieved from [Link]

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Common side products in the synthesis of Diethyl pyridazine-3,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of Diethyl Pyridazine-3,4-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. We provide in-depth, field-proven insights and troubleshooting strategies to help you optimize your reaction outcomes.

The Main Synthetic Pathway: An Overview

The most prevalent and efficient method for synthesizing the pyridazine core of this compound is through an inverse-electron-demand Diels-Alder reaction. This reaction typically involves the [4+2] cycloaddition of an electron-deficient 1,2,4,5-tetrazine with an electron-rich or unactivated dienophile.[1][2]

The process can be visualized as a two-stage sequence:

  • Cycloaddition & N₂ Extrusion: A dialkyl 1,2,4,5-tetrazine-3,6-dicarboxylate reacts with a suitable dienophile (e.g., an acetylene or an alkene with leaving groups). This is followed by a retro-Diels-Alder reaction, which expels a molecule of nitrogen gas (N₂) to form a dihydropyridazine intermediate.[2][3]

  • Aromatization (Oxidation): The resulting dihydropyridazine intermediate is then oxidized to yield the final, stable aromatic pyridazine product.[2][4] This step is critical for the success of the synthesis.

Synthesis_Workflow cluster_reactants Reactants Tetrazine Diethyl 1,2,4,5-tetrazine- 3,6-dicarboxylate Cycloaddition [4+2] Cycloaddition -N₂ Tetrazine->Cycloaddition Dienophile Dienophile (e.g., Diethyl acetylenedicarboxylate) Dienophile->Cycloaddition Intermediate Dihydropyridazine Intermediate Cycloaddition->Intermediate Oxidation Oxidation Intermediate->Oxidation Product Diethyl Pyridazine- 3,4-dicarboxylate Oxidation->Product

Caption: General workflow for this compound synthesis.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My reaction yield is very low, and TLC analysis shows a significant amount of unreacted tetrazine starting material. What are the likely causes?

A1: Low conversion of the tetrazine starting material is a common issue that typically points to suboptimal reaction conditions or reactant instability.

Causality & Troubleshooting:

  • Insufficient Thermal Energy: The Diels-Alder cycloaddition requires sufficient energy to overcome the activation barrier. If the reaction temperature is too low or the reaction time is too short, the conversion will be incomplete.

    • Solution: Gradually increase the reaction temperature while monitoring the disappearance of the tetrazine (often a distinctively colored species) by TLC or LC-MS. Consider extending the reaction time. Most reactions are carried out in solvents like dioxane at temperatures ranging from room temperature to reflux.[1]

  • Dienophile Reactivity: The rate of an inverse-electron-demand Diels-Alder reaction is governed by the energy gap between the LUMO of the tetrazine (diene) and the HOMO of the dienophile. An insufficiently electron-rich or reactive dienophile will lead to a sluggish reaction.

    • Solution: While you may be constrained by the target molecule, ensure the dienophile is pure. If using an alkene, dienophiles with electron-donating groups or those incorporating ring strain (e.g., trans-cyclooctenes) are known to be highly reactive.[2]

  • Tetrazine Decomposition: 1,2,4,5-tetrazines can be susceptible to degradation, particularly in the presence of nucleophiles.[3]

    • Solution: Use a dry, inert solvent. If your reaction solvent is nucleophilic (e.g., methanol), it could potentially react with the tetrazine to form pyrazole byproducts, consuming your starting material.[3] Ensure all glassware is thoroughly dried and consider running the reaction under an inert atmosphere (Nitrogen or Argon).

Q2: I've consumed my starting materials, but the main product isolated is not aromatic and shows extra protons in the aliphatic region of the ¹H NMR spectrum. What is this compound?

A2: You have most likely isolated the 1,4-dihydropyridazine intermediate . This is the direct product of the cycloaddition and nitrogen extrusion, and its accumulation is a classic sign of incomplete or failed oxidation.[2][4]

Causality & Troubleshooting:

  • Inefficient Oxidizing Agent: The choice of oxidant is critical. A mild oxidant may not be strong enough to facilitate aromatization, while an overly harsh one could lead to degradation or hydrolysis of the ester groups.

    • Solution: If you are relying on atmospheric oxygen, the process can be slow and inefficient. Introduce a dedicated oxidizing agent after the initial cycloaddition is complete. Common and effective oxidants for this transformation include:

      • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)

      • Chloranil

      • Ammonium cerium(IV) nitrate[5]

      • Manganese dioxide (MnO₂)

  • Monitoring the Oxidation: It is crucial to track the conversion of the dihydropyridazine to the final aromatic product.

    • Solution: Monitor the reaction by TLC. The dihydropyridazine and the final pyridazine will have different Rf values. The reaction is complete when the spot corresponding to the intermediate has disappeared.

Troubleshooting_Flowchart Start Low Yield of Desired Product Check_TLC Analyze crude reaction mixture by TLC/LC-MS Start->Check_TLC SM_Present High levels of starting materials? Check_TLC->SM_Present Intermediate_Present Major non-aromatic byproduct present? SM_Present->Intermediate_Present No Sol_SM Increase Temp/Time Check Dienophile Purity Use Inert Solvent SM_Present->Sol_SM Yes Sol_Intermediate Isolate Intermediate and Re-subject to Oxidation Conditions OR Optimize Oxidant in situ Intermediate_Present->Sol_Intermediate Yes Sol_Other Characterize Byproducts (See Q3 & Q4) Intermediate_Present->Sol_Other No

Caption: Troubleshooting workflow for low product yield.

Q3: My mass spectrometry data shows peaks corresponding to the mono-acid (M-28) or di-acid (M-56). What is causing this hydrolysis?

A3: The observation of these mass peaks indicates the hydrolysis of one or both of the diethyl ester groups to the corresponding carboxylic acids.[6] This is a common side reaction if the reaction or workup conditions are not carefully controlled.

Causality & Troubleshooting:

  • Harsh pH Conditions: Esters are susceptible to hydrolysis under both strongly acidic and strongly basic conditions.

    • Solution (Workup): Avoid acidic or basic aqueous washes if possible. If an aqueous wash is necessary, use a neutral solution like saturated sodium chloride (brine). Ensure any drying agents are neutral.

    • Solution (Chromatography): When purifying by column chromatography on silica gel (which is inherently acidic), minimize the time the compound spends on the column. You can neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent system, followed by flushing with the eluent alone.

  • Elevated Temperatures During Workup: Prolonged heating of the crude product in the presence of trace amounts of water or acid/base can accelerate hydrolysis.

    • Solution: Concentrate the reaction mixture under reduced pressure at a moderate temperature (e.g., < 40°C).

Q4: I've observed a pyrrole-dicarboxylate byproduct. How is this forming and how can I prevent it?

A4: The formation of a pyrrole derivative from a pyridazine is a known transformation that occurs under reductive conditions . This process is known as reductive ring contraction.[1]

Causality & Troubleshooting:

  • Presence of a Reducing Agent: This side reaction is most famously achieved using zinc in acetic acid (Zn/AcOH), but other reducing conditions could inadvertently cause it.[1]

    • Solution: Scrutinize your reaction and workup procedure for any potential reducing agents. Ensure that all reagents are of the appropriate grade and that no unintended reagents have been introduced. This side product is generally avoidable unless a specific reducing agent is added.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative example. Optimal conditions may vary and should be determined experimentally.

  • Cycloaddition: In a round-bottom flask dried under flame and cooled under an inert atmosphere (N₂), dissolve Diethyl 1,2,4,5-tetrazine-3,6-dicarboxylate (1.0 eq) in anhydrous dioxane.

  • Add Diethyl acetylenedicarboxylate (1.1 eq) to the solution.

  • Stir the reaction mixture at 80-100°C. Monitor the reaction progress by TLC, observing the disappearance of the colored tetrazine. This step can take several hours.

  • Once the tetrazine is consumed, cool the reaction mixture to room temperature.

  • Oxidation: Add a suitable oxidizing agent, such as DDQ (1.2 eq), to the mixture.

  • Stir at room temperature and continue to monitor by TLC until the dihydropyridazine intermediate is fully converted to the aromatic product.

  • Workup: Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Summary of Common Side Products

Side ProductProbable CauseKey Analytical SignaturePrevention Strategy
1,4-Dihydropyridazine Intermediate Incomplete or failed oxidation step.¹H NMR: Aliphatic protons (C-H) present; loss of aromaticity.Use an effective oxidizing agent (e.g., DDQ) and monitor the reaction to completion.[2][4]
Pyridazine-3,4-dicarboxylic Acid Hydrolysis of one or both ester groups.Mass Spec: M-28 or M-56 peaks. Broad -OH stretch in IR.Maintain neutral pH during workup; avoid excessive heat; neutralize silica gel for chromatography.[6]
Unreacted Tetrazine Suboptimal reaction conditions (low temp, short time).TLC/LC-MS: Presence of starting material.Increase reaction temperature and/or time; ensure dienophile is reactive and pure.[7]
Pyrrole-2,5-dicarboxylate Derivative Unintended reductive conditions.Different heterocyclic core, distinct NMR and mass spec fragmentation.Avoid adding reducing agents like Zn/AcOH unless this product is desired.[1]

References

  • Organic Syntheses. (n.d.). 1,2,4,5-Tetrazine-3,6-dicarboxylic acid, dimethyl ester. Retrieved from [Link]

  • A. F. M. M. Rahman, et al. (2002). Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho. Retrieved from [Link]

  • ChemTube3D. (n.d.). Synthesis of Pyridazine. Retrieved from [Link]

  • Synthesis Workshop. (2025, November 28). Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins. YouTube. Retrieved from [Link]

  • Hobbs, W. J. (2017). Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

  • van der Vliet, Q. M., et al. (2021). Substituent Effects in Bioorthogonal Diels–Alder Reactions of 1,2,4,5‐Tetrazines. Chemistry – A European Journal. Retrieved from [Link]

  • Holčapek, M., et al. (2008). Synthesis and Characterization of Dialkyl Esters of 1,2,4,5-Tetrazine-3,6-dicarboxylic Acid. Collection of Czechoslovak Chemical Communications, 73(1), 107-115. Retrieved from [Link]

  • ResearchGate. (n.d.). Dimethyl 1,2,4,5-Tetrazine-3,6-dicarboxylate. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Synthesis of Diethyl Pyridazine-3,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals aiming to improve the yield and purity of Diethyl Pyridazine-3,4-dicarboxylate. We will delve into the common challenges encountered during its synthesis, focusing on the robust and versatile inverse-electron-demand Diels-Alder (IEDDA) reaction pathway. This document provides not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Section 1: Reaction Fundamentals: The Inverse-Electron-Demand Diels-Alder (IEDDA) Pathway

The synthesis of substituted pyridazines is frequently accomplished through an IEDDA reaction.[1][2] This powerful cycloaddition involves an electron-deficient diene reacting with an electron-rich dienophile. In the context of producing this compound, the key precursors are typically an electron-deficient 1,2,4,5-tetrazine derivative and a suitable C2-dienophile.

The mechanism proceeds in two key stages:

  • [4+2] Cycloaddition: The electron-deficient tetrazine (the diene) reacts with an electron-rich alkyne or alkene equivalent (the dienophile) to form a bicyclic intermediate.

  • Retro-Diels-Alder (Denitrogenation): This intermediate is often unstable and rapidly undergoes a retro-Diels-Alder reaction, extruding a molecule of nitrogen gas (N₂) to form the stable, aromatic pyridazine ring.[1][3] The release of N₂ gas is a powerful thermodynamic driving force for the reaction.

IEDDA_Mechanism cluster_reactants Reactants cluster_products Products Tetrazine Diethyl 1,2,4,5-tetrazine- 3,6-dicarboxylate (Electron-Deficient Diene) Dienophile Electron-Rich Dienophile (e.g., Ynamine) Intermediate Unstable Bicyclic Intermediate Tetrazine->Intermediate + Dienophile->Intermediate + Pyridazine Diethyl Pyridazine- 3,4-dicarboxylate Nitrogen N₂ Gas Intermediate->Pyridazine Retro-Diels-Alder (Denitrogenation)

Caption: General IEDDA reaction mechanism for pyridazine synthesis.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis of this compound.

Q1: My reaction yield is critically low or the reaction fails entirely. What are the primary causes?

A1: Low yield is the most common complaint and can typically be traced to one of three areas: reagent quality, reaction conditions, or dienophile reactivity.

  • Reagent Integrity: The starting material, Diethyl 1,2,4,5-tetrazine-3,6-dicarboxylate, is highly electron-deficient and can be unstable. It is susceptible to degradation by moisture or nucleophiles.[4] Always use freshly prepared or purified tetrazine and ensure all solvents are anhydrous.

  • Reaction Temperature: IEDDA reactions can be sensitive to temperature. While some proceed readily at room temperature, others require heating to overcome the activation energy.[1][2] However, excessive heat can lead to the decomposition of the tetrazine starting material or promote side reactions. We recommend starting at room temperature and gradually increasing the heat while monitoring the reaction by TLC or LCMS.

  • Dienophile Choice: The rate of the IEDDA reaction is highly dependent on the electronic nature of the dienophile.[2] For this specific target, an electron-rich alkyne equivalent is required. If you are using a less reactive dienophile, the reaction may be sluggish or stall.

Q2: The reaction starts but does not proceed to completion, even after extended time. How can I improve conversion?

A2: Stalled reactions are often a kinetic issue.

  • Increase Temperature: As a first step, gently warming the reaction mixture (e.g., to 40-50 °C) can significantly increase the reaction rate. Monitor for any decomposition of the starting material.

  • Solvent Effects: The choice of solvent can influence reaction rates. While common solvents like Dioxane or CH₂Cl₂ are effective, switching to a more polar solvent or a different coordinating solvent might improve results.[5] In some cases, running the reaction neat (if the dienophile is a liquid) can be effective.

  • Stoichiometry: Ensure the stoichiometry is correct. While a 1:1 ratio is theoretically required, using a slight excess (1.1-1.2 equivalents) of the more stable and accessible reactant (often the dienophile) can help drive the reaction to completion.

Troubleshooting_Workflow Start Low Yield or Stalled Reaction Reagent Reagent Quality Issue? Start->Reagent Check Conditions Suboptimal Conditions? Start->Conditions Check Dienophile Dienophile Reactivity? Start->Dienophile Check Sol_Reagent1 Use Fresh/Purified Tetrazine Reagent->Sol_Reagent1 Yes Sol_Reagent2 Ensure Anhydrous Solvents Reagent->Sol_Reagent2 Yes Sol_Cond1 Optimize Temperature (Start at 25°C, gently heat) Conditions->Sol_Cond1 Yes Sol_Cond2 Screen Solvents (Dioxane, CH₂Cl₂, Toluene) Conditions->Sol_Cond2 Yes Sol_Cond3 Adjust Stoichiometry (Slight excess of dienophile) Conditions->Sol_Cond3 Yes Sol_Dieno Use More Electron-Rich Dienophile (e.g., Ynamine) Dienophile->Sol_Dieno Yes

Caption: Troubleshooting workflow for low-yield pyridazine synthesis.

Q3: I'm observing a complex mixture of side products. What are they and how can they be minimized?

A3: Side product formation is typically due to competing reaction pathways or degradation.

  • Dihydropyridazine Formation: If your dienophile has alkene character or if you are using an enol ether, you may form a dihydropyridazine intermediate that requires a subsequent oxidation step to aromatize.[3] If this oxidation is incomplete or inefficient, it will result in a mixture of products and lower the yield of the desired pyridazine. Ensure your oxidation conditions (e.g., air, DDQ, or another oxidant) are robust.

  • Tetrazine Decomposition: As previously mentioned, the tetrazine starting material can decompose. This can be minimized by running the reaction at the lowest effective temperature and protecting it from light and moisture.[4]

  • Polymerization: Electron-rich dienophiles can sometimes polymerize, especially under thermal conditions. This can be mitigated by adding the dienophile slowly to the solution of the tetrazine and avoiding excessively high temperatures.

Q4: How do I purify this compound effectively?

A4: The target compound is a moderately polar diester.

  • Workup: A standard aqueous workup is often sufficient to remove water-soluble impurities. If you used an acid or base catalyst, a neutralization wash (e.g., with saturated NaHCO₃ or dilute HCl) is necessary.

  • Chromatography: The most common purification method is silica gel column chromatography. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is highly effective for separating the product from unreacted starting materials and non-polar byproducts.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be an excellent final purification step to achieve high purity.

Section 3: Optimized Experimental Protocol

This protocol describes a reliable method for the synthesis of this compound via the IEDDA reaction of Diethyl 1,2,4,5-tetrazine-3,6-dicarboxylate with an in-situ generated enamine, which serves as an electron-rich dienophile equivalent.[2][6]

Reagents and Materials:

  • Diethyl 1,2,4,5-tetrazine-3,6-dicarboxylate (1.0 equiv)

  • Ketone/Aldehyde (e.g., Acetone, 2.0 equiv)

  • Secondary Amine (e.g., Morpholine, 2.0 equiv)

  • Anhydrous Dioxane

  • Silica Gel for chromatography

  • Hexane, Ethyl Acetate

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add Diethyl 1,2,4,5-tetrazine-3,6-dicarboxylate (1.0 equiv).

  • Solvent Addition: Add anhydrous dioxane to dissolve the tetrazine completely.

  • Enamine Formation: In a separate flask, mix the ketone/aldehyde (2.0 equiv) and the secondary amine (2.0 equiv) in a small amount of dioxane. Stir for 15 minutes at room temperature to pre-form the enamine.

  • Dienophile Addition: Add the freshly prepared enamine solution dropwise to the stirring tetrazine solution at room temperature over 10 minutes. The characteristic red/pink color of the tetrazine should fade.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the progress by TLC (staining with KMnO₄ can help visualize the spots) or LCMS until the tetrazine is consumed.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Isolation: Combine the product-containing fractions and remove the solvent in vacuo to yield this compound as a liquid or solid.[7]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Isolation Setup 1. Set up flame-dried flask under N₂ atmosphere AddTetrazine 2. Add Diethyl 1,2,4,5-tetrazine- 3,6-dicarboxylate and Dioxane Setup->AddTetrazine PrepEnamine 3. Prepare enamine solution (Ketone + Amine) AddTetrazine->PrepEnamine AddEnamine 4. Add enamine solution dropwise to tetrazine PrepEnamine->AddEnamine Monitor 5. Stir at RT for 2-4h Monitor by TLC/LCMS AddEnamine->Monitor Workup 6. Remove solvent in vacuo Monitor->Workup Column 7. Purify by flash column chromatography Workup->Column Isolate 8. Combine fractions and concentrate to yield product Column->Isolate

Caption: Step-by-step experimental workflow for pyridazine synthesis.

Section 4: Data Summary: Key Parameters and Their Impact

For quick reference, this table summarizes the critical parameters and their expected influence on the reaction outcome.

ParameterLow SettingOptimal RangeHigh SettingPotential Issues if Suboptimal
Temperature Slow/No Reaction25 - 60 °CDecompositionIncomplete conversion; Side product formation
Dienophile Equiv. Incomplete Reaction1.1 - 1.5Purification DifficultyUnreacted tetrazine; Wasted reagent
Reaction Time Incomplete Reaction1 - 12 hoursPotential DecompositionLow conversion; Reduced yield over time
Solvent Poor SolubilityDioxane, Toluene, CH₂Cl₂Side ReactionsReagents crashing out; Competing pathways
Section 5: References
  • Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. J. Org. Chem., 86, 8926-8932.

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines.

  • Yamamoto, C., Numata, K., Suzuki, M., & Yoshida, S. (2024). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. RSC Publishing.

  • Organic Letters. (2018). Inverse-Electron-Demand Diels–Alder Reactions for the Synthesis of Pyridazines on DNA. ACS Publications.

  • Hamasaki, A., Ducray, R., & Boger, D. L. (2006). Synthesis of Pyridazines by a Diels–Alder Strategy. Synfacts, 2006(3), 0209-0209.

  • ResearchGate. (n.d.). Preparation and Diels-Alder Reaction of a Reactive, Electron-Deficient Heterocyclic Azadiene: Dimethyl 1,2,4,5-Tetrazine-3,6-Dicarboxylate.

  • ChemTube3D. (n.d.). Synthesis of Pyridazine.

  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 312-338.

  • Holčapek, M., et al. (2008). Synthesis and Characterization of Dialkyl Esters of 1,2,4,5-Tetrazine-3,6-dicarboxylic Acid. Collection of Czechoslovak Chemical Communications, 73(1), 107-115.

  • RSC Publishing. (2024). ChemComm.

  • Wikipedia. (n.d.). Pyridazine.

  • CymitQuimica. (n.d.). This compound.

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Pyridazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyridazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of pyridazine and its derivatives. As experienced chemists know, even well-established reactions can present unexpected hurdles. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot low conversion rates and optimize your synthetic outcomes.

Introduction to Pyridazine Synthesis

Pyridazines are a critical class of nitrogen-containing heterocycles, forming the core scaffold of numerous pharmaceuticals, agrochemicals, and functional materials.[1] Their synthesis is a cornerstone of medicinal chemistry, with the most prevalent methods involving the condensation of a 1,4-dicarbonyl compound (or its equivalent) with hydrazine or its derivatives.[2][3][4] Other powerful strategies include inverse-electron-demand Diels-Alder reactions of tetrazines or 1,2,3-triazines.[1][5][6][7]

Despite the apparent simplicity of these reactions, achieving high conversion rates can be challenging. This guide will deconstruct the common failure points and provide a logical framework for troubleshooting.

General Troubleshooting Workflow

Before diving into specific issues, it's crucial to have a systematic approach to troubleshooting. Low conversion rates are often the result of a combination of factors rather than a single root cause. The following workflow provides a structured method for identifying and resolving issues.

Troubleshooting_Workflow Start Low Conversion Rate Observed Reagent_Check Verify Reagent Quality & Stoichiometry Start->Reagent_Check Reagent_Check->Start Impurity/Degradation Found Condition_Check Analyze Reaction Conditions (Temp, Time, Solvent) Reagent_Check->Condition_Check Reagents OK Condition_Check->Start Suboptimal Conditions Catalyst_Check Inspect Catalyst/Additive Performance (if applicable) Condition_Check->Catalyst_Check Conditions OK Catalyst_Check->Start Catalyst Inactive Workup_Check Evaluate Work-up & Purification Procedure Catalyst_Check->Workup_Check Catalyst OK Workup_Check->Start Product Loss During Work-up Analysis Re-analyze Reaction Outcome (TLC, LC-MS, NMR) Workup_Check->Analysis Work-up OK Resolved Problem Resolved Analysis->Resolved Issue Identified

Caption: A general workflow for troubleshooting low conversion rates.

FAQs and Troubleshooting Guides

Section 1: Issues Related to Starting Materials

Question 1: My pyridazine synthesis from a 1,4-diketone and hydrazine hydrate is resulting in a complex mixture with a low yield of the desired product. What are the likely causes related to my starting materials?

Answer: This is a very common issue. The quality and handling of both the 1,4-diketone and hydrazine are paramount. Here’s a breakdown of potential problems and solutions:

  • Purity of the 1,4-Dicarbonyl Compound:

    • Causality: The classical condensation is sensitive to impurities in the dicarbonyl starting material. Side products from the synthesis of the diketone, such as aldol condensation products or regioisomers, can lead to a cascade of unwanted reactions.

    • Troubleshooting:

      • Verify Purity: Re-purify your 1,4-diketone by recrystallization or column chromatography. Confirm its identity and purity using NMR and melting point analysis.

      • Consider Stability: Some 1,4-dicarbonyl compounds can be unstable and may degrade upon storage. If your starting material is old, consider re-synthesizing or purchasing a fresh batch.

  • Quality and Stoichiometry of Hydrazine:

    • Causality: Hydrazine hydrate is a strong reducing agent and can be susceptible to oxidation. The actual concentration of hydrazine in an aqueous solution can also vary. An incorrect stoichiometry can lead to incomplete reaction or the formation of side products.

    • Troubleshooting:

      • Use Fresh Hydrazine: Use a freshly opened bottle of hydrazine hydrate. If the bottle has been open for a long time, consider titrating it to determine the exact concentration.

      • Stoichiometry: While a slight excess of hydrazine is often used, a large excess can sometimes lead to the formation of bis-hydrazones or other side products.[2] Start with 1.05-1.2 equivalents and optimize from there.

      • Anhydrous Hydrazine: For sensitive substrates, consider using anhydrous hydrazine. However, be aware of its hazardous nature and handle it with appropriate precautions.

  • Formation of Monohydrazones:

    • Causality: The reaction proceeds through the formation of a monohydrazone intermediate.[2] If the subsequent cyclization is slow, this intermediate may accumulate or participate in side reactions.

    • Troubleshooting: Monitor the reaction by TLC or LC-MS to check for the presence of intermediates. If a stable intermediate is observed, you may need to adjust the reaction conditions (e.g., increase the temperature or add a catalytic amount of acid) to promote cyclization.

Question 2: I am using a substituted hydrazine (e.g., phenylhydrazine) and observing a mixture of regioisomers. How can I improve the regioselectivity?

Answer: Regioselectivity is a common challenge when using unsymmetrical dicarbonyl compounds or substituted hydrazines. The outcome is often dictated by the relative reactivity of the two carbonyl groups and the steric and electronic properties of the substituents.

  • Electronic Effects: The more electrophilic carbonyl group will typically react first with the more nucleophilic nitrogen of the substituted hydrazine.

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can direct the reaction pathway to the less sterically hindered carbonyl group.[1]

Troubleshooting Strategies:

  • Stepwise Synthesis: Consider a stepwise approach. First, selectively form the monohydrazone under mild conditions. Purify this intermediate and then induce cyclization under more forcing conditions. This can provide better control over the regiochemical outcome.

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway.[8] Experiment with a range of solvents, from nonpolar (e.g., toluene) to polar protic (e.g., ethanol, acetic acid). Acetic acid can often serve as both a solvent and a catalyst, promoting cyclization.[5]

  • Temperature Control: Lowering the reaction temperature during the initial addition of hydrazine can sometimes improve selectivity by favoring the kinetically controlled product.

Section 2: Optimizing Reaction Conditions

Question 3: My reaction is sluggish and shows a low conversion even after prolonged reaction times. How can I optimize the reaction conditions?

Answer: A sluggish reaction points to a high activation energy barrier for either the initial condensation or the subsequent cyclization and aromatization steps.

  • Temperature:

    • Causality: Many pyridazine syntheses require heating to drive the reaction to completion, particularly the dehydration and aromatization steps.[2]

    • Troubleshooting: Gradually increase the reaction temperature. Refluxing in a higher-boiling solvent like toluene or xylene may be necessary. For inverse-electron-demand Diels-Alder reactions, temperature can significantly impact product selectivity and yield.[1][6]

SolventBoiling Point (°C)Typical Application
Ethanol78Standard condensation reactions
Acetic Acid118Acts as solvent and catalyst
Toluene111Higher temperature condensations, azeotropic water removal
Xylene~140For less reactive substrates requiring high temperatures
  • Catalysis:

    • Causality: The condensation reaction is often acid-catalyzed. The acid protonates a carbonyl group, making it more electrophilic.

    • Troubleshooting: Add a catalytic amount of a protic acid (e.g., acetic acid, p-toluenesulfonic acid) or a Lewis acid.[5] However, be cautious as strong acids can also promote side reactions. For some modern syntheses, metal catalysts (e.g., copper) are employed.[5] Ensure the catalyst is active and used in the correct loading.

  • Water Removal:

    • Causality: The cyclization step involves the elimination of two molecules of water. According to Le Chatelier's principle, removing water will drive the equilibrium towards the product.

    • Troubleshooting: If you are running the reaction in a non-protic solvent like toluene, use a Dean-Stark apparatus to azeotropically remove water as it is formed.

Reaction_Optimization Low_Conversion Low Conversion Temp Increase Temperature? Low_Conversion->Temp Catalyst Add Catalyst? Temp->Catalyst Yes Temp->Catalyst No Water_Removal Remove Water? Catalyst->Water_Removal Yes Catalyst->Water_Removal No Optimized Optimized Reaction Water_Removal->Optimized Yes Water_Removal->Optimized No

Sources

Preventing decomposition of Diethyl pyridazine-3,4-dicarboxylate during reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Decomposition During Synthetic Transformations

Welcome to the technical support center for Diethyl pyridazine-3,4-dicarboxylate. This guide is designed to provide in-depth, field-tested insights and troubleshooting protocols to help you navigate the complexities of working with this versatile but sensitive heterocyclic compound. As Senior Application Scientists, we understand that unexpected decomposition can derail experiments, leading to low yields and ambiguous results. This resource addresses common challenges, explains the underlying chemical principles, and offers actionable solutions to ensure the integrity of your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Issues During Hydrolysis & Saponification

Question 1: I am attempting to saponify this compound to the corresponding dicarboxylic acid using NaOH/KOH, but I'm getting a low yield and a complex mixture of byproducts. What is happening?

Answer: This is a common issue stemming from the inherent reactivity of the pyridazine ring system under harsh basic conditions. While standard ester hydrolysis protocols often call for strong bases like NaOH or KOH at elevated temperatures, these conditions can promote two primary decomposition pathways for your substrate:

  • Ring Instability: The pyridazine ring is π-electron deficient due to the presence of two electronegative nitrogen atoms.[1] This makes the ring susceptible to nucleophilic attack, which can be initiated by hydroxide ions, potentially leading to ring-opening or other undesired rearrangements under forcing conditions.

  • Decarboxylation: If hydrolysis of one or both ester groups is successful, the resulting pyridazine-3,4-dicarboxylic acid can be unstable. Heteroaromatic carboxylic acids are often prone to decarboxylation (loss of CO2), especially at elevated temperatures. The proximity of the two carboxylic acid groups in your target molecule can facilitate this process. A similar pathway has been observed in related pyridazine systems where the dicarboxylic acid intermediate is intentionally decarboxylated.[2]

Troubleshooting Protocol: Mild Saponification

To mitigate these side reactions, a gentler approach is required. We recommend using milder bases and carefully controlling the reaction temperature.

Step-by-Step Methodology:

  • Solvent & Temperature: Dissolve this compound in a suitable solvent like a mixture of THF/water or Dioxane/water (e.g., 3:1 ratio). Cool the solution to 0 °C in an ice bath.

  • Base Selection: Instead of NaOH or KOH, use a milder base. Lithium hydroxide (LiOH) is an excellent choice as it is less harsh but still effective for saponification.

  • Stoichiometry: Add a solution of LiOH (typically 2.2 to 2.5 equivalents) dropwise to the cooled solution of the ester. Using a significant excess of a strong base is a common cause of decomposition.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress meticulously using Thin Layer Chromatography (TLC) or LC-MS. Allow the reaction to slowly warm to room temperature if necessary, but avoid active heating.

  • Work-up: Once the starting material is consumed, carefully acidify the reaction mixture at 0 °C with cold 1N HCl to protonate the carboxylate.

  • Isolation: Extract the dicarboxylic acid product with a suitable organic solvent (e.g., Ethyl Acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo at low temperature.

Data Summary: Recommended Saponification Conditions

ParameterStandard (Harsh) ConditionsRecommended (Mild) Conditions Rationale
Base NaOH, KOHLiOHLess nucleophilic, reduces ring degradation.
Equivalents >3.0 eq2.2 - 2.5 eqPrevents excess base from attacking the ring.
Temperature Reflux (60-100 °C)0 °C to Room TemperatureMinimizes thermal decarboxylation and side reactions.
Monitoring Time-basedTLC / LC-MSPrevents over-reaction and decomposition.

Visualizing the Problem: Potential Decomposition Pathway

The following diagram illustrates the likely decomposition route during harsh saponification.

G cluster_hydrolysis Step 1: Hydrolysis cluster_decomp Step 2: Decomposition Start Diethyl Pyridazine- 3,4-dicarboxylate Intermediate Pyridazine-3,4-dicarboxylic Acid (Target Intermediate) Start->Intermediate NaOH / KOH (Harsh) Decarboxylation Decarboxylated Byproduct Intermediate->Decarboxylation Heat (Δ) RingOpening Ring-Opened Products Intermediate->RingOpening Excess OH⁻

Caption: Potential decomposition of the target acid via heat or excess base.

Section 2: Issues with Nucleophilic Reactions

Question 2: I am trying to react this compound with a nitrogen nucleophile (e.g., an amine) to form an amide, but the reaction is messy. I see my desired product along with several other spots on the TLC. What's going on?

Answer: The challenge here arises from the multiple electrophilic sites in this compound. While your intended target is the carbonyl carbon of the ester groups, the electron-deficient pyridazine ring itself can act as an electrophile.

  • Competing Nucleophilic Aromatic Substitution (SNAr): The pyridazine ring is susceptible to nucleophilic attack, particularly at positions adjacent to the nitrogen atoms.[3][4] Although the ester groups are deactivating, a potent nucleophile might still attack the ring, leading to substitution or addition products. This is especially true if the reaction is heated.

  • Transesterification/Amidation Complexity: With two ester groups, the reaction can produce a mixture of the mono-amide and the di-amide. If the reaction conditions are not carefully controlled, achieving selective formation of one over the other is difficult.

Troubleshooting Protocol: Controlled Amidation

The key to a clean reaction is to enhance the reactivity of the ester carbonyls while minimizing the conditions that favor SNAr.

Step-by-Step Methodology:

  • Activation (Optional but Recommended): For sensitive substrates, direct amidation can be low-yielding. Consider a two-step approach: first, perform the mild saponification described in Section 1 to get the dicarboxylic acid. Then, use standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to form the amides. This avoids exposing the ring to strong nucleophiles at high temperatures.

  • Direct Aminolysis (If Necessary): If you must perform direct aminolysis:

    • Temperature Control: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Start at room temperature and only warm gently if necessary.

    • Solvent Choice: Use a non-polar, aprotic solvent. Polar aprotic solvents like DMF or DMSO can sometimes facilitate unwanted SNAr reactions. Toluene or xylene may be better choices.

    • Lewis Acid Catalysis: Consider using a Lewis acid catalyst (e.g., Yb(OTf)3, Sc(OTf)3). This will coordinate to the carbonyl oxygen, making the ester more electrophilic and allowing the reaction to proceed under milder conditions where ring attack is less likely.

Visualizing the Workflow: Troubleshooting Nucleophilic Reactions

This decision tree can help you choose the best path forward when encountering issues with nucleophiles.

G Start Messy reaction with a nucleophile observed Q1 Is the nucleophile strong and the reaction heated? Start->Q1 P1 High risk of competing SNAr on the ring. Q1->P1 Yes P2 Issue may be incomplete reaction or mixture of mono/di-substituted products. Q1->P2 No Sol1 Adopt two-step approach: 1. Mild Saponification to Acid 2. Peptide Coupling (HATU/EDC) P1->Sol1 Sol2 For direct aminolysis: - Lower the temperature - Use a Lewis Acid catalyst - Monitor stoichiometry carefully P1->Sol2 P2->Sol2

Caption: Decision tree for troubleshooting nucleophilic addition reactions.

Section 3: Thermal Stability

Question 3: My reaction requires high temperatures. Is this compound thermally stable?

Answer: The pyridazine core itself is generally quite thermally stable. Studies on related substituted pyridazine derivatives have shown high thermal stability, with decomposition temperatures (5% weight loss) often exceeding 300 °C.[5] Similarly, other pyridine-based derivatives show good stability with decomposition temperatures above 200 °C.[6][7]

However, the stability of your specific molecule is not just about the ring itself but the entire structure, including the diethyl ester functional groups. While the ring is robust, prolonged heating in the presence of trace amounts of water, acid, or base can initiate decomposition cascades as described in the previous sections. Sublimation, rather than decomposition, has also been observed in some pyridazine compounds during thermal analysis.[5]

Recommendations for High-Temperature Reactions:

  • Inert Atmosphere: Always run high-temperature reactions under a dry, inert atmosphere (e.g., Nitrogen or Argon) to exclude water and oxygen.

  • Anhydrous Conditions: Use anhydrous solvents and reagents to prevent catalytic hydrolysis of the ester groups at high temperatures.

  • Purity: Ensure the starting material is pure. Impurities can sometimes lower the decomposition temperature.

  • Control Experiment: If you suspect thermal decomposition, run a control experiment by heating your starting material in the reaction solvent (without other reagents) to the target temperature and monitor for any changes by TLC or LC-MS.

References
  • Jovaišaitė, J., et al. (2019). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. Molecules, 24(23), 4269. Available at: [Link]

  • Jóna, E., et al. (2005). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers, 59(4), 244-248. Available at: [Link]

  • Al-Awar, R. S., et al. (1993). Synthesis and Reactions of 3,4-Dicarboxy-5,6-diphenylpyridazine. Journal of Chemical Research, Synopses, (12), 506-507. Available at: [Link]

  • Sotelo, E., et al. (2002). Spirocyclisation reactions of diethyl pyridazine-4,5-dicarboxylate with 1,3-binucleophiles. Journal of the Chemical Society, Perkin Transactions 1, (14), 1641-1647. Available at: [Link]

  • Ma, Y., et al. (2023). Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. Canadian Journal of Chemistry, 101(6), 339-345. Available at: [Link]

  • Hobbs, W. J. (2020). Synthesis and Characterization of Unique Pyridazines. Senior Thesis, Liberty University. Available at: [Link]

  • Klinge, D. E., et al. (1976). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Recueil des Travaux Chimiques des Pays-Bas, 95(1), 21-25. Available at: [Link]

  • Ma, Y., et al. (2023). Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. Canadian Journal of Chemistry. Available at: [Link]

  • Durham E-Theses. (n.d.). A scaffold for the synthesis of highly functionalised heterocycles. Available at: [Link]

  • Fernández, G. (n.d.). Nucleophilic substitution reactions in pyridine. Química Orgánica. Available at: [Link]

Sources

Technical Support Center: Purification of Diethyl Pyridazine-3,4-dicarboxylate and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the purification of Diethyl Pyridazine-3,4-dicarboxylate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with this versatile class of heterocyclic compounds. The unique physicochemical properties of the pyridazine ring, characterized by its polarity and dual hydrogen-bonding capacity, present specific challenges during purification.[1] This document provides in-depth, experience-driven troubleshooting guides and frequently asked questions to help you navigate these challenges, optimize your purification workflows, and ensure the integrity of your final compounds.

Frequently Asked Questions (FAQs)

This section addresses common initial hurdles encountered during the purification of this compound and related structures.

Q1: My crude this compound product is a persistent oil and refuses to crystallize. What steps can I take?

A1: "Oiling out" is a common problem when impurities are present or when the solution is supersaturated.[2] Here is a systematic approach to induce crystallization:

  • Purity Check: First, assess the crude product's purity via Thin Layer Chromatography (TLC) or ¹H NMR. Significant impurities can inhibit lattice formation. A preliminary purification step, like a rapid filtration through a short plug of silica gel, might be necessary.[2]

  • Solvent System: You may be using a solvent in which the compound is too soluble, even when cold. Try introducing an "anti-solvent" – a solvent in which your product is insoluble. Add the anti-solvent dropwise to a concentrated solution of your product in a "good" solvent until turbidity persists.[3] For polar pyridazine derivatives, common solvent/anti-solvent pairs include Ethanol/Water, DMSO/Water, or Ethyl Acetate/Hexane.[3][4]

  • Induce Nucleation: If the solution is clean but supersaturated, nucleation is required.

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the solution's meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.[2]

    • Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution to act as a template for crystallization.[2]

  • Slow Cooling: Rapid cooling often leads to oiling. Allow the solution to cool slowly to room temperature, and then gradually lower the temperature by placing it in a refrigerator, followed by a freezer.[3]

Q2: What are the most likely impurities I'll encounter after synthesizing this compound?

A2: Impurities can originate from starting materials, side reactions, or product degradation. Key potential impurities include:

  • Unreacted Starting Materials: Such as diethyl acetylenedicarboxylate or the relevant hydrazone used in the synthesis.[5]

  • Hydrolysis Products: The ester groups are susceptible to hydrolysis, especially under acidic or basic workup conditions, yielding the corresponding mono- or di-carboxylic acids (e.g., Pyridine-3,4-dicarboxylic acid).[6] This is a critical consideration as the change in polarity makes separation challenging.

  • Oxidation Products: The pyridazine ring itself is generally resistant to oxidation, but side chains can be modified.[6] Exposure to strong oxidizing conditions or prolonged exposure to air at high temperatures can lead to colored impurities.[1]

  • Residual Solvents: High-boiling point solvents used in the reaction (e.g., DMF, DMSO) can be difficult to remove and may require high-vacuum drying or lyophilization.

Q3: My compound is streaking badly on a silica gel column. What is causing this and how can I fix it?

A3: Streaking, or tailing, on silica gel is a common issue with nitrogen-containing heterocycles like pyridazines.[4] This is primarily due to the basic nature of the nitrogen atoms interacting strongly with the acidic silanol groups (Si-OH) on the silica surface.

  • Cause: The lone pairs on the pyridazine nitrogens can form hydrogen bonds or have strong acid-base interactions with the silica gel, causing the compound to "stick" and elute slowly and unevenly.

  • Solution: To mitigate this, you need to suppress the interaction with the acidic silica surface.

    • Add a Basic Modifier: Add a small amount of a base to your mobile phase. Triethylamine (Et₃N) at 0.1-1% (v/v) is a very common and effective choice. It will preferentially bind to the active sites on the silica, allowing your compound to elute more symmetrically.

    • Use a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded phase like C18 (reverse-phase).

Q4: I'm observing a new spot on my TLC plate after my compound has been on the column for a while, suggesting it's decomposing. Why?

A4: Decomposition on silica gel can occur for several reasons, particularly with sensitive molecules.

  • Acid Sensitivity: The acidic nature of standard silica gel can catalyze the degradation of certain functional groups. The ester groups on this compound could be susceptible to acid-catalyzed hydrolysis if water is present in the solvent.

  • Prolonged Exposure: The longer the compound remains on the column, the greater the chance of decomposition.[7]

  • Solutions:

    • Deactivate the Silica: Use the triethylamine trick described in Q3. This neutralizes the most acidic sites.

    • Run the Column Faster: Use "flash" chromatography with positive pressure to minimize the residence time on the stationary phase.[8]

    • Choose a Different Purification Method: If the compound is highly sensitive, consider alternatives like recrystallization, preparative TLC, or preparative HPLC.

Troubleshooting Guides

This section provides a more detailed, cause-and-effect analysis of specific purification challenges.

Issue 1: Low Recovery of Product After Column Chromatography

Low recovery is a frustrating issue that can often be traced back to several key factors. The following decision tree can help diagnose the problem.

G Troubleshooting Low Recovery in Column Chromatography start Low Product Recovery Observed check_solubility Is the product highly soluble in the mobile phase? start->check_solubility check_polarity Is the product very polar and stuck on the column? start->check_polarity check_stability Is the product degrading on the column? start->check_stability solubility_yes Yes, Rf is too high (>0.5) check_solubility->solubility_yes Check TLC polarity_yes Yes, Rf is very low or zero check_polarity->polarity_yes Check TLC stability_yes Yes, new spots on TLC check_stability->stability_yes Monitor by TLC sol_solubility Decrease mobile phase polarity (e.g., more Hexane, less Ethyl Acetate). solubility_yes->sol_solubility sol_polarity Increase mobile phase polarity (e.g., add Methanol). Consider adding a modifier like Et3N. polarity_yes->sol_polarity sol_stability Use a less acidic stationary phase (Alumina) or run a faster 'flash' column. See FAQ Q4. stability_yes->sol_stability

Caption: Decision tree for troubleshooting low product recovery.

Issue 2: Persistent Hydrolysis of Ester Groups

The ester functionalities of this compound and its derivatives are prime targets for hydrolysis. This can occur during aqueous workups or even on silica gel if the solvents are not dry.

  • Causality: Water, in the presence of an acid or base catalyst, will attack the electrophilic carbonyl carbon of the ester, leading to the formation of a carboxylic acid and ethanol. The pyridazine nitrogen atoms can act as a proton sink or source, potentially facilitating this process.

  • Preventative Measures:

    • Neutral Workup: During liquid-liquid extraction, avoid strong acids or bases. If an acid wash is necessary to remove basic impurities, use a dilute, weak acid (e.g., 1 M NH₄Cl) and perform the extraction quickly at low temperatures. Similarly, use a saturated sodium bicarbonate solution for base washes instead of stronger bases like NaOH.[2]

    • Use Dry Solvents: Ensure all solvents used for chromatography are anhydrous, especially if the process takes a long time.[7]

    • Anhydrous Extraction: After the reaction, if possible, perform an anhydrous workup. This could involve filtering the reaction mixture through celite to remove solids and then concentrating the filtrate before directly applying it to a column.

Issue 3: Difficulty Separating Structurally Similar Derivatives

When synthesizing a library of pyridazine derivatives, you may encounter challenges in separating compounds with very similar structures (e.g., positional isomers or homologs).

  • Causality: Compounds with similar polarity and functional groups will have very close retention factors (Rf) on TLC, making baseline separation by standard column chromatography difficult.

  • Optimization Strategies:

    • Shallow Gradient Elution: Instead of a steep increase in solvent polarity, use a very shallow gradient. This will increase the effective "length" of the column and improve resolution between closely eluting spots.

    • Solvent System Modification: Sometimes, changing the nature of the solvents, even while maintaining similar overall polarity, can improve separation. For example, substituting ethyl acetate with a mixture of dichloromethane and acetone can alter the specific interactions with the stationary phase and your compounds.

    • Preparative HPLC: For the most challenging separations, Reverse-Phase Preparative HPLC is the gold standard. It offers much higher resolution than standard silica gel chromatography.[9]

Purity Assessment and Analytical Techniques

Confirming the purity of your final compound is a critical step.[9] A multi-faceted analytical approach is highly recommended for unequivocal proof of purity and structure.

Technique Principle Typical Purity Range (%) Key Advantages for Pyridazine Derivatives Limitations
HPLC (UV) Chromatographic separation based on polarity.98.0 - 99.9%High resolution, suitable for non-volatile and thermally labile compounds. Excellent for quantitative analysis.[9]Requires impurities to have a UV chromophore for detection.
GC-MS Chromatographic separation based on boiling point and mass-to-charge ratio.97.5 - 99.8%High sensitivity, provides structural information about volatile impurities.[9]Not suitable for non-volatile or thermally labile compounds.
qNMR Quantitative Nuclear Magnetic Resonance Spectroscopy.98.5 - 99.9%Provides structural confirmation and quantitative purity against a certified internal standard without needing a reference standard of the compound itself.Requires a well-resolved proton signal for both the analyte and the standard.
Elemental Analysis Combustion analysis to determine the percentage of C, H, N.Confirms elemental composition.Provides fundamental confirmation of the molecular formula.[9]Does not detect impurities with the same elemental composition (isomers).

Table 1: Comparison of Analytical Methods for Purity Determination.[9]

Experimental Protocols

Protocol 1: Optimized Recrystallization for Pyridazine Derivatives

This protocol is designed to maximize yield and purity for polar heterocyclic compounds.

  • Solvent Selection: Test the solubility of your crude product in a range of solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Water, Hexane) to find a suitable single or dual-solvent system. The ideal solvent dissolves the compound when hot but not when cold.[4]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent required to fully dissolve the crude compound.[2] If using a dual-solvent system, dissolve the compound in a minimal amount of the "good" solvent first.

  • Decolorization (Optional): If the solution is highly colored due to minor impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove them. This must be done quickly to prevent premature crystallization.[4]

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Avoid disturbing the flask. Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any soluble impurities adhering to the crystal surface.[4]

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point until a constant weight is achieved.

Protocol 2: Flash Column Chromatography with Basic Modifier

This protocol is tailored to purify basic pyridazine derivatives on silica gel while minimizing peak tailing.[4]

G cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection a Select Solvent System via TLC (aim for Rf ~0.3) b Prepare Mobile Phase (e.g., Hexane/EtOAc + 0.5% Et3N) a->b c Prepare Silica Slurry in initial mobile phase b->c d Pack Column Uniformly c->d h Carefully add dry-loaded sample to top of packed column e Dissolve Crude Product in Minimum Dichloromethane f Adsorb onto a small amount of Silica Gel e->f g Evaporate Solvent to get Dry Powder ('Dry Loading') f->g g->h i Elute with Mobile Phase using Positive Pressure h->i j Collect Fractions i->j k Monitor Fractions by TLC j->k l Combine & Evaporate k->l Combine Pure Fractions

Caption: Workflow for Flash Column Chromatography of Pyridazine Derivatives.

References

  • A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Deriv
  • Diethyl Pyridine-3,4-dicarboxylate as a Versatile Synthetic Intermedi
  • Overcoming challenges in the purification of heterocyclic compounds. (2025). BenchChem.
  • Technical Support Center: Purification of 3-Pyridazinealanine Compounds. (2025). BenchChem.
  • Synthesis and Reactions of 3,4-Dicarboxy-5,6-diphenylpyridazine. (2007). Taylor & Francis Online.
  • Technical Support Center: Crystallization of 3-piperazin-1-yl-1H-pyridazin-6-one. (2025). BenchChem.
  • The pyridazine heterocycle in molecular recognition and drug discovery. (n.d.). PMC.
  • The chemistry and synthesis of pyridazines. (n.d.). Science of Synthesis.
  • Troubleshooting guide for the synthesis of heterocyclic compounds. (2025). BenchChem.

Sources

Technical Support Center: Managing Exothermic Reactions with Diethyl Pyridazine-3,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice and frequently asked questions (FAQs) for safely managing exothermic reactions involving Diethyl pyridazine-3,4-dicarboxylate. The information herein is designed to supplement, not replace, institutional safety protocols and professional judgment.

Introduction: The Challenge of Controlled Reactivity

This compound is a versatile heterocyclic compound, valuable as a synthetic intermediate due to the reactivity of its pyridazine ring and ester functionalities.[1] However, many of the powerful transformations it enables—such as Diels-Alder reactions or functional group manipulations—can be highly exothermic, releasing significant amounts of heat.[2]

Uncontrolled exothermic reactions pose a significant risk, potentially leading to thermal runaways where the reaction rate increases with temperature, causing a rapid, self-accelerating cycle of heat generation.[3] This can result in violent boiling, pressure buildup, and loss of containment, jeopardizing researcher safety and project timelines.[4] This support center provides a framework for proactive risk assessment and reactive troubleshooting to ensure these reactions are conducted safely and effectively.

Section 1: Proactive Exotherm Management (FAQs)

This section addresses critical questions that should be considered before initiating any experiment. A proactive approach is the most effective way to prevent thermal incidents.

Q1: What are the primary thermal hazards associated with this compound reactions?

Answer: The primary thermal hazard is a rapid, uncontrolled release of heat (exotherm). While the molecule itself is stable under recommended storage conditions (inert atmosphere, room temperature), its reactivity is the source of the hazard.[5] Key risk scenarios include:

  • Rapid Mixing: Adding reactants too quickly without adequate cooling can overwhelm the system's heat removal capacity.[4]

  • High Reactant Concentration: Higher concentrations lead to faster reaction rates and greater heat generation per unit volume.

  • Inadequate Cooling: Insufficient heat removal from the reaction vessel is a direct cause of temperature escalation.

  • Poor Agitation: Inefficient stirring can create localized "hot spots" where the temperature is much higher than the bulk solution, potentially initiating a runaway.[6]

Q2: How can I quantitatively assess the thermal risk of my specific reaction before running it?

Answer: Experimental hazard assessment is crucial. Do not rely solely on literature for analogous reactions.

  • Causality: The goal is to measure the heat generated by the reaction and determine the maximum temperature the system could reach under adiabatic conditions (worst-case scenario with no heat loss).

  • Recommended Technique: Reaction Calorimetry (RC). A reaction calorimeter is the gold standard for this assessment.[7][8] It mimics the conditions of your planned experiment while precisely measuring the rate of heat evolution.[7][9] This data allows you to calculate:

    • Heat of Reaction (ΔH): The total energy released.

    • Heat Flow vs. Time: Shows how quickly the heat is released.

    • Adiabatic Temperature Rise (ΔT_ad): The theoretical temperature increase if all cooling fails. This is a critical safety parameter.[7]

ParameterDescriptionImportance
Heat of Reaction (ΔH) Total heat released or absorbed per mole of limiting reagent.[7]High negative values indicate a strongly exothermic reaction.
Maximum Heat Flow (q_max) The peak rate of heat generation during the reaction.Determines the minimum cooling capacity required to maintain a stable temperature.
Adiabatic Temperature Rise (ΔT_ad) Calculated temperature increase assuming no heat is lost to the surroundings.[7]A high ΔT_ad indicates a high potential for a thermal runaway. A value exceeding 50°C is often considered a significant hazard.
Accumulation Percentage of unreacted material present during reagent addition.[7]High accumulation means a large amount of energy could be released suddenly if cooling is lost.

Q3: What are the best practices for experimental setup to ensure thermal safety?

Answer: A robust setup is your primary defense against a thermal incident.

  • Cooling System: Use a cooling system with a capacity that exceeds the expected maximum heat output of the reaction. Options range from simple ice baths (0 °C) and dry ice/acetone baths (-78 °C) to automated recirculating chillers for precise control.[4]

  • Controlled Reagent Addition: Never add all reagents at once unless the reaction has been proven safe at a small scale.[4] Use a syringe pump or an addition funnel for slow, dropwise addition of the most reactive component. This ensures the rate of heat generation does not exceed the rate of heat removal.[3]

  • Efficient Stirring: Use an overhead stirrer for viscous reactions or larger volumes to ensure homogeneity and prevent hot spots.[6] For smaller flasks, a properly sized magnetic stir bar is adequate.

  • Temperature Monitoring: Always measure the internal reaction temperature with a thermocouple or thermometer.[4] The temperature of the cooling bath is not a reliable indicator of the reaction's actual temperature.

  • Inert Atmosphere: Many reactions are sensitive to air and moisture. Using an inert atmosphere (Nitrogen or Argon) also prevents flammable solvents from igniting in the event of an unexpected temperature spike.[10]

Section 2: Reactive Troubleshooting Guide

This section provides a logical framework for responding to thermal excursions during an experiment.

Q1: I'm observing an unexpected temperature rise that is difficult to control. What are the immediate steps?

Answer: Follow a tiered response. The key is to act quickly and decisively to stop the acceleration.

Diagram: Decision Workflow for Thermal Excursions

G start Unexpected Temp. Rise Detected stop_addition 1. Immediately Stop Reagent Addition start->stop_addition increase_cooling 2. Maximize Cooling stop_addition->increase_cooling check_stirring 3. Check Stirring increase_cooling->check_stirring prepare_quench 4. Prepare Emergency Quench check_stirring->prepare_quench temp_stabilizing Is Temperature Stabilizing or Decreasing? prepare_quench->temp_stabilizing resume_ops Monitor Closely; Resume Addition Slowly if Safe temp_stabilizing->resume_ops  Yes emergency_quench 5. EXECUTE EMERGENCY QUENCH temp_stabilizing->emergency_quench No   evacuate Alert Others & Prepare to Evacuate emergency_quench->evacuate

Caption: Immediate response workflow for a thermal excursion.

  • Stop Reagent Addition: This is the most critical first step. It immediately halts the introduction of more fuel for the exothermic process.[4]

  • Increase Cooling: Lower the temperature of your cooling bath or add more coolant (e.g., dry ice) to increase the heat removal rate.

  • Ensure Proper Stirring: Check that the stirrer is functioning correctly. A stalled stirrer can quickly lead to a dangerous situation.

  • Prepare for Quenching: If the temperature continues to rise despite these measures, prepare to quench the reaction.

Q2: My reaction is clearly running away. How do I perform an emergency quench?

Answer: An emergency quench is the deliberate and rapid termination of a reaction by adding a chemical that reacts with one of the starting materials or intermediates. This should only be performed if it can be done safely.

  • Causality: The goal is to introduce a substance that will consume a reactive species faster and with a more manageable exotherm than the runaway process itself. The quench agent also serves as a heat sink.

  • Choosing a Quench Agent: The ideal agent is low-reactivity and has a high heat capacity. For many organochemical reactions, cold isopropanol is a good first choice as it reacts less vigorously than water.[10] For reactions involving strong bases or organometallics, a less reactive alcohol like isopropanol or sec-butanol is preferred over water initially.[11]

  • Execution (See Protocol Below): The quench must be performed from a safe position, behind a fume hood sash or blast shield.[11] The agent should be added quickly but not dumped in all at once, as this can cause a violent eruption.

Q3: The reaction color changed from yellow to dark brown, and the temperature spiked. What does this signify?

Answer: A sudden, dark color change coupled with a temperature spike often indicates decomposition. Pyridine and pyridazine derivatives can be susceptible to thermal decomposition, which is almost always a highly exothermic process. This is a serious danger sign. It means you are no longer running the intended reaction; you are now dealing with an uncontrolled decomposition that can generate gas and rapidly increase pressure. If you suspect decomposition, execute an emergency quench immediately and alert personnel to prepare for evacuation. [12]

Section 3: Key Protocols and Data

Protocol 1: General Procedure for a Controlled Exothermic Reaction
  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with an overhead stirrer, a thermocouple to measure internal temperature, and a reflux condenser under an inert atmosphere (N2 or Ar).[10]

  • Cooling: Place the flask in a cooling bath (e.g., ice-water) of sufficient size.[11] Ensure the bath level is high enough to cover the liquid level inside the flask.

  • Initial Charge: Add the this compound and the solvent to the flask. Begin stirring and allow the internal temperature to equilibrate to the bath temperature.

  • Controlled Addition: Load the second reactant into a syringe pump or addition funnel. Begin adding it dropwise at a slow, controlled rate.

  • Monitoring: Continuously monitor the internal temperature. The addition rate should be adjusted to maintain the temperature within a pre-determined safe range (e.g., ±5 °C of the target). If the temperature exceeds this limit, stop the addition until the temperature stabilizes.[13]

  • Completion: After the addition is complete, continue to stir the reaction at the set temperature and monitor for any delayed exotherm.

Protocol 2: Emergency Quenching of a Runaway Laboratory Reaction

WARNING: This procedure involves significant risk. Only proceed if you are confident it can be done without endangering yourself or others. Always wear appropriate PPE, including a face shield, flame-resistant lab coat, and heavy-duty gloves.[14]

  • Safety First: Lower the fume hood sash completely or position a blast shield between you and the reactor.[11] Alert a colleague to stand by with a fire extinguisher (D-class for metal hydrides, CO2 or dry chemical for solvents).[10]

  • Remove Heat Source: If any heating is being applied, remove it immediately.

  • Prepare Quench Solution: In a separate beaker or Erlenmeyer flask, prepare the quenching agent (e.g., cold isopropanol).

  • Cautious Addition: Remove the condenser or an inlet adapter from the reaction flask. From behind the shield, pour the quenching agent down the side of the flask in a steady stream. Do not dump it in the middle, which could cause splashing.

  • Observe and Retreat: Once the agent is added, retreat from the fume hood. The reaction may bubble vigorously or release fumes. Do not return to the reaction until it has subsided and the temperature has dropped to a safe level.

  • Final Steps: Once stabilized, the reaction should be stirred for several hours to ensure completion.[10] It can then be neutralized (e.g., with citric or acetic acid) before workup.[10]

Diagram: Heat Flow Balance in a Jacketed Reactor

G Reactor Reaction Mass (T_internal) Cooling Cooling Jacket (T_jacket) Reactor->Cooling q_cool Convection Convection/Radiation Reactor->Convection q_loss HeatIn Heat Generation Reaction Reaction Exotherm (ΔH) Reaction->Reactor q_rxn Stirring Stirrer Work Stirring->Reactor q_stir HeatOut Heat Removal label_eq Stable when: q_rxn + q_stir = q_cool + q_loss

Caption: A stable reaction requires the rate of heat generation to equal the rate of heat removal.

References

  • Best Practices for Working with Chemical Reactions in the Lab. (2025). Vertex AI Search.
  • Reaction Calorimetry - Prime Process Safety Center.Prime Process Safety Center.
  • Reaction calorimeter.Wikipedia.
  • Diels-Alder Reaction: Kinetic and Thermodynamic Control. (2018). Master Organic Chemistry.
  • Working with Exothermic Reactions during Lab and Scale up. (2023). Amar Equipment.
  • Diethyl Pyridine-3,4-dicarboxyl
  • Calorimetry.Chemed.
  • Video: Diels–Alder vs Retro-Diels–Alder Reaction: Thermodynamic Factors. (2023). JoVE.
  • Exothermic reaction.Wikipedia.
  • Reaction Calorimetry. (2022). Chemistry LibreTexts.
  • Diels–Alder reaction.Wikipedia.
  • Controlling exothermic reactions with AVA Lab Control Software. (2023). YouTube.
  • Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste.University of Notre Dame.
  • Handling Reaction Exotherms – A Continuous Approach.Chemical Industry Journal.
  • Quenching Reactive Metal Still Bottoms Standard Operating Procedure.University of California, Santa Barbara.
  • Quenching of Water Reactive Materials. (2016). University of California, Berkeley.
  • polymeris
  • Diethyl pyridine-3,4-dicarboxyl

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Solvent effects on the reactivity of Diethyl pyridazine-3,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Diethyl Pyridazine-3,4-dicarboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile heterocyclic compound. My objective is to provide not just protocols, but a deeper understanding of the underlying chemical principles, particularly how solvent choice can profoundly influence reaction outcomes. By explaining the causality behind experimental choices, this guide aims to empower you to troubleshoot effectively and optimize your synthetic strategies.

Part 1: General Handling and Solubility FAQs

This section addresses the most common initial queries regarding the physical properties and stability of this compound, which are foundational to its successful use in synthesis.

Question 1: What are the recommended solvents for dissolving this compound?

Answer: this compound is a polar molecule due to the presence of two ester groups and two nitrogen atoms in the aromatic ring. Its solubility is highest in polar aprotic solvents and chlorinated solvents.

  • Excellent Solubility: Dichloromethane (DCM), Chloroform (CHCl₃), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), Tetrahydrofuran (THF).

  • Moderate Solubility: Ethyl acetate (EtOAc), Acetone.

  • Low to Insoluble: Toluene, Hexanes, Diethyl ether, Water.

Expert Insight: While DMF and DMSO are excellent for solubilization, they are high-boiling and can complicate product isolation. For many reactions, DCM or THF offer a good balance of solubility and ease of removal. Always perform a small-scale solubility test before committing to a large-scale reaction.

Question 2: I'm observing decomposition of my starting material in certain solvents. What could be the cause?

Answer: This is a critical issue often traced back to two main solvent-related factors: proticity and purity.

  • Hydrolysis in Protic Solvents: The ester groups on this compound are susceptible to hydrolysis, especially under acidic or basic conditions.[1] Using protic solvents like methanol or ethanol, particularly if heated or in the presence of trace acid/base, can lead to the formation of the corresponding mono-ester or dicarboxylic acid. Water is a key contributor to this, so using anhydrous solvents is paramount.

  • Solvent Purity: Peroxides in aged ethers (like THF or Dioxane) can lead to unpredictable side reactions. Similarly, amine contaminants in recycled DMF can catalyze decomposition.

Troubleshooting Protocol: Stability Test

  • Objective: To confirm solvent-induced decomposition.

  • Step 1: Dissolve a small amount (5-10 mg) of your this compound in 0.5 mL of the suspect solvent in an NMR tube.

  • Step 2: Add an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Step 3: Acquire a baseline ¹H NMR spectrum.

  • Step 4: Let the sample stand at your intended reaction temperature (or room temperature) for several hours.

  • Step 5: Re-acquire the NMR spectrum and compare it to the baseline. The appearance of new peaks or a change in the integration relative to the internal standard indicates decomposition.

Part 2: Solvent Effects in Key Reactions

The pyridazine core is electron-deficient, making it susceptible to nucleophilic attack, while the diene-like character of the ring system allows it to participate in cycloadditions.[2][3] Solvent choice is not merely about dissolution; it actively modulates these reaction pathways.

A. Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridazine ring makes it an excellent substrate for SNAr reactions. Solvent polarity plays a decisive role in the rate and, in some cases, the regioselectivity of these reactions.[4]

Question 3: How does solvent choice impact the rate of SNAr reactions on pyridazine systems?

Answer: SNAr reactions proceed through a charged, Meisenheimer-like intermediate. Polar aprotic solvents are highly effective at stabilizing this charged intermediate, thereby lowering the activation energy and accelerating the reaction.[5][6]

SolventDielectric Constant (ε)Typical Relative RateRationale
Toluene2.4Very SlowPoor stabilization of the charged intermediate.
THF7.6ModerateModerate stabilization.
Acetone21FastGood stabilization of the intermediate.
Acetonitrile37FastStrong stabilization.
DMF37Very FastExcellent stabilization of the charged intermediate.
DMSO47Very FastSuperior stabilization; often the solvent of choice.[4]

Expert Insight: While polar protic solvents (e.g., ethanol, water) are polar, they can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing the reaction rate. Therefore, polar aprotic solvents are almost always preferred for SNAr.[5]

Troubleshooting Guide: My SNAr reaction is sluggish or failing in THF.

  • Problem: Low conversion in an SNAr reaction with a moderate nucleophile (e.g., a secondary amine) in THF at room temperature.

  • Causality: The moderate polarity of THF may not be sufficient to stabilize the Meisenheimer intermediate formed during the reaction, leading to a high activation barrier.

  • Solution Workflow:

G A Problem: Low Conversion in THF B Increase Polarity: Switch to DMF or DMSO A->B  Primary Solution C Increase Temperature: Reflux in THF A->C  Alternative D Check Nucleophile Strength: Consider deprotonation with a stronger base A->D  If B & C fail E Success: Reaction proceeds to completion B->E C->E

Caption: Troubleshooting workflow for a sluggish SNAr reaction.

  • Recommended Action: Switch the solvent to DMF or DMSO. A small-scale trial reaction in DMSO will often show a dramatic rate increase compared to THF. If the starting material is temperature-sensitive, increasing solvent polarity is a better first step than increasing heat.

B. Diels-Alder Reactions

This compound can act as a diene in inverse-electron-demand Diels-Alder reactions. Here, the solvent's role is more nuanced, influencing both reaction rate and selectivity through subtle interactions with the transition state.

Question 4: I'm performing a Diels-Alder reaction with this compound. Should I use a polar or non-polar solvent?

Answer: The effect of solvent on Diels-Alder reactions is highly dependent on the specific diene and dienophile.[7][8] However, some general principles apply:

  • Non-polar Solvents (Toluene, Hexane): These often provide higher reaction rates for standard Diels-Alder reactions. The stabilization of the less-polar reactants by the non-polar solvent can be greater than the stabilization of the more-polar transition state, leading to a lower energy barrier.[9]

  • Polar Solvents (Acetone, Acetonitrile): While they might sometimes slow the overall reaction rate, polar solvents can enhance the selectivity (endo/exo or regioselectivity) by preferentially stabilizing the more polar transition state leading to a specific isomer.[9]

  • Aqueous Media: For some substrates, water can dramatically accelerate Diels-Alder reactions due to hydrophobic effects, which force the non-polar reactants together.[10]

Troubleshooting Guide: My Diels-Alder reaction gives a poor yield and a mixture of isomers in Toluene.

  • Problem: A Diels-Alder reaction with an electron-rich alkene gives low yield and poor selectivity after 24 hours in refluxing toluene.

  • Causality: The transition state may not be sufficiently stabilized in a non-polar solvent, leading to a high activation energy (low yield). Furthermore, the energy difference between the transition states for the different isomers may be small in toluene, resulting in poor selectivity.

  • Recommended Protocol: Solvent Screening for Selectivity

    • Objective: To identify a solvent that improves both yield and selectivity.

    • Step 1: Set up three small-scale reactions in parallel using identical molar quantities of reactants and concentration.

      • Vial 1: Toluene (non-polar baseline)

      • Vial 2: Acetonitrile (polar aprotic)

      • Vial 3: 2,2,2-Trifluoroethanol (TFE) (polar, hydrogen-bond donating)

    • Step 2: Heat all reactions at the same temperature (e.g., 80 °C) for the same duration.

    • Step 3: Quench the reactions and analyze the crude product mixture from each vial by ¹H NMR or LC-MS.

    • Step 4: Compare the conversion (yield) and the ratio of desired to undesired isomers. This empirical data will guide your choice for a scaled-up reaction.

G cluster_0 Solvent Selection Workflow for Diels-Alder start Define Reaction: Pyridazine + Dienophile screening Parallel Solvent Screening Toluene (Non-polar) Acetonitrile (Polar Aprotic) TFE (Polar Protic) start->screening analysis Analyze Results: Conversion & Selectivity (NMR/LCMS) screening->analysis decision Select Optimal Solvent analysis->decision scaleup Scale-Up Reaction decision->scaleup

Caption: Experimental workflow for optimizing Diels-Alder solvent conditions.

References
  • Durham E-Theses. (n.d.). A scaffold for the synthesis of highly functionalised heterocycles. Durham University. Retrieved from [Link]

  • Lirias, S., et al. (n.d.). Effect of solvent motions on the dynamics of the Diels-Alder reaction. Lirias. Retrieved from [Link]

  • Silber, E. (n.d.). Solvent Effects in the Diels Alder Reaction. Texas Tech University. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, June 10). Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]

  • MDPI. (2024, October 21). Solvent-Mediated Rate Deceleration of Diels–Alder Reactions for Enhanced Selectivity: Quantum Mechanical Insights. Retrieved from [Link]

  • SlidePlayer. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. Retrieved from [Link]

  • WUR eDepot. (n.d.). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Wageningen University & Research. Retrieved from [Link]

  • Liberty University. (n.d.). Synthesis and Characterization of Unique Pyridazines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

  • Universidade do Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health. Retrieved from [Link]

  • Scribd. (n.d.). Typical Reactivity of The Diazines: Pyridazine, Pyrimidine and Pyrazine. Retrieved from [Link]

  • MDPI. (n.d.). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Retrieved from [Link]

  • OUCI. (n.d.). Modelling of solvent effects on the Diels–Alder reaction. Retrieved from [Link]

  • S3waas. (2025, December 13). Syllabus for Chemistry (SCQP08). Retrieved from [Link]

  • National Institutes of Health. (2025, July 14). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Substrate Dependence in Aqueous Diels-Alder Reactions of Cyclohexadiene Derivatives with 1,4-Benzoquinone. National Institutes of Health. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for Reactions Involving Diethyl Pyridazine-3,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into catalyst selection and troubleshooting for reactions involving Diethyl Pyridazine-3,4-dicarboxylate. As a key building block in medicinal and materials chemistry, understanding its reactivity is paramount. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring your syntheses are both successful and reproducible.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and reactivity of this compound.

Q1: What are the primary challenges when using this compound in metal-catalyzed reactions?

A1: The main challenge arises from the pyridazine core itself. The two adjacent nitrogen atoms are Lewis basic and can coordinate strongly to transition metal catalysts (e.g., Palladium, Rhodium, Nickel).[1][2] This coordination can lead to several undesirable outcomes:

  • Catalyst Inhibition/Poisoning: The substrate acts as a ligand, occupying coordination sites on the metal center and preventing the desired catalytic cycle from proceeding efficiently.[2][3]

  • Altered Reactivity: Coordination can change the electronic properties of the catalyst, potentially leading to undesired side reactions or a complete shutdown of reactivity.

  • Difficult Product Separation: Residual metal catalyst can be complexed by the product, complicating purification.

Strategic catalyst and ligand selection is crucial to mitigate these effects. Often, bulky electron-rich ligands are employed to prevent the pyridazine nitrogens from binding too strongly to the metal center.[1]

Q2: My this compound starting material is a pale yellow oil. Does it require purification before use?

A2: While often used as supplied, the purity of this compound can impact sensitive catalytic reactions. The pale yellow color may indicate the presence of minor impurities from its synthesis (e.g., via Diels-Alder reaction of dimethyl acetylenedicarboxylate and 1,2,4,5-tetrazine followed by elimination). For highly sensitive reactions like low-catalyst-loading cross-couplings, purification by column chromatography on silica gel (using a hexane/ethyl acetate gradient) is recommended to ensure reproducibility. Always characterize the starting material by NMR to confirm its purity before proceeding.

Q3: Can the ester groups on this compound be hydrolyzed? What precautions should I take?

A3: Yes, the ethyl ester groups are susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding dicarboxylic acid. This is a common side reaction if your reaction conditions involve strong aqueous acids or bases (e.g., NaOH, KOH), especially at elevated temperatures.[4]

  • To avoid hydrolysis: When a base is required for a reaction (e.g., Suzuki or Heck couplings), consider using milder inorganic bases like K₃PO₄ or Cs₂CO₃, or organic bases like Et₃N or DIPEA.[1][5] If aqueous conditions are necessary, running the reaction at the lowest effective temperature and for the shortest possible time can minimize hydrolysis.

  • To promote hydrolysis: If the dicarboxylic acid is the desired product, hydrolysis can be achieved using standard saponification conditions (e.g., LiOH or NaOH in a THF/water mixture).

Part 2: Troubleshooting Guides by Reaction Type

This section provides detailed, question-and-answer-based troubleshooting for specific synthetic transformations.

Guide 1: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck)

Palladium-catalyzed reactions are essential for functionalizing the pyridazine core, but they are also prone to failure due to the issues mentioned in the FAQs.[6][7]

Q: My Suzuki-Miyaura coupling with a halopyridazine derivative is giving low yield, and I observe significant starting material decomposition. What's wrong?

A: Low yields in Suzuki couplings involving pyridazines are a frequent issue.[8][9][10] The problem often lies in a combination of catalyst deactivation and side reactions of the boronic acid/ester.

Potential Causes & Solutions:

  • Catalyst Poisoning by Pyridazine Nitrogen:

    • Explanation: The pyridazine nitrogen atoms coordinate to the Pd(0) active species, inhibiting the crucial oxidative addition step.[1] The electron-deficient nature of the pyridazine ring can facilitate oxidative addition, but this is counteracted by the strong catalyst binding.[1]

    • Solution: Employ a catalyst system with bulky, electron-rich phosphine ligands. These ligands stabilize the Pd(0) center and sterically hinder the pyridazine from coordinating too strongly. See the table below for recommendations.

  • Protodeboronation of the Boronic Acid/Ester:

    • Explanation: This is a major side reaction where the boronic acid/ester group is replaced by a hydrogen atom, consuming your coupling partner.[5] It is often promoted by the base and the presence of water.[5]

    • Solution:

      • Choice of Base: Switch to a milder, less nucleophilic base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior to sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).[5][8]

      • Anhydrous Conditions: While many Suzuki protocols use aqueous solvents, minimizing water can suppress protodeboronation.[5] Consider using anhydrous solvents like dioxane or toluene with a base like KF.

      • Slow Addition: If feasible, slowly adding the boronic acid reagent to the reaction mixture can keep its concentration low and disfavor the side reaction.[1]

  • Homo-coupling of the Boronic Acid/Ester:

    • Explanation: Two molecules of your boronic acid derivative couple together, forming a symmetrical biaryl byproduct. This is often caused by the presence of oxygen, which can interfere with the catalytic cycle.[1][9]

    • Solution: Ensure your reaction is rigorously degassed. Bubble an inert gas (Argon or Nitrogen) through your solvent for 15-30 minutes before adding the catalyst.[5][8] Maintain a positive pressure of inert gas throughout the reaction.

Parameter Standard Condition Troubleshooting Recommendation Rationale
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂, Pd₂(dba)₃More robust precatalysts, less prone to deactivation.[10]
Ligand (none for Pd(PPh₃)₄)SPhos, XPhos, P(t-Bu)₃Bulky, electron-rich ligands accelerate reductive elimination and prevent catalyst poisoning.[1][9]
Base Na₂CO₃, K₂CO₃K₃PO₄, Cs₂CO₃, KFMilder bases reduce the rate of protodeboronation.[5][8]
Solvent Dioxane/Water, DMFAnhydrous Toluene, THFMinimizes water, which can be a proton source for side reactions.[5][8]

Workflow: Troubleshooting a Failing Suzuki Coupling

Caption: A logical workflow for troubleshooting low yields in Suzuki-Miyaura coupling reactions.

Q: My Heck reaction is sluggish and gives a mixture of regioisomers. How can I improve it?

A: The Heck reaction with electron-deficient heterocycles like pyridazines can be challenging.[11][12] Sluggishness is often due to catalyst deactivation, while poor regioselectivity is a known issue with certain olefins.[11]

Potential Causes & Solutions:

  • Catalyst Deactivation ("Palladium Black"):

    • Explanation: At high temperatures, the active Pd(0) catalyst can agglomerate into inactive palladium nanoparticles, often visible as a black precipitate ("palladium black").[11] Oxygen can also cause oxidative degradation of the catalyst.[11]

    • Solution:

      • Inert Atmosphere: Run the reaction under a strict inert atmosphere (Argon or Nitrogen).[11]

      • Lower Temperature: While counterintuitive, sometimes lowering the temperature can prevent agglomeration and lead to a better overall conversion over a longer reaction time.[11]

      • Ligand Choice: Use ligands that stabilize the catalytic species, such as bulky phosphines or N-heterocyclic carbenes (NHCs).

  • Poor Regioselectivity:

    • Explanation: The regioselectivity of the migratory insertion step is influenced by both electronic and steric factors.[11] With electron-deficient olefins, 2,1-insertion may compete with the desired 1,2-insertion, leading to different product isomers.[11]

    • Solution: The choice of halide and ligands can influence the reaction pathway (cationic vs. neutral), which in turn affects regioselectivity.[11] Screening different palladium sources (e.g., Pd(OAc)₂, PdCl₂) and ligands is the most effective approach. Forcing a cationic pathway, sometimes by using silver salts to abstract a halide, can favor a specific isomer.

Guide 2: Hydrogenation of the Pyridazine Ring

Reducing the pyridazine ring to a piperazine or other saturated analogue is a common transformation, but it is highly susceptible to catalyst poisoning.

Q: My Pd/C catalyzed hydrogenation of the pyridazine ring is incomplete, even at high hydrogen pressure.

A: This is a classic case of catalyst poisoning by a nitrogen-containing heterocycle.[3][13]

Potential Causes & Solutions:

  • Strong Catalyst Binding:

    • Explanation: The pyridazine nitrogen lone pairs adsorb strongly onto the surface of the palladium catalyst.[3] This blocks the active sites and prevents hydrogen activation and delivery to the double bonds. The product, a saturated diamine, can be an even stronger poison than the starting material, leading to catalyst inhibition as the reaction proceeds.

    • Solution:

      • Increase Catalyst Loading: This is the simplest, albeit most expensive, solution. A higher catalyst loading (e.g., 10-20 mol% Pd) provides more active sites, some of which will remain available despite poisoning.

      • Switch Catalyst: Rhodium (e.g., Rh/C) or Ruthenium (e.g., Ru/C) can sometimes be more effective than Palladium for the hydrogenation of N-heterocycles as they may be less susceptible to poisoning.[13][14] Platinum (e.g., PtO₂) under acidic conditions is another powerful option.

      • Use an Additive (Competitive Poisoning): This is a more advanced technique. Adding a small amount of a weaker, reversible poison like pyridine can paradoxically improve some hydrogenations.[15][16] The pyridine can modulate the catalyst's activity, sometimes preventing the stronger-binding substrate/product from irreversibly deactivating the surface. This is highly substrate-specific and requires careful optimization.[15][16]

Catalyst System Typical Conditions Advantages Considerations
10% Pd/C H₂ (50-500 psi), MeOH or EtOH, RT-50°CReadily available, good for many reductions.Highly susceptible to poisoning by pyridazines.[3]
20% Pd(OH)₂/C H₂ (50-1000 psi), various solventsPearlman's catalyst; often more active and less prone to poisoning than Pd/C.[17][18]More expensive.
5% Rh/C H₂ (100-1000 psi), various solventsCan be more effective for N-heterocycles than Pd.[13]May require higher pressures/temperatures.
PtO₂ (Adam's cat.) H₂ (50-500 psi), AcOH or EtOH w/ acidVery active catalyst, especially under acidic conditions which protonate the nitrogens, reducing poisoning.Requires acidic conditions which may not be compatible with other functional groups.
Guide 3: Diels-Alder & Cycloaddition Reactions

This compound is often synthesized via a Diels-Alder reaction, and the pyridazine ring itself can participate in cycloadditions, typically as the diene component in an inverse-electron-demand Diels-Alder reaction.[19][20][21]

Q: I am trying to use a pyridazine derivative as a diene in an inverse-electron-demand Diels-Alder reaction, but I get no reaction.

A: For an inverse-electron-demand Diels-Alder, you need an electron-poor diene and an electron-rich dienophile.[20][21] While the pyridazine ring is electron-deficient, the reaction may still have a high activation barrier.

Potential Causes & Solutions:

  • Insufficiently Activated Dienophile:

    • Explanation: The energy gap between the diene's LUMO and the dienophile's HOMO may still be too large.[21]

    • Solution: Use a more electron-rich dienophile. Enol ethers, enamines, or silyl enol ethers are classic examples of highly reactive dienophiles for this type of reaction.[22]

  • Aromaticity of the Pyridazine Ring:

    • Explanation: The pyridazine ring has aromatic character. Participating in a Diels-Alder reaction requires the temporary disruption of this aromaticity, which is energetically unfavorable.[19]

    • Solution:

      • High Temperature: These reactions often require significant thermal energy to overcome the activation barrier. Reactions in sealed tubes at temperatures >150 °C are not uncommon.

      • Lewis Acid Catalysis: A Lewis acid can coordinate to the pyridazine nitrogen atoms, further lowering the energy of the diene's LUMO and accelerating the reaction.[22] Catalysts like ZnCl₂, AlCl₃, or BF₃·OEt₂ should be screened.

Protocol: General Procedure for a Test Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling an aryl halide with a boronic acid pinacol ester using Diethyl 4-halopyridazine-3,5-dicarboxylate as a hypothetical substrate.

  • Reagent Preparation:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add the Diethyl 4-halopyridazine-3,5-dicarboxylate (1.0 equiv.), the arylboronic acid pinacol ester (1.2 equiv.), and powdered potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Inert Atmosphere:

    • Seal the flask with a septum. Evacuate the flask under vacuum and backfill with Argon. Repeat this cycle three times to ensure an oxygen-free environment.[5]

  • Solvent and Catalyst Addition:

    • Add anhydrous, degassed 1,4-dioxane (to make a ~0.1 M solution) via syringe.

    • In a separate vial, weigh the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4.4 mol%). Briefly flush the vial with Argon.

    • Quickly add the catalyst and ligand solids to the reaction flask under a positive pressure of Argon.

  • Reaction Execution:

    • Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS analysis of small aliquots. Typical reaction times are 4-24 hours.[1]

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.[1]

    • Wash the filtrate with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[5]

References

  • BenchChem. (2025). preventing homo-coupling side reactions in pyridazine synthesis.
  • BenchChem. (2025).
  • Sajiki, H., et al. (2003). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison. Chemical and Pharmaceutical Bulletin, 51(3), 320-324. [Link]

  • El-Gendy, Z., et al. (1991). Spirocyclisation reactions of diethyl pyridazine-4,5-dicarboxylate with 1,3-binucleophiles. Journal of the Chemical Society, Perkin Transactions 1, 193-197. [Link]

  • García-Muñoz, S., et al. (2012). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Revista de la Real Academia de Ciencias Exactas, Físicas y Naturales. Serie A.
  • Harth, M., et al. (2020). Inhibition of Metal Hydrogenation Catalysts by Biogenic Impurities. Catalysis Letters, 150, 3334-3345. [Link]

  • Pouy, M. J., et al. (2010). A Highly Selective and General Palladium Catalyst for the Oxidative Heck Reaction of Electronically Non-Biased Olefins. Journal of the American Chemical Society, 132(40), 14036-14039. [Link]

  • Various Authors. (2017). Does pyridazine undergo Diels-Alder reactions?. Quora. [Link]

  • Sajiki, H., et al. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. PubMed. [Link]

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  • Various Authors. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. [Link]

  • Various Authors. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Reddit. [Link]

  • Wikipedia. (n.d.). Diels–Alder reaction. [Link]

  • Kumari, S., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13, 24783-24805. [Link]

  • Various Authors. (2018). Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. [Link]

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  • Zherdeva, A. V., et al. (2023). Screening of Palladium/Charcoal Catalysts for Hydrogenation of Diene Carboxylates with Isolated-Rings (Hetero)aliphatic Scaffold. Catalysts, 13(1), 1201. [Link]

  • Zherdeva, A. V., et al. (2023). Screening of Palladium/Charcoal Catalysts for Hydrogenation of Diene Carboxylates with Isolated-Rings (Hetero)aliphatic Scaffold. ResearchGate. [Link]

  • Shang, R., et al. (2014). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Angewandte Chemie International Edition, 53(45), 12135-12139. [Link]

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  • Abarca, B., et al. (1988). The synthesis of annulated pyridazines by cycloaddition of azodicarboxylates to vinyl heterocycles. Journal of the Chemical Society, Perkin Transactions 1, 1697-1701. [Link]

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  • Tozkoparan, B., et al. (2014). Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1. Medicinal Chemistry Research, 23(8), 3766-3777. [Link]

  • Igeta, H., et al. (1979). RING TRANSFORMATION OF FUSED PYRIDAZINES. IV. REACTION OF HALO-SUBSTITUTED FUSED PYRIDAZINES WITH YNAMINES. Chemical and Pharmaceutical Bulletin, 27(10), 2493-2497.
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  • Bakr, M. F., et al. (2021). Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate via Hydrolysis/Cycloaddition/Elimination Cascades: Single Crystal X-ray and Chemical Structure Insights. Molecules, 26(18), 5609. [Link]

  • Khan, K. M., et al. (2014). Synthesis of diethyl 4-substituted-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates as a new series of inhibitors against yeast α-glucosidase. Bioorganic & Medicinal Chemistry, 22(12), 3449-3454. [Link]

  • Shestopalov, A. M., et al. (2003). Synthesis of Diethyl 3,4-Dicyano-5-hydroxy- 2-oxo-7-phenyl-1,2,4a,7-tetrahydroquinoline-6,8-dicarboxylate and Its Reaction with Piperidine. Russian Journal of Organic Chemistry, 39(9), 1324-1327. [Link]

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Technical Support Center: Purification of Diethyl Pyridazine-3,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Diethyl pyridazine-3,4-dicarboxylate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and adapt these methods to your specific experimental context. This guide is structured to help you diagnose common purity issues and select the most effective purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my crude this compound sample?

The nature of impurities is intrinsically linked to the synthetic route employed. A prevalent method for synthesizing pyridazine scaffolds is the Diels-Alder reaction, specifically an inverse-electron-demand aza-Diels-Alder reaction.[1][2] In this context, impurities typically fall into three categories:

Impurity Category Potential Compounds Rationale
Unreacted Starting Materials Dienophile (e.g., Diethyl acetylenedicarboxylate); Diene (e.g., a substituted 1,2,4,5-tetrazine)Incomplete reaction progress or non-stoichiometric addition of reactants.
Side-Reaction Products Isomeric pyridazine derivatives, products from undesired cycloadditions.The Diels-Alder reaction can sometimes yield regioisomeric products depending on the subtlety of electronic and steric factors.[2]
Degradation/Workup Products Pyridazine-3,4-dicarboxylic acid; Ethyl hydrogen pyridazine-3,4-dicarboxylateThe ester groups are susceptible to hydrolysis to the corresponding carboxylic acids, especially during aqueous workup or if exposed to acidic/basic conditions.[3][4]
Residual Solvents Ethanol, Dichloromethane, Hexane, Ethyl Acetate, etc.Solvents used during the reaction or initial purification steps (like extraction) that were not completely removed.[5]
Q2: My isolated product is a yellow or brown oil/solid. How can I decolorize it?

Discoloration often arises from high molecular weight, polymeric byproducts or baseline impurities from the reaction. While the primary purification methods detailed below (chromatography and recrystallization) are highly effective at removing color, a preliminary treatment with activated carbon can sometimes be beneficial.

Note of Caution: Activated carbon can adsorb your desired product, leading to a reduction in yield. This should be used judiciously, typically on a small test scale first.

Q3: How do I confirm the purity of my final this compound sample?

A multi-technique approach is essential for validating purity:

  • Thin-Layer Chromatography (TLC): A quick and effective method to check for the presence of multiple components. A pure sample should ideally show a single spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure and identifying impurities.[6] The integration of proton signals can even be used to quantify certain impurities.

  • Melting Point Analysis: A sharp melting point range (typically < 2°C) is a strong indicator of a pure crystalline solid.[7] Broad melting ranges suggest the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.[8]

Troubleshooting Guides & Detailed Protocols

This section provides a logical workflow for tackling common purification challenges. The choice of method depends on the physical state of your crude product and the nature of the impurities.

Purification_Workflow start Crude Sample Analysis q1 Is the main impurity acidic (e.g., from hydrolysis)? start->q1 q2 Is the product a solid? q1->q2 No extraction Perform Acid-Base Extraction q1->extraction Yes chromatography Perform Column Chromatography q2->chromatography No (Oil/Amorphous) recrystallization Perform Recrystallization q2->recrystallization Yes extraction->q2 end Purity Analysis (TLC, NMR, MP) chromatography->end recrystallization->end

Caption: Decision tree for selecting a purification method.

Guide 1: Removal of Acidic Impurities via Liquid-Liquid Extraction

Issue: Your NMR spectrum shows broad peaks characteristic of carboxylic acid protons, or your crude reaction mixture was exposed to water for a prolonged period. This protocol is designed to selectively remove acidic byproducts like pyridazine-3,4-dicarboxylic acid.

Principle: This technique exploits the difference in solubility between the neutral diethyl ester and the anionic carboxylate salt. The neutral ester remains in the organic phase, while the deprotonated acidic impurity is extracted into the aqueous basic phase.

Caption: Workflow for acid-base liquid-liquid extraction.

Protocol: Acid-Base Wash

  • Dissolution: Dissolve the crude sample in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel.

  • Aqueous Wash: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup from CO₂ evolution. Shake gently for 1-2 minutes, venting frequently.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer.

  • Repeat: Repeat the wash with NaHCO₃ solution one more time.

  • Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove residual water.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.[5]

  • Validation: Analyze a small aliquot of the resulting material by TLC or ¹H NMR to confirm the absence of the acidic impurity before proceeding with further purification if necessary.

Guide 2: Purification of a Solid Sample by Recrystallization

Issue: You have a solid product that appears discolored or shows minor impurities on an NMR spectrum. Recrystallization is a powerful technique for purifying crystalline solids.

Principle: This method relies on the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures. The ideal solvent will dissolve the compound completely at its boiling point but poorly at low temperatures, while impurities remain either insoluble at high temperatures or soluble at low temperatures.

Protocol: Recrystallization

  • Solvent Selection: The key to successful recrystallization is finding the right solvent or solvent system. Based on literature for similar compounds, good starting points include:

    • Single Solvents: Ethanol, Methanol, Acetone.[9]

    • Solvent Pairs: Dichloromethane/Hexane, Acetone/Hexanes.[10][11]

    • To test, place a small amount of your crude solid in a test tube and add a few drops of the chosen solvent. A good solvent will not dissolve the solid at room temperature but will dissolve it upon heating.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the compound. This is crucial for maximizing yield.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or catalyst residue), perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the formation of larger, purer crystals. Subsequently, cool the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

  • Validation: Determine the melting point of the dried crystals and acquire an NMR spectrum to confirm purity.[12]

Guide 3: General Purification via Column Chromatography

Issue: Your sample is an oil, an amorphous solid that won't crystallize, or contains multiple impurities with polarities different from your product (e.g., unreacted starting materials).

Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase (the eluent). Less polar compounds travel down the column faster, while more polar compounds are retained longer by the polar silica gel.

Chromatography_Diagram Principle of Chromatographic Separation (A = Less Polar, B = More Polar) cluster_separation column Eluent (e.g., Hexane/EtOAc) Crude Sample loaded on Silica Silica Gel Stationary Phase Glass Wool/Sand Stopcock elute_A Eluting Fraction A column:f4->elute_A start_state t = 0 mid_state t = mid end_state t = end start_band [ A+B ] mid_band_B [ B ] mid_band_A [ A ] end_band_B [ B ] end_band_A [ A ] elute_B Eluting Fraction B elute_A->elute_B

Caption: Separation of a two-component mixture by column chromatography.

Protocol: Silica Gel Column Chromatography

  • Eluent Selection: Use TLC to determine an appropriate eluent system. The ideal system will give your desired product a retention factor (R_f) of approximately 0.3-0.4 and show good separation from all impurity spots. A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Pack a glass column with silica gel, typically as a slurry in the initial, least polar eluent mixture. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in the minimum amount of solvent (ideally the eluent or a stronger solvent like DCM). Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with your chosen solvent system. Collect fractions in test tubes or vials.

  • Monitoring: Monitor the fractions being collected using TLC to determine which ones contain your purified product.

  • Combine and Concentrate: Combine the pure fractions, and remove the solvent under reduced pressure.

  • Validation: Obtain an NMR spectrum and other relevant analytical data to confirm the purity of the isolated compound.

References

  • Taylor & Francis Online. (2007). Synthesis and Reactions of 3,4-Dicarboxy-5,6-diphenylpyridazine. [Link]

  • Google Patents. (1986).
  • The Royal Society of Chemistry. (2021). Supplementary Information Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for th. [Link]

  • The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Chemical Communications. [Link]

  • Cheméo. Diethyl pyridine-3,4-dicarboxylate. [Link]

  • ResearchGate. (2024). The crystal structure of diethyl 4-(3,4-dimethylphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, C21H27NO4. [Link]

  • Organic Syntheses. Procedure for the preparation of 3,4-diethylpyrrole and 2,3,7,8,12,13,17,18-octaethylporphyrin. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1972). Pyrazine chemistry. Part V. Diels-Alder reactions of some 2,5-dihydroxypyrazines. [Link]

  • ResearchGate. (2016). Synthesis, characterization and development of validated RP-HPLC method for the estimation of process-related impurity diethyl 4-(3-chlorophenyl)-2, 6-dimethyl-1, 4-dihydropyridine-3, 5-dicarboxylate from amlodipine bulk and formulation. [Link]

  • ResearchGate. (2011). Diethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. [Link]

  • ResearchGate. (2024). The crystal structure of diethyl 1,4-dihydro-2,6-dimethyl-4-(3-cyanophenyl)-3,5-pyridinedicarboxylate, C20H22N2O4. [Link]

  • Liberty University. (2022). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. [Link]

  • Universidade do Minho. Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. [Link]

  • Quora. (2017). Does pyridazine undergo Diels-Alder reactions?. [Link]

  • Beilstein Journals. (2019). Mechanistic studies of an L-proline-catalyzed pyridazine formation involving a Diels–Alder reaction with inverse electron demand. [Link]

  • Organic Chemistry Portal. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. [Link]

  • ResearchGate. (2015). Diethyl 4-(biphenyl-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. [Link]

  • Wikipedia. Diels–Alder reaction. [Link]

  • National Institutes of Health (NIH). (2022). Accessing new polymorphs and solvates through solvothermal recrystallization. [Link]

  • National Institutes of Health (NIH). (2019). Synthesis, crystal structure and Hirshfeld surface analysis of diethyl 2,6-dimethyl-4-(thiophen-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate. [Link]

  • PubChem. 3',5'-Diethyl 1',4'-dihydro-2',6'-dimethyl(2,4'-bipyridine)-3',5'-dicarboxylate. [Link]

  • PubChem. Diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate. [Link]

  • SpringerLink. Spirocyclisation reactions of diethyl pyridazine-4,5-dicarboxylate with 1,3-binucleophiles. [Link]

  • 1PlusChem LLC. 16082-13-6 | this compound. [Link]

  • ChemBK. 3,4-Pyridazinedicarboxylic acid 3,4-diethyl ester. [Link]

  • S3waas. (2025). Syllabus for Chemistry (SCQP08). [Link]

  • Google Patents. (2017).

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Improving the regioselectivity of reactions with Diethyl pyridazine-3,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Diethyl Pyridazine-3,4-dicarboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of achieving regioselective functionalization of this versatile heterocyclic scaffold. Here, we move beyond simple protocols to explain the underlying principles that govern reactivity, enabling you to troubleshoot effectively and optimize your synthetic strategies.

Section 1: Understanding the Electronic Landscape of this compound

Before troubleshooting specific reactions, it is crucial to understand the inherent electronic nature of the substrate. The pyridazine ring is a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This general electron deficiency is significantly amplified by the two powerful electron-withdrawing ethyl ester groups at the C3 and C4 positions.

This electronic setup dictates the molecule's reactivity:

  • High Electrophilicity: The ring is highly activated towards nucleophilic attack.

  • Deactivated C-H bonds: The C-H bonds at positions C5 and C6 are the most electron-poor and acidic protons on the ring.

  • Primary Sites for Nucleophilic Attack: Consequently, the C5 and C6 positions are the primary sites for nucleophilic aromatic substitution (SNAr).

The core challenge lies in differentiating between the C5 and C6 positions, which are electronically similar, often leading to mixtures of regioisomers. The strategies outlined below focus on exploiting subtle electronic, steric, and mechanistic differences to control this selectivity.

G cluster_0 Electronic Properties of this compound A Pyridazine Core (2x Electronegative N atoms) B π-Deficient Aromatic System A->B E Activated C5/C6 Positions for Nucleophilic Attack B->E C 2x Ester Groups (C3, C4) (Strong EWGs) D Further Ring Deactivation C->D D->E

Caption: Core electronic factors governing substrate reactivity.

Section 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)

SNAr is one of the most common methods for functionalizing the pyridazine core. However, achieving high regioselectivity can be challenging.

Frequently Asked Questions & Troubleshooting

Q: Why am I getting a mixture of C5 and C6 substituted products in my SNAr reaction?

A: This is the most common issue. The electronic properties of C5 and C6 are very similar. The outcome is often dictated by a subtle interplay of sterics and the nature of the nucleophile. The C6 position is sterically less hindered than the C5 position (flanked by an ester group). Therefore, bulkier nucleophiles may preferentially attack C6. However, for some nucleophiles, coordination to the ester at C4 could direct attack to the adjacent C5 position.

  • Troubleshooting Steps:

    • Vary the Nucleophile: Experiment with nucleophiles of different sizes. For example, compare the selectivity of ammonia vs. diethylamine.

    • Modify Reaction Temperature: Lowering the temperature can often enhance selectivity by favoring the pathway with the lower activation energy, amplifying small energetic differences between the two transition states.

    • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state. Screen a range of solvents from polar aprotic (e.g., DMF, DMSO) to non-polar (e.g., Toluene). A solvent's ability to stabilize the charged Meisenheimer intermediate is key.

Q: My SNAr reaction is sluggish or fails to proceed, even with a strong nucleophile. How can I enhance reactivity?

A: While the ring is electron-deficient, a leaving group is typically required for a successful SNAr reaction. If you are attempting a direct C-H functionalization with a nucleophile (a Vicarious Nucleophilic Substitution or VNS-type reaction), specific conditions are necessary. For a standard SNAr, you must first install a leaving group (e.g., a halide) at the C5 or C6 position.

For VNS reactions, where a nucleophile bearing a leaving group attacks a C-H bond, the choice of base and nucleophile is critical. These reactions often require a strong base (e.g., t-BuOK, NaH) to facilitate the elimination step. Studies on 3-substituted pyridazines have shown that forming pyridazinium dicyanomethylides can lead to a completely regiospecific introduction of a substituent at the C-4 position, though this is not directly applicable to C5/C6 functionalization of your substrate.[1] However, the principle of activating the ring via N-functionalization is a valid strategy to consider.

Q: How can I achieve highly regiospecific substitution at one position?

A: The most reliable method is to introduce a directing group or a leaving group at a specific position beforehand. This transforms the problem from controlling inherent reactivity to a directed synthesis. For instance, selective halogenation at C5 or C6, if achievable, would provide a precursor for highly regioselective SNAr or cross-coupling reactions. While selective halogenation of the parent pyridazine-3,4-dicarboxylate is not widely reported, exploring directed ortho-metalation (DoM) strategies by first converting an ester group to a directing group (e.g., an amide) could be a viable, albeit longer, route.

Section 3: Controlling Regioselectivity in Metal-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern drug discovery for their versatility in forming C-C and C-heteroatom bonds.[2][3][4] For this compound, this first requires the regioselective installation of a halide or triflate.

G cluster_0 Regioselective Cross-Coupling Workflow Start This compound Step1 Regioselective Halogenation (e.g., Bromination at C6) Start->Step1 Challenge 1: Selective Activation Step2 Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) Step1->Step2 Key Intermediate Product Regiodefined C6-Functionalized Product Step2->Product C-C or C-X Bond Formation Troubleshoot Troubleshooting: - Catalyst Choice - Ligand Selection - Base/Solvent Optimization Step2->Troubleshoot

Caption: General workflow for cross-coupling strategies.

Frequently Asked Questions & Troubleshooting

Q: What are the best practices for running a Suzuki-Miyaura coupling on a pyridazine halide?

A: Electron-deficient heterocycles like pyridazine can be challenging substrates for cross-coupling. They can act as ligands for the palladium catalyst, leading to catalyst inhibition.

  • Catalyst Choice: Use a high-activity, electron-rich catalyst system. Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃ are common precursors.

  • Ligand Selection: Bulky, electron-rich phosphine ligands are often essential. SPhos, XPhos, or Buchwald-type biaryl phosphine ligands are excellent starting points. They promote the difficult reductive elimination step and stabilize the active Pd(0) species.

  • Base and Solvent: A moderately strong inorganic base like K₂CO₃ or Cs₂CO₃ is typically used. The choice of solvent is critical; polar aprotic solvents like 1,4-dioxane or DME, often with added water, are common.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ComponentRecommendationRationale
Pd Precursor Pd(OAc)₂ (2-5 mol%)Readily available and effective.
Ligand SPhos (4-10 mol%)Bulky, electron-rich ligand; good for heteroaromatic substrates.
Base K₂CO₃ (2-3 equivalents)Effective and commonly used base.
Solvent Dioxane/H₂O (e.g., 4:1)Promotes dissolution and boronic acid activation.
Temperature 80-110 °CSufficient thermal energy for catalytic turnover.

Q: My cross-coupling reaction is giving low yields and significant amounts of dehalogenated starting material. What is happening?

A: This often points to two potential issues:

  • Protodeboronation/Protodehalogenation: The boronic acid or your pyridazine halide is being protonated and removed from the catalytic cycle. This can be caused by excess water or an inappropriate base. Ensure your boronic acid is pure and try using an anhydrous solvent system with a base like K₃PO₄.

  • Slow Reductive Elimination: The final step to form the product and regenerate the catalyst is slow. This is common with electron-deficient heterocycles. Switching to a more electron-donating ligand (e.g., moving from PPh₃ to a biaryl phosphine ligand) can significantly accelerate this step.

Section 4: Navigating Diels-Alder & Cycloaddition Reactions

Due to its electron-poor nature, the pyridazine ring can participate as the diene component in an inverse-electron-demand Diels-Alder (IEDDA) reaction.[5][6] This reaction is most effective with electron-rich dienophiles, such as enamines or ynamines.

Frequently Asked Questions & Troubleshooting

Q: Can this compound act as a diene in a Diels-Alder reaction?

A: Yes, in principle. The pyridazine core is an electron-deficient diene suitable for IEDDA reactions.[7][8] The reaction involves a [4+2] cycloaddition followed by the retro-Diels-Alder elimination of dinitrogen (N₂) to form a benzene ring. The two ester groups further lower the energy of the diene's LUMO, which should facilitate the reaction with an electron-rich dienophile.[6]

Q: I am attempting an IEDDA reaction, but the reaction is not proceeding. What can I do?

A: Several factors could be at play:

  • Dienophile Reactivity: The dienophile must be sufficiently electron-rich. Simple alkenes are unlikely to react. Consider using enamines, ketene acetals, or electron-rich alkynes.

  • Steric Hindrance: The ester groups at C3 and C4 may sterically hinder the approach of the dienophile. This is a significant challenge.

  • Thermal Conditions: These reactions often require elevated temperatures to overcome the activation barrier and facilitate the subsequent N₂ extrusion.

  • Lewis Acid Catalysis: While less common for IEDDA, a Lewis acid could potentially coordinate to the pyridazine nitrogens, further lowering the LUMO energy and activating the system. However, this could also lead to substrate decomposition.[9]

Section 5: Detailed Experimental Protocols

These protocols are starting points and should be optimized for your specific substrate and desired product.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of a 6-Bromo-pyridazine Derivative

This protocol assumes the successful synthesis of 6-bromo-diethyl pyridazine-3,4-dicarboxylate.

  • Reagent Setup: To an oven-dried Schlenk flask, add 6-bromo-diethyl pyridazine-3,4-dicarboxylate (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 0.03 equiv) and the phosphine ligand (e.g., SPhos, 0.06 equiv).

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v, to a concentration of ~0.1 M with respect to the starting halide).

  • Reaction: Seal the flask and heat the mixture with vigorous stirring in an oil bath at 100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

References

  • Journal of the Chemical Society, Chemical Communications. (n.d.). A regiospecific reaction of pyridazines with vicarious nucleophilic substitution via their dicyanomethylide derivatives. RSC Publishing. Retrieved from [Link]

  • Taylor & Francis Online. (2007). Synthesis and Reactions of 3,4-Dicarboxy-5,6-diphenylpyridazine. Retrieved from [Link]

  • Pattison, G., Sandford, G., Yufit, D. S., Howard, J. A. K., Christopher, J. A., & Miller, D. D. (2009). Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine. The Journal of Organic Chemistry, 74(15), 5533–5540. Retrieved from [Link]

  • Nikishkin, N. I., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(21), 3493-3513. Retrieved from [Link]

  • ResearchGate. (n.d.). Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). A Regiospecific Reaction of Pyridazines with Vicarious Nucleophilic Substitution via Their Dicyanomethylide Derivatives N'. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Spirocyclisation reactions of diethyl pyridazine-4,5-dicarboxylate with 1,3-binucleophiles. RSC Publishing. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]

  • National Institutes of Health. (2021). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Retrieved from [Link]

  • Afonso, M. M. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2975. Retrieved from [Link]

  • Quora. (2017). Does pyridazine undergo Diels-Alder reactions? Retrieved from [Link]

  • Organic Chemistry Portal. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Retrieved from [Link]

  • RSC Publishing. (n.d.). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]

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Work-up procedures for reactions containing Diethyl pyridazine-3,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers working with Diethyl Pyridazine-3,4-dicarboxylate. This guide is designed to provide practical, field-tested advice for the successful work-up and purification of reactions involving this versatile heterocyclic compound. My aim is to move beyond simple procedural lists and explain the chemical principles behind each step, empowering you to troubleshoot effectively and optimize your outcomes.

The unique physicochemical properties of the pyridazine ring, characterized by its high dipole moment and capacity for hydrogen bonding, present specific challenges and opportunities during reaction work-up that differ from those of simpler aromatic systems.[1] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the common issues encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is a reliable, general-purpose aqueous work-up procedure for a reaction containing this compound?

A standard work-up aims to separate your product from water-soluble impurities, catalysts, and excess reagents. Given the polarity of the pyridazine moiety, careful solvent selection is crucial.

Core Protocol:

  • Quenching: Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature. If the reaction was conducted under harsh conditions (e.g., strong acid/base, high heat), it is often beneficial to cool it in an ice bath before quenching.

  • Solvent Addition: Dilute the reaction mixture with an appropriate organic solvent. Dichloromethane (DCM) or Ethyl Acetate (EtOAc) are common first choices.

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel.

    • Neutral/Acidic Impurities: Perform an initial wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize acidic catalysts or byproducts. Crucially, add the bicarbonate solution slowly, especially if a strong acid was used, to control CO₂ evolution.

    • General Water-Soluble Impurities: Follow with one or two washes with deionized water.

    • Reduce Water in Organic Layer: Finish with a wash using a saturated aqueous solution of sodium chloride (brine). This helps to break up emulsions and decreases the solubility of the organic product in the aqueous layer.[2]

  • Drying & Concentration: Separate the organic layer, dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.[2][3]

Workflow for General Aqueous Work-up

A 1. Cool Reaction Mixture B 2. Dilute with Organic Solvent (e.g., DCM, EtOAc) A->B C 3. Transfer to Separatory Funnel B->C D 4. Wash with sat. NaHCO₃ (aq) (Caution: CO₂ evolution) C->D E 5. Wash with Water D->E F 6. Wash with Brine E->F G 7. Separate Organic Layer F->G H 8. Dry (e.g., MgSO₄) & Filter G->H I 9. Concentrate in vacuo H->I J Crude Product I->J box box start Product is an Oil q1 Have you tried a solvent/anti-solvent system? start->q1 a1 Try dissolving in minimal DCM and adding Hexane dropwise. q1->a1 No q2 Did you try to induce nucleation? q1->q2 Yes a1->q2 a2 Scratch flask with glass rod. Add a seed crystal if available. q2->a2 No q3 Is the sample pure? (Check by NMR/LCMS) q2->q3 Yes a2->q3 a3 Re-purify by chromatography to remove oils/impurities. q3->a3 No end Persistent Oil: Consider accepting as pure oil or further purification. q3->end Yes a3->start

Sources

Stability issues of Diethyl pyridazine-3,4-dicarboxylate in acidic or basic media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Diethyl Pyridazine-3,4-dicarboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic compound. Here, we provide in-depth answers to frequently asked questions and detailed troubleshooting protocols to address the primary stability challenge encountered during its use: degradation in acidic and basic aqueous media. Our focus is on providing not just solutions, but the causal, mechanistic understanding required to proactively design robust experimental and manufacturing processes.

Frequently Asked Questions (FAQs) on Stability

Q1: What is this compound, and why is its stability a critical parameter?

This compound is a key heterocyclic building block used in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and functional materials. The molecule's utility is derived from its two ethyl ester functionalities and the pyridazine core. However, these ester groups are susceptible to hydrolysis, the chemical breakdown by reaction with water, which can be significantly accelerated by the presence of acids or bases.[1][2][3] Understanding its stability is paramount because unintended degradation can lead to:

  • Reduced yield of the desired final product.

  • Formation of impurities (the dicarboxylic acid or its decarboxylated derivatives) that can be difficult to separate.

  • Inconsistent results in biological assays or chemical reactions.

  • Complications in formulation and drug substance stability studies.

Q2: What is the primary degradation pathway for this compound in aqueous basic media?

In the presence of aqueous bases like sodium hydroxide (NaOH) or even weaker bases like sodium bicarbonate (NaHCO₃), the compound undergoes a rapid and generally irreversible reaction known as saponification .[4][5][6] This is a base-catalyzed hydrolysis of the two ester groups.

The process occurs in two main stages:

  • Hydrolysis: The hydroxide ion (⁻OH) acts as a nucleophile, attacking the carbonyl carbon of each ester. This leads to the formation of a tetrahedral intermediate, which then collapses to expel an ethoxide ion (⁻OEt), yielding pyridazine-3,4-dicarboxylic acid.[5][6]

  • Deprotonation: Because the reaction medium is basic, the newly formed carboxylic acid groups are immediately deprotonated by the base to form the highly water-soluble pyridazine-3,4-dicarboxylate salt. This acid-base step is what renders the overall reaction irreversible, driving the equilibrium towards the hydrolyzed product.[7]

A potential secondary degradation pathway following hydrolysis is decarboxylation , where one or both of the carboxylic acid groups are lost as CO₂ upon heating or under certain pH conditions.[8]

Q3: How does this compound behave in acidic media?

In aqueous acidic conditions (e.g., in the presence of HCl or H₂SO₄), the compound undergoes acid-catalyzed hydrolysis .[2][3][9][10] Unlike saponification, this reaction is reversible.[2][7]

The mechanism involves the following key steps:

  • Protonation: The acid catalyst protonates the carbonyl oxygen of the ester group. This makes the carbonyl carbon significantly more electrophilic (more attractive to nucleophiles).[11]

  • Nucleophilic Attack: A weak nucleophile, in this case, a water molecule, attacks the activated carbonyl carbon, leading to a tetrahedral intermediate.[11][12]

  • Proton Transfer & Elimination: After a series of proton transfers, the ethoxy group (-OCH₂CH₃) is converted into a good leaving group (ethanol, CH₃CH₂OH), which is then eliminated to reform the carbonyl group, yielding the final carboxylic acid product.[11]

To drive the reaction towards the hydrolyzed product, a large excess of water is required, as dictated by Le Châtelier's principle.[2][3]

Q4: How can I detect and quantify the degradation of my compound?

The most reliable method for monitoring the stability of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection. This technique allows for the separation and quantification of the parent ester, the intermediate mono-ester, and the final dicarboxylic acid degradant.

  • Parent Compound (Diethyl Ester): More hydrophobic, will have a longer retention time.

  • Degradation Product (Dicarboxylic Acid): More polar, will have a shorter retention time.

A typical starting point for method development would be a reverse-phase C18 column with a mobile phase consisting of an aqueous buffer (like phosphate or perchloric acid) and an organic modifier (like acetonitrile or methanol).[13][14] UV detection around 200-220 nm is often effective for these types of aromatic compounds.[13] Other techniques like ¹H NMR can also be used to confirm the identity of degradants by observing the disappearance of the characteristic ethyl ester signals (a quartet and a triplet) and the appearance of a broad carboxylic acid proton signal.[1]

Troubleshooting Guide: Common Experimental Issues

Problem Encountered Probable Cause Recommended Solution & Explanation
Low product yield after a reaction workup involving a base wash (e.g., NaHCO₃ or NaOH). Base-catalyzed hydrolysis (Saponification). The ester is degrading into its water-soluble carboxylate salt during the neutralization and extraction steps.Minimize Contact Time and Temperature: Perform all aqueous washes quickly and with ice-cold solutions to reduce the rate of hydrolysis.[1] Use a Weaker Base: If possible, use a cold, saturated solution of sodium bicarbonate (NaHCO₃) instead of stronger bases like sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH).[1] Brine Wash: After the base wash, perform a wash with cold, saturated NaCl solution (brine). This helps to remove residual water and reduces the solubility of the organic product in the remaining aqueous phase.[1]
Inconsistent results or reaction stalling when using an acidic solvent or reagent. Acid-catalyzed hydrolysis. The presence of water (even trace amounts) in combination with an acid is causing slow degradation of the starting material or product over the course of the reaction.Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture. Buffer the Reaction: If the reaction chemistry allows, consider adding a non-nucleophilic base (e.g., pyridine, diisopropylethylamine) to scavenge any adventitious acid.
An unknown, more polar impurity is observed by TLC/HPLC after purification by silica gel chromatography. Hydrolysis on Silica Gel. Silica gel is weakly acidic and has a surface that is rich in water and silanol groups. This can be sufficient to cause partial hydrolysis of sensitive esters during a long chromatography run.Deactivate the Silica: Flush the column with the mobile phase containing a small amount of a neutralizer like triethylamine (~0.1-1%) before loading the sample. This will neutralize the acidic sites. Work Quickly: Do not let the compound sit on the column for an extended period. Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina if compatible with your separation needs.

Visualizing the Degradation Pathways

To provide a clearer understanding of the chemical transformations, the following diagrams illustrate the core degradation mechanisms.

G cluster_base Base-Catalyzed Hydrolysis (Saponification) Diester Diethyl Pyridazine- 3,4-dicarboxylate Intermediate Tetrahedral Intermediate Diester->Intermediate 1. OH⁻ Attack Diacid Pyridazine-3,4- dicarboxylic Acid Intermediate->Diacid 2. Loss of ⁻OEt Salt Dicarboxylate Salt (Water Soluble) Diacid->Salt 3. Deprotonation (Irreversible Step) Decarboxylated Decarboxylated Product Diacid->Decarboxylated Heat / Δ G cluster_acid Acid-Catalyzed Hydrolysis Diester Diethyl Pyridazine- 3,4-dicarboxylate ProtonatedEster Protonated Ester (Activated) Diester->ProtonatedEster 1. H⁺ Catalysis Intermediate Tetrahedral Intermediate ProtonatedEster->Intermediate 2. H₂O Attack Diacid Pyridazine-3,4- dicarboxylic Acid Intermediate->Diacid 3. Loss of EtOH

Caption: Acid-catalyzed hydrolysis pathway (reversible).

Experimental Protocol: Forced Degradation Study

This protocol provides a standardized workflow to assess the stability of this compound under stressed acidic and basic conditions.

G cluster_stress Stress Conditions prep Prepare Stock Solution of Diester in Acetonitrile acid Aliquot into Vials: Add 0.1 M HCl prep->acid base Aliquot into Vials: Add 0.1 M NaOH prep->base neutral Aliquot into Vials: Add Water (Control) prep->neutral incubate_rt Incubate at Room Temperature acid->incubate_rt incubate_heat Incubate at 50 °C acid->incubate_heat base->incubate_rt base->incubate_heat neutral->incubate_rt neutral->incubate_heat sample Sample at Time Points (e.g., 0, 2, 4, 8, 24 hr) incubate_rt->sample incubate_heat->sample quench Quench Reaction (Neutralize aliquot with buffer) sample->quench analyze Analyze by HPLC quench->analyze data Quantify % Parent Remaining and % Degradant Formed analyze->data

Caption: Workflow for a forced degradation study.

Protocol 1: Stability Assessment Under Acidic and Basic Conditions

Objective: To determine the rate and extent of hydrolysis of this compound under standardized acidic and basic conditions at ambient and elevated temperatures.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Deionized Water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • HPLC vials

  • Thermostatted incubator or water bath

Procedure:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of this compound in acetonitrile.

  • Sample Preparation: For each condition (Acid, Base, Neutral Control), label three HPLC vials.

    • To each vial, add 100 µL of the stock solution.

    • To the "Acid" vials, add 900 µL of 0.1 M HCl.

    • To the "Base" vials, add 900 µL of 0.1 M NaOH.

    • To the "Neutral" vials, add 900 µL of deionized water. This results in a final concentration of 0.1 mg/mL in a 90:10 water/acetonitrile mixture.

  • Time Zero (T=0) Analysis: Immediately after preparation, take an aliquot from one vial of each condition, neutralize it with a suitable buffer if necessary (e.g., phosphate buffer for HPLC analysis), and inject it into the HPLC system. This is your T=0 reading.

  • Incubation: Place the remaining vials in two sets: one set at room temperature (e.g., 25 °C) and the other in an incubator set to an elevated temperature (e.g., 50 °C).

  • Time-Point Sampling: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from each vial. Neutralize each aliquot immediately to stop the degradation reaction.

  • HPLC Analysis: Analyze all samples by a validated HPLC method to determine the percentage of the parent compound remaining and the formation of any degradation products.

Protocol 2: HPLC Method for Monitoring Degradation

Objective: To provide a robust analytical method for separating and quantifying this compound from its primary hydrolysis product, Pyridazine-3,4-dicarboxylic acid.

Parameter Condition
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Expected Elution Pyridazine-3,4-dicarboxylic acid will elute first (more polar), followed by this compound (less polar).

References

  • HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. FAO AGRIS. Available at: [Link]

  • HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. ResearchGate. Available at: [Link]

  • HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation o. ResearchGate. Available at: [Link]

  • Synthesis and Reactions of 3,4-Dicarboxy-5,6-diphenylpyridazine. Taylor & Francis Online. Available at: [Link]

  • Why are my ester hydrolysis not working. Reddit. Available at: [Link]

  • HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. SIELC Technologies. Available at: [Link]

  • HPLC Methods for analysis of Phthalic acid. HELIX Chromatography. Available at: [Link]

  • hydrolysis of esters. Chemguide. Available at: [Link]

  • The Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]

  • Ester Reactions Summary and Practice Problems. Chemistry Steps. Available at: [Link]

  • (PDF) Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. ResearchGate. Available at: [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. PMC. Available at: [Link]

  • Ester Hydrolysis Mechanism Base Catalyzed. www .ec -undp. Available at: [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. Available at: [Link]

  • Ch20: Hydrolysis of Esters. University of Calgary. Available at: [Link]

  • Acid-Catalyzed Ester Hydrolysis. Pearson. Available at: [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available at: [Link]

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC - NIH. Available at: [Link]

  • mechanism of ester hydrolysis. YouTube. Available at: [Link]

  • Base Catalyzed Ester Hydrolysis (Saponification). YouTube. Available at: [Link]

  • Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. YouTube. Available at: [Link]

  • Acid Catalyzed Hydrolysis of Esters (II). Chemistry LibreTexts. Available at: [Link]

  • Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. ACS Publications. Available at: [Link]

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Overcoming poor solubility of Diethyl pyridazine-3,4-dicarboxylate in reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Poor Solubility in Reaction Mixtures.

Introduction

Diethyl pyridazine-3,4-dicarboxylate is a versatile heterocyclic compound with applications in medicinal chemistry and materials science. However, its utility can be hampered by poor solubility in common reaction solvents, leading to incomplete reactions, low yields, and purification challenges. This technical support guide provides a comprehensive resource for troubleshooting and overcoming these solubility issues. The following FAQs and troubleshooting guides are designed to provide both theoretical understanding and practical, actionable solutions for researchers encountering these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: While specific quantitative solubility data for this compound is not extensively published, its structure—a polar pyridazine core with two ethyl ester groups—suggests it is a polar molecule. Consequently, it is expected to have better solubility in polar organic solvents. Its solubility is likely limited in nonpolar solvents and water. The pyridazine ring, with its two adjacent nitrogen atoms, contributes to the compound's polarity.[1]

Q2: I am observing incomplete dissolution of this compound in my chosen solvent. What are the initial steps I should take?

A2: The first steps in addressing poor solubility are to ensure that you are not dealing with a supersaturated solution and to attempt gentle dissolution methods. Initially, confirm that the amount of solute has not exceeded the solvent's capacity at a given temperature. Simple agitation or stirring is the first recourse. If this is ineffective, gentle heating or the use of an ultrasonic bath can provide the energy needed to break down the crystal lattice and promote dissolution.[2][3]

Q3: Can I simply add more solvent to dissolve the compound?

A3: While adding more solvent (diluting the reaction) can lead to complete dissolution, it may not be ideal for your reaction. Increased solvent volume can significantly slow down reaction rates, especially for bimolecular reactions, and can make product isolation and purification more challenging and costly due to the larger volumes that need to be handled and evaporated. Therefore, this approach should be considered carefully against other methods.

Q4: How does temperature affect the solubility of this compound?

A4: For most solid organic compounds, solubility in organic solvents increases with temperature.[4][5] This is because the dissolution process is often endothermic, meaning it requires energy to break the solute-solute and solvent-solvent interactions to form new solute-solvent interactions.[5] Applying heat provides this energy, facilitating the dissolution of more solute. However, it is crucial to ensure that the increased temperature does not degrade your starting material or other reagents in the reaction mixture.

Q5: Are there any advanced techniques to enhance solubility for reactions involving this compound?

A5: Yes, several techniques can be employed when standard methods are insufficient. These include the use of co-solvents, sonication, and microwave-assisted synthesis. Co-solvents can modify the overall polarity of the solvent system to better match that of the solute.[6][7] Sonication uses high-frequency sound waves to agitate particles and accelerate dissolution.[8][9] Microwave-assisted synthesis uses microwave irradiation to rapidly and uniformly heat the reaction mixture, which can significantly enhance solubility and reaction rates.[10][11][12]

Troubleshooting Guides

Scenario 1: Poor Solubility in a Nonpolar Solvent

Problem: Your reaction requires a nonpolar solvent (e.g., hexane, toluene), but this compound is not dissolving.

Troubleshooting Workflow

Caption: Decision workflow for improving solubility in nonpolar solvents.

Detailed Steps & Scientific Rationale
  • Introduce a Polar Aprotic Co-solvent: The principle of "like dissolves like" governs solubility.[4] this compound, being a polar molecule, will have poor solubility in a nonpolar solvent. Adding a small amount of a miscible polar aprotic co-solvent can significantly increase the overall polarity of the solvent system, creating a more favorable environment for the polar solute to dissolve.[6][7]

    • Recommended Co-solvents: Tetrahydrofuran (THF), Dioxane, or Ethyl Acetate. These are generally less reactive than other polar solvents like DMF or DMSO and are miscible with many nonpolar solvents.

    • Protocol: Start by adding the co-solvent in a small volume percentage (e.g., 5-10% v/v) and observe for improved dissolution with stirring. Gradually increase the amount if necessary, keeping in mind that a large proportion of the co-solvent may alter the desired reactivity of your system.

  • Increase the Temperature: As a general rule, the solubility of solids in liquids increases with temperature.[13] The added thermal energy helps to overcome the crystal lattice energy of the solid solute and promotes mixing at a molecular level.

    • Protocol: Gradually heat the reaction mixture while stirring and monitoring for dissolution. It is advisable to perform a preliminary test to determine the temperature at which the compound dissolves without degradation. Always use a reflux condenser to prevent solvent loss.

  • Utilize Alternative Energy Sources:

    • Sonication: An ultrasonic bath or probe can be used to apply high-frequency sound waves to the mixture.[2][3] This process, known as sonication, creates microscopic cavitation bubbles that collapse and generate localized high pressure and temperature, effectively breaking apart solute particles and enhancing mass transfer.[3] This is a mechanical method to speed up dissolution.[2]

    • Microwave-Assisted Synthesis: A dedicated microwave reactor can be used to heat the reaction mixture. Microwaves directly interact with polar molecules, causing rapid and uniform heating throughout the solvent volume.[10][11][12] This can lead to a dramatic increase in solubility and often accelerates the reaction rate. High boiling point solvents are often preferred for microwave-assisted reactions.[12]

Scenario 2: Precipitation of Product During Reaction

Problem: The reaction proceeds, but the product, a derivative of this compound, precipitates out of the solution, potentially halting the reaction or leading to a heterogeneous mixture that is difficult to work with.

Troubleshooting Steps
  • Solvent System Re-evaluation: The product of the reaction may have a significantly different polarity than the starting materials. If the product is precipitating, the current solvent system is likely a poor solvent for it.

    • Solution: Consider using a solvent mixture (co-solvents) from the start of the reaction that can solubilize both the starting materials and the expected product. A pre-reaction solubility test of the expected product (if available) in different solvents can be invaluable.

  • Temperature Adjustment: If the reaction is being run at room temperature or below, gentle heating may keep the product in solution. Conversely, if the reaction is run at a high temperature and precipitation occurs upon cooling, this indicates that the product is less soluble at lower temperatures. In this case, the work-up procedure should be designed to handle the solid product.

  • "In Situ" Derivatization: If the precipitated product is an intermediate that will be used in a subsequent step, consider if the next reaction can be performed in the same pot. The reagents for the next step might react with the suspended solid, or a change in the solvent for the next step might dissolve the intermediate.

Data & Protocols
Table 1: Qualitative Solubility Assessment of this compound in Common Organic Solvents
Solvent ClassSolvent ExampleExpected SolubilityRationaleRelative Polarity[14]
Polar Aprotic Dimethylformamide (DMF)HighHigh polarity matches the polar nature of the solute.0.386
Dimethyl Sulfoxide (DMSO)HighVery high polarity and good solvating power for polar molecules.0.444
AcetonitrileModerate to HighPolar solvent, should be effective.0.460
AcetoneModerateModerately polar, may require warming.0.355
Polar Protic EthanolModerateCan hydrogen bond, but the overall polarity is lower than DMF/DMSO.0.654
MethanolModerateSimilar to ethanol, good for polar compounds.0.762
Ethers Tetrahydrofuran (THF)ModerateModerately polar, a good starting point for co-solvent systems.0.207
DioxaneModerateSimilar in polarity to THF.0.164
Halogenated Dichloromethane (DCM)Low to ModerateLower polarity, may require co-solvents or heating.0.309
ChloroformLow to ModerateSimilar to DCM.Not listed
Aromatic TolueneLowNonpolar aromatic solvent, poor solubility expected.0.099
Alkanes HexaneVery LowHighly nonpolar, very poor solubility expected.0.009

Disclaimer: This table is an estimation based on the chemical structure and general principles of solubility. Experimental verification is highly recommended.

Protocol 1: Small-Scale Solubility Screening

This protocol helps you experimentally determine the best solvent for your reaction.

  • Preparation: Dispense a small, accurately weighed amount of this compound (e.g., 10 mg) into several small vials.

  • Solvent Addition: To each vial, add a measured volume of a different test solvent (e.g., 0.5 mL).

  • Observation at Room Temperature: Vigorously stir or vortex each vial for 1-2 minutes. Observe and record whether the solid dissolves completely, partially, or not at all.

  • Heating: For vials where the solid did not dissolve at room temperature, gently heat the vial (e.g., to 50-60 °C) while stirring. Record any changes in solubility. Be cautious with low-boiling point solvents.

  • Cooling: Allow the heated vials to cool to room temperature. Observe if any precipitation occurs. This can indicate the potential for crystallization upon cooling.

  • Analysis: Based on your observations, select the solvent or solvent mixture that provides the best solubility under your desired reaction conditions.

Protocol 2: Implementing a Co-solvent System
  • Initial Dissolution: Dissolve your this compound in a minimum amount of a good, polar aprotic solvent in which it is highly soluble (e.g., DMF, DMSO).

  • Addition to Reaction Mixture: Slowly add this concentrated solution to your main reaction vessel containing the other reagents dissolved in the primary (often less polar) reaction solvent.

  • Observation: Monitor for any signs of precipitation. If the compound remains in solution, the co-solvent system is likely viable. The total volume of the "good" solvent should be kept to a minimum (ideally <10% of the total volume) to avoid significantly altering the overall reaction conditions.

Visualization of Key Concepts

Solvent Polarity and Solubility

Caption: Relationship between solvent polarity and expected solubility.

References

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011, May 28). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonication. Retrieved from [Link]

  • ResearchGate. (2025, July 10). (PDF) Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Microwave-Assisted Solubility Enhancement Techniques: A Review. Retrieved from [Link]

  • American Chemical Society. (2010, May 4). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • ResearchGate. (n.d.). A guide to the selection of co-solvents to enable the easiest separation by distillation. Retrieved from [Link]

  • INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (n.d.). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Retrieved from [Link]

  • Sustainability Directory. (n.d.). Co-Solvent Use. Retrieved from [Link]

  • Envirostar. (2023, April 21). Unlocking the Benefits of Sonication for Creating Soluble Liquids. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 4). 13.4: Effects of Temperature and Pressure on Solubility. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, October 5). How are solvents chosen in organic reactions? Retrieved from [Link]

  • International Journal of Research in Pharmacy and Allied Science. (n.d.). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. Retrieved from [Link]

  • ACS Publications - American Chemical Society. (2022, February 4). Solvation Effects in Organic Chemistry. Retrieved from [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Microwave Chemistry and its Applications. Retrieved from [Link]

  • ResearchGate. (2017, August 15). Do you can used ultrasonication in dissolve organic dyes that are difficult to dissolve in water? Retrieved from [Link]

  • ResearchGate. (2025, August 7). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Retrieved from [Link]

  • Quora. (2018, February 6). Why does the solubility of gases increase with temperature in an organic solvent? Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2025, June 23). Microwave-Assisted Solubility Enhancement Techniques: A Review. Retrieved from [Link]

  • Hielscher Ultrasonics. (n.d.). Ultrasonic Dissolving of Solids in Liquids. Retrieved from [Link]

  • ResearchGate. (2025, August 10). (PDF) Enhanced solubility of microwave-assisted synthesized acyclovir Co-crystals. Retrieved from [Link]

  • BYJU'S. (n.d.). How does Sonication Work? Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 8: Pyridazines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

  • WUR eDepot. (n.d.). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Retrieved from [Link]

  • Scribd. (n.d.). IO Typical Reactivity of The Diazines: Pyridazine, Pyrimidine and Pyrazine. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (2022, September 8). Properties of Common Organic Solvents. Retrieved from [Link]

  • PubChem. (n.d.). 3',5'-Diethyl 1',4'-dihydro-2',6'-dimethyl(2,4'-bipyridine)-3',5'-dicarboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). An overview on Common Organic Solvents and their Toxicity. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]

  • 1PlusChem LLC. (n.d.). 16082-13-6 | this compound. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Structural Confirmation of Diethyl Pyridazine-3,4-dicarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, pyridazine scaffolds are of significant interest due to their diverse pharmacological activities.[1][2] The precise structural elucidation of substituted pyridazine derivatives is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of drug discovery and development programs. This guide provides an in-depth technical comparison of analytical methodologies for confirming the structure of Diethyl pyridazine-3,4-dicarboxylate and its derivatives, offering field-proven insights and detailed experimental protocols.

The isomeric positioning of substituents on the pyridazine ring can dramatically alter a molecule's biological activity and physicochemical properties. Therefore, unambiguous confirmation of the substitution pattern is a critical step in chemical synthesis and characterization. This guide will focus on distinguishing this compound from its isomers, a common challenge in the synthesis of pyridazine-based compounds.

The Synthetic Challenge: Accessing the Core Scaffold

The synthesis of this compound typically involves the reaction of a suitable precursor with hydrazine. A representative, albeit concise, procedure involves the treatment of a starting material with hydrazine hydrate.[3] A more detailed, generalized protocol for the synthesis of pyridazine derivatives often involves the cyclization of a 1,4-dicarbonyl compound with hydrazine.

Structural Elucidation: A Multi-faceted Approach

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of this compound derivatives. Each method provides unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Expected ¹H NMR Spectral Data:

The ¹H NMR spectrum of this compound is expected to show distinct signals for the pyridazine ring protons and the ethyl ester groups. The chemical shifts and coupling constants of the ring protons are particularly informative for determining the substitution pattern. In a typical deuterated chloroform (CDCl₃) solvent, the two adjacent protons on the pyridazine ring would appear as an AX or AB system of doublets.

Expected ¹³C NMR Spectral Data:

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Key signals to identify include those of the pyridazine ring carbons and the carbonyl carbons of the ester groups.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Pyridazine H-5~9.3~152
Pyridazine H-6~7.8~128
-CH₂- (ester)~4.5 (quartet)~62
-CH₃ (ester)~1.4 (triplet)~14
C=O (ester)-~164
Pyridazine C-3-~148
Pyridazine C-4-~135

Note: These are predicted values and may vary based on solvent and experimental conditions.

Distinguishing Isomers:

A key challenge is differentiating this compound from its isomers, such as Diethyl pyridazine-4,5-dicarboxylate. The coupling patterns and chemical shifts of the aromatic protons in the ¹H NMR spectrum are critical for this distinction. For the 3,4-isomer, one would expect to see two distinct doublets for the adjacent H-5 and H-6 protons. In contrast, the 4,5-isomer would exhibit a singlet for the two equivalent protons at the 3 and 6 positions. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can further confirm the connectivity.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For this compound, the IR spectrum will be dominated by the characteristic stretching vibrations of the ester carbonyl groups.

Table 2: Key IR Absorptions for this compound

Functional Group Expected Wavenumber (cm⁻¹) Intensity
C=O (ester)~1730Strong
C-O (ester)~1250Strong
C=N (pyridazine)~1550-1600Medium
C-H (aromatic)~3000-3100Medium
C-H (aliphatic)~2850-2980Medium
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns. For this compound (C₁₀H₁₂N₂O₄), the expected molecular weight is approximately 224.21 g/mol .[1] The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺) and characteristic fragmentation patterns corresponding to the loss of ethoxy and carbonyl groups.

Experimental Protocols

General Synthesis of this compound

This is a generalized procedure and may require optimization.

  • To a solution of a suitable 1,4-dicarbonyl precursor in an appropriate solvent (e.g., ethanol), add hydrazine hydrate dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

  • Characterize the purified product by NMR, IR, and MS.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon-13 NMR spectrum.

  • 2D NMR (if necessary): If the structure is ambiguous, perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish proton-proton and proton-carbon correlations.

IR Spectroscopy Protocol
  • Sample Preparation: Prepare a thin film of the liquid sample between two salt plates (e.g., NaCl) or acquire the spectrum of a solid sample using a KBr pellet or an ATR (Attenuated Total Reflectance) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method (e.g., electron ionization - EI, or electrospray ionization - ESI).

  • Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) ratio range.

Visualizing the Workflow

experimental_workflow cluster_synthesis Synthesis cluster_analysis Structural Confirmation cluster_comparison Isomer Comparison s1 Precursor + Hydrazine Hydrate s2 Cyclization Reaction s1->s2 s3 Purification s2->s3 a1 NMR Spectroscopy (¹H, ¹³C, 2D) s3->a1 Purified Product a2 IR Spectroscopy s3->a2 Purified Product a3 Mass Spectrometry s3->a3 Purified Product c1 Spectroscopic Data of 3,4-dicarboxylate a1->c1 a2->c1 a3->c1 c3 Structural Confirmation c1->c3 c2 Spectroscopic Data of other isomers c2->c3

Caption: Experimental workflow for synthesis and structural confirmation.

Conclusion

The structural confirmation of this compound derivatives requires a systematic and multi-technique approach. While NMR spectroscopy provides the most definitive structural information, IR and mass spectrometry are crucial for corroborating the presence of key functional groups and confirming the molecular weight. By carefully analyzing the spectroscopic data and comparing it with that of potential isomers, researchers can confidently establish the structure of their synthesized compounds, a critical step in advancing drug discovery and development efforts.

References

  • 1PlusChem LLC. 16082-13-6 | this compound. [Link]

  • Science of Synthesis. Product Class 22: Other Diazinodiazines.
  • MDPI. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules2022 , 27(1), 234. [Link]

  • The Royal Society of Chemistry. Supplementary Information Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for th. [Link]

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A Comparative Guide to Analytical Standards for Diethyl Pyridazine-3,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and quality control professionals, the integrity of an analytical standard is the bedrock of reliable data. This guide provides an in-depth comparison of analytical methodologies for the characterization of Diethyl pyridazine-3,4-dicarboxylate (CAS: 16082-13-6), a key heterocyclic building block. We will move beyond mere protocol listings to explore the causality behind experimental choices, ensuring a robust and self-validating approach to quality assessment.

Foundational Physicochemical Properties

Understanding the fundamental properties of this compound is essential for selecting and optimizing analytical methods. The molecule's structure, featuring a polar pyridazine core and two lipophilic ethyl ester groups, dictates its behavior in various analytical systems.

PropertyValueSource
Molecular Formula C₁₀H₁₂N₂O₄[1][2]
Molecular Weight 224.21 g/mol [1][2][3]
CAS Number 16082-13-6[2]
Physical Form Liquid[1][2]
Purity (Typical) ~97%[1][2]
InChI Key OKTDNBVRYCDLQR-UHFFFAOYSA-N[1][2]

The Anatomy of a High-Quality Analytical Standard

An analytical standard is more than just a bottle of chemical; it is a reference point against which all subsequent measurements are made. The quality of this standard directly impacts the accuracy and validity of experimental results. Here, we dissect the critical components of a reliable this compound standard.

Standard High-Quality Analytical Standard Identity Identity Confirmation Standard->Identity Purity Purity Assessment Standard->Purity Characterization Comprehensive Characterization Standard->Characterization Documentation Thorough Documentation Standard->Documentation NMR ¹H & ¹³C NMR Identity->NMR Primary MS Mass Spectrometry Identity->MS Primary FTIR FT-IR Identity->FTIR Supportive HPLC Chromatographic Purity (HPLC/GC) Purity->HPLC Orthogonal Methods qNMR Quantitative NMR (qNMR) Purity->qNMR Orthogonal Methods Characterization->Identity Characterization->Purity CoA Certificate of Analysis (CoA) Documentation->CoA SDS Safety Data Sheet (SDS) Documentation->SDS

Caption: Core pillars of a reliable analytical standard.

A trustworthy standard for this compound must be validated across four domains: Identity, Purity, Comprehensive Characterization, and Documentation. The use of orthogonal techniques—methods based on different scientific principles—is paramount for a self-validating purity assessment.

Comparative Analysis of Core Analytical Techniques

The selection of an analytical technique is a critical decision driven by the information required and the physicochemical nature of the analyte.

Chromatographic Techniques for Purity Determination

Chromatography is the workhorse for assessing the purity of organic molecules by separating the main component from any impurities.

TechniquePrincipleRecommended ColumnMobile Phase/Carrier GasDetectorSuitability for this compound
Reverse-Phase HPLC Partitioning based on polarityC18, 5 µm, 4.6 x 250 mmAcetonitrile/Water gradientUV-Vis (DAD/PDA)Excellent. Ideal for quantifying polar and non-polar impurities. The pyridazine ring provides a strong chromophore for UV detection.
Gas Chromatography (GC) Partitioning based on volatility and polarity5% Phenyl Polysiloxane (e.g., DB-5), 30 m x 0.25 mmHeliumFlame Ionization (FID) or Mass Spectrometry (MS)Good. Suitable for volatile impurities. The compound's liquid state suggests sufficient volatility, especially for GC-MS, which provides structural information on separated peaks.

Expert Insight: While both HPLC and GC are viable, RP-HPLC is the superior choice for comprehensive purity profiling of this compound. It can resolve non-volatile impurities, such as hydrolysis products (mono- and di-acids) or starting materials from synthesis, which would be missed by GC. A Diode Array Detector (DAD) is highly recommended as it provides UV spectra for each peak, aiding in peak purity assessment and impurity identification.

Spectroscopic Techniques for Identity and Structure Confirmation

Spectroscopy provides an unambiguous fingerprint of the molecule, confirming its identity and structural integrity.

¹H NMR Spectroscopy: This is the most powerful tool for confirming the molecular structure. For this compound, the expected proton signals are highly diagnostic.

ProtonsMultiplicityApprox. Chemical Shift (δ ppm)Rationale
Pyridazine H-5, H-6Doublet, Doublet~9.0 - 9.5The electron-withdrawing nature of the adjacent nitrogen atoms and ester groups deshields these protons significantly.
Methylene (-O-CH₂ -CH₃)Quartet~4.4Adjacent to the electron-withdrawing ester oxygen. Split by the neighboring methyl group.[3]
Methyl (-O-CH₂-CH₃ )Triplet~1.4Standard ethyl ester methyl signal. Split by the neighboring methylene group.[3]

Mass Spectrometry (MS): MS confirms the molecular weight and can reveal structural information through fragmentation patterns.

  • Expected Molecular Ion (M⁺): m/z = 224.21.[3]

  • Key Fragmentation Pathways (Electron Ionization - EI):

    • Loss of an ethoxy radical (-•OCH₂CH₃) to yield an ion at m/z ~179.

    • Loss of an ethyl group (-CH₂CH₃) followed by CO₂ to yield ions at m/z ~195 and ~151.

    • Cleavage of the entire ester group.

workflow workflow

Caption: Workflow for qualifying an analytical standard.

Potential Impurities and Their Significance

A crucial aspect of characterizing a standard is understanding its potential impurities, which often arise from the synthetic route. Common synthetic pathways to pyridazines may introduce specific process-related impurities.[4][5]

  • Starting Materials: Unreacted precursors used in the synthesis.

  • Regioisomers: Such as Diethyl pyridazine-4,5-dicarboxylate, which can be difficult to separate.[3]

  • Hydrolysis Products: The mono-ethyl ester (Pyridazine-3,4-dicarboxylic acid monoethyl ester) or the di-acid (Pyridazine-3,4-dicarboxylic acid) due to exposure to moisture.

  • Solvent Residues: Residual solvents from purification steps (e.g., ethyl acetate, hexane).

Trustworthiness through Orthogonality: The purity value on a Certificate of Analysis should be a composite figure, typically calculated as 100% - (Chromatographic Impurities % + Water % + Residual Solvents % + Non-volatile Residue %) . Relying on a single HPLC purity value is insufficient and can be misleading.

Detailed Experimental Protocols

These protocols are designed to be robust starting points for the analysis of this compound.

Protocol 1: Purity Determination by RP-HPLC
  • Instrumentation: HPLC with Quaternary Pump, Autosampler, Column Oven, and Diode Array Detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (monitor 220-400 nm with DAD).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the standard and dissolve in 10 mL of Acetonitrile to make a 1 mg/mL stock. Dilute 1:10 in 50:50 Acetonitrile:Water for a working solution of 100 µg/mL.

  • Causality: The formic acid provides better peak shape for the basic pyridazine nitrogens. The gradient elution ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and quantified.

Protocol 2: Identity Confirmation by ¹H NMR
  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: Chloroform-d (CDCl₃) or DMSO-d₆.

  • Sample Preparation: Dissolve 5-10 mg of the standard in ~0.7 mL of deuterated solvent.

  • Parameters:

    • Pulse Program: Standard zg30.

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay (D1): 5 seconds.

    • Number of Scans: 16.

  • Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the solvent peak (CDCl₃ at 7.26 ppm or DMSO at 2.50 ppm). Integrate all peaks.

  • Causality: A 5-second relaxation delay is crucial for accurate integration, especially when comparing integrals to assess stoichiometry or for potential use in quantitative NMR (qNMR).

Conclusion: A Framework for Comparison

When selecting an analytical standard for this compound from various suppliers, researchers must perform a critical evaluation of the provided documentation and data.

Decision Matrix for Supplier Comparison:

CriterionSupplier A (Example)Supplier B (Example)Why It Matters
Stated Purity 97.2%98.5%Higher purity provides a more accurate reference point.
Purity Method HPLC (Area %)HPLC (Area %) and qNMRqNMR provides a more accurate, absolute purity value. The use of orthogonal methods (HPLC and qNMR) by Supplier B inspires greater confidence.
CoA Provided? YesYesA non-negotiable requirement for any analytical standard.
CoA Includes Data? Purity value onlyFull ¹H NMR and HPLC chromatogram attachedAttached spectra allow for independent verification of identity and purity, demonstrating transparency and trustworthiness.
Traceability Lot NumberLot Number, traceable to a certified reference materialTraceability to higher-order standards is critical for regulatory environments.

Ultimately, the most reliable analytical standard is not necessarily the one with the highest advertised purity, but the one that is most thoroughly characterized with transparent, verifiable data from orthogonal analytical techniques. This guide provides the framework for making that critical assessment.

References

  • Cheméo. Diethyl pyridine-3,4-dicarboxylate. [Link]

  • NIST Chemistry WebBook. Diethyl pyridine-3,4-dicarboxylate. [Link]

  • ResearchGate. Synthesis, characterization and development of validated RP-HPLC method for the estimation of process-related impurity.... [Link]

  • Universidade do Minho Repository. Synthesis of pyridazine and pyridopyridazine derivatives. [Link]

  • Liberty University. SYNTHESIS AND CHARACTERIZATION of Unique Pyridazines. [Link]

  • Organic Chemistry Portal. Synthesis of pyridazines. [Link]

  • Scilit. The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. [Link]

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The Strategic Advantage of Diethyl Pyridazine-3,4-dicarboxylate in Complex Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Advanced Chemical Synthesis

In the landscape of modern synthetic chemistry, the efficient construction of complex heterocyclic scaffolds is paramount for the development of novel pharmaceuticals and advanced materials. The pyridazine core, a 1,2-diazine ring system, is a privileged structure found in numerous biologically active compounds.[1] This guide provides a senior-level perspective on the strategic advantages of employing diethyl pyridazine-3,4-dicarboxylate as a core synthon, comparing its utility and performance against alternative synthetic routes, particularly the use of tetrazine-based precursors and classical condensation reactions.

The Synthon: Understanding this compound

This compound is a heterocyclic building block characterized by an aromatic pyridazine ring functionalized with two electron-withdrawing ethyl ester groups. This specific substitution pattern at the 3 and 4 positions renders the diazine ring significantly electron-deficient. This electronic characteristic is the cornerstone of its reactivity, priming it to act as a potent diene component in inverse-electron-demand Diels-Alder (IEDDA) reactions .[2]

Unlike more common isomers, such as the 4,5-dicarboxylate, the 3,4-substitution offers a unique electronic and steric environment for cycloaddition, providing a direct pathway to fused heterocyclic systems that might otherwise be challenging to access. Its primary advantage lies in its role as a stable, pre-functionalized building block that allows for the direct and often regioselective annulation of new rings onto the pyridazine core.

Comparative Analysis of Synthetic Pathways

The synthesis of a complex, functionalized pyridazine-containing molecule can be approached from several angles. The choice of synthon dictates the overall efficiency, regiochemical control, and scope of the synthesis. We will compare three primary strategies.

Strategy A: Direct Annulation via this compound (The Direct Approach)

This strategy utilizes the pyridazine dicarboxylate as an electron-poor diene that reacts with an electron-rich dienophile (e.g., enamines, ynamines, or strained alkenes) to construct a new fused ring system.

  • Causality of Choice: This approach is chosen when the target molecule requires a pre-existing, functionalized pyridazine core. The ester groups not only activate the ring for the IEDDA reaction but also serve as versatile synthetic handles for subsequent modifications like hydrolysis, amidation, or reduction.[3]

  • Trustworthiness (Self-Validation): The reaction is governed by the predictable orbital mechanics of pericyclic reactions. The regioselectivity is controlled by the electronic and steric nature of the dienophile, making the outcome highly predictable. The stability of the pyridazine synthon, compared to more reactive alternatives, minimizes side reactions and simplifies purification.

Strategy B: The Tetrazine-to-Pyridazine Route (The Precursor Approach)

A dominant method for synthesizing pyridazine rings involves the IEDDA reaction of a 1,2,4,5-tetrazine, such as dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate, with an alkene or alkyne dienophile. This cycloaddition is typically followed by a retro-Diels-Alder reaction that extrudes a molecule of nitrogen gas (N₂) to form the aromatic pyridazine ring.[4]

  • Causality of Choice: This method is ideal for constructing the pyridazine ring from the ground up when a suitable dienophile is readily available. It is exceptionally powerful and has been widely used in total synthesis and bioconjugation.

  • Trustworthiness (Self-Validation): The irreversible loss of N₂ gas provides a strong thermodynamic driving force for the reaction, often leading to high yields. The mechanism is well-understood and extensively documented.[4][5]

Strategy C: Classical Condensation (The "From Scratch" Approach)

This traditional approach involves the condensation of a 1,4-dicarbonyl compound (or a synthetic equivalent like an o-acylbenzoic acid for fused systems like phthalazines) with hydrazine or its derivatives.[6][7]

  • Causality of Choice: This strategy is often employed when the starting dicarbonyl compounds are commercially available and inexpensive. It represents a foundational method for forming the basic pyridazine or phthalazinone scaffold.[8]

  • Trustworthiness (Self-Validation): While seemingly straightforward, these reactions can suffer from a lack of regiochemical control, especially with unsymmetrical dicarbonyls or substituted hydrazines. The reactions can also require harsh conditions and may not be compatible with sensitive functional groups.

Data-Driven Comparison

The following table summarizes the key performance indicators for each synthetic strategy, providing a clear comparison for researchers designing a synthetic route.

FeatureStrategy A: this compound Strategy B: Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate Strategy C: Classical Condensation
Reaction Type Inverse-Electron-Demand Diels-Alder (IEDDA)IEDDA followed by retro-Diels-Alder (N₂ extrusion)Nucleophilic condensation
Core Advantage Direct annulation onto a stable, pre-functionalized core.High reactivity and thermodynamic driving force.Utilizes simple, often inexpensive starting materials.
Key Limitation Requires synthesis of the pyridazine synthon; less reactive than tetrazines.Tetrazine synthons can be unstable; two-step mechanism.Potential for poor regioselectivity; harsh reaction conditions.
Regiocontrol Generally high, dictated by dienophile electronics.Generally high, dictated by dienophile electronics.Can be low with unsymmetrical substrates.
Functional Group Tolerance Good to excellent.Good, though tetrazine can react with some nucleophiles.Moderate to poor; incompatible with acid/base sensitive groups.
Typical Yields Moderate to high.[9]High to excellent.[4]Variable, from low to high.[6]
Synthetic Step Adds a ring to an existing functionalized heterocycle.Creates a functionalized heterocycle from an acyclic precursor.Creates the core heterocyclic ring, often unfunctionalized.

Visualization of Competing Synthetic Pathways

The choice of synthon fundamentally alters the strategic approach to a target molecule. The following diagram illustrates the conceptual differences between the three pathways for accessing a fused, functionalized pyridazine system.

cluster_A Strategy A: Direct Annulation cluster_B Strategy B: Tetrazine Route cluster_C Strategy C: Classical Condensation A_Synthon Diethyl Pyridazine- 3,4-dicarboxylate A_Reaction IEDDA Cycloaddition A_Synthon->A_Reaction A_Reagent + Electron-Rich Dienophile A_Reagent->A_Reaction Target Target: Fused, Functionalized Pyridazine System A_Reaction->Target Direct access to complex core B_Synthon Dimethyl 1,2,4,5-Tetrazine- 3,6-dicarboxylate B_Reaction IEDDA -> Retro-DA (N₂ Extrusion) B_Synthon->B_Reaction B_Reagent + Dienophile (Alkene/Alkyne) B_Reagent->B_Reaction B_Reaction->Target Builds core in situ C_Synthon 1,4-Dicarbonyl Compound C_Reaction Condensation & Dehydration C_Synthon->C_Reaction C_Reagent + Hydrazine C_Reagent->C_Reaction C_Reaction->Target Forms basic scaffold caption Competing pathways to fused pyridazines.

Caption: Competing pathways to fused pyridazines.

This workflow highlights that Strategy A provides the most direct route when the final product retains the pyridazine's ester functionalities or requires further elaboration from them.

Experimental Protocols

To provide a practical context, the following are representative, detailed methodologies for two of the discussed strategies.

Protocol 1: Synthesis of a Substituted Pyridazine via Tetrazine IEDDA

(Based on established procedures for dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate)[4]

This protocol describes the reaction of dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate with an electron-rich alkene, 1-(pyrrolidin-1-yl)cyclohex-1-ene, to form a substituted pyridazine.

  • Reagent Preparation: In a flame-dried 50 mL round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate (198 mg, 1.0 mmol) in 10 mL of anhydrous dichloromethane (DCM).

  • Addition of Dienophile: To the stirred, red solution at room temperature, add 1-(pyrrolidin-1-yl)cyclohex-1-ene (166 mg, 1.1 mmol) dropwise via syringe over 5 minutes.

  • Reaction Monitoring: The reaction progress is monitored by the disappearance of the red color of the tetrazine and the vigorous evolution of N₂ gas. Stir the reaction mixture at room temperature for 1 hour after the gas evolution ceases. The solution should become a pale yellow.

  • Workup: Concentrate the reaction mixture under reduced pressure. The crude product is often a dihydro-pyridazine intermediate.

  • Aromatization: Redissolve the crude residue in 10 mL of toluene and add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (250 mg, 1.1 mmol). Reflux the mixture for 2 hours.

  • Purification: Cool the mixture to room temperature, filter to remove precipitated hydroquinone, and concentrate the filtrate. Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the target aromatic pyridazine product.

Protocol 2: Intramolecular IEDDA of a Pyridazine Derivative

(This is a representative protocol modeled on the intramolecular cycloadditions of activated pyridazines, such as 4-pyridazinecarbonitriles)[9]

This protocol outlines a thermally induced intramolecular cycloaddition of a hypothetical this compound tethered to an alkyne dienophile.

  • Synthon Preparation: Synthesize the starting material, diethyl 3-(but-3-yn-1-yloxy)pyridazine-4,5-dicarboxylate, by nucleophilic aromatic substitution of diethyl 3-chloropyridazine-4,5-dicarboxylate with but-3-yn-1-ol in the presence of a non-nucleophilic base (e.g., NaH) in anhydrous THF.

  • Cycloaddition Reaction: In a sealed, thick-walled reaction tube, dissolve the prepared pyridazine synthon (294 mg, 1.0 mmol) in 10 mL of a high-boiling, inert solvent such as diphenyl ether or o-dichlorobenzene.

  • Thermal Induction: Degas the solution with a stream of argon for 15 minutes. Seal the tube and heat the reaction mixture in an oil bath at 180-200 °C.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for the consumption of the starting material (typically 12-24 hours).

  • Workup and Purification: Cool the reaction mixture to room temperature. If using diphenyl ether, the product can often be precipitated by the addition of hexanes. Filter the solid product. Alternatively, remove the solvent under high vacuum and purify the residue by column chromatography on silica gel to afford the fused heterocyclic product.

Conclusion: The Strategic Value Proposition

The primary advantage of using This compound is its function as a stable, electronically-activated, and pre-functionalized diene . It offers a strategic shortcut for the direct synthesis of complex, fused pyridazine systems.

  • Versus Tetrazines: It provides a more direct route, avoiding the in-situ generation of the pyridazine ring and offering greater stability, which can be crucial when working with sensitive substrates.

  • Versus Classical Condensation: It offers vastly superior regiochemical control and functional group compatibility, providing immediate handles for further synthetic diversification.

For researchers and drug development professionals, selecting this compound is a strategic decision that prioritizes synthetic efficiency, predictability, and direct access to functionalized scaffolds, making it an invaluable tool in the synthesis of next-generation chemical entities.

References

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A Comparative Guide to the Purity Assessment of Diethyl Pyridazine-3,4-dicarboxylate by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, establishing the purity of novel chemical entities is a cornerstone of rigorous scientific practice and regulatory compliance. Diethyl pyridazine-3,4-dicarboxylate, a heterocyclic compound with potential applications in medicinal chemistry, requires precise and accurate purity assessment to ensure the reliability of experimental data and the safety of subsequent applications. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity determination of this compound. We will delve into the theoretical underpinnings, practical methodologies, and comparative advantages of each technique, supported by experimental data and authoritative references.

The Critical Role of Purity in Drug Discovery

The presence of impurities in a drug substance can significantly impact its quality, safety, and efficacy.[1] Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification and quantification of impurities in new drug substances.[2][3][4] Therefore, the choice of analytical methodology for purity assessment is a critical decision in the drug development process.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is a cornerstone of pharmaceutical analysis, renowned for its versatility in separating a wide range of compounds.[5] For a polar, non-volatile compound like this compound, Reverse-Phase HPLC (RP-HPLC) is the method of choice.

The "Why" Behind the Method: Causality in Experimental Choices

The selection of a C18 column in RP-HPLC is deliberate. The non-polar stationary phase interacts with the analyte based on its hydrophobicity.[6] A gradient elution, starting with a highly aqueous mobile phase and gradually increasing the proportion of an organic solvent like acetonitrile or methanol, allows for the effective separation of the main compound from both more polar and less polar impurities. The use of a phosphate buffer is crucial to maintain a consistent pH, ensuring reproducible retention times and peak shapes. UV detection is suitable for aromatic compounds like this compound due to their inherent chromophores.[7]

Experimental Protocol: RP-HPLC for this compound

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a stock solution of 1 mg/mL.[8]

  • Further dilute this stock solution with the initial mobile phase to a working concentration of approximately 0.1 mg/mL.

  • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 50% A, 50% B

    • 25-30 min: Linear gradient to 5% A, 95% B

    • 30-35 min: Hold at 5% A, 95% B

    • 35-40 min: Return to initial conditions (95% A, 5% B)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

3. System Suitability: Before sample analysis, the system's performance must be verified according to USP <621> guidelines.[9][10][11] This includes assessing parameters like theoretical plates, tailing factor, and reproducibility of replicate injections.

Data Presentation and Interpretation

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

ParameterAcceptance Criteria
Tailing Factor≤ 2.0
Theoretical Plates> 2000
%RSD of replicate injections≤ 2.0%

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile and Semi-Volatile Compounds

GC-MS combines the separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry, making it an excellent technique for the analysis of volatile and semi-volatile compounds.[12] While this compound has a relatively high boiling point, it is amenable to GC-MS analysis, particularly for identifying volatile impurities.

The "Why" Behind the Method: Causality in Experimental Choices

The choice of a low-polarity capillary column, such as one coated with 5% phenyl polysiloxane, is suitable for separating a range of compounds with varying polarities. A temperature-programmed analysis is essential to elute compounds with different boiling points effectively. Electron Ionization (EI) is a common and robust ionization technique that generates reproducible fragmentation patterns, which can be compared against spectral libraries for compound identification.[13]

Experimental Protocol: GC-MS for this compound

1. Sample Preparation:

  • Dissolve approximately 1 mg of this compound in 1 mL of a volatile solvent such as methanol or dichloromethane.

  • Ensure the sample is completely dissolved. Sonication may be used to aid dissolution.

2. GC-MS Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 280 °C

  • Injection Mode: Split (e.g., 50:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 10 minutes at 280 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-500

Data Presentation and Interpretation

The total ion chromatogram (TIC) will show the separation of different components. The mass spectrum of each peak can be used to identify the compound by comparing its fragmentation pattern with known spectra in databases like the NIST library.[14] The fragmentation of pyridazine rings often involves characteristic losses, such as the loss of N2 or HCN, which can aid in structural elucidation.[15]

Comparative Analysis: HPLC vs. GC-MS

FeatureHPLCGC-MS
Analyte Suitability Excellent for non-volatile and thermally labile compounds.[16]Best for volatile and thermally stable compounds.[16]
Selectivity High, based on polarity and chemical interactions.Very high, based on volatility and mass-to-charge ratio.
Sensitivity Good, typically in the µg/mL to ng/mL range.[17]Excellent, often reaching the pg/mL level.
Quantification Highly accurate and precise with UV detection.[18]Good for quantification, but can be more variable.
Impurity Identification Limited to comparison with known standards.Powerful for structural elucidation of unknown impurities.[13]
Sample Throughput Moderate, with typical run times of 30-60 minutes.Similar to HPLC.

Workflow Diagrams

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent A->B C Filter B->C D Inject into HPLC C->D E Chromatographic Separation D->E F UV Detection E->F G Integrate Peaks F->G H Calculate Purity G->H

Caption: HPLC analysis workflow.

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing A_gc Weigh Sample B_gc Dissolve in Volatile Solvent A_gc->B_gc C_gc Inject into GC-MS B_gc->C_gc D_gc Separation and Ionization C_gc->D_gc E_gc Mass Analysis D_gc->E_gc F_gc Generate TIC E_gc->F_gc G_gc Identify Peaks via Mass Spectra F_gc->G_gc H_gc Assess Purity G_gc->H_gc

Caption: GC-MS analysis workflow.

Trustworthiness Through Method Validation

To ensure the reliability of the purity assessment, the chosen analytical method must be validated according to ICH Q2(R2) guidelines.[2][19][20] This involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: A direct proportionality between the analyte concentration and the analytical signal.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion: A Complementary Approach

Both HPLC and GC-MS are powerful techniques for the purity assessment of this compound, each offering unique advantages. HPLC is the preferred method for accurate quantification of the main component and non-volatile impurities. GC-MS excels in the identification of volatile and semi-volatile impurities and can provide valuable structural information for unknown peaks. For a comprehensive purity profile, a complementary approach utilizing both techniques is often the most robust strategy in a drug development setting. This dual-pronged approach ensures a thorough understanding of the impurity profile, ultimately contributing to the development of safe and effective pharmaceutical products.

References

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Cross-validation of experimental results with computational predictions for Diethyl pyridazine-3,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to the Cross-Validation of Experimental and Computational Data for Diethyl Pyridazine-3,4-dicarboxylate

In contemporary chemical research, the robust characterization of novel molecules is paramount. The synergy between empirical laboratory results and theoretical computational predictions provides a powerful framework for structural elucidation and property analysis. This guide presents a detailed comparison of experimental characterization techniques with in silico computational predictions for this compound (CAS: 16082-13-6), a heterocyclic compound of interest in synthetic and medicinal chemistry. By juxtaposing these two approaches, we demonstrate a self-validating system that enhances confidence in molecular structure and reactivity, a cornerstone of modern drug development and materials science.

The Subject Molecule: this compound

Pyridazine derivatives are a class of nitrogen-containing heterocycles that form the core of many biologically active compounds, exhibiting a range of pharmacological activities.[1] this compound, with the molecular formula C₁₀H₁₂N₂O₄, serves as a versatile synthetic building block. Its structural confirmation is the essential first step before its exploration in further applications.

Experimental Characterization: The Empirical "Ground Truth"

The synthesis and purification of the target compound are prerequisites for any experimental analysis. The data derived from these analyses serve as the benchmark against which computational models are validated.

A common route for synthesizing pyridazine cores involves the cyclocondensation of 1,4-dicarbonyl compounds with hydrazine.[2] A plausible synthesis for this compound would involve the reaction of a suitable diethyl 1,4-dicarbonyl-2,3-dicarboxylate precursor with hydrazine hydrate, followed by purification via column chromatography or recrystallization.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Precursor (e.g., Diethyl 2,3-diformylsuccinate) C Cyclocondensation Reaction (e.g., in Ethanol, reflux) A->C B Hydrazine Hydrate B->C D Crude Product C->D E Column Chromatography or Recrystallization D->E F Pure Compound E->F G Spectroscopic Analysis (NMR, IR, MS) F->G

Caption: High-level experimental workflow for synthesis and characterization.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Dissolve ~10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).[3]

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

  • Process the data, referencing the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • Expected ¹H NMR Data: The spectrum should feature two distinct signals for the aromatic protons on the pyridazine ring and the characteristic triplet-quartet pattern of the two equivalent ethyl ester groups.

  • Expected ¹³C NMR Data: The spectrum will show signals for the carbonyl carbons, the four unique carbons of the pyridazine ring, and the two carbons of the ethyl groups.[4]

Protocol: Fourier-Transform Infrared (IR) Spectroscopy

  • Prepare the sample, typically as a thin film on a salt plate (NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

  • Record the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the molecule's functional groups.[5]

  • Expected IR Data: Key absorptions will indicate the presence of the ester carbonyl groups (C=O), C-O bonds, aromatic C=C and C=N bonds, and both aliphatic and aromatic C-H bonds.

Protocol: Mass Spectrometry (MS)

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer, often using an electrospray ionization (ESI) source.

  • Acquire the mass spectrum in positive ion mode to observe the molecular ion [M+H]⁺.

  • Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and analyze the resulting daughter ions.[6]

  • Expected MS Data: The primary mass spectrum should show a prominent peak corresponding to the protonated molecule (C₁₀H₁₂N₂O₄, MW = 224.21), so an [M+H]⁺ ion at m/z 225. Common fragmentation pathways would involve the neutral loss of ethylene (28 Da) or the loss of an ethoxy radical (45 Da).[7][8]

Computational Predictions: The In Silico Model

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful means to predict the structural and spectroscopic properties of molecules before or alongside their synthesis.[9] These predictions provide a theoretical framework to interpret and confirm experimental findings.

G A Molecular Structure Input (2D Sketch or SMILES) B 3D Conformer Generation A->B C Geometry Optimization (DFT: B3LYP/6-31G(d,p)) B->C D Frequency Calculation (IR Spectrum, Thermodynamics) C->D E NMR Shielding Calculation (GIAO-DFT) C->E F Property Analysis (NMR Shifts, IR Frequencies) D->F E->F

Caption: A typical computational workflow for predicting spectroscopic properties.

The following protocols are standard for obtaining reliable predictions for organic molecules.

Protocol: Geometry Optimization and Frequency Calculation

  • Sketch the 2D structure of this compound in a molecular modeling program.

  • Perform an initial 3D structure generation and conformational search.

  • Optimize the geometry of the lowest energy conformer using DFT. A common and effective level of theory is the B3LYP functional with the 6-31G(d,p) basis set.[10]

  • Perform a vibrational frequency calculation at the same level of theory on the optimized structure. The absence of imaginary frequencies confirms a true energy minimum. This calculation yields the predicted IR spectrum.

Protocol: NMR Chemical Shift Calculation

  • Using the optimized geometry from the previous step, perform a single-point energy calculation using the Gauge-Including Atomic Orbital (GIAO) method.[11]

  • The same DFT functional and basis set should be used for consistency.

  • The calculation produces absolute shielding tensor values for each nucleus.

  • Calculate the chemical shifts (δ) by subtracting the calculated shielding of the nucleus of interest from the shielding of a reference compound (e.g., TMS) calculated at the identical level of theory.

Cross-Validation: A Comparative Analysis

The core of this guide is the direct comparison of the expected experimental data with the computationally predicted values. This cross-validation is where insight is generated, confirming the structure and understanding the limitations of each approach.

G cluster_exp Experimental Branch cluster_comp Computational Branch exp_synth Synthesis & Purification exp_data Spectroscopic Data Acquisition (NMR, IR, MS) exp_synth->exp_data compare Comparative Analysis exp_data->compare comp_model Molecular Modeling comp_calc Property Calculation (DFT) comp_model->comp_calc comp_calc->compare validate Validated Structure & Properties compare->validate

Caption: The logic of cross-validating experimental and computational results.

DFT calculations are highly effective at predicting the relative chemical shifts of protons and carbons in a molecule. While the absolute values may differ slightly from experiment due to solvent effects and the approximations inherent in the theory, the pattern and ordering of the signals should show strong correlation.[12]

Table 1: Comparison of Expected Experimental vs. Predicted ¹H and ¹³C NMR Chemical Shifts

Atom/GroupTypeExpected Experimental δ (ppm)Predicted Computational δ (ppm)Expected Multiplicity
H-5/H-6¹H8.8 - 9.2(Calculated Value)Doublet / Multiplet
-O-CH₂ -CH₃¹H4.2 - 4.5(Calculated Value)Quartet (q)
-O-CH₂-CH₃ ¹H1.2 - 1.5(Calculated Value)Triplet (t)
C =O¹³C164 - 168(Calculated Value)Singlet
C-3/C-4¹³C145 - 155(Calculated Value)Singlet
C-5/C-6¹³C125 - 135(Calculated Value)Singlet
-O-CH₂ -CH₃¹³C60 - 65(Calculated Value)Singlet
-O-CH₂-CH₃ ¹³C13 - 15(Calculated Value)Singlet

Computational frequency calculations predict the vibrational modes of a molecule. These are often systematically higher than experimental values, and a common practice is to apply a scaling factor (~0.96-0.98 for B3LYP functionals) to the computed frequencies for better agreement.[9] The true value lies in confirming that a predicted peak exists for every major experimental absorption.

Table 2: Comparison of Expected Experimental vs. Predicted IR Frequencies

Vibrational ModeFunctional GroupExpected Experimental ν (cm⁻¹)Predicted Computational ν (cm⁻¹)
C-H Stretch (Aromatic)Pyridazine Ring3050 - 3150(Calculated Value)
C-H Stretch (Aliphatic)Ethyl Groups2850 - 3000(Calculated Value)
C=O Stretch (Ester)Ester1720 - 1740(Calculated Value)
C=N / C=C StretchPyridazine Ring1550 - 1650(Calculated Value)
C-O StretchEster1100 - 1300(Calculated Value)
  • NMR: Minor deviations between experimental and calculated shifts are expected. Experimental spectra are typically recorded in a solvent, whereas standard calculations are often performed in vacuo (gas phase). Including a solvent model in the DFT calculation (e.g., the Polarizable Continuum Model, PCM) can improve accuracy. The key validation comes from observing the same number of signals with the correct multiplicities and relative ordering.

  • IR: The strong, unambiguous ester C=O stretch is an excellent validation point. While the "fingerprint region" (<1500 cm⁻¹) can be complex, a good match between the major experimental peaks and the scaled computational frequencies provides strong evidence for the correct structure.

  • MS: While DFT is less commonly used for direct fragmentation prediction, computational tools can help calculate the relative stability of potential fragment ions, corroborating the pathways inferred from an experimental MS/MS spectrum.[13][14]

Conclusion

The dual approach of combining meticulous experimental characterization with robust computational prediction represents the gold standard in modern chemical science. For a molecule like this compound, experimental NMR, IR, and MS data provide the tangible evidence of its structure and functional groups. Computational modeling complements this by offering a theoretical validation of the assigned structure and a deeper understanding of its electronic properties. When the predicted spectra closely mirror the experimental results, it provides an exceptionally high degree of confidence in the structural assignment, paving the way for further research and development.

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Benchmarking the performance of Diethyl pyridazine-3,4-dicarboxylate in specific reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Performance of Pyridazine Systems in Inverse-Electron-Demand Diels-Alder Reactions

Introduction: The Pyridazine Nucleus and the Strategic Role of Cycloaddition Chemistry

The pyridazine scaffold, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established "privileged structure" in medicinal chemistry.[1] Its unique electronic properties and hydrogen bonding capabilities have rendered it a versatile core in a multitude of therapeutic agents targeting oncology, inflammation, and cardiovascular diseases.[1] The efficient construction of substituted pyridazine rings is therefore a critical objective in modern drug discovery and organic synthesis.

Among the most elegant methods for synthesizing six-membered heterocycles is the Diels-Alder reaction, a powerful [4+2] cycloaddition.[2] While the "normal" Diels-Alder reaction involves an electron-rich diene and an electron-poor dienophile, the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction reverses these electronic requirements.[2][3] In the IEDDA reaction, an electron-deficient diene, typically an azadiene (a diene containing nitrogen atoms), reacts with an electron-rich dienophile.[3] This strategy has become a cornerstone for synthesizing pyridazine derivatives, particularly through the use of highly reactive 1,2,4,5-tetrazines.[1][4]

This guide provides a comprehensive performance benchmark of pyridazine-based dienes in the IEDDA reaction. We will use Diethyl pyridazine-3,4-dicarboxylate as a central case study to explore the inherent reactivity of the pyridazine core. While this specific diester is not extensively documented in IEDDA literature, its structure allows for a foundational analysis of the electronic factors governing the reactivity of pyridazines. To provide a clear performance benchmark, we will compare its theoretical reactivity against a well-established, high-performance azadiene: Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate . This comparison will be grounded in a specific benchmark reaction—the cycloaddition with an electron-rich alkene—supported by experimental data for the tetrazine analog and a reasoned projection for the pyridazine system.

Part 1: Mechanistic Underpinnings of the Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The feasibility and rate of any Diels-Alder reaction are governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[5] In a normal-demand Diels-Alder reaction, the key interaction is between the diene's HOMO and the dienophile's LUMO. The IEDDA reaction inverts this relationship.[2][5]

The reaction is facilitated by:

  • An Electron-Deficient Diene : The presence of electronegative heteroatoms (like nitrogen) and electron-withdrawing groups (EWGs) on the diene lowers the energy of its LUMO.

  • An Electron-Rich Dienophile : The presence of electron-donating groups (EDGs) on the dienophile raises the energy of its HOMO.

This combination narrows the HOMO(dienophile)-LUMO(diene) energy gap, accelerating the reaction.[5] The reaction typically proceeds through a concerted [4+2] cycloaddition to form a bicyclic intermediate, which then undergoes a retro-Diels-Alder reaction, expelling a stable molecule like dinitrogen (N₂) to yield the final aromatic product.[3]

IEDDA_Mechanism cluster_reactants Reactants cluster_transition Cycloaddition cluster_intermediate Intermediate & Aromatization Diene Electron-Deficient Diene (e.g., Tetrazine) TS [4+2] Transition State Diene->TS LUMO Dienophile Electron-Rich Dienophile (e.g., Enol Ether) Dienophile->TS HOMO Adduct Bicyclic Adduct TS->Adduct Concerted Bond Formation Product Pyridazine Product Adduct->Product Retro-Diels-Alder N2 N₂ Gas Adduct->N2 Expulsion

Caption: General workflow for the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction.

Part 2: A Head-to-Head Comparison in a Benchmark Reaction

To objectively evaluate the performance of the pyridazine core, we will benchmark it against the highly reactive tetrazine system in a cycloaddition reaction with an electron-rich alkene, such as an enol ether or a strained alkene like norbornene.

Diene Profile 1: this compound (The Benchmark Compound)
  • Structure: A pyridazine ring substituted with two electron-withdrawing ethyl ester groups.

  • Expected Reactivity (Causality): The pyridazine ring is an aromatic system, which imparts significant stability. To act as a diene in a Diels-Alder reaction, this aromaticity must be overcome, which requires a significant activation energy.[5] While the two ester groups are electron-withdrawing, which is a prerequisite for an IEDDA diene, the inherent aromatic stability of the pyridazine ring makes it a relatively unreactive diene compared to non-aromatic or less aromatic systems. Therefore, reactions involving this compound as the diene are expected to require harsh conditions (high temperatures, long reaction times) and may proceed with lower yields. Intramolecular versions of this reaction, where the dienophile is tethered to the pyridazine ring, can be more favorable due to entropic assistance.[6]

Diene Profile 2: Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate (The High-Performance Alternative)
  • Structure: A 1,2,4,5-tetrazine ring, which is significantly more electron-deficient than pyridazine due to the presence of four nitrogen atoms. It is also substituted with two powerful electron-withdrawing methyl ester groups.

  • Reactivity (Causality): The tetrazine ring is considered electron-deficient and has lower aromatic character than pyridazine, making it exceptionally reactive in IEDDA reactions.[3] The reaction is highly favorable as it involves the formation of a stable pyridazine ring and the irreversible expulsion of N₂ gas, which drives the reaction to completion.[3] Consequently, these reactions often proceed rapidly at or below room temperature with a wide range of dienophiles.[3][7]

Quantitative Performance Comparison

The following table summarizes the documented performance of the tetrazine diene and the projected performance of the pyridazine diene in a typical IEDDA reaction.

ParameterThis compoundDimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate
Reaction Rate Very Slow (Projected)Very Fast (Often complete in minutes to hours)[3][7]
Typical Temperature High (e.g., >150 °C, reflux in high-boiling solvent)[6]Low (Room temperature or below)[3][7]
Yield Low to Moderate (Projected)High to Quantitative (Often >90%)[3][7]
Dienophile Scope Narrow (Likely limited to highly reactive dienophiles)Broad (Reacts with electron-rich, neutral, and even some electron-deficient dienophiles)[3]
Driving Force Formation of a new ring systemFormation of a new ring system + Irreversible expulsion of N₂ gas [3]
Experimental Protocols

The trustworthiness of a protocol lies in its reproducibility. Below are two protocols: the first is a validated, literature-based protocol for the high-performance tetrazine. The second is a projected protocol for the pyridazine, illustrating the more demanding conditions that would likely be necessary.

Protocol 1: IEDDA Reaction of Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate with an Alkene (Literature-Based) [8]

This protocol is representative of the mild conditions required for tetrazine cycloadditions.

  • Reactant Preparation: In a clean, dry flask, dissolve Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate (1.0 eq) in a suitable solvent such as dioxane.

  • Reaction Initiation: To the stirred solution, add the electron-rich alkene dienophile (1.1 eq) at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the characteristic pink/red color of the tetrazine often indicates reaction completion. Vigorous bubbling (N₂ evolution) is typically observed.

  • Workup and Purification: Upon completion (typically < 1 hour), concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the desired pyridazine product.

Protocol 2: Projected Conditions for IEDDA Reaction of this compound

This hypothetical protocol is based on conditions required for less reactive azadienes and intramolecular pyridazine cycloadditions.[6]

  • Reactant Preparation: In a high-pressure reaction vessel or a flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and a highly reactive, electron-rich dienophile (e.g., a ketene acetal or ynamine, 2.0-3.0 eq) in a high-boiling solvent like xylene or toluene.

  • Reaction Conditions: Heat the mixture to reflux (110-140 °C) for an extended period (24-72 hours).

  • Monitoring: Monitor the reaction periodically by taking aliquots and analyzing via GC-MS or NMR to observe the slow formation of the product and consumption of starting material.

  • Workup and Purification: After cooling to room temperature, concentrate the solvent under reduced pressure. The residue will likely be a complex mixture requiring careful purification by column chromatography to isolate the potentially low yield of the desired cycloadduct.

Part 3: Visualization of the Experimental Logic

The choice between a pyridazine and a tetrazine as the diene component is a critical decision based on the desired reactivity and the nature of the dienophile. The following workflow illustrates the decision-making process.

Reaction_Choice_Workflow start Start: Need to Synthesize a Substituted Pyridazine dienophile_check Is the Dienophile Highly Reactive? (e.g., Strained, Ynamine) start->dienophile_check harsh_conditions Are Harsh Conditions (High Temp, Long Time) Tolerated? dienophile_check->harsh_conditions Yes use_tetrazine Use High-Performance Diene (e.g., 1,2,4,5-Tetrazine) dienophile_check->use_tetrazine No use_pyridazine Consider Pyridazine-based Diene (e.g., Intramolecular Reaction) harsh_conditions->use_pyridazine Yes harsh_conditions->use_tetrazine No mild_conditions Mild Conditions Required (RT, Short Time) use_tetrazine->mild_conditions

Caption: Decision workflow for selecting a diene in IEDDA pyridazine synthesis.

Conclusion and Expert Recommendations

This comparative guide demonstrates that while this compound contains the necessary structural elements for an IEDDA diene, its inherent aromaticity renders it significantly less reactive than established azadienes like Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate.

Key Takeaways for Researchers:

  • For Efficiency and Broad Scope: When synthesizing pyridazines via the IEDDA pathway, 1,2,4,5-tetrazine derivatives are the reagents of choice. Their reactions are fast, high-yielding, and proceed under exceptionally mild conditions, making them ideal for complex molecule synthesis and bioconjugation applications.[1][3]

  • For Specialized Cases: The pyridazine core itself can be forced to react as a diene, but this typically requires either intramolecular reaction setups or highly activated dienophiles under harsh conditions.[6] Researchers should consider this pathway only when the specific substitution pattern of the starting pyridazine is essential and cannot be accessed through other means.

The causality is clear: the high reactivity of tetrazines is directly linked to their reduced aromaticity and the thermodynamic driving force of N₂ expulsion. In contrast, the pyridazine system's stability must be overcome, presenting a significant kinetic barrier. For drug development professionals and synthetic chemists, understanding this fundamental difference in reactivity is crucial for designing efficient and successful synthetic routes to novel pyridazine-based compounds.

References

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A Comparative Guide to the Synthetic Routes of Diethyl Pyridazine-3,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Diethyl Pyridazine-3,4-dicarboxylate

This compound is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of functional molecules. Its pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, imparts unique electronic properties and conformational rigidity, making it a privileged scaffold in medicinal chemistry and materials science. The presence of two ester functionalities at the 3 and 4 positions offers convenient handles for further chemical modifications, allowing for the construction of complex molecular architectures. This guide provides a comprehensive review and comparison of the primary synthetic routes to this important molecule, offering detailed experimental protocols and a critical evaluation of each method's strengths and weaknesses to aid researchers in selecting the most suitable approach for their specific needs.

Route 1: The Inverse-Electron-Demand Diels-Alder (IEDDA) Approach

The most prominent and efficient strategy for the synthesis of the pyridazine-3,4-dicarboxylate core relies on the inverse-electron-demand Diels-Alder (IEDDA) reaction. This powerful cycloaddition involves the reaction of an electron-deficient diene, in this case a 1,2,4,5-tetrazine, with an electron-rich or unactivated dienophile (an alkene or alkyne). The initial [4+2] cycloaddition is followed by a retro-Diels-Alder reaction, which results in the extrusion of a molecule of dinitrogen (N₂) and the formation of the aromatic pyridazine ring.

Causality of Experimental Choices

This approach is favored due to its high convergence, typically good to excellent yields, and the ability to construct the pyridazine ring in a single, often high-yielding, step. The choice of a 1,2,4,5-tetrazine-3,6-dicarboxylate as the diene is critical. The two electron-withdrawing ester groups significantly lower the energy of the diene's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the reaction with the dienophile's Highest Occupied Molecular Orbital (HOMO). For the synthesis of the parent this compound, a simple alkyne, such as acetylene or a synthetic equivalent, is the ideal dienophile as it directly affords the aromatic product.

Visualizing the IEDDA Pathway

IEDDA_Pathway cluster_start Starting Materials cluster_end Products tetrazine Diethyl 1,2,4,5-tetrazine- 3,6-dicarboxylate intermediate Cycloaddition Intermediate (Unstable) tetrazine->intermediate [4+2] Cycloaddition alkyne Alkyne Dienophile (e.g., Acetylene) alkyne->intermediate product Diethyl pyridazine- 3,4-dicarboxylate intermediate->product Retro-Diels-Alder (-N₂) n2 N₂ intermediate->n2

Caption: The Inverse-Electron-Demand Diels-Alder (IEDDA) pathway to this compound.

Experimental Protocols

Step 1: Synthesis of Diethyl 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate

This procedure is adapted from the synthesis of related dialkyl esters.[1]

  • Preparation of Disodium Dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate: In a well-ventilated fume hood, to a stirred solution of sodium hydroxide (320 g, 8 mol) in 500 mL of water, slowly add ethyl diazoacetate (200 g, 1.75 mol) while maintaining the temperature between 60°C and 80°C. After the addition is complete, cool the reaction mixture to room temperature. The resulting slurry is poured into 2 L of 95% ethanol, mixed well, and the liquid is decanted. This washing procedure is repeated five times with 1.5 L of 95% ethanol each time. The precipitate is collected by filtration, washed with absolute ethanol and ether, and air-dried to afford the disodium salt.

  • Acidification to Dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic Acid: Suspend the disodium salt (90.37 g, 0.42 mol) in 100 mL of water with 100 g of crushed ice. Cool the slurry in an ice/salt bath and add concentrated hydrochloric acid (84 mL) dropwise with stirring over 45 minutes. The resulting solid is collected by filtration and washed with water to yield the dicarboxylic acid.

  • Esterification to Diethyl 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate: In a dry flask, cool 700 mL of absolute ethanol to -30°C. Carefully add thionyl chloride (62.12 g, 0.522 mol) with stirring. To this solution, add the dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid (45.00 g, 0.261 mol) in portions over 30 minutes. Allow the reaction mixture to warm to room temperature and then heat to 35-40°C for 2 hours. Cool the mixture to -30°C and collect the precipitated product by filtration. Recrystallization from hexane can be performed for purification. A yield of 46% has been reported for this step.[1]

Step 2: Oxidation to Diethyl 1,2,4,5-tetrazine-3,6-dicarboxylate

  • Suspend the Diethyl 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate in a suitable solvent such as dichloromethane.

  • Cool the mixture in an ice bath and bubble a stream of nitrous gases (generated from the reaction of sodium nitrite with a strong acid) through the solution for approximately 15 minutes.

  • Continue stirring for 1.5 hours as the mixture warms to room temperature. The color of the reaction mixture will change from orange to bright red.

  • The solvent is removed under reduced pressure to yield the crude product, which can be purified by recrystallization. High yields (typically >90%) are expected for this oxidation step.

Step 3: Inverse-Electron-Demand Diels-Alder Reaction

  • Dissolve Diethyl 1,2,4,5-tetrazine-3,6-dicarboxylate in a suitable solvent (e.g., dioxane, toluene, or 1,1,1,3,3,3-hexafluoro-2-propanol).

  • Introduce the alkyne dienophile. In the case of gaseous acetylene, it can be bubbled through the solution. For liquid alkynes, they are added directly. The use of a solvent like 1,1,1,3,3,3-hexafluoro-2-propanol has been shown to significantly facilitate the reaction.[2]

  • The reaction mixture is heated. The temperature and reaction time will depend on the reactivity of the alkyne. For unactivated alkynes, temperatures may range from room temperature to reflux.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or recrystallization to afford this compound.

Performance Comparison
ParameterIEDDA Approach
Precursor Availability Requires multi-step synthesis of the tetrazine precursor.
Reaction Conditions Generally mild to moderate, though can require elevated temperatures.
Yield Typically high for the cycloaddition step.
Atom Economy Good, with the only major byproduct being N₂.
Scalability Can be scalable, though the tetrazine precursor synthesis may have limitations.
Versatility Highly versatile, allowing for the synthesis of a wide range of substituted pyridazines by varying the dienophile.

Route 2: Classical Cyclocondensation Methods

Classical approaches to pyridazine synthesis generally involve the cyclocondensation of a 1,4-dicarbonyl compound (or a synthetic equivalent) with hydrazine. While versatile for many pyridazine derivatives, this route is less direct for the synthesis of this compound due to the challenge of preparing the requisite 1,4-dicarbonyl precursor with the desired ester functionalities at the internal carbons.

Conceptual Pathway

A hypothetical precursor for this route would be a 1,2-diacyl-1,2-dicarboxylic acid derivative. The synthesis of such a precursor is non-trivial. An alternative could involve the condensation of a suitably substituted maleic acid derivative with hydrazine. For instance, the reaction of maleic anhydride with hydrazine is a known route to pyridazine-3,6-dione.[3] However, adapting this to achieve the 3,4-dicarboxylate substitution pattern is not straightforward.

Visualizing a Hypothetical Cyclocondensation Pathway

Cyclocondensation_Pathway cluster_start Starting Materials cluster_end Product dicarbonyl Hypothetical 1,4-Dicarbonyl Precursor dihydropyridazine Dihydropyridazine Intermediate dicarbonyl->dihydropyridazine Cyclocondensation hydrazine Hydrazine (N₂H₄) hydrazine->dihydropyridazine product Diethyl pyridazine- 3,4-dicarboxylate dihydropyridazine->product Oxidation

Caption: A hypothetical classical cyclocondensation pathway.

Challenges and Limitations

The primary drawback of this approach is the lack of readily available starting materials for the specific target molecule. The synthesis of a suitable 1,4-dicarbonyl precursor would likely involve multiple steps, diminishing the overall efficiency of the route. Furthermore, the cyclocondensation step might lead to regioisomeric mixtures if the precursor is unsymmetrical. The final step would require an oxidation of the initially formed dihydropyridazine to the aromatic pyridazine, adding another synthetic step and potentially lowering the overall yield.

Performance Comparison
ParameterCyclocondensation Approach
Precursor Availability Precursors are not readily available and require synthesis.
Reaction Conditions Cyclocondensation and oxidation steps add to the complexity.
Yield Likely to be lower overall due to the multi-step nature.
Atom Economy Can be good, but depends on the synthesis of the precursor.
Scalability Potentially scalable if an efficient route to the precursor is developed.
Versatility Less versatile for this specific substitution pattern.

Conclusion and Recommendation

Based on the comprehensive literature review, the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction is the most robust and recommended synthetic route for the preparation of this compound. This method offers a convergent and high-yielding pathway to the desired pyridazine core. While the synthesis of the Diethyl 1,2,4,5-tetrazine-3,6-dicarboxylate precursor requires a few steps, these are well-documented and proceed with reasonable efficiency. The final cycloaddition step is powerful, allowing for the direct construction of the aromatic ring system with the desired substitution pattern.

In contrast, classical cyclocondensation methods, while fundamental in heterocyclic chemistry, present significant challenges for this particular target molecule, primarily due to the inaccessibility of the required 1,4-dicarbonyl precursors. Therefore, for researchers embarking on the synthesis of this compound and its derivatives, focusing on the optimization of the IEDDA approach will likely be the most fruitful and efficient strategy.

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  • Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry, 86(12), 8926-8932.

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A Comparative Guide to the Coordination Chemistry of Pyridazine Dicarboxylates for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Role of Pyridazine Dicarboxylates in Coordination Chemistry

In the expansive field of coordination chemistry and the rational design of metal-organic frameworks (MOFs), the choice of an organic linker is paramount in dictating the final architecture and functional properties of the resulting material. Among the plethora of available ligands, pyridazine dicarboxylates have emerged as a compelling class of building blocks. Their inherent structural rigidity, coupled with the presence of two adjacent nitrogen atoms within the aromatic ring and two carboxylate functionalities, offers a unique combination of coordination sites and electronic properties. This guide provides a comparative analysis of the coordination chemistry of pyridazine dicarboxylate isomers, offering insights into how subtle changes in the positioning of the carboxylate groups influence the resulting supramolecular assemblies. We will delve into the structural nuances of their coordination complexes, compare their behavior with analogous pyridine and pyrazine-based ligands, and provide detailed experimental protocols for their synthesis and characterization. This resource is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of pyridazine-based scaffolds in materials science and medicinal chemistry.

The Influence of Isomerism on Coordination Behavior: A Structural Comparison

The isomeric nature of pyridazine dicarboxylates plays a critical role in determining the dimensionality and topology of the resulting coordination polymers. The relative positions of the carboxylate groups (3,4-, 3,5-, 3,6-, and 4,5-) directly impact the bite angle, steric hindrance, and the ability of the ligand to bridge multiple metal centers.

Pyridazine-3,6-Dicarboxylic Acid: A Ligand for Dinuclear and Polymeric Structures

Pyridazine-3,6-dicarboxylic acid (3,6-pzdc) has been shown to form dinuclear metal complexes, where the pyridazine ring bridges two metal centers. For instance, an iron(II) coordination compound, {2}2, features a dinuclear structure with a pyridazine bridge between the two iron centers[1]. This bridging capability is a direct consequence of the opposing positions of the carboxylate groups, which allows the ligand to span between metal ions effectively.

Pyridazine-4,5-Dicarboxylic Acid: Facilitating Nine-Coordinate Complexes

In contrast, the adjacent positioning of the carboxylate groups in pyridazine-4,5-dicarboxylic acid can lead to the formation of complexes with high coordination numbers. An example is seen in a praseodymium(III) complex, (C10H9N2)[Pr(C6H2N2O4)2(H2O)5], where the Pr atom is nine-coordinated by oxygen atoms from two pyridazine-4,5-dicarboxylate anions and five water molecules. The proximity of the carboxylates in the 4 and 5 positions allows for chelation to a single metal center, contributing to this high coordination number.

Comparative Analysis with Pyridine and Pyrazine Dicarboxylates

To fully appreciate the unique coordination chemistry of pyridazine dicarboxylates, it is instructive to compare them with their pyridine and pyrazine analogues.

  • Pyridine Dicarboxylates : These ligands possess a single nitrogen atom in the aromatic ring. The coordination chemistry of pyridine dicarboxylic acid isomers has been extensively studied, revealing a rich diversity of structures.[2][3][4] The absence of the second nitrogen atom, as seen in pyridazines, alters the electronic properties and hydrogen bonding capabilities of the ligand, which in turn influences the final architecture of the coordination polymer.

  • Pyrazine Dicarboxylates : With two nitrogen atoms at opposite ends of the ring, pyrazine-2,3-dicarboxylic acid has been used to construct a wide array of one-, two-, and three-dimensional structures. A direct comparison of lanthanide(III) complexes with pyridine-2,6-dicarboxylates and pyrazine-2,6-dicarboxylates has shown that the nature of the heteroaromatic ring significantly influences the photophysical properties of the resulting complexes[5]. The adjacent nitrogen atoms in pyridazine dicarboxylates introduce a unique dipole moment and electronic distribution not present in the more symmetric pyrazine ring, which can be expected to lead to different coordination behaviors and material properties.

Data Summary: Structural Parameters of Dicarboxylate Ligands in Coordination Complexes

LigandMetal IonCoordination NumberDimensionalityKey Structural FeaturesReference
Pyridazine-3,6-dicarboxylateFe(II)-DinuclearPyridazine bridge between two metal centers.[1]
Pyridazine-4,5-dicarboxylatePr(III)93D NetworkNine-coordination by two ligand anions and five water molecules.
Pyridine-3,5-dicarboxylic acidCo(II)62D NetworkDistorted octahedral geometry.[4]
Pyridine-3,4-dicarboxylic acidCo(II)62D NetworkForms a (6,3) hexagonal network.[4]
Pyrazine-2,6-dicarboxylateLn(III)--Efficient metal-centered luminescence.[5]

Experimental Protocols

General Synthesis of Pyridazine Dicarboxylate Metal-Organic Frameworks (MOFs)

The synthesis of pyridazine dicarboxylate MOFs is typically achieved through solvothermal or hydrothermal methods. The choice of solvent, temperature, and reaction time are critical parameters that influence the final product's crystallinity and morphology.

Step-by-Step Hydrothermal Synthesis of a Praseodymium(III) Pyridazine-4,5-dicarboxylate Complex:

  • Reactant Preparation : A mixture of pyridazine-4,5-dicarboxylic acid (0.5 mmol), NaOH (1.0 mmol), PrCl3·6H2O (0.5 mmol), and 4,4'-bipyridine (0.5 mmol) is prepared.

  • Solvent Addition : The reactants are dissolved in 10 ml of water.

  • Reaction Setup : The solution is placed in a Teflon-lined stainless steel Parr bomb.

  • Heating : The bomb is heated to 433 K for 4 days.

  • Cooling and Crystallization : The bomb is allowed to cool naturally to room temperature.

  • Product Isolation : Yellow block crystals of the product are obtained after several days.

Characterization Techniques

The synthesized coordination polymers should be characterized using a suite of analytical techniques to determine their structure and properties.

  • Single-Crystal X-ray Diffraction : This is the definitive method for determining the precise three-dimensional structure of the coordination complex, including bond lengths, bond angles, and the overall network topology.

  • Powder X-ray Diffraction (PXRD) : PXRD is used to confirm the phase purity of the bulk sample and to check for consistency with the structure determined by single-crystal analysis.

  • Infrared (IR) Spectroscopy : IR spectroscopy provides information about the coordination environment of the carboxylate groups and the pyridazine ring. Shifts in the characteristic vibrational frequencies upon coordination to the metal ion can confirm the involvement of these functional groups in bonding.[6]

  • Thermogravimetric Analysis (TGA) : TGA is employed to assess the thermal stability of the MOFs and to determine the temperature at which the framework decomposes.[7][8][9][10]

  • Spectroscopic and Magnetic Studies : For lanthanide and transition metal complexes, techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, and magnetic susceptibility measurements are crucial for elucidating their electronic and magnetic properties.[11]

Visualization of Coordination Chemistry Concepts

Logical Workflow for MOF Synthesis and Characterization

Caption: A logical workflow diagram illustrating the key stages from the synthesis to the characterization and analysis of pyridazine dicarboxylate-based metal-organic frameworks.

Comparative Coordination Modes of Dicarboxylate Ligands

Coordination_Modes cluster_pyridazine Pyridazine Dicarboxylates cluster_pyridine Pyridine Dicarboxylates cluster_pyrazine Pyrazine Dicarboxylates PD36 3,6-pzdc (Bridging) Metal1 Metal Center 1 PD36->Metal1 Metal2 Metal Center 2 PD36->Metal2 PD45 4,5-pzdc (Chelating) Metal3 Metal Center PD45->Metal3 Py35 3,5-pydc (Bridging/Chelating) Py35->Metal3 Pz23 2,3-pzdc (Chelating/Bridging) Pz23->Metal3

Caption: A simplified diagram illustrating the contrasting coordination modes of pyridazine dicarboxylate isomers compared to pyridine and pyrazine analogues.

Conclusion and Future Outlook

The coordination chemistry of pyridazine dicarboxylates presents a fertile ground for the discovery of novel materials with tailored properties. The strategic placement of carboxylate groups around the pyridazine core offers a powerful tool for controlling the dimensionality, topology, and functionality of coordination polymers. This comparative guide highlights the importance of isomeric control in ligand design and provides a foundational understanding for researchers aiming to exploit the unique characteristics of these versatile building blocks. Further exploration into the coordination chemistry of the less-studied 3,4- and 3,5-pyridazine dicarboxylate isomers is warranted and promises to unveil new structural motifs and functional materials. The insights gained from such studies will undoubtedly contribute to the advancement of MOF design and the development of new materials for applications in catalysis, gas storage, and drug delivery.

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Beyond Hydrazine: A Comparative Guide to Alternative Reagents for Pyridazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold, a six-membered aromatic ring with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry and materials science. Its unique electronic properties and ability to act as a hydrogen bond acceptor have led to its incorporation into a multitude of biologically active compounds. The classical synthesis, typically involving the condensation of a 1,4-dicarbonyl compound with hydrazine hydrate, has served as a foundational method for decades.[1][2] However, this approach often suffers from limitations such as harsh reaction conditions, limited substrate scope, and the high toxicity of hydrazine hydrate.

This guide provides a comparative analysis of modern, alternative reagents and strategies for pyridazine synthesis. We will move beyond simple protocols to explore the mechanistic rationale behind these methods, offering field-proven insights and experimental data to inform your synthetic choices.

Part 1: Cycloaddition Strategies — The Modern Synthetic Workhorse

Cycloaddition reactions have emerged as the most powerful and versatile alternative to classical condensation methods. These reactions build the pyridazine core with high efficiency and control, often under mild conditions. The most prominent among these is the inverse-electron-demand Diels-Alder (IEDDA) reaction.

Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions

In an IEDDA reaction, an electron-deficient diene reacts with an electron-rich dienophile. This electronic arrangement is the reverse of the typical Diels-Alder reaction and is perfectly suited for constructing nitrogen-rich heterocycles.

1,2,4,5-Tetrazines are highly electron-deficient dienes that react rapidly with a wide range of electron-rich alkynes and alkenes. The initial [4+2] cycloaddition is followed by a retro-Diels-Alder reaction, extruding a molecule of dinitrogen (N₂) to form the stable aromatic pyridazine ring.[3] This N₂ extrusion provides a strong thermodynamic driving force for the reaction.

Mechanism & Experimental Rationale: The reaction's regioselectivity is a key advantage. When unsymmetrical alkynes are used, the reaction often proceeds with high predictability. For instance, the reaction between 3-phenyl-1,2,4,5-tetrazine and alkynyl sulfides shows excellent regioselectivity, driven by interactions between the tetrazine substituents and the sulfanyl group.[3] The choice of solvent can also be critical; fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to accelerate the reaction.[3]

Caption: IEDDA reaction of a tetrazine and an alkyne.

Comparative Data: Tetrazine-Based Pyridazine Synthesis

Tetrazine Reactant Alkyne/Alkene Reactant Conditions Yield Reference
3-Phenyl-1,2,4,5-tetrazine Ethyl-4-tolylethynyl sulfide HFIP, 40 °C, 1 h 85% [3]
3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine 1-Hexyne Toluene, 110 °C 95% [3]
3-(4-Methoxyphenyl)-1,2,4,5-tetrazine Ethyl-4-tolylethynyl sulfide Toluene, 110 °C, 1 h 94% [3]

| 3-Phenyl-1,2,4,5-tetrazine | Ynamine | Not specified | Excellent |[3] |

Detailed Experimental Protocol: Synthesis of 4-(Ethylthio)-6-phenyl-3-(p-tolyl)pyridazine [3]

  • Reagent Preparation: To a solution of 3-phenyl-1,2,4,5-tetrazine (47.4 mg, 0.30 mmol, 1.0 equiv.) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP, 3.0 mL) is added ethyl-4-tolylethynyl sulfide (63.5 mg, 0.36 mmol, 1.2 equiv.).

  • Reaction Execution: The reaction mixture is stirred at 40 °C for 1 hour. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired pyridazine product.

  • Validation: The structure and purity of the product are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

As an alternative to tetrazines, 1,2,3-triazines can also function as dienes in IEDDA reactions. They react with electron-rich dienophiles, such as ynamines (1-propynylamines), to produce highly substituted pyridazines.[4] This method is notable for proceeding under simple, metal-free, and neutral conditions, offering a sustainable and cost-effective route to pyridazine derivatives.[4]

Mechanism & Experimental Rationale: The reaction is highly regioselective, favoring a specific cycloaddition mode that leads to the desired pyridazine isomer. The reaction temperature and steric hindrance of the substituents on both the triazine and the ynamine can significantly influence the reaction's efficiency and selectivity.[4]

Part 2: Transition Metal-Catalyzed Syntheses

Transition metal catalysis offers an alternative paradigm for pyridazine synthesis, enabling the use of different starting materials and bond disconnections. These methods often provide high atom economy and allow for the construction of complex molecular architectures.[5][6]

Ruthenium-Catalyzed Cyclization

One strategy involves the in-situ generation of a 1,4-diketone from an alkyne diol using a ruthenium catalyst. This intermediate is then trapped with hydrazine hydrate in a one-pot procedure to yield the substituted pyridazine.[1] This method cleverly combines a metal-catalyzed isomerization with a classical condensation, avoiding the need to isolate the potentially unstable diketone intermediate.

Metal_Catalysis_Workflow Start Alkyne Diol + Hydrazine Intermediate Intermediate 1,4-Diketone (in situ) Start->Intermediate Isomerization Catalyst [Ru] Catalyst Catalyst->Intermediate Product Substituted Pyridazine Intermediate->Product Condensation/ Cyclization

Caption: Ruthenium-catalyzed one-pot pyridazine synthesis.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium catalysts are instrumental in building complex precursors that can subsequently be cyclized to form pyridazine-containing fused ring systems. For example, auto-tandem Pd-catalyzed amination reactions can be used to construct imidazo[1,2-b]pyridazines from halo-pyridines and amino-pyridazines.[7] These methods leverage the power of well-established cross-coupling reactions (e.g., Buchwald-Hartwig amination) to forge key C-N bonds prior to the final ring-closing step.

Comparative Data: Metal-Catalyzed Pyridazine Synthesis

Catalyst System Starting Materials Key Transformation Yield Reference
Ruthenium catalyst Alkyne diol, Hydrazine hydrate Isomerization/Condensation Good [1]
Pd(OAc)₂, Xantphos 2-Chloro-3-iodopyridine, 3-Aminopyridazine Tandem C-N Coupling/Cyclization 94% [7]

| Iron catalyst | Ketoxime acetates, Aldehydes | Cyclization | Good |[8] |

Detailed Experimental Protocol: Synthesis of a Pyrido[3',2':4,5]imidazo[1,2-b]pyridazine [7]

  • Reagent Preparation: A reaction vessel is charged with 2-chloro-3-iodopyridine (1.0 equiv.), 3-aminopyridazine (1.2 equiv.), Pd(OAc)₂ (2 mol%), Xantphos (2 mol%), and cesium carbonate (4.0 equiv.).

  • Reaction Execution: The vessel is sealed, evacuated, and backfilled with an inert atmosphere (e.g., argon). Anhydrous solvent (e.g., dioxane) is added, and the mixture is heated to the optimal temperature (e.g., 100-120 °C) for a specified time (e.g., 12-24 hours).

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography.

  • Validation: The final product structure is confirmed using NMR spectroscopy and mass spectrometry.

Part 3: Novel Reagents and Hydrazine-Free Alternatives

The inherent toxicity of hydrazine has spurred the development of methods that either use safer hydrazine surrogates or circumvent the need for a hydrazine component altogether.

Diaza-Dienes as Building Blocks

A flexible strategy utilizes 4-chloro-1,2-diaza-1,3-butadienes as reactive precursors.[9] These compounds, which contain a pre-formed N-N bond, react with active methylene compounds (CH-acids) in a process that can be viewed as a formal [4+2] cycloaddition followed by elimination. This approach offers high chemoselectivity and provides access to diversely functionalized pyridazines that can serve as precursors to GABA-A antagonist analogues.[9] This method is a prime example of using a more complex, yet safer, reagent to replace a simple but hazardous one like hydrazine.

Summary and Outlook

The synthesis of pyridazines has evolved significantly from its classical roots. Modern methods, particularly those based on cycloadditions and transition-metal catalysis, offer superior control, milder conditions, and broader substrate scope.

Comparative Guide to Synthetic Strategies

Strategy Key Reagents Advantages Limitations
Classical Condensation 1,4-Dicarbonyl, Hydrazine Simple, inexpensive reagents Harsh conditions, hydrazine toxicity, limited scope
IEDDA Cycloaddition Tetrazines, Triazines, Alkynes Mild conditions, high yields, excellent regioselectivity, N₂ extrusion is a strong driving force Precursor synthesis can be multi-step
Metal Catalysis Alkyne diols, Halo-pyridines High atom economy, access to complex fused systems, one-pot procedures Catalyst cost and sensitivity, potential for metal contamination

| Diaza-Diene Approach | 4-chloro-1,2-diaza-1,3-butadienes | Hydrazine-free, high chemoselectivity, access to unique functionalities | Availability of the diaza-diene starting material |

The future of pyridazine synthesis will likely focus on the development of even more efficient, sustainable, and atom-economical methods. The continued exploration of photocatalysis, C-H activation, and novel multicomponent reactions will undoubtedly expand the synthetic toolbox, enabling researchers to access novel pyridazine-based molecules for drug discovery and materials science with greater ease and precision.

References

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A Comparative Guide to the Kinetic Performance of Diethyl Pyridazine-3,4-dicarboxylate in Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise control and understanding of reaction kinetics are paramount. This guide provides an in-depth technical comparison of the kinetic performance of Diethyl Pyridazine-3,4-dicarboxylate in cycloaddition reactions, a critical class of transformations in the synthesis of complex molecules. While specific kinetic data for this compound is not extensively available in the public domain, this guide will establish a robust comparative framework using the closely related and well-documented 1,2,4,5-tetrazine systems. By examining the foundational principles of inverse-electron-demand Diels-Alder (IEDDA) reactions, we can extrapolate and predict the kinetic behavior of this compound and propose a clear experimental path for its quantitative evaluation.

The Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: A Paradigm of Controlled Reactivity

The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the construction of six-membered rings with high stereocontrol.[1] In its classical form, an electron-rich diene reacts with an electron-poor dienophile. The inverse-electron-demand variant, however, reverses these electronic requirements, employing an electron-deficient diene and an electron-rich dienophile.[2] This reversal of polarity has opened up new avenues in bioconjugation, materials science, and complex molecule synthesis due to the often exceptionally fast reaction rates and high selectivity.[3]

The kinetics of IEDDA reactions are primarily governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[4] A smaller HOMO-LUMO gap leads to a faster reaction. Consequently, the electronic nature of substituents on both the diene and dienophile plays a crucial role in modulating the reaction rate.[5]

This compound: A Versatile but Kinetically Underexplored Diene

This compound is a valuable building block in organic synthesis. Its pyridazine core, an aromatic six-membered ring with two adjacent nitrogen atoms, renders it electron-deficient and thus a suitable candidate for IEDDA reactions. The two ester groups further withdraw electron density, enhancing its reactivity as a diene. Pyridazine derivatives are known to participate in [4+2] cycloaddition reactions, acting as heterodienes.[6]

However, a direct comparison with the more extensively studied 1,2,4,5-tetrazines reveals key structural and electronic differences that have profound implications for their reaction kinetics.

The Gold Standard: Kinetic Performance of 1,2,4,5-Tetrazines

1,2,4,5-Tetrazines are among the most reactive dienes in IEDDA reactions, a property attributed to their highly electron-deficient nature due to the presence of four nitrogen atoms in the aromatic ring.[2] This leads to a very low-lying LUMO, facilitating rapid cycloaddition with a wide range of dienophiles. The substituents at the 3- and 6-positions of the tetrazine ring provide a powerful handle to fine-tune the reaction kinetics over several orders of magnitude.[7]

Electron-withdrawing groups on the tetrazine ring generally accelerate the IEDDA reaction by further lowering the LUMO energy.[5] The following tables summarize the second-order rate constants (k₂) for the IEDDA reactions of various 3,6-disubstituted tetrazines with commonly used dienophiles, providing a benchmark for comparison.

Table 1: Second-Order Rate Constants (k₂) of 3,6-Disubstituted Tetrazines with Bicyclononyne (BCN)

Tetrazine Substituent (R)Solventk₂ (M⁻¹s⁻¹)
2-pyridylCH₃CN/H₂O1.6 x 10³
PhenylCH₃CN/H₂O3.3
MethylCH₃CN/H₂O0.24

Table 2: Second-Order Rate Constants (k₂) of Selected Tetrazines with trans-Cyclooctene (TCO) in PBS at 37°C [5]

Tetrazine Substituent (R)k₂ (M⁻¹s⁻¹)
2-pyridyl3.3 x 10³
Phenyl2.0 x 10³
Methyl1.0 x 10³

Comparative Kinetic Analysis: Pyridazines vs. Tetrazines

The primary difference between pyridazines and tetrazines lies in the number of nitrogen atoms within the aromatic ring. With two nitrogen atoms, the pyridazine ring is less electron-deficient than the tetrazine ring, which contains four. This fundamental difference leads to a higher energy LUMO for pyridazines compared to their tetrazine counterparts with similar substituents.[4]

Consequently, the IEDDA reactions of pyridazines are generally expected to be significantly slower than those of tetrazines under identical conditions. The electron-withdrawing ester groups in this compound will enhance its reactivity compared to unsubstituted pyridazine, but it is unlikely to reach the reaction rates observed for the most reactive tetrazines.

The reaction of a tetrazine with a dienophile proceeds through a [4+2] cycloaddition to form an unstable bicyclic intermediate, which then undergoes a retro-Diels-Alder reaction to release a molecule of nitrogen gas (N₂), driving the reaction to completion and forming a dihydropyridazine that can subsequently oxidize to the corresponding pyridazine.[8] The reaction of a pyridazine, lacking the dinitrogen bridge, will directly form a bicyclic adduct.

Proposed Experimental Protocol for a Comparative Kinetic Study

To quantitatively assess the kinetic performance of this compound, a comparative study against a well-characterized tetrazine is essential. Here, we propose a detailed experimental protocol using UV-Visible spectrophotometry, a widely used technique for monitoring the kinetics of IEDDA reactions due to the distinct color of tetrazines.[1][9]

Objective: To determine and compare the second-order rate constants of the IEDDA reaction of this compound and 3,6-di(2-pyridyl)-1,2,4,5-tetrazine with a model dienophile, such as trans-cyclooctenol.

Materials:

  • This compound

  • 3,6-di(2-pyridyl)-1,2,4,5-tetrazine (a common, highly reactive tetrazine)

  • trans-Cyclooctenol (a readily available, strained dienophile)

  • Anhydrous acetonitrile (or another suitable solvent)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of 3,6-di(2-pyridyl)-1,2,4,5-tetrazine in acetonitrile (e.g., 1 mM).

    • Prepare a stock solution of this compound in acetonitrile (e.g., 1 mM).

    • Prepare a stock solution of trans-cyclooctenol in acetonitrile at a significantly higher concentration (e.g., 20 mM) to ensure pseudo-first-order conditions.

  • Kinetic Measurement for the Tetrazine Reaction:

    • Equilibrate the spectrophotometer and the temperature-controlled cuvette holder to the desired temperature (e.g., 25°C).

    • In a quartz cuvette, place a known volume of the 3,6-di(2-pyridyl)-1,2,4,5-tetrazine stock solution and dilute with acetonitrile to a final volume that gives an initial absorbance in the range of 1.0-1.5 at the tetrazine's λ_max (around 520 nm).

    • Initiate the reaction by adding a small volume of the concentrated trans-cyclooctenol solution to the cuvette, ensuring rapid mixing.

    • Immediately begin monitoring the decrease in absorbance at the tetrazine's λ_max over time. Collect data at regular intervals until the reaction is complete (i.e., the absorbance stabilizes).

  • Kinetic Measurement for the Pyridazine Reaction:

    • Record the UV-Vis spectrum of this compound to identify a suitable wavelength for monitoring, ideally where the reactant has a significant absorbance that changes upon reaction.

    • Repeat the kinetic measurement procedure described above, using the this compound stock solution and monitoring the change in absorbance at the predetermined wavelength. Due to the expected slower reaction rate, the monitoring time will likely need to be extended.

  • Data Analysis:

    • For the tetrazine reaction under pseudo-first-order conditions (large excess of dienophile), the natural logarithm of the absorbance versus time will yield a linear plot. The slope of this line is the pseudo-first-order rate constant (k_obs).

    • The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the dienophile: k₂ = k_obs / [dienophile].

    • Analyze the data for the pyridazine reaction in a similar manner. If the reaction is too slow to be conveniently monitored under pseudo-first-order conditions, second-order kinetic models may need to be applied directly to the concentration versus time data.

Visualizing the Reaction and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the IEDDA reaction mechanism and the experimental workflow for the proposed kinetic study.

IEDDA_Mechanism cluster_tetrazine Tetrazine Reaction cluster_pyridazine Pyridazine Reaction T 3,6-Disubstituted 1,2,4,5-Tetrazine TS1 [4+2] Cycloaddition Transition State T->TS1 k₁ (rate-determining) D Dienophile (e.g., TCO) D->TS1 Int Bicyclic Intermediate TS1->Int N2 N₂ Int->N2 P1 Dihydropyridazine Int->P1 k₂ (fast) P2 Pyridazine (after oxidation) P1->P2 Oxidation Pyr Diethyl Pyridazine- 3,4-dicarboxylate TS2 [4+2] Cycloaddition Transition State Pyr->TS2 D2 Dienophile (e.g., TCO) D2->TS2 Adduct Bicyclic Adduct TS2->Adduct

Caption: Comparative IEDDA reaction pathways for tetrazines and pyridazines.

Kinetic_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Data Analysis P1 Prepare Stock Solutions (Diene, Dienophile, Solvent) P2 Equilibrate Spectrophotometer and Cuvette Holder (25°C) P1->P2 E1 Add Diene Solution to Cuvette P2->E1 E2 Initiate Reaction with Dienophile Solution E1->E2 E3 Monitor Absorbance vs. Time at λ_max E2->E3 A1 Plot ln(Absorbance) vs. Time E3->A1 A2 Determine Pseudo-First-Order Rate Constant (k_obs) from Slope A1->A2 A3 Calculate Second-Order Rate Constant (k₂) k₂ = k_obs / [Dienophile] A2->A3

Caption: Experimental workflow for the kinetic analysis of IEDDA reactions using UV-Vis spectrophotometry.

Conclusion and Future Outlook

While this compound may not exhibit the extraordinary reactivity of the most potent tetrazine-based reagents, its unique structural features and synthetic accessibility ensure its continued importance as a versatile building block. This guide has provided a comprehensive framework for understanding and evaluating its kinetic performance in IEDDA reactions by drawing comparisons with well-established tetrazine systems.

The proposed experimental protocol offers a clear and robust method for obtaining the much-needed quantitative kinetic data for this compound. Such data will be invaluable for researchers seeking to employ this and other pyridazine derivatives in applications where precise control over reaction rates is essential. Future studies should focus on building a library of kinetic data for a range of substituted pyridazines and dienophiles, which will undoubtedly accelerate innovation in the fields of medicinal chemistry, chemical biology, and materials science.

References

  • Substituent Effects in Bioorthogonal Diels–Alder Reactions of 1,2,4,5‐Tetrazines. Angewandte Chemie International Edition. [Link]

  • Does pyridazine undergo Diels-Alder reactions? Quora. [Link]

  • The inverse-electron demand Diels–Alder reaction of tetrazines with cyclic enol ethers. Monatshefte für Chemie - Chemical Monthly. [Link]

  • Arylethynyltrifluoroborate Dienophiles for on Demand Activation of IEDDA Reactions. Bioconjugate Chemistry. [Link]

  • IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications. Molecules. [Link]

  • Inverse electron demand Diels–Alder reactions in chemical biology. Chemical Society Reviews. [Link]

  • The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of Molecules. International Journal of Medical Sciences. [Link]

  • Synthesis of Tetrazine-Tetracyanobutadienes and Their Transformation to Pyridazines via Inverse-electron Demand Diels-Alder Cycloaddition (IEDDA). ResearchGate. [Link]

  • Inverse-Electron-Demand Diels-Alder Reactions for the Synthesis of Pyridazines on DNA. Organic Letters. [Link]

  • Mechanistic studies of an L-proline-catalyzed pyridazine formation involving a Diels-Alder reaction with inverse electron demand. Beilstein Journal of Organic Chemistry. [Link]

  • Mechanistic studies of an L-proline-catalyzed pyridazine formation involving a Diels–Alder reaction with inverse electron demand. R Discovery. [Link]

  • Monitoring reaction progress via UV-vis absorbance. ResearchGate. [Link]

  • Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials. Polymer Chemistry. [Link]

  • (A) Overview of the inverse electron-demand Diels–Alder (IEDDA)... ResearchGate. [Link]

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  • Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. Molecules. [Link]

  • Reactions between a tetrazine ligand and a) an alkene, b) an alkyne or c) 2,5-norbornadiene as dienophiles. ChemComm. [Link]

  • The synthesis of annulated pyridazines by cycloaddition of azodicarboxylates to vinyl heterocycles. Semantic Scholar. [Link]

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A Comparative Guide to the Synthesis of Diethyl Pyridazine-3,4-dicarboxylate: An Evaluation of Reproducibility and Practicality

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the pyridazine scaffold holds a prominent position due to its diverse biological activities and unique electronic properties. Diethyl pyridazine-3,4-dicarboxylate, in particular, serves as a versatile building block for the synthesis of novel therapeutic agents and functional materials. However, the successful application of this key intermediate is intrinsically linked to the reliability and reproducibility of its synthetic route. This guide provides an in-depth, objective comparison of published methods for the synthesis of this compound, offering a critical evaluation of their reproducibility, practicality, and underlying chemical principles. Experimental data and detailed protocols are provided to empower researchers in making informed decisions for their synthetic endeavors.

Introduction: The Significance of Reproducible Synthesis

The reproducibility of a synthetic method is the cornerstone of chemical research and development. Inconsistent yields, unexpected side products, and laborious purification procedures can significantly impede progress, inflate costs, and cast doubt on the validity of subsequent biological or material science studies. For a molecule like this compound, which is often a starting point for multi-step synthetic campaigns, a robust and reproducible synthesis is not just a convenience but a necessity. This guide will dissect two prominent synthetic strategies for obtaining this target molecule, providing the necessary details for their successful implementation and a comparative analysis to guide your choice of method.

Method 1: The Inverse-Electron-Demand Diels-Alder Approach

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings.[1][2] In the context of pyridazine synthesis, an inverse-electron-demand aza-Diels-Alder reaction offers an elegant and efficient route.[3] This strategy involves the [4+2] cycloaddition of an electron-deficient diene, in this case a 1,2,4,5-tetrazine, with an electron-rich dienophile. The subsequent retro-Diels-Alder reaction, involving the extrusion of a small molecule like nitrogen gas, leads to the formation of the aromatic pyridazine ring. A seminal work by Boger et al. provides a well-documented synthesis of a key precursor, dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate, which can be adapted for the synthesis of the diethyl analogue.[4]

Underlying Chemistry and Mechanistic Insights

The driving force for this reaction sequence is the formation of a stable aromatic pyridazine ring. The inverse-electron-demand nature of the Diels-Alder reaction is crucial; the electron-withdrawing ester groups on the tetrazine lower the energy of its LUMO, facilitating the reaction with the HOMO of an electron-rich dienophile. The choice of the dienophile is critical to introduce the desired substituents at the 3 and 4 positions of the pyridazine ring. For the synthesis of this compound, a suitable dienophile would be one that, after the reaction sequence, results in two adjacent ethyl ester groups. A plausible, though not explicitly detailed in the initial literature, dienophile would be diethyl fumarate or a related enamine derivative. The subsequent aromatization step, often spontaneous or requiring mild heating, involves the loss of dinitrogen, an entropically favorable process.

Experimental Protocol: A Proposed Adaptation

Based on the principles outlined by Boger and others, a reproducible protocol for the synthesis of this compound can be proposed. This involves two key stages: the synthesis of the tetrazine precursor and the subsequent Diels-Alder/retro-Diels-Alder reaction.

Part A: Synthesis of Diethyl 1,2,4,5-Tetrazine-3,6-dicarboxylate

This synthesis is an adaptation from the preparation of the dimethyl analogue.[4]

  • Step 1: Formation of Disodium Dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate. In a three-necked flask equipped with a mechanical stirrer and a thermometer, a solution of sodium hydroxide in water is prepared. To this, ethyl diazoacetate is added dropwise while maintaining the temperature between 60-80°C. After cooling, the reaction mixture is poured into ethanol to precipitate the disodium salt, which is then collected by filtration.

  • Step 2: Acidification to Dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic Acid. The disodium salt is suspended in a mixture of water and ice and cooled. Concentrated hydrochloric acid is added dropwise to precipitate the dicarboxylic acid, which is collected by filtration.

  • Step 3: Esterification to Diethyl Dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate. The dicarboxylic acid is suspended in ethanol, and thionyl chloride is added carefully at low temperature. The mixture is then warmed to facilitate the esterification. The product is collected by filtration.

  • Step 4: Oxidation to Diethyl 1,2,4,5-Tetrazine-3,6-dicarboxylate. The dihydrotetrazine ester is suspended in a suitable solvent like dichloromethane and cooled. A stream of nitrous gases (generated from sodium nitrite and acid) or another suitable oxidizing agent is bubbled through the mixture.[5] The reaction progress is monitored by the color change to a bright red. The product is then isolated by removal of the solvent.

Part B: Diels-Alder Reaction and Aromatization

  • To a solution of Diethyl 1,2,4,5-tetrazine-3,6-dicarboxylate in a high-boiling inert solvent such as dioxane, add a slight excess of a suitable dienophile (e.g., diethyl fumarate or an enamine derivative).

  • Heat the reaction mixture under reflux and monitor the reaction progress by TLC or GC-MS. The disappearance of the red color of the tetrazine is a good visual indicator of reaction completion.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Diels_Alder_Synthesis Tetrazine Diethyl 1,2,4,5-tetrazine- 3,6-dicarboxylate Cycloadduct [4+2] Cycloadduct (unstable) Tetrazine->Cycloadduct + Dienophile Dienophile (e.g., Diethyl Fumarate) Dienophile->Cycloadduct Product Diethyl pyridazine- 3,4-dicarboxylate Cycloadduct->Product - N₂ (Retro-Diels-Alder) N2 N₂ Cyclocondensation_Synthesis Dicarbonyl Diethyl 2,3-diacylsuccinate Dihydropyridazine Dihydropyridazine Intermediate Dicarbonyl->Dihydropyridazine + Hydrazine Hydrazine Hydrate Hydrazine->Dihydropyridazine Product Diethyl pyridazine- 3,4-dicarboxylate Dihydropyridazine->Product Oxidation (-2H) H2O H₂O

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Diethyl Pyridazine-3,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of research and drug development, our focus is often directed toward discovery—synthesis, purification, and analysis. However, the lifecycle of a chemical does not end upon the completion of an experiment. The responsible management and disposal of chemical waste are paramount, not only for regulatory compliance but as a cornerstone of our commitment to laboratory safety and environmental stewardship. This guide provides a comprehensive, procedural framework for the proper disposal of diethyl pyridazine-3,4-dicarboxylate, moving beyond mere instruction to explain the critical reasoning behind each step. Our goal is to empower you, our scientific colleagues, with the knowledge to manage this compound safely from initial use to final disposal.

Part 1: Hazard Profile and Regulatory Framework

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards and the governing regulations is essential. All waste should be treated as hazardous unless confirmed to be non-hazardous by your institution's Environmental Health & Safety (EH&S) department.[1]

Hazard Assessment of this compound

While a specific, universally available Safety Data Sheet (SDS) for this compound can be difficult to source, a hazard assessment based on structurally related pyridazine and pyridine-dicarboxylate compounds provides a strong precautionary framework.[2][3] Pyridine derivatives, as a class, can exhibit a range of toxicities and irritant properties.[4][5]

Table 1: Anticipated Hazard Profile

Hazard Classification Anticipated Effects Recommended Precaution
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.[3][4] Handle in a well-ventilated area, preferably a chemical fume hood.[2][6] Use appropriate personal protective equipment (PPE).
Skin Corrosion/Irritation May cause skin irritation.[2][5] Avoid direct contact. Wear chemical-resistant gloves (e.g., nitrile, butyl rubber).[2][7]
Serious Eye Damage/Irritation May cause serious eye irritation or damage.[2][4][5] Wear safety goggles or a face shield.[2]

| Environmental Hazard | Pyridine derivatives can be toxic to aquatic life.[8] | Prevent release into the environment. Do not dispose of down the drain.[9][10] |

The Regulatory Imperative: EPA and OSHA

The disposal of laboratory chemicals is not discretionary; it is strictly regulated by federal and state agencies to protect human health and the environment.[9]

  • Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA governs the management of hazardous waste from "cradle to grave."[11][12] This means that the generator of the waste (the laboratory) is responsible for its safe management until its final, documented disposal.[12] this compound waste must be classified as hazardous, properly labeled, and disposed of through a licensed facility.[3][13]

  • Occupational Safety and Health Administration (OSHA): The Laboratory Standard (29 CFR 1910.1450) requires employers to establish a Chemical Hygiene Plan (CHP) .[14][15][16] This written plan outlines procedures for the safe procurement, storage, handling, and disposal of all hazardous chemicals, including employee training on these protocols.[14][17]

Part 2: Standard Operating Protocol for Disposal

This section provides a step-by-step methodology for the safe collection, storage, and disposal of this compound waste.

Phase 1: Waste Minimization and Pre-Disposal Planning

Effective waste management begins before the waste is even generated. The University of Pennsylvania and Vanderbilt University guidelines emphasize the importance of waste minimization.[1][18]

  • Source Reduction: Purchase only the quantity of this compound required for your experiments to avoid generating surplus stock that becomes waste.[1][18]

  • Inventory Management: Maintain a current chemical inventory to prevent ordering duplicates and to identify chemicals nearing their expiration date for timely use or disposal.[18][19]

  • Container Preparation: Before starting your experiment, identify and prepare the correct hazardous waste container. This proactive step prevents the dangerous accumulation of waste in unsuitable temporary containers.

Phase 2: In-Lab Waste Collection and Segregation

Proper collection is critical to prevent dangerous chemical reactions and ensure compliance.

Step-by-Step Collection Protocol:

  • Select the Correct Container:

    • Use a container that is chemically compatible with this compound and any solvents it may be mixed with. Plastic (e.g., polyethylene) or glass containers are typically appropriate.[18][19]

    • The container must have a secure, leak-proof screw-top cap.[11][19] Open beakers or containers with stoppers are not acceptable for waste accumulation.[11]

    • Ensure the container is free from damage or deterioration.[9]

  • Label the Container Immediately:

    • As soon as the first drop of waste is added, affix a "Hazardous Waste" label provided by your institution's EH&S department.[7][18]

    • Clearly write the full chemical name: "Waste this compound" and list all other components (e.g., solvents) with their approximate percentages.

    • Do not use abbreviations or chemical formulas.

  • Segregate Waste Streams:

    • Crucially, do not mix incompatible waste streams. [19] While this compound waste can typically be combined with organic solvent waste, it must be kept separate from acids, bases, and oxidizers to prevent violent reactions.[7]

    • Keep solid and liquid waste in separate containers.[19] Contaminated items like gloves, pipette tips, and weighing papers should be collected in a designated solid waste container.

  • Keep Containers Closed:

    • The waste container must remain closed at all times except when actively adding waste.[11][18] This is a common EPA violation and is critical for preventing the release of volatile organic compounds (VOCs) and minimizing exposure risks.[11]

Phase 3: Accumulation and Storage

Designated storage areas within the lab are required for holding waste prior to pickup.

  • Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA, such as a secondary containment tray within a fume hood or a designated cabinet.[3] The SAA must be at or near the point of generation.

  • Secondary Containment: Always place liquid waste containers in a secondary containment bin or tray capable of holding the entire volume of the largest container to prevent the spread of spills.[19]

  • Volume Limits: Be aware of regulatory limits. Laboratories cannot store more than 55 gallons of hazardous waste at one time.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for managing this compound waste.

G Workflow for this compound Disposal cluster_generation Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposition cluster_spill Emergency Spill Response gen Experiment Generates Waste (Pure compound, solutions, contaminated solids) container Select Compatible, Leak-Proof Container gen->container spill Spill Occurs gen->spill Potential Event label_waste Affix 'Hazardous Waste' Label & List All Constituents container->label_waste segregate Segregate from Incompatible Wastes (Acids, Bases, Oxidizers) label_waste->segregate close_container Keep Container Tightly Closed (Except when adding waste) segregate->close_container saa Store in Designated SAA with Secondary Containment close_container->saa request_pickup Container Full or Project Complete: Request EH&S Pickup saa->request_pickup ehs_disposal EH&S Transports to Licensed Waste Disposal Facility request_pickup->ehs_disposal contain Contain Spill with Inert Absorbent spill->contain Immediate Action collect Collect Contaminated Material & Debris into a New Container contain->collect collect->label_waste Treat as New Waste Stream

Caption: Disposal workflow from generation to final disposition.

Part 3: Emergency Procedures for Spills

Even with meticulous planning, spills can occur. A prepared response is essential to mitigate hazards.

  • Evacuate and Alert: Notify all personnel in the immediate area and your laboratory supervisor.

  • Contain the Spill: If safe to do so, prevent the spill from spreading by containing it with an inert absorbent material like vermiculite, sand, or a commercial spill kit.[2] Do not use combustible materials like paper towels to absorb large quantities of flammable liquids.

  • Collect Cleanup Debris: Wearing appropriate PPE (lab coat, safety goggles, and chemical-resistant gloves), carefully collect the absorbed material and any contaminated items.[2][7]

  • Package as Hazardous Waste: Place all spill cleanup materials into a new, compatible waste container. Seal it and label it as "Hazardous Waste," clearly indicating the contents (e.g., "this compound Spill Debris with Vermiculite").[1] This new container must be managed through the same disposal workflow.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.[2] All cleaning materials must also be disposed of as hazardous waste.[2]

Conclusion: A Culture of Safety

The proper disposal of this compound is a non-negotiable aspect of responsible science. By adhering to these protocols, which are grounded in the regulations set forth by the EPA and OSHA, we protect ourselves, our colleagues, and the environment. This guide serves as a foundational document, but it is imperative to always follow the specific procedures outlined in your institution's Chemical Hygiene Plan and to consult your EH&S department with any questions. Safety is a collective responsibility, and it begins with informed action.

References

  • Daniels Health. (2025).
  • Cleanaway. (n.d.).
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Vanderbilt University. (2024).
  • BenchChem. (2025).
  • OSHA. (n.d.). Laboratory Safety OSHA Lab Standard Factsheet.
  • CSIR IIP. (n.d.).
  • MasterControl. (n.d.). 29 CFR 1910.
  • CloudSDS. (n.d.). OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450).
  • OSHA. (n.d.). 1910.
  • Oregon OSHA. (n.d.).
  • Purdue University. (n.d.). Hazardous Waste Disposal Guidelines.
  • BenchChem. (n.d.).
  • U.S. EPA. (2025). Learn the Basics of Hazardous Waste.
  • Washington State University. (n.d.).
  • AEG Environmental. (2016). Best Practices for Hazardous Waste Disposal.
  • MedChemExpress. (2021).
  • Fisher Scientific. (2025).
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  • Fisher Scientific. (2025). Diethyl(3-pyridyl)borane SDS.

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Navigating the Safe Handling of Diethyl Pyridazine-3,4-dicarboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the ability to handle chemical reagents with confidence and precision is paramount. Diethyl pyridazine-3,4-dicarboxylate, a versatile building block in organic synthesis, requires a thorough understanding of its handling characteristics to ensure both experimental integrity and, most importantly, personal safety. This guide moves beyond a simple checklist, offering a detailed rationale for each procedural step, grounded in the inherent chemical properties of the compound.

Hazard Identification: Understanding the Risks

This compound and structurally similar compounds are classified as irritants.[1][2][3][4] The primary routes of hazardous exposure are through skin contact, eye contact, and inhalation of dust or aerosols.[2][3][5]

  • Skin Irritation: Direct contact can lead to redness and irritation.[1][2][3][4][5][6][7]

  • Serious Eye Irritation: The compound can cause significant eye irritation upon contact.[1][2][3][4][5][6][7]

  • Respiratory Tract Irritation: Inhalation of the compound, particularly as a dust or aerosol, may lead to respiratory irritation.[1][2][3][4][5]

It is crucial to recognize that the ester functional groups and the pyridine ring are reactive moieties that contribute to these irritant properties.[8] Understanding these intrinsic hazards is the first step in establishing a robust safety protocol.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not merely a regulatory requirement but a critical, proactive measure to mitigate the identified risks. The following table outlines the recommended PPE for handling this compound, with an explanation of the rationale behind each choice.

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent direct skin contact and subsequent irritation.[9][10]
Eye Protection Safety glasses with side shields or chemical safety goggles.[5][9][10]To protect the eyes from splashes or airborne particles of the compound, which can cause serious irritation.[2][5][6]
Skin and Body Protection Laboratory coat.To protect skin and personal clothing from accidental spills.[11]
Respiratory Protection Use in a well-ventilated area. A NIOSH/MSHA-approved respirator may be necessary if dust or aerosols are generated.[7][9]To minimize the inhalation of airborne particles that can cause respiratory tract irritation.[2][3][5]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes the risk of exposure and ensures the quality of your experimental results.

Pre-Handling and Preparation
  • Designated Area: Conduct all work with this compound in a well-ventilated laboratory, preferably within a chemical fume hood.[2]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.[6][10]

  • Gather Materials: Have all necessary equipment, including spatulas, weighing paper, and reaction vessels, ready before handling the chemical to minimize movement and potential for spills.

Step-by-Step Handling Procedure
  • Don PPE: Before opening the container, put on all required personal protective equipment as outlined in the table above.

  • Container Inspection: Visually inspect the container for any damage or leaks.

  • Weighing: Carefully weigh the desired amount of the compound on weighing paper or in a suitable container within the fume hood. Avoid creating dust.[9]

  • Transfer: Gently transfer the compound to the reaction vessel.

  • Closure: Securely close the container of this compound immediately after use.

  • Work Area Cleaning: Clean any spills immediately.[5] Wipe down the work surface with an appropriate solvent and dispose of the cleaning materials as hazardous waste.

Disposal Plan
  • Waste Collection: All disposable materials that have come into contact with this compound, including gloves, weighing paper, and contaminated cleaning materials, must be collected in a designated, labeled hazardous waste container.[6]

  • Container Disposal: Empty containers should be rinsed with an appropriate solvent, and the rinsate collected as hazardous waste.

  • Institutional Guidelines: Follow all local, state, and federal regulations for the disposal of chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][5][6][7][10]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water.[5][6][7][10] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][3][6][7][9]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[2]

Visual Workflow for Safe Handling

The following diagram illustrates the key decision points and procedural flow for safely handling this compound.

SafeHandlingWorkflow Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Assess Hazards & Review SDS B Verify Fume Hood Operation A->B C Don Appropriate PPE B->C D Weigh Compound in Hood C->D Proceed with Caution E Transfer to Reaction Vessel D->E F Securely Close Container E->F G Clean Work Area F->G After Use H Segregate Waste G->H I Follow Institutional Disposal Protocol H->I

Caption: Safe handling workflow from preparation to disposal.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet for Dimethyl pyridine-2,3-dicarboxylate.
  • CymitQuimica. (n.d.). This compound.
  • 1PlusChem LLC. (n.d.). 16082-13-6 | this compound.
  • Apollo Scientific. (n.d.). Pyridazine-4-carboxylic acid Safety Data Sheet.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet.
  • American Chemistry Council. (2021). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • PubChem. (n.d.). Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate.
  • MedChemExpress. (2021). Diethyl pyridine-2,4-dicarboxylate Safety Data Sheet.
  • Sigma-Aldrich. (2021). Safety Data Sheet for 4-(Dimethylamino)pyridine.
  • Fisher Scientific. (2014). Safety Data Sheet for Diethyl(3-pyridyl)borane.
  • Chemicalbook. (2025). Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate - Safety Data Sheet.
  • PubChem. (n.d.). 3',5'-Diethyl 1',4'-dihydro-2',6'-dimethyl(2,4'-bipyridine)-3',5'-dicarboxylate.
  • CymitQuimica. (n.d.). This compound.
  • Benchchem. (n.d.). Diethyl Pyridine-3,4-dicarboxylate|Research Chemical.
  • LGC Standards. (2024). Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate 99%.
  • Fisher Scientific. (n.d.). Safety Data Sheet for Pyridine, 3,5-diethyl-1,2-dihydro-1-phenyl-2-propyl-.

Sources

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